molecular formula C10H9FO4 B035174 Dimethyl 4-fluorophthalate CAS No. 110706-50-8

Dimethyl 4-fluorophthalate

Cat. No.: B035174
CAS No.: 110706-50-8
M. Wt: 212.17 g/mol
InChI Key: UPXQAPWOMHKSBU-UHFFFAOYSA-N
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Description

Dimethyl 4-fluorophthalate is a useful research compound. Its molecular formula is C10H9FO4 and its molecular weight is 212.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 4-fluorobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXQAPWOMHKSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628010
Record name Dimethyl 4-fluorobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110706-50-8
Record name Dimethyl 4-fluorobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dimethyl 4-fluorophthalate: A Core Building Block for Advanced Pharmaceutical and Material Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for R&D Professionals

Abstract

This technical guide provides a comprehensive overview of Dimethyl 4-fluorophthalate, a key fluorinated intermediate for researchers, scientists, and drug development professionals. This document delves into the compound's core physicochemical properties, provides a detailed, field-proven synthesis protocol with mechanistic insights, explores its strategic applications in medicinal chemistry and material science, and outlines rigorous safety and handling procedures. The strategic incorporation of a fluorine atom onto the phthalate scaffold imparts unique electronic properties that can significantly enhance the metabolic stability, bioavailability, and binding affinity of derivative compounds, making it a valuable building block in the design of next-generation pharmaceuticals and high-performance materials.

Part 1: Physicochemical and Spectroscopic Profile

This compound is a colorless to light yellow liquid, whose identity and fundamental properties are crucial for its application in synthesis. The strategic placement of the electron-withdrawing fluorine atom at the 4-position of the benzene ring significantly influences the molecule's reactivity and physicochemical characteristics compared to its non-fluorinated analog, Dimethyl Phthalate.

Core Properties Summary

A compilation of essential quantitative data for this compound is presented below. These values are critical for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
CAS Number 110706-50-8[1]
Molecular Formula C₁₀H₉FO₄[1]
Molecular Weight 212.17 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point ~252 °C (at 760 mmHg)[1]
Density ~1.252 g/cm³[1]
Storage Store at room temperature, sealed in a dry environment[1]
Solubility and Stability

Like its parent compound, Dimethyl Phthalate, this compound is expected to be soluble in a wide range of organic solvents such as methanol, ethanol, diethyl ether, and acetone, but demonstrates low solubility in water.[2] The compound is chemically stable under standard ambient conditions (room temperature) and should be stored in a tightly sealed container to prevent moisture ingress.

Spectroscopic Signature
  • ¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals corresponding to the aromatic protons and the two equivalent methyl ester protons. The aromatic region will display complex splitting patterns due to the fluorine-proton (³J-HF and ⁴J-HF) and proton-proton couplings. The two methyl groups (-OCH₃) should appear as a singlet further downfield, integrating to 6 protons.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show signals for the two distinct carbonyl carbons of the ester groups, the six unique aromatic carbons (with C-F coupling visible for the carbons ortho, meta, and para to the fluorine), and the methyl carbons. The carbon directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹J-CF).

  • ¹⁹F NMR (Fluorine NMR): A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift characteristic of an aryl fluoride. This signal will be split by the neighboring aromatic protons.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band for the ester groups, typically found around 1720-1740 cm⁻¹. Other key signals include C-O stretching vibrations and aromatic C=C and C-H stretching bands. The C-F bond will also show a characteristic stretching vibration in the 1000-1400 cm⁻¹ region. For comparison, the non-fluorinated Dimethyl Phthalate shows a strong C=O stretch at 1727 cm⁻¹.[3][4]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 212. Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃) to give a peak at m/z = 181, and subsequent loss of carbon monoxide.

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved via a robust, two-step process starting from commercially available 4-chlorophthalic anhydride. This pathway is advantageous due to the accessibility of the starting materials and the high yields achievable under controlled conditions.

Step 1: Halogen Exchange (HALEX) Reaction for 4-Fluorophthalic Anhydride

The initial step involves a nucleophilic aromatic substitution to replace the chloro group with a fluoro group. This is a classic Halogen Exchange (HALEX) reaction, driven by the formation of a more stable bond and facilitated by a suitable fluoride source.

Protocol:

  • Reactor Setup: In a 500 mL four-neck flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add 4-chlorophthalic anhydride (100g) and a hydrogen fluoride-pyridine complex (80g, 70% HF by weight).[5]

  • Reaction: Under a nitrogen atmosphere, heat the stirring reaction mixture to 140 °C.

  • Monitoring: The reaction progress should be monitored by Gas Chromatography (GC) until the conversion of 4-chlorophthalic anhydride exceeds 98%.[5]

  • Quenching and Isolation: Upon completion, carefully pour the reaction solution into 4000 mL of ice-cold water with vigorous stirring. The solid product will precipitate.

  • Purification: Filter the resulting solid, wash thoroughly with cold water, and dry under a vacuum to obtain the crude 4-fluorophthalic anhydride. For higher purity, the crude product can be recrystallized from a non-polar solvent like n-heptane.[5]

Causality and Expertise:

  • Why Hydrogen Fluoride-Pyridine? This complex serves as a safe and effective source of nucleophilic fluoride. Anhydrous HF is highly corrosive and difficult to handle; the pyridine complex moderates its reactivity and improves its handling characteristics while still providing the necessary fluoride ions for the substitution.[5]

  • Why 140 °C? Aromatic halogen exchange reactions require significant thermal energy to overcome the activation barrier for the nucleophilic attack on the electron-rich aromatic ring. The temperature is optimized to ensure a reasonable reaction rate without causing decomposition.[5]

  • Why Quench in Ice Water? The large volume of ice water serves two purposes: it safely quenches any unreacted HF-pyridine complex and precipitates the organic anhydride product, which has very low solubility in water.

Step 2: Fischer Esterification to this compound

The synthesized 4-fluorophthalic anhydride is then converted to the final dimethyl ester via a classic acid-catalyzed Fischer esterification.

Protocol:

  • Reactor Setup: To a reaction kettle, add the dried 4-fluorophthalic anhydride and an excess of methanol (molar ratio of at least 2.5:1 methanol to anhydride).[6][7]

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.2-0.5% of the reactant weight).[7]

  • Reaction: Heat the mixture to reflux (approximately 100-140 °C) and maintain for 3-16 hours. The reaction first opens the anhydride ring to form a monoester and then esterifies the second carboxylic acid group.[6][7]

  • Neutralization and Workup: After cooling, the reaction mixture is neutralized with an alkaline solution (e.g., sodium carbonate solution) to quench the acid catalyst and remove any unreacted starting material.[7]

  • Purification: The layers are separated, and the organic layer is washed several times with water. The excess methanol is removed under reduced pressure, and the final product, this compound, can be purified by vacuum distillation to yield a high-purity liquid.[6]

Causality and Expertise:

  • Why Excess Methanol? Fischer esterification is a reversible reaction. According to Le Châtelier's principle, using a large excess of one reactant (methanol) drives the equilibrium towards the formation of the ester product, thereby increasing the yield.[7]

  • Why Sulfuric Acid? Concentrated sulfuric acid is an excellent catalyst for this reaction. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol. It also acts as a dehydrating agent, removing the water formed during the reaction, which further shifts the equilibrium to favor the product.

  • Why Neutralization? The alkaline wash is critical to remove the sulfuric acid catalyst and any acidic byproducts or unreacted starting material, preventing them from contaminating the final product or causing degradation during distillation.

Synthesis Workflow Diagram

SynthesisWorkflow A 4-Chlorophthalic Anhydride B Step 1: Halogen Exchange (HALEX) A->B C 4-Fluorophthalic Anhydride B->C D Step 2: Fischer Esterification C->D E This compound (Final Product) D->E R1 HF-Pyridine Complex 140 °C R1->B R2 Excess Methanol (MeOH) H₂SO₄ (cat.), Reflux R2->D

Caption: Two-step synthesis of this compound.

Part 3: Applications in Drug Discovery and Material Science

The true value of this compound lies in its utility as a fluorinated building block. The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, used to fine-tune properties and enhance therapeutic potential.

The Strategic Advantage of Fluorine in Medicinal Chemistry

The carbon-fluorine bond is the strongest single bond in organic chemistry. Replacing a hydrogen atom with a fluorine atom can have profound, predictable effects on a drug candidate's profile:

  • Enhanced Metabolic Stability: Many drug molecules are metabolized (broken down) by cytochrome P450 enzymes in the liver, often through the oxidation of a C-H bond. Placing a fluorine atom at a metabolically vulnerable position can block this process, as the C-F bond is highly resistant to enzymatic cleavage. This increases the drug's half-life and overall exposure in the body.

  • Increased Bioavailability: Fluorine is highly lipophilic. Strategically adding a fluorine atom can increase the overall lipophilicity of a molecule, which can improve its ability to cross cell membranes and be absorbed into the bloodstream.

  • Modulated Acidity/Basicity (pKa): As a highly electronegative atom, fluorine can lower the pKa of nearby acidic or basic functional groups. This can be used to optimize a drug's ionization state at physiological pH, which is critical for solubility, cell permeability, and target binding.

  • Improved Target Binding Affinity: The fluorine atom can engage in unique, favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the binding affinity and potency of the drug.

This compound serves as a versatile scaffold to introduce these benefits. It can be further elaborated through reactions at its ester groups to build more complex molecules for screening in various therapeutic areas, including oncology and neurology.[8]

Logical Framework for Fluorine's Impact in Drug Design

FluorineAdvantage cluster_0 Chemical Modification cluster_1 Physicochemical Consequences cluster_2 Pharmacokinetic & Pharmacodynamic Improvements A Incorporate This compound (Source of Fluorine) B Increased C-H Bond Strength at Site of Fluorination A->B C Increased Lipophilicity A->C D Modulated pKa of Neighboring Groups A->D E Enhanced Metabolic Stability (Longer Half-life) B->E F Improved Bioavailability (Better Absorption) C->F G Optimized Target Binding (Higher Potency) D->G

Sources

"Dimethyl 4-fluorophthalate" molecular formula and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Dimethyl 4-fluorophthalate

Abstract: This document provides a comprehensive technical overview of this compound, a key chemical intermediate. It details the compound's molecular formula, structure, and essential physicochemical properties. The guide offers an in-depth look at a standard synthesis protocol, explaining the chemical principles behind the procedure. Furthermore, it discusses the compound's applications, particularly in the fields of pharmaceutical and agrochemical research, and outlines critical safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development who utilize fluorinated building blocks in organic synthesis.

Chemical Identity and Physicochemical Properties

This compound is an aromatic diester that serves as a valuable fluorinated building block in organic synthesis. The presence of the fluorine atom can significantly alter the biological properties of derivative molecules, often enhancing metabolic stability and bioavailability.[1]

Molecular Formula: C₁₀H₉FO₄[1][2][3]

Molecular Structure: The structure consists of a benzene ring substituted with two methyl ester groups at positions 1 and 2, and a fluorine atom at position 4.

Chemical Structure of this compound

Physicochemical Data: A summary of the key properties of this compound is presented below.

PropertyValueSource
CAS Number 110706-50-8[1][3]
Molecular Weight 212.17 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[4][5]
Boiling Point 252.0 ± 25.0 °C (Predicted)[3][5]
Density 1.252 ± 0.06 g/cm³ (Predicted)[3][5]
Storage Sealed in a dry place at room temperature[1][3][5]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via the esterification of 4-fluorophthalic acid or its anhydride. The following protocol describes a common laboratory-scale synthesis using an acid catalyst.

Reaction: 4-Fluorophthalic Anhydride + Methanol → this compound

Causality in Experimental Design: The choice of an acid catalyst, such as sulfuric acid, is crucial as it protonates the carbonyl oxygen of the phthalic anhydride, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Using a large excess of methanol serves two purposes: it acts as the reacting solvent and drives the equilibrium towards the product side, in accordance with Le Châtelier's principle, thus maximizing the yield of the diester.[6][7] The neutralization step with a weak base is essential to quench the catalyst and remove any unreacted acidic species before purification.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophthalic anhydride (1 equiv.) and an excess of methanol (10-20 equiv.).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 equiv.) to the stirring mixture. The addition is exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up & Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water. Neutralize the solution by adding a saturated sodium bicarbonate solution dropwise until effervescence ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to obtain a colorless to light yellow liquid.

Synthesis and Purification Workflow

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Phase reagents 1. Add 4-Fluorophthalic Anhydride, Methanol, & H₂SO₄ reflux 2. Heat to Reflux (4-6 hours) reagents->reflux Catalysis quench 3. Quench with ice water & Neutralize with NaHCO₃ reflux->quench extract 4. Extract with Organic Solvent quench->extract wash 5. Wash with Water & Brine extract->wash dry 6. Dry over Na₂SO₄ wash->dry concentrate 7. Concentrate in vacuo dry->concentrate distill 8. Vacuum Distillation concentrate->distill final_product Pure Dimethyl 4-fluorophthalate distill->final_product

Caption: Workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of more complex molecules.[1]

  • Pharmaceuticals: The fluorinated aromatic ring is a common motif in modern drug design. The fluorine atom can improve metabolic stability, binding affinity, and lipophilicity, which are critical pharmacokinetic properties. This compound serves as a precursor for creating active pharmaceutical ingredients (APIs) for a range of diseases, including neurological and oncological disorders.[1]

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine into pesticides and herbicides can enhance their efficacy and stability. This compound can be used as a starting material for novel agrochemicals.

  • Material Science: It is also utilized in the development of specialty polymers, coatings, and liquid crystals. The unique electronic properties of the fluoroaromatic system can impart desirable characteristics like thermal stability and chemical resistance to these materials.[1]

Safety, Handling, and Disposal

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful to aquatic life and can cause skin and serious eye irritation.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear splash-resistant safety goggles or a face shield.[8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin and Body: Wear a standard laboratory coat.[8] Ensure an emergency shower and eyewash station are readily accessible.[8][9]

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]

  • Avoid breathing vapors or mist.[4][10] Use only in a chemical fume hood.

  • Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]

  • Ground all equipment containing the material to prevent static discharge.[8]

First Aid Measures:

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with soap and water.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[9][10]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[8]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

  • MySkinRecipes. (n.d.). This compound.
  • Zhang, F., et al. (n.d.). Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate. ResearchGate.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Dimethyl Phthalate. NJ.gov.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8554, Dimethyl phthalate. PubChem.
  • Thames River Chemical Corp. (2018). Dimethyl Phthalate - SAFETY DATA SHEET.
  • Sciencelab.com. (n.d.). Material Safety Data Sheet - Dimethyl phthalate 99%.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 607564, Dimethyl 4-chlorophthalate. PubChem.
  • Google Patents. (n.d.). CN104072371A - Preparation method of dimethyl phthalate (DMP).
  • ResearchGate. (n.d.). Preparation of dimethyl phthalate plasticizer from phthalic anhydride residue.

Sources

An In-depth Technical Guide to Dimethyl 4-fluorophthalate: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. Among the vast array of fluorinated building blocks, Dimethyl 4-fluorophthalate emerges as a versatile intermediate with significant potential. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its synthesis, and its burgeoning role as a precursor in the development of advanced materials and therapeutic agents. As a senior application scientist, the following discourse aims to blend established chemical principles with practical, field-proven insights to empower researchers in leveraging this valuable compound.

Chemical Identity and Nomenclature

IUPAC Name: Dimethyl 4-fluorobenzene-1,2-dicarboxylate

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) unequivocally defines the molecular structure, indicating a benzene ring substituted with two methyl ester groups at positions 1 and 2, and a fluorine atom at position 4.

Synonyms: For practical laboratory use and in commercial listings, this compound is known by several other names:

  • 4-Fluorophthalic acid dimethyl ester

  • This compound

  • 1,2-Benzenedicarboxylic acid, 4-fluoro-, 1,2-dimethyl ester

Chemical Structure and Properties:

PropertyValueSource
CAS Number 110706-50-8N/A
Molecular Formula C₁₀H₉FO₄N/A
Molecular Weight 212.17 g/mol N/A
Appearance Colorless to light yellow liquidN/A
Boiling Point 252.0 ± 25.0 °C (Predicted)N/A
Density 1.252 ± 0.06 g/cm³ (Predicted)N/A

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound is most commonly and efficiently achieved through the esterification of 4-fluorophthalic acid or its corresponding anhydride with methanol. The choice between the diacid or the anhydride as the starting material often depends on commercial availability and cost.

Synthesis from 4-Fluorophthalic Anhydride

The reaction of 4-fluorophthalic anhydride with methanol represents a direct and high-yielding route to the desired diester. This reaction is a classic example of nucleophilic acyl substitution at the carbonyl carbons of the anhydride.

Experimental Protocol: Synthesis of this compound from 4-Fluorophthalic Anhydride

Objective: To synthesize this compound via the methanolysis of 4-fluorophthalic anhydride.

Materials:

  • 4-Fluorophthalic anhydride

  • Methanol (anhydrous)

  • Toluene (optional, for azeotropic removal of water)

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Round-bottom flask

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 4-fluorophthalic anhydride (1 equivalent).

  • Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 equivalents) to the flask. The large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: a. Upon completion of the reaction (typically after several hours), allow the mixture to cool to room temperature. b. Remove the excess methanol under reduced pressure using a rotary evaporator. c. To ensure complete conversion and remove any water formed, toluene can be added and distilled off azeotropically. d. The resulting crude product, a liquid, can be purified by vacuum distillation to yield pure this compound.

Causality Behind Experimental Choices:

  • Excess Methanol: Le Chatelier's principle dictates that using a large excess of one reactant (methanol) will shift the equilibrium position to favor the formation of the product ester.

  • Reflux Conditions: The elevated temperature increases the reaction rate, allowing the reaction to reach equilibrium in a shorter timeframe.

  • Anhydrous Conditions: While not strictly necessary as water is a byproduct, starting with anhydrous methanol can help to maximize the initial rate of the forward reaction.

Synthesis from 4-Fluorophthalic Acid (Fischer Esterification)

Alternatively, this compound can be synthesized directly from 4-fluorophthalic acid using the Fischer esterification method. This acid-catalyzed reaction involves the equilibrium between the carboxylic acid, alcohol, ester, and water.

Experimental Protocol: Fischer Esterification of 4-Fluorophthalic Acid

Objective: To synthesize this compound via the acid-catalyzed esterification of 4-fluorophthalic acid with methanol.

Materials:

  • 4-Fluorophthalic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalysts (e.g., p-toluenesulfonic acid)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Standard laboratory glassware for reflux, separation, and distillation

Procedure:

  • Reaction Setup: Dissolve 4-fluorophthalic acid (1 equivalent) in an excess of anhydrous methanol (10-20 equivalents) in a round-bottom flask equipped with a stir bar and a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours. Monitor the reaction progress by TLC.

  • Work-up: a. Cool the reaction mixture to room temperature and remove the bulk of the excess methanol via rotary evaporation. b. Dilute the residue with an organic solvent (e.g., ethyl acetate) and water. c. Carefully neutralize the acidic solution by washing with a saturated sodium bicarbonate solution until effervescence ceases. d. Separate the organic layer and wash it with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Trustworthiness of the Protocol: This protocol is a self-validating system. The progress of the reaction can be visually tracked by TLC, and the purity of the final product can be readily assessed by GC-MS and NMR spectroscopy. The work-up procedure is designed to effectively remove the acid catalyst and any unreacted carboxylic acid, ensuring a high-purity final product.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl ester protons (around 3.9 ppm). The aromatic region will display a complex splitting pattern for the three aromatic protons, influenced by fluorine-proton and proton-proton coupling.

  • ¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the methyl carbons (around 53 ppm), the two non-equivalent ester carbonyl carbons (in the 165-170 ppm region), and the six aromatic carbons, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant.

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching band for the ester groups, typically in the range of 1720-1740 cm⁻¹. Other significant peaks will include C-O stretching vibrations and aromatic C-H and C=C stretching bands.

  • Mass Spectrometry: The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 212. A prominent fragment would likely be the loss of a methoxy group (-OCH₃) to give a peak at m/z 181.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, primarily due to the presence of the fluorine atom and the two ester functionalities which can be further manipulated.

Role as a Chemical Intermediate:

The fluorinated aromatic ring makes it an attractive precursor for the synthesis of more complex molecules with potential biological activity. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, converted to amides, or reduced to alcohols, providing multiple avenues for further chemical transformations.

While specific, publicly disclosed examples of blockbuster drugs synthesized directly from this compound are scarce, its utility is evident in the broader context of fluorinated building blocks in drug discovery. It serves as a key starting material for the synthesis of various heterocyclic compounds and substituted aromatic systems that are scaffolds in many developmental drugs. For instance, fluorinated phthalimides, which can be derived from this compound, are explored for their potential as fluorescent probes and bioactive compounds.[1]

Visualization of Synthetic Utility:

G cluster_transformations Chemical Transformations cluster_products Potential Products start 4-Fluorophthalic Anhydride / Acid dmfp This compound start->dmfp Esterification hydrolysis Hydrolysis dmfp->hydrolysis amidation Amidation dmfp->amidation reduction Reduction dmfp->reduction diacid 4-Fluorophthalic Acid hydrolysis->diacid diamide 4-Fluorophthalamide Derivatives amidation->diamide diol 4-Fluoro-1,2-bis(hydroxymethyl)benzene reduction->diol

Sources

An In-depth Technical Guide to the Solubility of Dimethyl 4-fluorophthalate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 4-fluorophthalate, a fluorinated aromatic compound, is a molecule of significant interest in pharmaceutical research and drug development.[1] Its unique structure, featuring an aromatic ring substituted with a fluorine atom and two methyl ester groups, suggests a nuanced solubility profile that is critical for its application in synthesis, formulation, and biological studies. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound in common organic solvents. We will delve into the molecular characteristics that govern its solubility, present a robust experimental protocol for its determination, and offer a predictive framework for solvent selection. This document is intended for researchers, scientists, and professionals in the drug development field who require a deep understanding of this compound's behavior in various solvent systems.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for predicting and interpreting its solubility.

PropertyValueSource
Chemical Name This compound[2]
CAS Number 110706-50-8[2]
Molecular Formula C₁₀H₉FO₄[2]
Molecular Weight 212.17 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Predicted Boiling Point 252.0 ± 25.0 °C[2]
Predicted Density 1.252 ± 0.06 g/cm³[2]
Storage Sealed in dry, room temperature conditions[2]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules.[3][4] For this compound, its solubility is a complex interplay of its aromatic nature, the polarity introduced by the ester groups, and the unique effects of the fluorine substituent.

The Role of Molecular Structure

The this compound molecule possesses both polar and non-polar characteristics. The benzene ring is inherently non-polar, while the two methyl ester groups (-COOCH₃) are polar. The highly electronegative fluorine atom further influences the electronic distribution of the aromatic ring, impacting its interactions with solvent molecules.[5]

Solvent Polarity and Intermolecular Forces

Organic solvents can be broadly classified as polar or non-polar, and further as protic (capable of hydrogen bonding) or aprotic.[6]

  • Polar Solvents: These solvents have large dipole moments and/or high dielectric constants.[6][7] They can be further divided into:

    • Polar Protic Solvents: (e.g., alcohols, carboxylic acids) contain O-H or N-H bonds and can act as hydrogen bond donors.

    • Polar Aprotic Solvents: (e.g., acetone, dimethyl sulfoxide) have polar bonds but lack O-H or N-H bonds.

  • Non-polar Solvents: (e.g., hexane, toluene) have low dipole moments and dielectric constants.[6][7]

The ester groups in this compound can act as hydrogen bond acceptors, suggesting potential for good solubility in polar protic solvents. The overall polarity of the molecule will dictate its miscibility with a range of polar aprotic and non-polar solvents.

The Influence of Fluorine Substitution

The substitution of a hydrogen atom with fluorine can have profound effects on a molecule's physicochemical properties.[5] Fluorine is the most electronegative element, leading to a strong inductive effect that can alter the acidity or basicity of nearby functional groups.[8] While a single fluorine atom may not drastically change the overall polarity, it can influence local molecular interactions and potentially enhance solubility in certain polar solvents.[5][8] The introduction of fluorine can also increase a molecule's lipophilicity, which might improve its solubility in less polar environments.[5]

The interplay of these factors is visualized in the diagram below:

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_interactions Intermolecular Interactions A Aromatic Ring (Non-polar character) I Van der Waals Forces A->I favors non-polar solvents B Two Methyl Ester Groups (Polar character, H-bond acceptor) G Dipole-Dipole B->G favors polar solvents H Hydrogen Bonding B->H favors protic solvents C Fluorine Atom (High electronegativity, inductive effect) C->G enhances polar interactions D Polar Protic Solvents (e.g., Methanol, Ethanol) D->G D->H E Polar Aprotic Solvents (e.g., Acetone, DMSO) E->G F Non-polar Solvents (e.g., Toluene, Hexane) F->I Solubility Solubility Outcome G->Solubility H->Solubility I->Solubility

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

A reliable and reproducible experimental protocol is essential for accurately determining the solubility of this compound. The following is a detailed, step-by-step methodology based on the widely accepted shake-flask method.[9]

Materials and Equipment
  • This compound (analytical grade)

  • A range of organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Vortex mixer

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique like NMR.[9]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility:

G start Start prep Prepare Solvent and Solute start->prep add_excess Add Excess Solute to Solvent in Vial prep->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours with shaking) add_excess->equilibrate centrifuge Centrifuge to Separate Undissolved Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm syringe filter) centrifuge->filter dilute Dilute Sample for Analysis filter->dilute analyze Analyze by HPLC or other method dilute->analyze calculate Calculate Concentration (Solubility) analyze->calculate end End calculate->end

Caption: Experimental workflow for determining solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle. Centrifugation can be used to facilitate this process.

  • Sampling and Filtration:

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution and Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted sample to determine the concentration of this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

Predictive Guide to Solvent Selection

In the absence of published solubility data, a predictive approach based on solvent properties is invaluable. The following table provides a list of common organic solvents, their polarity indices, and a qualitative prediction of their suitability for dissolving this compound.

SolventPolarity IndexDielectric Constant (20°C)Solvent TypePredicted Solubility of this compoundRationale
Hexane 0.11.89Non-polarLowPrimarily non-polar interactions with the aromatic ring.
Toluene 2.42.38Non-polar (Aromatic)Moderate to High"Like dissolves like" - aromatic solvent for an aromatic solute.
Diethyl Ether 2.84.34Non-polarModerateCan interact with both polar and non-polar parts of the molecule.
Chloroform 4.14.81Moderately PolarHighGood balance of polarity to interact with the entire molecule.
Ethyl Acetate 4.46.02Polar AproticHighEster solvent for an ester-containing solute.
Acetone 5.120.7Polar AproticHighPolar aprotic nature can solvate the polar ester groups effectively.
Ethanol 5.224.55Polar ProticHighCapable of hydrogen bonding with the ester oxygens.
Methanol 6.632.7Polar ProticHighSimilar to ethanol, with higher polarity.
Dimethyl Sulfoxide (DMSO) 7.246.7Polar AproticVery HighHighly polar aprotic solvent, effective at dissolving a wide range of compounds.
Water 10.280.1Polar ProticLowThe large non-polar aromatic ring is expected to limit aqueous solubility.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10] Avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its successful application in research and development. While specific solubility data is not widely published, a comprehensive understanding of its molecular structure and the principles of solubility allows for a predictive approach to solvent selection. The detailed experimental protocol provided in this guide offers a robust method for the accurate determination of its solubility. By combining theoretical knowledge with empirical testing, researchers can effectively harness the potential of this compound in their scientific endeavors.

References

  • Comparison of the polarity of organic solvents. (2022, October 13).
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  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11).
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An In-Depth Technical Guide to Dimethyl 4-fluorophthalate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-fluorophthalate is a fluorinated aromatic compound that has garnered significant interest in the fields of medicinal chemistry and material science. Its unique structural features, particularly the presence of a fluorine atom on the benzene ring, impart advantageous properties to molecules that incorporate this moiety. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its critical role as a building block in the development of targeted therapeutics, with a special focus on Poly(ADP-ribose) polymerase (PARP) inhibitors.

Part 1: Core Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in research and synthesis.

Structural and General Properties
PropertyValueSource
Chemical Name Dimethyl 4-fluorobenzene-1,2-dicarboxylateN/A
CAS Number 110706-50-8[1]
Molecular Formula C₁₀H₉FO₄[1]
Molecular Weight 212.17 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Storage Sealed in a dry place at room temperature[2]
Thermal and Density Properties
PropertyValueNotesSource
Boiling Point 252.0 ± 25.0 °CPredicted[2]
Density 1.252 ± 0.06 g/cm³Predicted[2]
Solubility Profile

While specific quantitative solubility data is limited, this compound, as an ester, is expected to be soluble in a range of common organic solvents. The principle of "like dissolves like" suggests good solubility in polar aprotic and some polar protic solvents.[3]

SolventPredicted Solubility
MethanolSoluble
EthanolSoluble
AcetoneSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Ethyl AcetateSoluble
DichloromethaneSoluble
WaterPoorly soluble

This table is based on general principles of solubility for similar organic esters and should be experimentally verified for specific applications.

Part 2: Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Fischer esterification of 4-fluorophthalic acid or its anhydride with methanol in the presence of an acid catalyst.[4][5]

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions 4-Fluorophthalic_Acid 4-Fluorophthalic Acid or Anhydride Dimethyl_4-fluorophthalate This compound 4-Fluorophthalic_Acid->Dimethyl_4-fluorophthalate Fischer Esterification Methanol Methanol (excess) Methanol->Dimethyl_4-fluorophthalate Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Dimethyl_4-fluorophthalate Heat Heat (Reflux) Heat->Dimethyl_4-fluorophthalate Water Water Dimethyl_4-fluorophthalate->Water Byproduct

Caption: Fischer esterification of 4-fluorophthalic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the principles of Fischer esterification and should be optimized for specific laboratory conditions.[1][6]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorophthalic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol (e.g., 10-20 eq) to the flask. Methanol acts as both a reactant and a solvent.

  • Catalyst Introduction: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux and maintain the reflux for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield the final product as a colorless to light yellow liquid.

Part 3: Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

  • Aromatic Protons (3H): Expected in the range of 7.0-8.0 ppm. The signals will likely appear as complex multiplets due to proton-proton and proton-fluorine coupling.

  • Methyl Protons (6H): Two singlets are expected for the two non-equivalent methyl ester groups, likely in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbons (C=O): Expected in the range of 165-170 ppm.[9]

  • Aromatic Carbons (C-Ar): Multiple signals are expected in the aromatic region (115-140 ppm). The carbon directly attached to the fluorine atom will show a large C-F coupling constant.

  • Methyl Carbons (O-CH₃): Two signals are expected around 52-53 ppm.[9]

FT-IR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.[10]

  • C-O Stretch (Ester): Strong bands are expected in the region of 1100-1300 cm⁻¹.

  • C-F Stretch: A strong absorption band is expected in the range of 1000-1400 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Part 4: Role in Drug Discovery - A Focus on PARP Inhibitors

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1][11][12][13] this compound serves as a key building block in the synthesis of several important pharmaceuticals, most notably the PARP inhibitor Talazoparib.

The Significance of Fluorine in Medicinal Chemistry

The introduction of a fluorine atom can:

  • Block Metabolic Sites: The strong C-F bond can prevent metabolic oxidation at that position, increasing the drug's half-life.[1]

  • Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, affecting drug-receptor interactions and solubility.

  • Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

  • Improve Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can improve its ability to cross cell membranes.[1]

This compound in the Synthesis of Talazoparib

Talazoparib (BMN-673) is a potent, orally bioavailable PARP inhibitor approved for the treatment of certain types of cancer.[14] The synthesis of Talazoparib utilizes a fluorinated phthalazinone core, which can be derived from this compound.

G cluster_info Synthetic Pathway Dimethyl_4_fluorophthalate This compound Intermediate_A Fluorinated Phthalazinone Intermediate Dimethyl_4_fluorophthalate->Intermediate_A Multi-step Synthesis Talazoparib Talazoparib Intermediate_A->Talazoparib Further Elaboration info This compound serves as a key starting material for constructing the fluorinated core of Talazoparib.

Caption: Role of this compound in Talazoparib synthesis.

The synthetic routes to Talazoparib often involve the construction of a dihydropyridophthalazinone scaffold.[14] While the exact step-by-step conversion from this compound is proprietary and can vary, the fluorinated phthalate moiety is a critical precursor for forming the core structure of the final drug molecule.

Part 5: Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Hazard Identification

Based on available safety data, this compound is associated with the following hazards:

  • Harmful if swallowed (H302)[2]

  • Causes skin irritation (H315)[2]

  • Causes serious eye irritation (H319)[2]

  • May cause respiratory irritation (H335)[2]

Precautionary Measures

When handling this compound, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, such as a fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of water. If swallowed or if respiratory irritation occurs, seek medical advice.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, with particularly significant applications in drug discovery. Its fluorinated aromatic structure provides a scaffold for the development of molecules with enhanced pharmacological properties. A comprehensive understanding of its physical and chemical properties, coupled with robust synthetic and analytical methods, is essential for its effective utilization in the design and creation of novel therapeutics. As the demand for more effective and targeted drugs continues to grow, the importance of key intermediates like this compound is set to increase, making it a compound of considerable interest for researchers and scientists in the pharmaceutical industry.

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The Strategic Intermediate: A Technical Guide to Dimethyl 4-fluorophthalate in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Dimethyl 4-fluorophthalate, a pivotal chemical intermediate in the landscape of modern organic synthesis. With a focus on its application in pharmaceutical and materials science, this document offers a comprehensive overview of its synthesis, physicochemical properties, and reactivity. Detailed experimental protocols, mechanistic insights, and a survey of its utility in the development of high-value molecules, including fluorinated thalidomide analogs and advanced polyimides, are presented. This guide is intended for researchers, chemists, and professionals in drug development and material science who are looking to leverage the unique properties of this versatile fluorinated building block.

Introduction: The Growing Importance of Fluorinated Intermediates

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have led to the development of a wide array of novel and effective compounds[1]. Among the repertoire of fluorinated building blocks, this compound has emerged as a particularly valuable intermediate. Its bifunctional nature, combining the reactivity of a diester with the influential presence of a fluorine atom on the aromatic ring, makes it a versatile precursor for a range of complex molecular architectures. This guide will elucidate the synthesis, properties, and key applications of this compound, providing a technical resource for scientists and researchers.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.

General Properties
PropertyValueReference
CAS Number 110706-50-8[2]
Molecular Formula C₁₀H₉FO₄[2]
Molecular Weight 212.17 g/mol [2]
Appearance Colorless to light yellow liquid
Boiling Point 251.99 °C at 760 mmHg[2]
Density ~1.252 g/cm³
Spectroscopic Profile
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the two equivalent methyl ester protons. The aromatic region will display a more complex splitting pattern due to the fluorine substitution, with three distinct proton signals. The proton ortho to the fluorine atom will exhibit coupling to the fluorine nucleus, in addition to proton-proton coupling.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the methyl carbons, the ester carbonyl carbons, and the aromatic carbons. The carbon atoms on the aromatic ring will exhibit carbon-fluorine coupling, with the magnitude of the coupling constant (J-coupling) being characteristic of the number of bonds separating the carbon and fluorine atoms.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the ester functional groups, typically in the range of 1720-1740 cm⁻¹. Other characteristic bands will include C-O stretching, aromatic C=C stretching, and C-H stretching vibrations. The C-F bond will also have a characteristic absorption in the fingerprint region.

  • MS (Mass Spectrometry): The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 212. Key fragmentation pathways for phthalate esters often involve the loss of a methoxy group (-OCH₃) to give a peak at m/z 181, followed by the loss of carbon monoxide (CO). Another common fragmentation is the formation of a protonated phthalic anhydride fragment.

Synthesis of this compound: A Step-by-Step Protocol

The most common and practical laboratory synthesis of this compound involves the esterification of 4-fluorophthalic acid or its anhydride. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a reliable method. The following protocol is adapted from established procedures for similar phthalic acid derivatives.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification of 4-Fluorophthalic Acid

This protocol details the synthesis of this compound from 4-fluorophthalic acid and methanol, using sulfuric acid as a catalyst.

Materials:

  • 4-Fluorophthalic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus or flash chromatography system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorophthalic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane or ethyl acetate.

    • Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound as a colorless to light yellow liquid.

Causality Behind Experimental Choices:

  • Excess Methanol: The use of excess methanol serves to shift the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield of the diester.

  • Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a proton source to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. It also acts as a dehydrating agent, helping to remove the water formed during the reaction and further driving the equilibrium forward.

  • Aqueous Work-up: The washing steps with water, sodium bicarbonate, and brine are crucial for removing unreacted starting materials, the acid catalyst, and any water-soluble byproducts, ensuring the purity of the final product.

Applications as a Chemical Intermediate

This compound is a versatile building block, primarily utilized in the synthesis of N-substituted 4-fluorophthalimides, which are important scaffolds in medicinal chemistry and materials science.

Synthesis of N-Substituted 4-Fluorophthalimides

The reaction of this compound with primary amines is a common method for the synthesis of N-substituted 4-fluorophthalimides. This reaction typically proceeds via a two-step mechanism involving initial amidation followed by intramolecular cyclization with the elimination of methanol.

Caption: General workflow for the synthesis of N-substituted 4-fluorophthalimides.

General Protocol:

  • A mixture of this compound and a primary amine (1 equivalent) is heated in a high-boiling solvent such as glacial acetic acid.

  • The reaction is refluxed for several hours until the starting materials are consumed (monitored by TLC).

  • Upon cooling, the N-substituted 4-fluorophthalimide product often precipitates and can be collected by filtration.

  • Further purification can be achieved by recrystallization.

Role in Drug Development

The 4-fluorophthalimide scaffold is a key component in a variety of biologically active molecules.

  • Anticonvulsant Agents: Research has shown that certain N-aryl derivatives of 4-fluorophthalimide exhibit significant anticonvulsant activity. The introduction of the fluorine atom is a bioisosteric replacement for a hydrogen atom, which can modulate the electronic properties and metabolic stability of the molecule, potentially leading to improved pharmacological profiles.

  • Enzyme Inhibitors: Fluorinated phthalimides have been investigated as inhibitors for various enzymes. For instance, derivatives of 4,5-bis(4-fluoroanilino)phthalimide have been shown to be potent and selective inhibitors of the epidermal growth factor (EGF) receptor tyrosine protein kinase, a key target in cancer therapy[2]. The fluorine atoms were introduced to block metabolic hydroxylation, thereby improving the drug's in vivo efficacy.

  • Fluorinated Analogs of Thalidomide and Pomalidomide: this compound is a precursor to 4-fluorophthalic anhydride, which is used in the synthesis of 4-fluorothalidomide and its analogs, such as pomalidomide derivatives. These compounds are of significant interest in cancer immunotherapy as they can modulate the activity of the E3 ubiquitin ligase cereblon (CRBN)[3][4]. Fluorination of the phthalimide ring can fine-tune the binding to cereblon and alter the degradation selectivity of target proteins, offering a strategy to develop next-generation immunomodulatory drugs (IMiDs) with improved efficacy and safety profiles.

Applications in Materials Science

The reactivity of this compound also extends to the synthesis of advanced polymers. It can be used as a monomer or a precursor to monomers for the production of fluorinated polyimides. These materials are known for their excellent thermal stability, chemical resistance, and desirable optical and dielectric properties, making them suitable for applications in microelectronics and aerospace.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both drug discovery and materials science. Its synthesis from readily available starting materials and its reactivity towards the formation of N-substituted 4-fluorophthalimides make it an attractive building block for the creation of complex and high-value molecules. The strategic incorporation of fluorine via this intermediate offers a powerful tool for modulating the biological and physical properties of the final products. As the demand for advanced pharmaceuticals and high-performance materials continues to grow, the importance of key intermediates like this compound is set to increase.

References

  • Supporting information - The Royal Society of Chemistry. (URL not provided)
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  • Dimethyl 4,5-dichlorophthal

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An In-depth Technical Guide to the Stability and Storage of Dimethyl 4-fluorophthalate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Dimethyl 4-fluorophthalate (DM4FP). It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The information presented herein is a synthesis of established chemical principles, data from analogous compounds, and best practices in laboratory management to ensure the integrity and longevity of DM4FP.

Introduction to this compound

This compound is a fluorinated aromatic ester that serves as a valuable intermediate in the synthesis of various organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the physicochemical properties of the parent molecule, including its metabolic stability, bioavailability, and binding affinity to biological targets. Understanding the stability of DM4FP is therefore paramount to ensure its quality and the reliability of experimental outcomes.

Chemical Structure and Inherent Stability

The chemical structure of this compound, with its aromatic ring, two methyl ester groups, and a fluorine substituent, dictates its inherent stability and potential degradation pathways.

  • Aromatic System: The benzene ring provides considerable stability due to electron delocalization. Aromatic compounds are generally resistant to oxidation and thermal degradation under standard conditions.

  • Ester Functional Groups: The methyl ester groups are the most reactive sites in the molecule and are susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Fluorine Substituent: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the ester groups. It generally enhances the metabolic stability of the molecule by making C-H bonds less susceptible to enzymatic oxidation.

Recommended Storage Conditions

To maintain the purity and integrity of this compound, it is crucial to adhere to appropriate storage conditions. The following recommendations are based on general guidelines for fluorinated organic compounds and related esters.

ParameterRecommendationRationale
Temperature Room Temperature (20-25°C) or Refrigerated (2-8°C)Lower temperatures slow down the rate of potential degradation reactions. For long-term storage, refrigeration is preferred.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Minimizes contact with atmospheric oxygen and moisture, reducing the risk of oxidative degradation and hydrolysis.
Light Store in the dark (amber vials or in a light-proof container)Protects the compound from photolytic degradation, which can be initiated by UV or visible light.
Moisture Sealed in a dry environmentPrevents hydrolysis of the ester functional groups. Use of a desiccator is recommended for opened containers.

Incompatible Materials:

It is imperative to store this compound away from the following classes of chemicals to prevent potentially hazardous reactions[1][2]:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) Can lead to vigorous and potentially explosive reactions.

  • Strong Acids: (e.g., sulfuric acid, nitric acid) Can catalyze the hydrolysis of the ester groups.

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) Can rapidly promote the hydrolysis of the ester groups.

  • Alkali Metals and Hydrides: Can generate flammable hydrogen gas upon reaction.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for developing stability-indicating analytical methods and for interpreting stability data. The primary degradation routes are expected to be hydrolysis, photodegradation, and thermal decomposition.

Hydrolytic Degradation

Hydrolysis is the most probable degradation pathway for this compound under ambient conditions, particularly in the presence of moisture and acidic or basic catalysts. The reaction proceeds in a stepwise manner:

  • First Hydrolysis: One of the methyl ester groups is hydrolyzed to a carboxylic acid, forming monomethyl 4-fluorophthalate and methanol.

  • Second Hydrolysis: The remaining methyl ester group is hydrolyzed to yield 4-fluorophthalic acid and another molecule of methanol.

The kinetics of this hydrolysis are expected to be pH-dependent, with faster rates at both low and high pH. The parent compound, dimethyl phthalate, undergoes hydrolysis to phthalic acid with the monoester as an intermediate[3].

Caption: Proposed hydrolytic degradation pathway of this compound.

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) region, can induce photodegradation of this compound. Aromatic esters can undergo photolytic reactions, and the presence of a fluorine atom may influence the specific pathways. The primary mechanism of photodegradation for phthalates in the environment involves reactions with hydroxyl radicals[4]. For this compound, this could lead to hydroxylation of the aromatic ring or abstraction of a hydrogen atom from the methyl groups. Direct photolysis can also lead to the cleavage of the ester bonds or the aromatic ring[5][6].

Thermal Degradation

While generally stable at room temperature, this compound will decompose at elevated temperatures. The thermal degradation of aromatic esters can be complex, often involving cleavage of the ester linkages as an initial step[7]. At higher temperatures, further fragmentation of the molecule can occur, potentially leading to the release of carbon dioxide, carbon monoxide, and various fluorinated and non-fluorinated organic compounds.

Stability Testing and Analytical Methodologies

To experimentally assess the stability of this compound, a well-designed stability testing program should be implemented. This typically involves long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical methods.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop and validate a stability-indicating analytical method[8][9][10]. The goal is to achieve a target degradation of 5-20%[8][10].

Experimental Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N hydrochloric acid.

    • Heat the solution at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N sodium hydroxide, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N sodium hydroxide.

    • Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period, monitoring for degradation.

    • At each time point, withdraw a sample, neutralize it with 0.1 N hydrochloric acid, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of a 3% hydrogen peroxide solution.

    • Keep the solution at room temperature for a defined period (e.g., up to 24 hours).

    • At each time point, withdraw a sample and dilute with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven (e.g., 105°C).

    • After a defined period, dissolve a weighed amount of the stressed solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter)[9].

    • Analyze the solution after the exposure period. A control sample should be kept in the dark under the same temperature conditions.

Caption: Workflow for a forced degradation study of this compound.

Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for this purpose.

5.2.1. High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method with UV detection is a robust technique for the analysis of this compound and its potential non-volatile degradation products.

Experimental Protocol for HPLC Analysis:

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Column: A C18 stationary phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for separating phthalates[11][12].

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 75:25 (v/v) mixture of methanol and water[12].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of approximately 230 nm is often suitable for phthalates[11][12].

  • Injection Volume: 20 µL.

  • Standard Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of the mobile phase or a suitable organic solvent.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve covering the expected concentration range of the samples.

5.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile degradation products that may form during thermal degradation.

Experimental Protocol for GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column) is generally suitable for separating aromatic esters.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the expected concentration of analytes.

  • Temperature Program: An optimized temperature gradient is used to separate the compounds of interest. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected compounds (e.g., m/z 40-500).

  • Sample Preparation: Samples from thermal degradation studies can be dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) before injection.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. By understanding its inherent chemical properties and potential degradation pathways, and by implementing appropriate storage and handling procedures, its integrity can be maintained. This guide provides a framework for ensuring the long-term stability of this compound and for developing robust analytical methods to monitor its purity. It is recommended that researchers perform their own stability assessments under their specific experimental conditions to ensure the highest quality of their results.

References

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
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  • Wang, J., et al. (2014). Kinetic study of the removal of dimethyl phthalate from an aqueous solution using an anion exchange resin. RSC Advances, 4(18), 9148-9156.
  • Pranaw, K., et al. (2014). Biodegradation of dimethyl phthalate by endophytic bacterium, Xenorhabdus indica isolated from entomopathogenic nematode, Steinernema thermophilum. Journal of Hazardous Materials, 274, 343-350.
  • Li, Y., et al. (2020). Facet effect of hematite on the hydrolysis of phthalate esters under ambient humidity conditions. Nature Communications, 11(1), 5831.
  • Gamerith, V., et al. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 14(21), 6423.
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  • Wang, J., et al. (2015). Chemical behavior of phthalates under abiotic conditions in landfills. Journal of Environmental Management, 150, 285-293.
  • Zhang, Y., et al. (2019). Degradation of dimethyl phthalate in drinking water by strong ionization discharge. Plasma Science and Technology, 21(11), 115502.
  • Cobb, K. O. (2021). Thermal degradation kinetics of aromatic ether polymers. Mississippi State University.
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
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  • Wang, Z., et al. (2020). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 8, 583.
  • Wang, C. H., et al. (2007). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Polymer Degradation and Stability, 92(5), 877-885.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-22.
  • Wang, T., et al. (2014). Kinetics and mechanism of (•)OH mediated degradation of dimethyl phthalate in aqueous solution: experimental and theoretical studies. Environmental Science & Technology, 48(10), 5649-5657.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • SGS. (2011). How to approach a forced degradation study.
  • Radhakrishnan, S., et al. (2016). Thermal decomposition of a diazido ester: Pyrolysis GC–MS and DFT study. Journal of Hazardous Materials, 312, 11-19.
  • Kamberi, M., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • University of Bristol. (n.d.). Chemical storage by Hazard Category and Incompatibilities.
  • European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products.
  • Wang, Z., et al. (2020). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 8, 583.
  • Wang, C. H., et al. (2007). Thermal degradation behaviour of aromatic poly(ester-imide) investigated by pyrolysis-GC/MS. Polymer Degradation and Stability, 92(5), 877-885.
  • University of Maryland. (n.d.). Chemical Segregation and Storage Table.
  • Barreca, S., et al. (2014). Photodegradation of selected phthalates on mural painting surfaces under UV light irradiation. Journal of Hazardous Materials, 278, 233-239.
  • Simmie, J. M., & Somers, K. P. (2020). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 22(1), 134-146.
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Introduction: A New Frontier in Endocrine Disruptor Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Fluorinated Phthalates

Phthalic acid esters, or phthalates, are a class of synthetic chemicals primarily used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other plastics.[1][2] Their ubiquitous presence in consumer products—from food packaging and medical devices to personal care items and toys—has led to widespread and continuous human exposure.[2][3] A significant body of research has classified many common phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), as endocrine-disrupting chemicals (EDCs).[4][5] These compounds can interfere with the body's hormonal systems, leading to a range of adverse health outcomes, particularly concerning reproductive and developmental health.[6][7]

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties.[8][9] Fluorination can enhance metabolic stability, increase membrane permeability, and alter binding affinity to biological targets.[9][10] When applied to the phthalate backbone, this modification creates a new class of compounds: fluorinated phthalates . The study of their biological activity is critical, as the strong carbon-fluorine bond could lead to increased persistence and potentially altered toxicological profiles compared to their non-fluorinated parent compounds.[10] This guide provides a technical overview of the known and projected biological activities of fluorinated phthalates, methodologies for their assessment, and the underlying mechanisms of action relevant to researchers in toxicology and drug development.

Core Mechanisms of Biological Action

The biological activity of phthalates is multifaceted, primarily revolving around their ability to disrupt endocrine signaling pathways. While direct data on fluorinated phthalates is emerging, their mechanisms can be largely inferred from extensive studies on parent phthalates and other fluorinated compounds.

Endocrine Disruption

Phthalates are well-documented endocrine disruptors that can interfere with the synthesis, regulation, and action of multiple hormones.[6] They primarily exert their effects by interacting with nuclear receptors.[6]

  • Anti-Androgenic Activity: Several phthalates and their metabolites, particularly mono-n-butyl phthalate (MBP), are potent antagonists of the androgen receptor (AR).[11] This interaction blocks the action of testosterone, a critical hormone for male reproductive development. This disruption is a key mechanism behind the testicular toxicity and developmental abnormalities observed in animal studies.[6][12]

  • Estrogenic and Anti-Estrogenic Activity: The activity of phthalates on estrogen receptors (ER) is more complex. Some compounds, like Butyl Benzyl Phthalate (BBP), have demonstrated weak estrogenic activity, meaning they can mimic the effects of estradiol.[13][14] Others can act as antagonists or modulate estrogen synthesis, contributing to ovarian dysfunction.[6][7]

  • Thyroid Receptor Antagonism: Studies have shown that phthalates like DBP and its metabolite MBP can act as antagonists to the thyroid receptor (TR), potentially interfering with thyroid hormone signaling, which is crucial for metabolism and neurodevelopment.[11]

  • PPAR Activation: Phthalates, particularly their monoester metabolites, are known agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[15] Activation of PPARs can lead to peroxisome proliferation in the liver of rodents, an effect linked to hepatotoxicity.[15][16]

The introduction of fluorine can significantly alter receptor binding affinity. The high electronegativity of fluorine can change the electronic distribution of the molecule, potentially strengthening its interaction with receptor binding pockets and enhancing its endocrine-disrupting potency.[8][9]

Endocrine_Disruption_Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus FP Fluorinated Phthalate (FP) NR Nuclear Receptor (e.g., AR, ER, PPAR) FP->NR Binds HSP Heat Shock Proteins NR->HSP Dissociation FP_NR FP-NR Complex NR->FP_NR Forms HRE Hormone Response Element (on DNA) FP_NR->HRE Binds to mRNA mRNA HRE->mRNA Alters Transcription Protein Altered Protein Synthesis mRNA->Protein Translation Biological_Effect Endocrine Disruption Protein->Biological_Effect Leads to

Caption: Generalized pathway for phthalate-induced endocrine disruption via nuclear receptor activation.

Oxidative Stress

Exposure to certain phthalates, such as DEHP and its metabolite MEHP, has been shown to induce oxidative stress.[14][15] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. The resulting cellular damage can lead to apoptosis (programmed cell death) and is a contributing mechanism to testicular and hepatic toxicity.[3][14]

Genotoxicity

While parent phthalates generally do not show mutagenic activity in standard assays, their metabolites can exhibit genotoxic potential, especially after metabolic activation.[17] The SOS/umuC assay, for instance, has shown that metabolic activation of phthalates like DEHP and DBP significantly increases their DNA-damaging potential.[17] This suggests that the biotransformation of these compounds within the body is a critical step in their potential carcinogenicity.

Methodologies for Assessing Biological Activity

A multi-tiered approach combining in vitro, in vivo, and analytical methods is essential for a comprehensive evaluation of fluorinated phthalate activity.

In Vitro Assays: High-Throughput Screening

In vitro cellular models provide a rapid and cost-effective means to screen for specific biological activities and elucidate mechanisms of action.[18]

1. Hormone Receptor Activity Assays

  • Principle: These assays use engineered cell lines that contain a receptor of interest (e.g., ER, AR, TR) and a reporter gene (e.g., luciferase) linked to a hormone-responsive DNA element. Binding of an active compound to the receptor triggers the expression of the reporter gene, which produces a measurable signal (light).

  • Example Protocol (Luciferase Reporter Gene Assay):

    • Cell Culture: Plate receptor-engineered cells (e.g., MDA-kb2 for androgen receptor activity) in a 96-well plate and incubate for 24 hours.
    • Dosing: Expose cells to a range of concentrations of the test fluorinated phthalate. Include a positive control (e.g., testosterone for AR agonism, flutamide for AR antagonism) and a vehicle control (e.g., DMSO).
    • Incubation: Incubate the plate for another 24 hours to allow for receptor binding and reporter gene expression.
    • Lysis & Measurement: Lyse the cells and add a luciferase substrate.
    • Data Acquisition: Measure the luminescence signal using a plate reader. Agonistic activity is determined by an increase in signal over the vehicle control, while antagonistic activity is measured by a decrease in the signal induced by the positive control.[11]

2. Cytotoxicity Assays

  • Principle: These assays measure the extent to which a compound is toxic to cells by assessing cell viability or metabolic activity.

  • Example Protocol (MTT Assay):

    • Cell Seeding: Seed cells (e.g., HepG2 for liver toxicity, MA-10 Leydig cells for testicular toxicity) in a 96-well plate.[12][18]
    • Exposure: Treat cells with various concentrations of the fluorinated phthalate for 24-72 hours.
    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
    • Measurement: Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.[18]

3. Genotoxicity Assays

  • Principle: Used to assess the potential of a compound to damage DNA.

  • Example Protocol (UmuC Assay):

    • Bacterial Culture: Use Salmonella typhimurium strain TA1535/pSK1002, which carries a fusion gene where the umuC gene (involved in SOS DNA repair) is linked to a reporter enzyme.[17]
    • Exposure: Expose the bacteria to the test compound, both with and without a metabolic activation system (S9 fraction from rat liver). The S9 fraction simulates mammalian metabolism.[17]
    • Incubation: Incubate for several hours.
    • Measurement: Measure the activity of the reporter enzyme. A significant increase in enzyme activity indicates the induction of the SOS response, signaling DNA damage.[17]

In_Vitro_Workflow cluster_assays Tier 1: In Vitro Screening cluster_results Data Analysis start Fluorinated Phthalate Test Compound assay1 Cytotoxicity Assay (e.g., MTT) start->assay1 assay2 Hormone Receptor Assay (e.g., Luciferase) start->assay2 assay3 Genotoxicity Assay (e.g., UmuC) start->assay3 result1 Calculate IC50 (Toxicity) assay1->result1 result2 Calculate EC50/IC50 (Endocrine Activity) assay2->result2 result3 Assess DNA Damage Potential assay3->result3 end_node Prioritize for In Vivo Studies result1->end_node result2->end_node result3->end_node

Caption: A streamlined workflow for the initial in vitro assessment of fluorinated phthalates.

In Vivo Models: Assessing Systemic Toxicity

Animal models, typically rodents, are indispensable for understanding the systemic effects of phthalates on complex biological systems.[3]

  • Reproductive and Developmental Toxicity Studies: These studies, often following OECD guidelines, involve exposing pregnant animals to the test compound during critical windows of gestation.[12] Endpoints include assessing anogenital distance in male pups (a sensitive marker of anti-androgenic effects), sperm quality, testicular histology, and ovarian follicle counts in the offspring.[2][19]

  • Chronic Toxicity and Carcinogenicity Bioassays: Long-term exposure studies (e.g., 2 years in rats) are conducted to evaluate organ toxicity and carcinogenic potential.[16] Key organs examined include the liver, kidneys, and testes, where phthalates are known to cause histopathological changes.[3][16]

Analytical Methods for Exposure Assessment

Accurate detection and quantification in biological matrices are crucial for linking exposure to effects.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for identifying and quantifying phthalates and their metabolites in samples like urine and blood.[20][21]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and is particularly useful for analyzing less volatile metabolites.[20][22]

  • Sample Preparation: Methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are required to isolate the compounds of interest from the complex biological matrix before instrumental analysis.[20] For fluorinated compounds specifically, ion-selective electrodes or gas chromatography may be employed, often requiring sample preparation like ashing or digestion to liberate the fluoride ion.[23]

Summary of Biological Activities & Toxicological Data

While direct toxicological data for most fluorinated phthalates is limited, the extensive database on conventional phthalates provides a strong predictive framework. Fluorination is expected to modify the potency and persistence of these effects.

Biological EffectKey Phthalates StudiedPrimary Organs/Systems AffectedCommon In Vitro/In Vivo FindingsPotential Impact of Fluorination
Anti-Androgenicity DEHP, DBP, BBPMale Reproductive System (Testes, Prostate)Decreased testosterone production, reduced anogenital distance, testicular atrophy, poor sperm quality.[6][11][12]Increased metabolic stability could prolong exposure to active metabolites; altered receptor affinity could increase potency.[10]
Ovarian Toxicity DEHP, DBPFemale Reproductive System (Ovary)Disrupted folliculogenesis (follicle growth), altered steroid hormone production (estradiol, progesterone).[6][7]Could enhance disruption of ovarian function due to increased biopersistence.[10]
Hepatotoxicity DEHPLiverIncreased liver weight, peroxisome proliferation (in rodents), oxidative stress, potential for tumors in long-term studies.[3][15][16]Fluorine's stability could lead to greater bioaccumulation and potentially exacerbate liver effects.[24]
Developmental Toxicity DEHP, DBP, Phthalate MixturesFetus (Multiple Organ Systems)Low birth weight, preterm birth, neurodevelopmental deficits, reproductive tract malformations.[25][26]Increased trans-placental transfer or persistence could heighten risks to the developing fetus.[9]
Nephrotoxicity DEHP, DBPKidneysAssociated with reduced kidney function (lower eGFR) in human population studies.[27]Could increase the risk of kidney dysfunction due to higher stability and longer biological half-life.

Conclusion and Future Directions

The biological activity of fluorinated phthalates represents a significant, yet understudied, area of toxicology. Based on the robust evidence from parent phthalates and the known chemical effects of fluorination, it is plausible that these emerging compounds could exhibit enhanced endocrine-disrupting activity and greater biological persistence. The primary concern remains their potential to interfere with androgen, estrogen, and thyroid hormone signaling, with profound implications for reproductive and developmental health.

For researchers and drug development professionals, it is imperative to:

  • Synthesize and Screen Novel Fluorinated Phthalates: Systematically evaluate the biological activity of different fluorinated analogues to establish structure-activity relationships.

  • Employ High-Throughput In Vitro Assays: Utilize the methodologies described herein to prioritize compounds for further toxicological assessment.

  • Conduct Focused In Vivo Studies: Investigate the effects of prioritized compounds on sensitive endpoints, such as reproductive development, using established animal models.

  • Develop Advanced Analytical Standards: Create certified analytical standards for fluorinated phthalates to enable accurate monitoring in human and environmental samples.

Understanding the unique toxicological profile of this next generation of industrial chemicals is essential for accurate risk assessment and the protection of human health.

References

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The Strategic Incorporation of Fluorine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of the "Magic Bullet" Atom

In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine. Once considered a chemical curiosity, it is now an indispensable tool in the drug designer's armamentarium, with over 20% of all commercialized medicines containing at least one fluorine atom.[1] This guide eschews a simple recitation of facts, instead offering a deep, mechanistically-grounded exploration into why and how this unique halogen has earned its place. We will dissect the nuanced physicochemical properties of fluorine and translate them into the strategic advantages seen in today's leading therapeutics—from enhanced metabolic stability to fine-tuned receptor binding. This document is intended for the practicing researcher, providing not just the theoretical underpinnings but also actionable insights and field-proven protocols to harness the power of fluorine in drug development.

Chapter 1: Deconstructing the Fluorine Advantage: Core Physicochemical Properties

The strategic value of fluorine stems from a unique combination of properties that are unmatched by any other element.[2][3][4] Understanding these fundamentals is critical to rationally applying fluorination strategies in drug design.

At its core, fluorine's influence is rooted in three key characteristics:

  • Extreme Electronegativity: As the most electronegative element (Pauling scale: 3.98), fluorine exerts a powerful inductive electron-withdrawing effect, polarizing the C-F bond and influencing the electronic environment of the entire molecule.[2][5]

  • Small Atomic Size: With a van der Waals radius of only 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[5][6] This allows it to act as a bioisostere for hydrogen, enabling substitution with minimal steric perturbation.[6]

  • Exceptional C-F Bond Strength: The bond between carbon and fluorine is one of the strongest in organic chemistry (~485 kJ/mol for sp³ C-F), rendering it highly resistant to metabolic cleavage.[5]

These primary traits give rise to secondary effects that medicinal chemists strategically exploit to overcome common drug development hurdles. We will explore these applications in subsequent chapters.

PropertyHydrogen (H)Fluorine (F)Chlorine (Cl)Oxygen (O)
Van der Waals Radius (Å) 1.201.471.751.52
Electronegativity (Pauling) 2.203.983.163.44
C-X Bond Energy (kJ/mol) ~414 (C-H)~485 (C-F)~327 (C-Cl)~351 (C-O)
Key Role in Drug Design Baseline ScaffoldMetabolic Shield, pKa Modulator, Conformational Anchor, Binding EnhancerLipophilicity EnhancerH-bond Donor/Acceptor

Table 1: A comparative analysis of fluorine's key physicochemical properties against other common elements in medicinal chemistry. Data compiled from multiple sources.[3][5][6]

Chapter 2: Strategic Applications of Fluorine in Drug Design

The decision to introduce fluorine is never arbitrary. It is a calculated choice aimed at solving specific problems encountered during lead optimization. The following sections detail the primary strategic applications.

Enhancing Metabolic Stability: The "Fluorine Shield"

One of the most celebrated applications of fluorine is its ability to block metabolic "soft spots."[5][6] Cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism, frequently target vulnerable C-H bonds for oxidation. Replacing a metabolically labile hydrogen with a fluorine atom effectively shields that position from enzymatic attack due to the immense strength of the C-F bond.[3][5][7][8]

Causality: The high energy required to break the C-F bond makes it an unattractive substrate for the oxidative machinery of CYP450 enzymes.[1] This "metabolic blocking" can dramatically increase a drug's half-life and oral bioavailability.[2][7] For example, strategic fluorination of benzylic or allylic positions can prevent hydroxylation, a common metabolic pathway that leads to rapid clearance.[2]

Caption: Fluorine as a metabolic shield.

Modulating Acidity and Basicity (pKa)

The powerful electron-withdrawing nature of fluorine can significantly alter the pKa of nearby acidic or basic functional groups.[5][9][10][11] Placing a fluorine atom on the carbon β or γ to a basic amine will lower its pKa (making it less basic).[12]

Causality: By inductively pulling electron density away from the nitrogen, fluorine destabilizes the protonated (cationic) form of the amine, thereby lowering the pKa. This is a critical tool for optimizing a drug's pharmacokinetic profile. A highly basic amine (high pKa) will be predominantly protonated at physiological pH (7.4), which can be beneficial for solubility but detrimental to membrane permeability. Reducing the pKa can increase the proportion of the neutral, more lipophilic form of the drug, enhancing its ability to cross cell membranes, including the blood-brain barrier.[1][3]

CompoundPosition of FluorinepKa of Piperidine NRationale
Piperidine ParentN/A~11.2Highly basic, poor membrane permeability.
3-Fluoropiperidine (axial)Axial7.6Modest pKa reduction.[1]
3-Fluoropiperidine (equatorial)Equatorial6.6Significant pKa reduction, improving permeability.[1]

Table 2: The impact of fluorine stereochemistry on the pKa of a piperidine nitrogen, demonstrating fine-tuning of basicity.[1]

Enhancing Binding Affinity and Selectivity

While once debated, it is now well-documented that fluorine can participate in favorable protein-ligand interactions, enhancing binding affinity.[3][13][14] These interactions are often subtle and context-dependent.

  • Dipolar and Electrostatic Interactions: The highly polarized C-F bond can engage in favorable dipole-dipole or electrostatic interactions with polar groups in a protein's active site, such as the backbone carbonyls (C-F···C=O).[5][15]

  • Hydrogen Bonds: While a weak hydrogen bond acceptor, fluorine can form unconventional hydrogen bonds, particularly with activated C-H donors or other suitable groups within the binding pocket.[5][16][17] The enthalpic gain from these interactions may not be the primary driver of binding, but they can contribute to overall affinity and specificity.[16][17]

  • Conformational Control: Fluorine substitution can induce specific conformational preferences in a molecule through effects like the gauche effect.[5][7] This can "pre-organize" the ligand into its bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.[2][5]

Modulating Lipophilicity (LogP)

The effect of fluorine on lipophilicity is nuanced. A single fluorine-for-hydrogen substitution often slightly increases lipophilicity (LogP).[5] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF₃) group can decrease lipophilicity due to the atom's high polarity and low polarizability.[5] This allows for the precise tuning of a molecule's LogP to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.[2][5]

Chapter 3: Key Methodologies for Fluorination in Drug Synthesis

The practical application of fluorination strategies depends on robust and selective synthetic methods. Advances in chemistry have moved beyond harsh, traditional reagents to more sophisticated techniques suitable for late-stage functionalization of complex molecules.[18]

Electrophilic Fluorination

This approach uses a reagent that delivers an "electrophilic" fluorine equivalent (F⁺) to a nucleophilic carbon center, such as an enolate or an electron-rich aromatic ring.[19][20]

Key Reagent: Selectfluor™ (F-TEDA-BF₄) Selectfluor™ is a stable, user-friendly, and non-volatile crystalline solid, making it a workhorse for electrophilic fluorination in medicinal chemistry.[21][22] It offers excellent regioselectivity for a broad range of substrates.[21]

Electrophilic_Fluorination_Workflow cluster_workflow Electrophilic Fluorination Protocol Start Start: Substrate (e.g., Ketone) Base 1. Generate Nucleophile (e.g., Add LDA to form enolate) Start->Base Fluorination 2. Add Selectfluor™ (F-TEDA-BF₄) Base->Fluorination Quench 3. Reaction Quench (e.g., Saturated NH₄Cl) Fluorination->Quench Workup 4. Extraction & Purification (e.g., EtOAc, Column Chromatography) Quench->Workup Product End: α-Fluorinated Product Workup->Product

Caption: General workflow for electrophilic fluorination.

Protocol: α-Fluorination of a Ketone using Selectfluor™

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the ketone substrate (1.0 equiv) in anhydrous THF to a concentration of 0.1 M. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise to the stirred ketone solution. Maintain the temperature at -78 °C for 1 hour to ensure complete enolate formation.

  • Fluorination: In a separate flask, dissolve Selectfluor™ (1.2 equiv) in anhydrous DMF. Add this solution dropwise to the enolate mixture at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired α-fluorinated ketone.

Self-Validation Note: The success of this protocol is highly dependent on the complete exclusion of water and air during enolate formation. The use of freshly distilled solvents and titrated LDA is recommended. The reaction progress should be monitored closely to avoid side reactions.

Nucleophilic Fluorination

This method involves the displacement of a leaving group (e.g., tosylate, mesylate, halide) by a nucleophilic fluoride source (F⁻), typically following an Sₙ2 mechanism.[23][24]

Key Reagent: Tetrabutylammonium Fluoride (TBAF) While simple alkali metal fluorides like KF are inexpensive, their low solubility in organic solvents can be a challenge.[25][26] TBAF is an organic-soluble fluoride source that provides "naked" fluoride ions, which are highly nucleophilic.[23][24]

Protocol: Nucleophilic Fluorination of an Alkyl Tosylate with TBAF

  • Preparation: To a solution of the alkyl tosylate (1.0 equiv) in anhydrous acetonitrile (0.2 M) in an oven-dried flask, add a solution of TBAF (3.0 equiv, 1.0 M in THF).

  • Reaction: Heat the reaction mixture to 80 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-24 hours depending on the substrate.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Re-dissolve the residue in ethyl acetate and wash with water (3x) to remove excess TBAF and other water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the fluorinated alkane.

Self-Validation Note: The primary competing side reaction is elimination, especially with secondary tosylates. Using a less-hindered substrate and carefully controlling the temperature can help maximize the yield of the desired substitution product. Anhydrous conditions are crucial as trace water will significantly reduce the nucleophilicity of the fluoride ion.[25]

Chapter 4: Case Study Analysis: The Impact of Fluorine in Modern Therapeutics

Examining approved drugs provides the clearest evidence of fluorine's strategic value.

Case Study: Atorvastatin (Lipitor®)

Atorvastatin, a blockbuster drug for lowering cholesterol, features a fluorophenyl group. The fluorine atom serves a dual purpose. First, it enhances lipophilicity, which is believed to contribute to the drug's absorption and distribution.[27] More critically, it increases the binding affinity to its target, HMG-CoA reductase. Structural studies have suggested that the fluorine atom engages in favorable interactions within a hydrophobic pocket of the enzyme's active site.

Case Study: Fluoxetine (Prozac®)

The antidepressant fluoxetine contains a trifluoromethyl (CF₃) group on a phenyl ring.[27] This powerful electron-withdrawing group was instrumental in the drug's design. It is believed to increase the lipophilicity and CNS penetration of the molecule, allowing it to effectively reach its target, the serotonin transporter.[2] Furthermore, the CF₃ group provides metabolic stability, contributing to the drug's long half-life.[2]

Conclusion and Future Outlook

Fluorine is far more than a simple bioisostere for hydrogen; it is a powerful modulator of molecular properties.[2][3] Its strategic application allows medicinal chemists to systematically address challenges in metabolic stability, pKa, membrane permeability, and binding affinity.[2][3][6][9] As synthetic methodologies for precise, late-stage fluorination continue to advance, the rational design of fluorinated drugs will become even more sophisticated.[18][28] The future of medicinal chemistry will undoubtedly see continued innovation in harnessing the unique properties of this "magic bullet" atom to create safer and more effective medicines.[4]

References

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An In-Depth Technical Guide to Dimethyl 4-fluorophthalate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Dimethyl 4-fluorophthalate, a versatile fluorinated aromatic compound. Designed for researchers, chemists, and professionals in drug development and material science, this document moves beyond simple data recitation. It delves into the causal relationships behind its synthesis, reactivity, and applications, offering field-proven insights into its utility as a strategic building block in modern chemistry.

Core Characteristics: Physicochemical and Spectroscopic Profile

This compound (CAS No. 110706-50-8) is a diester of 4-fluorophthalic acid.[1] The introduction of a fluorine atom onto the phthalate scaffold significantly modifies its electronic properties, enhancing its utility in various synthetic applications compared to its non-fluorinated counterpart, dimethyl phthalate.[1][2] This substitution imparts unique characteristics that are highly sought after in the development of advanced materials and pharmaceuticals.[2]

Below is a summary of its key physical properties.

PropertyValueSource(s)
CAS Number 110706-50-8[1]
Molecular Formula C₁₀H₉FO₄[1]
Molecular Weight 212.17 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 252.0 ± 25.0 °C (Predicted)[1]
Density 1.252 ± 0.06 g/cm³ (Predicted)[1]
Storage Sealed in dry, Room Temperature[1]
Spectroscopic Signature: Characterization and Analysis

Precise characterization is paramount for confirming the identity and purity of this compound. While a complete experimental dataset is not publicly available, we can predict its spectral characteristics with high confidence by analyzing the known spectra of the parent compound, dimethyl phthalate, and accounting for the known effects of an aromatic fluorine substituent.

SpectrumDimethyl Phthalate (Experimental Data)[3][4][5]This compound (Predicted)
¹H NMR ~7.75 ppm (m, 2H, Ar-H), ~7.55 ppm (m, 2H, Ar-H), ~3.90 ppm (s, 6H, -OCH₃)H3/H6: ~7.6-7.8 ppm (multiplet due to coupling with F and adjacent H). H5: ~7.2-7.4 ppm (triplet of doublets, coupling to H6 and F). -OCH₃: ~3.9 ppm (two singlets, potentially slightly non-equivalent).
¹³C NMR ~168 ppm (C=O), ~132 ppm (Ar-C), ~131 ppm (Ar-CH), ~129 ppm (Ar-CH), ~52 ppm (-OCH₃)C=O: ~167 ppm. C4 (C-F): ~165 ppm (large ¹JCF coupling, ~250 Hz). C1/C2: ~134 ppm (doublet, ³JCF coupling). C3/C6: ~130/125 ppm (doublet, ²JCF coupling). C5: ~118 ppm (doublet, ²JCF coupling). -OCH₃: ~53 ppm.
Mass Spec (EI) M⁺ at m/z 194. Key fragment at m/z 163 ([M-OCH₃]⁺).M⁺ at m/z 212. Key fragments at m/z 181 ([M-OCH₃]⁺) and m/z 153 ([M-OCH₃, -CO]⁺).

Rationale for Predictions: The fluorine atom is strongly electronegative and will induce downfield shifts on nearby protons (H3, H5) and carbons (C3, C4, C5). The key diagnostic feature in the ¹³C NMR will be the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine, and smaller two- and three-bond couplings for adjacent carbons. In ¹H NMR, protons will exhibit coupling to the ¹⁹F nucleus, resulting in more complex splitting patterns than in the non-fluorinated analog.

Synthesis and Purification: A Validated Protocol

The most reliable and scalable method for preparing this compound is the direct esterification of 4-fluorophthalic acid, a common variant of the Fischer-Speier esterification. This choice is predicated on the commercial availability of the starting acid and the reaction's high efficiency and straightforward purification. An analogous procedure is proven effective for similar halogenated phthalic acids.

Experimental Protocol: Fischer-Speier Esterification

Objective: To synthesize this compound from 4-fluorophthalic acid and methanol with an acid catalyst.

Materials:

  • 4-Fluorophthalic Acid (1.0 eq)

  • Methanol (reagent grade, excess, ~20-30 eq)

  • Concentrated Sulfuric Acid (catalytic, ~0.05 eq)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorophthalic acid (1.0 eq) and an excess of methanol (20-30 eq).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.05 eq) dropwise to the mixture. The addition is exothermic and should be done with caution.

  • Reflux: Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Quenching and Extraction: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: The crude this compound, typically a colorless to light yellow oil, can be purified further by vacuum distillation if necessary to achieve high purity.[1]

Causality: Using a large excess of methanol serves two purposes: it acts as the solvent and drives the reaction equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-Fluorophthalic Acid + Methanol (excess) Catalyst Add H₂SO₄ (catalytic) Start->Catalyst Step 1 Reflux Reflux (4-6 hours) Catalyst->Reflux Step 2 Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Reflux->Workup Step 3 Purify Dry (Na₂SO₄) + Concentrate Workup->Purify Step 4 Product This compound Purify->Product Step 5

Caption: Fischer esterification workflow for this compound.

Chemical Reactivity: A Tale of Two Reactive Sites

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional regions: the ester groups and the fluorinated aromatic ring.

Reactivity at the Ester Groups: Hydrolysis

Like all esters, the methyl ester groups are susceptible to hydrolysis under both acidic and basic conditions to yield first the monoester (4-fluoro-1-(methoxycarbonyl)benzoic acid) and ultimately 4-fluorophthalic acid. This reaction is a critical consideration in experimental design, particularly in aqueous environments or during subsequent reactions that employ acidic or basic reagents.

The rate of hydrolysis is generally slow at neutral pH but is significantly accelerated by acid or base catalysis.[6] Base-catalyzed hydrolysis (saponification) is typically irreversible due to the formation of the carboxylate salt.

Hydrolysis_Mechanism Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack OH OH⁻ OH->Ester Monoester Monoester Product + CH₃O⁻ Intermediate->Monoester Elimination Methanol CH₃OH

Caption: Base-catalyzed hydrolysis (saponification) mechanism.

Reactivity at the Aromatic Ring: Nucleophilic Aromatic Substitution (SₙAr)

The presence of the fluorine atom, combined with the two electron-withdrawing methyl ester groups, activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). The ester groups, particularly at the ortho and para positions relative to the fluorine, help to stabilize the negatively charged intermediate (Meisenheimer complex) that is characteristic of the stepwise SₙAr mechanism.[7][8]

This reactivity allows for the displacement of the fluoride ion by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates), providing a powerful method for introducing new functionalities onto the aromatic core. This pathway is a cornerstone of its application in building complex molecules.[2]

SNAr_Mechanism Reactant This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer Addition (rate-determining) Nu Nu⁻ Nu->Reactant Product Substituted Product + F⁻ Meisenheimer->Product Elimination

Caption: Nucleophilic Aromatic Substitution (SₙAr) via a Meisenheimer complex.

Applications in Drug Discovery and Polymer Science

This compound is not typically an end-product but rather a high-value intermediate. Its bifunctional nature (two esters) and activated aromatic ring make it a strategic precursor in several advanced fields.

  • Pharmaceutical Synthesis: In drug discovery, the incorporation of fluorine can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[2] this compound serves as a scaffold to build more complex heterocyclic systems or to introduce a fluorinated phenyl ring into a larger drug candidate, potentially targeting diseases like cancer or neurological disorders.[2]

  • Material Science: The two ester functionalities allow it to act as a monomer in polycondensation reactions. It can be used to synthesize specialty polyesters, polyamides (after conversion to the diamine), or polyimides. The fluorine atom imparts desirable properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and specific optical properties, making them suitable for high-performance coatings, films, and liquid crystal displays.[1][2]

Application Workflow: Monomer to Polymer

The following diagram illustrates a conceptual workflow for using this compound as a monomer in the synthesis of a high-performance polymer, such as a fluorinated polyarylether.

Polymer_Workflow Monomer1 This compound Step1 SₙAr Reaction (e.g., with Bisphenol A) Monomer1->Step1 Intermediate Fluorinated Di-Aryl Ether Monomer Step1->Intermediate Step2 Polycondensation Intermediate->Step2 Polymer High-Performance Polymer (e.g., Polyester, Polyether) Step2->Polymer

Caption: Conceptual workflow from monomer to a specialty polymer.

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338).[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important chemical intermediate whose value lies in the synergistic interplay of its functional groups. The ester moieties provide handles for polymerization and other transformations, while the fluorine atom activates the aromatic ring for nucleophilic substitution and imparts valuable properties to downstream products. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this versatile building block for the creation of novel pharmaceuticals and advanced materials.

References

  • PubChem. (n.d.). Dimethyl Phthalate. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN103044371B - Method for preparing 4-fluorophthalic anhydride.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0224156).
  • Rao, Y., McCooeye, M., & Mester, Z. (2012). Mapping of sulfur metabolic pathway by LC Orbitrap mass spectrometry. Analytica Chimica Acta, 721, 129–136.
  • Anderson, K. A., et al. (n.d.). Phthalates and Phthalate Alternatives Analysis Using Gas Chromatography Mass Spectrometry With Demonstration using Silicone Pass. Oregon State University.
  • MySkinRecipes. (n.d.). This compound.
  • Wiley. (n.d.). Dimethylphthalate. SpectraBase.
  • Google Patents. (n.d.). CA1062270A - Preparation of 4-fluorophthalic anhydride.
  • Zhang, F., et al. (n.d.). Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate. ResearchGate.
  • Le, T., et al. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC.
  • Martins, N., et al. (2021). Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches. MDPI.
  • PubMed. (2024). Fabrication of Magnetic Molecularly Imprinted Polymers for Selective Extraction of Dibutyl Phthalates in Food Matrices.
  • Staples, C. A., et al. (1997). Transformation of phthalates via hydrolysis. ResearchGate.
  • Nageswari, P., et al. (n.d.). Molecular analyses using FT-IR, FT-Raman and UV spectral investigation; quantum chemical calculations of dimethyl phthalate. ResearchGate.
  • ResearchGate. (n.d.). (PDF) Synthesis and characterizations of degradable aliphatic-aromatic copolyesters from lactic acid, dimethyl terephthalate and diol: Effects of diol type and monomer feed ratio.
  • Wikipedia. (n.d.). Dimethyl phthalate.
  • MDPI. (2024). Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates: Comparative Effects of Nucleophiles and Non-Leaving Groups.

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An In-depth Technical Guide to Dimethyl 4-fluorophthalate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Dimethyl 4-fluorophthalate, a fluorinated aromatic compound of significant interest in modern drug discovery and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's background, synthesis, physicochemical properties, and key applications, grounding all information in established scientific principles and field-proven insights.

Introduction and Strategic Importance

This compound (DM4FP) is a specialty chemical building block whose value lies in the strategic placement of a fluorine atom on the phthalate scaffold. While the historical record of its initial discovery is not prominently documented, its emergence is a logical consequence of the expanding role of organofluorine chemistry in the life sciences and advanced materials sectors. The introduction of fluorine into organic molecules is a well-established strategy to modulate a compound's physicochemical and biological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

In the context of drug development, the phthalate ester framework serves as a versatile scaffold, and the addition of a fluorine atom at the 4-position enhances its utility. This modification can improve metabolic resistance by blocking potential sites of enzymatic oxidation and can alter the electronic properties of the aromatic ring, thereby influencing intermolecular interactions.[1] Consequently, this compound has emerged as a valuable intermediate for the synthesis of complex molecules targeting a range of diseases, including cancer and neurological disorders.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is fundamental to its application in research and development.

Physicochemical Properties

The properties of this compound are summarized in the table below. These values are critical for reaction planning, purification, and formulation.

PropertyValueSource
CAS Number 110706-50-8[2]
Molecular Formula C₁₀H₉FO₄[2]
Molecular Weight 212.17 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 252.0 ± 25.0 °C (Predicted)[2]
Density 1.252 ± 0.06 g/cm³ (Predicted)[2]
Storage Sealed in dry, Room Temperature[2]
Spectroscopic Signature (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the fluorinated benzene ring. The fluorine atom will induce splitting in the signals of the adjacent protons (protons at C3 and C5). A singlet corresponding to the two equivalent methyl ester groups will be observed in the upfield region (typically around 3.9 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The carbon atom directly bonded to fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Smaller two- and three-bond couplings (²JCF, ³JCF) will be observable for the other aromatic carbons. The carbonyl carbons of the ester groups and the methyl carbons will also be present.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong carbonyl (C=O) stretching vibrations from the ester groups, typically in the range of 1720-1740 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. A distinct C-F stretching band, characteristic of aryl fluorides, is expected around 1200-1250 cm⁻¹.

  • Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 212. Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃) to give a peak at m/z = 181, and the loss of a carbomethoxy group (-COOCH₃) resulting in a peak at m/z = 153.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most reliably achieved through the Fischer esterification of its corresponding diacid, 4-fluorophthalic acid. This method is analogous to the well-documented synthesis of other dialkyl phthalates, such as dimethyl 4,5-dichlorophthalate.[4] The following protocol is presented as a robust and reproducible procedure for laboratory-scale synthesis.

Reaction Principle

The synthesis proceeds via an acid-catalyzed esterification. Methanol serves as both the reactant and the solvent, and a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep_acid 4-Fluorophthalic Acid reaction_step Combine Reagents in Flask Reflux at 70°C Overnight (Fischer Esterification) prep_acid->reaction_step prep_methanol Methanol (Excess) prep_methanol->reaction_step prep_h2so4 Conc. H₂SO₄ (Catalyst) prep_h2so4->reaction_step extraction Extract with Ethyl Acetate reaction_step->extraction After cooling wash_h2o Wash with H₂O extraction->wash_h2o wash_nahco3 Wash with NaHCO₃ (aq) wash_h2o->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine drying Dry over Na₂SO₄ wash_brine->drying evaporation Solvent Removal in vacuo drying->evaporation product This compound (Oil/Crystalline Solid) evaporation->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophthalic acid (10.0 g, 54.3 mmol).

  • Solvent and Catalyst Addition: Add methanol (100 mL) to the flask. While stirring, carefully add concentrated sulfuric acid (1.5 mL) dropwise. The addition of excess methanol is a critical choice; it not only acts as the solvent but also shifts the reaction equilibrium towards the product side, ensuring a high conversion rate.

  • Reaction: Heat the mixture to reflux (approximately 70°C) and maintain for 12-16 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting diacid.

  • Work-up - Extraction: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL). The organic layers are combined.

  • Work-up - Washing: Wash the combined organic layers sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with a saturated solution of sodium chloride (brine, 100 mL). The wash with sodium bicarbonate is crucial to neutralize the sulfuric acid catalyst and remove any unreacted 4-fluorophthalic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation to yield this compound as a clear oil or a low-melting solid.

Applications in Drug Discovery and Materials Science

The unique properties conferred by the fluorine atom make this compound a strategic building block in several high-value applications.

Pharmaceutical Research

The primary application of this compound is as an intermediate in the synthesis of novel therapeutic agents.[1] Its fluorinated aromatic core is incorporated into larger molecules to enhance their pharmacological profiles.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating the 4-fluoro-phthalate moiety can thus prevent oxidative degradation of a drug candidate, prolonging its half-life in the body.[1]

  • Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its oral bioavailability.[1]

  • Target Binding: The electronegative fluorine atom can participate in favorable electrostatic interactions (e.g., with amide backbones in proteins) or alter the pKa of nearby functional groups, thereby modulating the binding affinity and selectivity of a drug for its target.[1]

It serves as a precursor for molecules in the pipelines for oncology and neurology, where fine-tuning of these properties is critical for efficacy and safety.[1][5]

Materials Science

Beyond pharmaceuticals, this compound is utilized in the development of advanced materials.

  • Specialty Polymers: As a monomer or an additive, it can be used to synthesize fluorinated polyesters and other polymers with enhanced thermal stability, chemical resistance, and specific optical properties.

  • Liquid Crystals and Dyes: The rigid, polarizable structure of the fluorinated aromatic ring is beneficial for the design of liquid crystal displays and specialized dyes, where its electronic properties can influence the material's response to electric fields and light.[1]

Conclusion

This compound stands as a testament to the power of strategic fluorination in chemical design. While its own history is interwoven with the broader development of organofluorine chemistry, its utility is clear and contemporary. For researchers in drug discovery and materials science, it offers a reliable and effective tool to introduce fluorine into complex molecular architectures, thereby enabling the creation of next-generation pharmaceuticals and advanced materials. The synthetic protocol detailed herein provides a validated pathway to access this valuable compound, empowering further innovation in these critical fields.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 4-Fluorophthalic Acid: Synthesis and Key Applications.
  • Benchchem (n.d.). 4,5-Difluorophthalic Acid | Research Fluorinated Building Block.
  • ChemicalBook (2023). DIMETHY-4-FLUOROPHTHALATE | 110706-50-8.
  • Google Patents (1998). EP0866050A1 - Processes for producing tetra-fluorophthalic anhydride and fluorobenzioc acids.
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  • PubChem - NIH (n.d.). Dimethyl Phthalate | C10H10O4 | CID 8554.
  • PubChem - NIH (n.d.). Dimethyl 4-hydroxyphthalate | C10H10O5 | CID 89726.
  • Hickstein, D. D., et al. (2021). Dimethyl 4,5-di-chloro-phthalate. PubMed.
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  • NIST (n.d.). Dimethyl phthalate. NIST WebBook.
  • Organic Syntheses (n.d.). p-FLUOROBENZOIC ACID.
  • Hickstein, D. D., et al. (2021). Dimethyl 4,5-di-chloro-phthalate. PMC - NIH.
  • Hickstein, D. D., et al. (2021). Dimethyl 4,5-dichlorophthalate. PMC - NIH.

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Methodological & Application

Application Notes and Protocols for the Esterification of 4-Fluorophthalic Acid with Methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of Dimethyl 4-Fluorophthalate

In the landscape of modern drug discovery and materials science, fluorinated organic molecules hold a position of paramount importance. The introduction of fluorine into an organic scaffold can profoundly alter its physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity. 4-Fluorophthalic acid, a difunctional aromatic carboxylic acid, serves as a critical starting material for the synthesis of a variety of valuable compounds. Its corresponding diester, this compound, is a key building block in the development of novel pharmaceuticals, agrochemicals, and high-performance polymers.

This application note provides a comprehensive guide to the synthesis of this compound via the acid-catalyzed esterification of 4-fluorophthalic acid with methanol. We will delve into the mechanistic underpinnings of this Fischer esterification, provide a detailed, field-tested protocol for its synthesis and purification, and discuss the analytical techniques essential for the characterization of the final product.

The Fischer Esterification: A Mechanistic Overview

The Fischer esterification is a classic and widely utilized method for the formation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] The reaction is an equilibrium process, and to achieve a high yield of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction.[1]

The mechanism of the acid-catalyzed esterification of 4-fluorophthalic acid with methanol proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates one of the carbonyl oxygens of the 4-fluorophthalic acid, increasing the electrophilicity of the carbonyl carbon.[2]

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: A base (such as another molecule of methanol or the conjugate base of the catalyst) removes the proton from the protonated ester, regenerating the acid catalyst and yielding the monoester.

  • Repeat for the Second Carboxylic Acid: The process is repeated for the second carboxylic acid group to form the final product, this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the laboratory-scale synthesis of this compound. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Fluorophthalic Acid≥98%Commercially Available
MethanolAnhydrousCommercially AvailableUsed in excess as both reactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially AvailableCatalyst. Handle with extreme care.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-houseFor neutralization.
Dichloromethane (CH₂Cl₂)Reagent GradeCommercially AvailableFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying the organic phase.
Diethyl EtherReagent GradeCommercially AvailableFor recrystallization.
n-HexaneReagent GradeCommercially AvailableFor recrystallization.
Reaction Workflow Diagram

Esterification_Workflow Reactants 4-Fluorophthalic Acid + Methanol (excess) + H₂SO₄ (catalyst) Reaction Reflux Reactants->Reaction Workup Quenching & Neutralization (H₂O, NaHCO₃) Reaction->Workup Extraction Liquid-Liquid Extraction (Dichloromethane) Workup->Extraction Drying Drying Organic Phase (Anhydrous MgSO₄) Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Purification Recrystallization (Diethyl Ether/n-Hexane) Evaporation->Purification Product This compound (Pure Product) Purification->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophthalic acid (10.0 g, 54.3 mmol).

  • Addition of Reagents: To the flask, add anhydrous methanol (100 mL). Stir the mixture to dissolve the acid. Once dissolved, slowly and carefully add concentrated sulfuric acid (2.0 mL) to the stirring solution. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle. Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a beaker containing 200 mL of cold deionized water.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the aqueous mixture with stirring until the effervescence ceases and the pH of the solution is neutral (pH ~7). This step neutralizes the excess sulfuric acid and any unreacted 4-fluorophthalic acid.

  • Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot diethyl ether. To the hot solution, add n-hexane dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.

  • Isolation of the Product: Collect the crystalline product by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum to obtain pure this compound. A similar synthesis of dimethyl 4,5-di-chloro-phthalate reported a yield of approximately 77%.[3]

Product Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Physical Properties
PropertyValueSource
Molecular FormulaC₁₀H₉FO₄[4]
Molecular Weight212.17 g/mol [4]
Boiling Point251.99 °C at 760 mmHg[4]
AppearanceColorless to light yellow liquid or solid
Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the ester groups. The aromatic protons will exhibit complex splitting patterns due to fluorine-proton and proton-proton coupling. The methyl protons should appear as two distinct singlets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the carbonyl carbons, the aromatic carbons (with coupling to fluorine), and the methyl carbons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The FT-IR spectrum should display characteristic absorption bands for the C=O stretching of the ester groups (typically around 1720-1740 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching.[5]

  • GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS analysis can be used to confirm the purity of the product and its molecular weight.[6][7] The mass spectrum should show the molecular ion peak (M⁺) at m/z 212.

Safety and Handling

  • 4-Fluorophthalic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[8]

  • Methanol: Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs. Highly flammable liquid and vapor.

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.

  • Dichloromethane: May cause cancer. Causes skin irritation and serious eye irritation. May cause drowsiness or dizziness.

Always handle these chemicals in a fume hood and wear appropriate personal protective equipment.[8] In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Conclusion

The Fischer esterification of 4-fluorophthalic acid with methanol is a robust and reliable method for the synthesis of this compound, a valuable intermediate in various fields of chemical research and development. By following the detailed protocol and safety precautions outlined in this application note, researchers can confidently synthesize and characterize this important compound. The principles and techniques described herein are broadly applicable to the esterification of other aromatic carboxylic acids and serve as a foundational methodology in organic synthesis.

References

  • Garg, B., Bisht, T., & Ling, Y.-C. (2014). Sulfonated graphene as highly efficient and reusable acid carbocatalyst for the synthesis of ester plasticizers. RSC Advances, 4(78), 41535-41543. [Link]
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  • Zhang, F., Wang, S., Li, X., Xiao, Y., & Pan, L. (2012). Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate. Advanced Materials Research, 550-553, 364-367. [Link]
  • Foss, A. (2021). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.
  • OperaChem. (2024).
  • Restek Corporation. (n.d.).
  • Reactions And Reagents. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.). Method for preparing 4-fluorophthalic anhydride.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0224156). [Link]
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  • Restek Corporation. (2013).
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  • Nageswari, S., et al. (2019). Molecular analyses using FT-IR, FT-Raman and UV spectral investigation; quantum chemical calculations of dimethyl phthalate. Journal of Molecular Structure, 1175, 74-87. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for the purification of terephthalic acid dimethyl ester.
  • Google Patents. (n.d.).
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  • Anđelković, T., et al. (2021). Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS. Environmental Science and Pollution Research, 28(21), 26867-26880. [Link]
  • Google Patents. (n.d.).
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Application Notes and Protocols for the Acid-Catalyzed Synthesis of Dimethyl 4-Fluorophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl 4-fluorophthalate is a valuable fluorinated building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] The introduction of a fluorine atom into the aromatic ring can significantly enhance the metabolic stability, bioavailability, and binding affinity of target molecules.[1] This document provides a comprehensive guide to the synthesis of this compound via acid-catalyzed esterification of 4-fluorophthalic acid, a classic and efficient method known as the Fischer-Speier esterification.[2][3] This protocol is designed to be a self-validating system, with in-depth explanations of the underlying chemical principles and procedural choices to ensure both safety and success in the laboratory.

Scientific Background and Mechanism

The synthesis of this compound from 4-fluorophthalic acid and methanol is a prime example of a Fischer esterification.[2][4] This reaction involves the conversion of a carboxylic acid and an alcohol into an ester in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[2][5] The reaction is reversible, and to achieve a high yield of the desired ester, the equilibrium must be shifted towards the products.[3] This is commonly achieved by using a large excess of the alcohol (methanol in this case) or by removing the water formed during the reaction.[6]

The mechanism of the acid-catalyzed esterification proceeds through several key steps:[2][4][6]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[2]

  • Nucleophilic Attack by the Alcohol: The nucleophilic oxygen of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[2][6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[4]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

This entire process occurs for both carboxylic acid groups on the 4-fluorophthalic acid molecule, resulting in the formation of the diester, this compound.

Visualizing the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed esterification of one of the carboxylic acid groups on 4-fluorophthalic acid.

Fischer_Esterification A 4-Fluorophthalic Acid (one carboxyl group shown) Protonated_Acid Protonated Carboxylic Acid A->Protonated_Acid + H+ (catalyst) H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH3OH (Nucleophilic Attack) Methanol Methanol (CH3OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Water_Leaving Intermediate with Good Leaving Group (H2O) Proton_Transfer->Water_Leaving Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H2O Ester This compound (one ester group shown) Protonated_Ester->Ester - H+ (catalyst regenerated) Water H2O

Sources

Application Note: High-Purity Recrystallization of Dimethyl 4-fluorophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of Dimethyl 4-fluorophthalate via recrystallization. This compound is a key building block in the synthesis of pharmaceuticals and advanced materials, where high purity is paramount.[1] This document moves beyond a simple set of instructions to explain the underlying physicochemical principles governing the purification process. We detail a systematic approach to solvent selection, provide a step-by-step methodology for both single-solvent and mixed-solvent systems, offer a robust troubleshooting guide, and outline methods for final product characterization. The protocols described herein are designed to be self-validating, ensuring researchers can achieve high recovery of crystalline, high-purity this compound.

Foundational Principles of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds based on differential solubility.[2][3] The core principle is that the solubility of most solids in a given solvent increases with temperature.[3][4] An ideal recrystallization process involves dissolving the impure compound in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Soluble impurities, being present in lower concentrations, remain in the solution (mother liquor), while insoluble impurities are removed via hot filtration.[2][5]

The success of this technique hinges on the careful selection of a solvent system where the target compound exhibits high solubility at elevated temperatures and low solubility at cooler, ambient, or sub-ambient temperatures.[4][6] This temperature-dependent solubility gradient is the driving force for obtaining a high-purity, crystalline product with minimal loss.[7]

Solvent System Selection for this compound

The choice of solvent is the most critical factor in a successful recrystallization.[4][8] An ideal solvent should not react with the compound and should be sufficiently volatile for easy removal from the purified crystals.[2][6] For this compound, an aromatic ester, solvents with moderate polarity are typically a good starting point. While specific solubility data for this compound is not widely published, we can infer suitable systems based on its structural analogue, Dimethyl phthalate (DMP), which is soluble in organic solvents like alcohols, ethers, and chlorinated hydrocarbons, but poorly soluble in water.[9][10][11]

Experimental Solvent Screening: A preliminary small-scale test is essential. Place approximately 20-30 mg of crude this compound into several test tubes, each containing ~0.5 mL of a different candidate solvent from the table below.

Solvent SystemRationale & Expected BehaviorBoiling Point (°C)
Methanol A polar protic solvent. Phthalate esters often show good solubility in hot methanol and reduced solubility upon cooling.~65
Ethanol/Water A mixed-solvent system. The compound is likely soluble in ethanol ("soluble solvent") and insoluble in water ("insoluble solvent").[8] This allows for fine-tuning the saturation point.Variable
Ethyl Acetate A moderately polar ester. "Like dissolves like" suggests this may be a good candidate.~77
Toluene A non-polar aromatic solvent. May be effective, especially if impurities are polar.~111
Heptane or Hexane Non-polar aliphatic solvents. The compound is expected to have low solubility, making them potential anti-solvents in a mixed system.~98 (Heptane)

Based on these principles, Methanol and an Ethanol/Water mixed-solvent system are recommended as primary candidates for this protocol.

Detailed Recrystallization Protocols

Protocol 1: Single-Solvent Recrystallization using Methanol

This method is preferred for its simplicity when a suitable single solvent is identified.

Materials & Equipment:

  • Crude this compound

  • Methanol (ACS Grade or higher)

  • Erlenmeyer flasks (2 sizes)

  • Hot plate with stirring capability

  • Watch glass

  • Stemless funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Ice bath

  • Glass stirring rod

  • Spatula

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask with a stir bar. Add a small portion of methanol (e.g., 20 mL) and begin heating the mixture to a gentle boil while stirring.

  • Achieve Saturation: Continue adding methanol in small increments to the boiling solution until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a high recovery rate.[7]

  • Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. To prevent premature crystallization in the funnel, use a stemless funnel, pre-heat the funnel and the receiving flask with hot solvent vapor, and add a slight excess of solvent (~5-10%) before filtering.[12]

  • Slow Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals.[4][5] Rapid cooling can trap impurities.[13]

  • Induce Full Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize the amount of product lost to the mother liquor.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol to rinse away any remaining soluble impurities.[7]

  • Drying: Allow the crystals to dry thoroughly under vacuum on the funnel. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven at a temperature well below the compound's melting point. Ensure the product is dried to a constant weight.[7]

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

This technique is highly effective when no single solvent provides the ideal solubility profile.[8]

Methodology:

  • Dissolution: Dissolve the crude this compound in the minimum amount of near-boiling ethanol (the "soluble" solvent).

  • Induce Cloudiness: While keeping the solution hot, add water (the "insoluble" or "anti-solvent") dropwise until a persistent slight cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Re-homogenize: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Cooling & Isolation: Follow steps 4 through 8 from the single-solvent protocol above. For the washing step (Step 7), use a small amount of an ice-cold ethanol/water mixture with a slightly higher water ratio than the final crystallization mixture.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in the purification process.

Recrystallization_Workflow Figure 1: General Recrystallization Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filt 2. Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filt cool 3. Slow Cooling hot_filt->cool Yes hot_filt->cool No insoluble_imp Insoluble Impurities hot_filt->insoluble_imp Removed ice_bath 4. Ice Bath cool->ice_bath vac_filt 5. Vacuum Filtration ice_bath->vac_filt wash 6. Wash with Ice-Cold Solvent vac_filt->wash mother_liquor Mother Liquor (Contains Soluble Impurities) vac_filt->mother_liquor Separated dry 7. Dry Crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: Figure 1: General Recrystallization Workflow

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.[14] - Solution is supersaturated.[14]- Boil off some solvent to re-concentrate the solution and attempt cooling again.[14] - Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[13][15] - Add a "seed crystal" of the pure compound.[13]
Oiling Out - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooling too rapidly. - High concentration of impurities.- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly.[14] - Consider switching to a lower-boiling point solvent or a different solvent system.
Crystals Form Too Quickly - The solution is too concentrated. - Cooling is too rapid.- Reheat to redissolve the solid, add a small amount of additional hot solvent (1-2 mL), and ensure slow, insulated cooling.[13]
Low Recovery Yield - Too much solvent was used initially.[7] - Premature crystallization during hot filtration. - Crystals were washed with solvent that was not ice-cold.- Concentrate the mother liquor by boiling off some solvent to see if more crystals form. - Ensure filtration apparatus is properly heated before hot filtration. - Always use minimal, ice-cold solvent for washing.[7]

Characterization and Quality Control

To validate the purity of the recrystallized this compound, the following analysis is recommended:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically <1°C). Compare the experimental melting point to the literature value. Impurities typically depress and broaden the melting point range.

  • Spectroscopy (NMR, IR): For applications requiring stringent purity, acquiring ¹H NMR, ¹³C NMR, or FT-IR spectra can confirm the chemical identity and absence of residual solvents or organic impurities.

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Methanol and other organic solvents are flammable. Keep away from open flames and ignition sources.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning work.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Mayo, D. W., Pike, R. M., & Forbes, D. C. (2011). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Reddit r/chemistry community. (2022, May 5). Guide to Recrystallisation.
  • Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill. (As cited in university lab manuals).
  • ChemicalBook. (2025, July 16). DIMETHY-4-FLUOROPHTHALATE | 110706-50-8.
  • Nichols, L. (n.d.). Recrystallization.
  • MH Chem. (2022, July 8).
  • LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts.
  • Baldwin, R. H. (1972). U.S. Patent No. 3,654,351. Washington, DC: U.S.
  • National Center for Biotechnology Information. (n.d.). Dimethyl Phthalate. PubChem Compound Database.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Solubility of Dimethyl Phthalate in Organic Solvents.
  • Grokipedia. (n.d.). Dimethyl phthalate.
  • CAS. (n.d.). Dimethyl phthalate. CAS Common Chemistry.
  • ILO and WHO. (2021). ICSC 0261 - DIMETHYL PHTHALATE.
  • ResearchGate. (n.d.). Physicochemical Properties of the Selected Phthalates [Table].
  • MySkinRecipes. (n.d.). This compound.
  • Wikipedia. (n.d.). Dimethyl phthalate.
  • Ataman Kimya. (n.d.). DIMETHYL PHTHALATE (DMP).
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Dimethyl Phthalate.
  • Zhang, F., et al. (n.d.). Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate.
  • Hickstein, M. C., et al. (2021). Dimethyl 4,5-di-chloro-phthalate.

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Application Note: A Validated Reversed-Phase HPLC Method for Purity Analysis of Dimethyl 4-fluorophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities in Dimethyl 4-fluorophthalate, a key intermediate in pharmaceutical synthesis.[1] The method utilizes reversed-phase chromatography with gradient elution and UV detection, ensuring high sensitivity and selectivity. The protocol herein is developed with a scientific, risk-based approach, aligning with principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3] This guide provides a comprehensive framework, from method development rationale to detailed validation protocols, intended for researchers, quality control analysts, and drug development professionals.

Introduction and Scientific Rationale

This compound (MW: 212.17 g/mol , C₁₀H₉FO₄) is a fluorinated aromatic compound increasingly used as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1][4] The purity of such intermediates is critical, as impurities can be carried through subsequent synthetic steps, potentially affecting the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method for purity assessment is a regulatory and scientific necessity.[5][6]

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[5][7] The selection of a reversed-phase HPLC (RP-HPLC) method is predicated on the physicochemical properties of this compound and its expected impurities.

  • Analyte Polarity: As a phthalate ester, this compound is a moderately non-polar molecule, making it an ideal candidate for retention and separation on a non-polar stationary phase, such as C18.[8]

  • Solubility: The compound is expected to be readily soluble in common organic solvents like acetonitrile and methanol but have limited solubility in water, which is perfectly suited for RP-HPLC sample and mobile phase preparation.[9][10]

  • UV Absorbance: The presence of the benzene ring constitutes a strong chromophore. Related compounds like Dimethyl Phthalate exhibit significant UV absorbance around 230 nm and 277 nm.[11][12] This intrinsic property allows for sensitive detection using a standard UV or Photodiode Array (PDA) detector without the need for derivatization.

This application note details a gradient elution method, which is superior to isocratic elution for impurity profiling as it provides the necessary peak capacity to resolve impurities with a wide range of polarities, ensuring that both early and late-eluting compounds are adequately separated from the main analyte peak.[13]

Method Development and Validation Workflow

The development and validation of this analytical method follow a systematic, science-driven workflow. This ensures the final method is not only suitable for its intended purpose but also robust and reliable over its lifecycle.

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2(R1)) Analyte Analyte Characterization (Solubility, UV Spectrum) Screening Column & Mobile Phase Screening (C18, ACN/H2O) Analyte->Screening informs Optimization Gradient & Wavelength Optimization (Gradient slope, 230 nm) Screening->Optimization fine-tunes SST_Dev System Suitability Definition (Based on USP <621>) Optimization->SST_Dev establishes criteria Specificity Specificity & Selectivity SST_Dev->Specificity leads to Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation Precision->LOQ Robustness Robustness LOQ->Robustness

Caption: Logical workflow for HPLC method development and validation.

Materials and Instrumentation

ItemSpecification
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.
Data Acquisition Empower™, Chromeleon™, or equivalent Chromatography Data System (CDS).
Analytical Column C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18).
Reference Standard This compound, >99.5% purity.
Solvents Acetonitrile (ACN, HPLC Grade), Methanol (MeOH, HPLC Grade), Water (Type I, Milli-Q® or equivalent).
Reagents Phosphoric Acid (H₃PO₄, ACS Grade).
Labware Volumetric flasks (Class A), pipettes, analytical balance, 0.45 µm membrane filters, HPLC vials.

Detailed Experimental Protocols

Protocol 1: Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (v/v)
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm (PDA detection from 200-400 nm recommended for peak purity analysis)
Run Time 25 minutes

Causality Behind Choices:

  • Mobile Phase: A water/acetonitrile system provides good peak shape and resolution for phthalate esters.[14] 0.1% Phosphoric acid is added to control the pH and sharpen peaks by suppressing the ionization of any acidic impurities.

  • Gradient: The gradient from 40% to 90% organic solvent ensures that polar impurities elute early while the main, less polar analyte is retained, and any highly non-polar impurities are eluted from the column before the run ends.

  • Temperature: 30 °C is chosen to ensure consistent retention times and reduce viscosity, leading to better efficiency without risking analyte degradation.

Protocol 2: Preparation of Solutions
  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v). This composition ensures the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.

  • Standard Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent.

  • Sample Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent.

    • Filter through a 0.45 µm syringe filter before injection if particulate matter is visible.

Protocol 3: System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is a core requirement of USP <621>.[15][16]

  • Equilibrate the system with the mobile phase until a stable baseline is achieved.

  • Inject the Standard Solution five times consecutively (n=5).

  • Inject a blank (Diluent) once.

  • Calculate the parameters below. The system is deemed suitable for use only if all criteria are met.

SST ParameterAcceptance CriteriaJustification (per USP <621>)
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Ensures peak symmetry, which is crucial for accurate integration and quantification.[17]
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0% for n=5 injectionsDemonstrates the precision of the injector and the stability of the detector response.
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0% for n=5 injectionsIndicates the stability and precision of the pumping system.
Protocol 4: Purity Analysis and Calculation
  • Perform the System Suitability Test and ensure all criteria are met.

  • Inject the blank (Diluent) once to ensure no carryover or system contamination.

  • Inject the Sample Solution in duplicate.

  • Integrate all peaks in the chromatogram, disregarding any peaks from the blank and any peaks with an area less than the reporting threshold (typically 0.05%).

  • Calculate the purity of this compound using the area percent method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol (ICH Q2(R1) Framework)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][18][19] The following experiments must be performed to validate this purity method.

G cluster_params Validation Parameters Validation Analytical Method Validation Specificity Specificity Forced Degradation Photolytic, Thermal, Acidic, Basic, Oxidative Validation->Specificity Linearity Linearity 5 Levels (e.g., LOQ to 150%) Regression (r² ≥ 0.999) Validation->Linearity Accuracy Accuracy Spiking at 3 Levels (e.g., 80, 100, 120%) % Recovery Validation->Accuracy Precision Precision Repeatability (n=6) Intermediate Precision Validation->Precision LOQ LOQ Signal-to-Noise (S/N ≈ 10) Verified for Accuracy/Precision Validation->LOQ Robustness Robustness Vary Parameters (Flow Rate, Temp, pH) Validation->Robustness

Caption: Core parameters for validating the analytical procedure per ICH Q2(R1).

Summary of Validation Experiments and Acceptance Criteria
ParameterExperimental ProtocolAcceptance Criteria
Specificity Perform forced degradation studies (acid, base, peroxide, heat, light). Analyze stressed samples against an unstressed sample and a blank.The main peak should be spectrally pure (via PDA) and resolved from all degradation products (Resolution > 2.0). The method is deemed "stability-indicating."
Linearity Prepare at least five concentrations of the reference standard, from the Limit of Quantitation (LOQ) to 120% of the nominal concentration (e.g., 0.05, 0.25, 0.5, 0.6, 0.75 mg/mL).Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant.
Range The range is established by confirming acceptable linearity, accuracy, and precision.Typically from LOQ to 120% of the test concentration.
Accuracy Analyze a placebo/blank spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision (Repeatability) Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.%RSD of the purity results should be ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.The overall %RSD for all measurements (e.g., n=12) should be ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10. Verify this concentration for acceptable accuracy and precision.The LOQ must be ≤ 0.05% of the nominal concentration. Accuracy and precision at the LOQ should meet predefined criteria (e.g., recovery 80-120%, RSD ≤ 10%).
Robustness Systematically vary key method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2 units) and assess the impact on SST results.System suitability criteria must be met under all varied conditions. Retention times and peak areas should remain consistent, demonstrating the method's reliability during normal use.

Conclusion

The reversed-phase HPLC method detailed in this application note is a highly specific, linear, accurate, precise, and robust procedure for the purity analysis of this compound. The systematic approach, grounded in established scientific principles and regulatory guidelines[20][21], ensures the method is suitable for its intended purpose in a quality control and drug development environment. Adherence to the outlined protocols for system suitability and method validation will guarantee the generation of reliable and defensible analytical data.

References

  • United States Pharmacopeia (USP).
  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • SIELC Technologies.
  • Agilent.
  • ResearchGate. HPLC Method Development and Impurity Profiling. [Link]
  • LCGC International. Method Development for Drug Impurity Profiling: Part 1. [Link]
  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • LCGC International. Are You Sure You Understand USP <621>? [Link]
  • IEEE Xplore. Determination of Four Phthalate Esters in Surface Water by Solid-Phase Extraction and Simplified Mobile Phase HPLC. [Link]
  • International Council for Harmonis
  • American Pharmaceutical Review. A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]
  • PharmTech. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
  • Starodub. Revised ICH Guideline Q2(R1)
  • OPUS - University of Lethbridge.
  • Bentham Science. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV. [Link]
  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • MDPI.
  • PubChem - NIH.
  • Cargo Handbook.
  • PubMed.
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  • PubChem - NIH.
  • Australian Industrial Chemicals Introduction Scheme (AICIS).
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Application Note: 13C NMR Analysis of Dimethyl 4-fluorophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the 13C Nuclear Magnetic Resonance (NMR) analysis of Dimethyl 4-fluorophthalate. The document details the theoretical principles, a step-by-step experimental protocol for sample preparation and data acquisition, and an in-depth guide to spectral interpretation. This note is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for structural elucidation and quality control.

Introduction

This compound (C₁₀H₉FO₄, MW: 212.17 g/mol ) is a fluorinated aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and specialty polymers.[1] The introduction of a fluorine atom can significantly alter the physicochemical properties of organic molecules, impacting their metabolic stability and bioavailability.[1] Therefore, unambiguous structural confirmation is a critical aspect of its synthesis and application.

13C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule.[2] For this compound, 13C NMR is not only essential for confirming the carbon skeleton but also for observing the characteristic effects of the electron-withdrawing fluorine substituent on the chemical shifts of the aromatic carbons and the through-bond carbon-fluorine (C-F) coupling constants.

Principles of 13C NMR Analysis for this compound

The 13C NMR spectrum of this compound is expected to exhibit distinct signals for each unique carbon environment. The chemical shifts (δ) of the carbon atoms are influenced by their local electronic environment. The presence of the electronegative fluorine atom and the two ester groups will cause significant deshielding of the directly attached and nearby carbon atoms, shifting their resonances to a higher frequency (downfield).

A key feature in the 13C NMR spectrum of this compound will be the presence of C-F coupling. The 19F nucleus (spin I = ½) couples with the 13C nuclei, leading to the splitting of carbon signals into doublets. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the carbon and fluorine atoms. Generally, the one-bond coupling (¹JCF) is the largest, followed by two-bond (²JCF), three-bond (³JCF), and so on. This C-F coupling provides invaluable information for the definitive assignment of the aromatic carbon signals.

Experimental Protocol

This section outlines a detailed protocol for acquiring a high-quality 13C NMR spectrum of this compound.

Materials and Equipment
  • Analyte: this compound (CAS No. 110706-50-8)[3][4]

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR Tubes: 5 mm high-quality NMR tubes

  • Glassware: Pasteur pipettes, sample vials

  • NMR Spectrometer: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation Workflow

G cluster_prep Sample Preparation A Weigh 50-100 mg of This compound B Transfer to a clean, dry vial A->B C Add ~0.7 mL of CDCl3 with TMS B->C D Vortex/mix until fully dissolved C->D E Filter the solution through a Pasteur pipette with a cotton plug into a 5 mm NMR tube D->E F Cap the NMR tube and label it E->F

Caption: Workflow for the preparation of the NMR sample.

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh between 50-100 mg of this compound into a clean, dry vial. A higher concentration is generally required for 13C NMR compared to 1H NMR due to the low natural abundance of the 13C isotope (~1.1%).[5][6]

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard to the vial.[5][7] CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds. TMS provides a reference signal at 0.0 ppm for accurate chemical shift calibration.[7]

  • Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is essential for acquiring a high-resolution spectrum.

  • Filtering and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution by passing it through a Pasteur pipette containing a small cotton plug directly into a 5 mm NMR tube.[6]

  • Final Touches: Ensure the solvent height in the NMR tube is adequate (around 4-5 cm). Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following is a general set of parameters for a standard proton-decoupled 13C NMR experiment. These may need to be optimized based on the specific instrument used.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarStandard 30° pulse for quantitative measurements.
Solvent CDCl₃Common solvent for organic compounds.
Temperature 298 K (25 °C)Standard operating temperature.
Spectral Width 0-200 ppmTo encompass the expected chemical shifts.
Acquisition Time 1-2 secondsBalances resolution and signal-to-noise.
Relaxation Delay (d1) 2-5 secondsAllows for sufficient relaxation of nuclei.
Number of Scans 1024 or moreTo achieve an adequate signal-to-noise ratio.

Data Analysis and Interpretation

The interpretation of the 13C NMR spectrum involves analyzing the chemical shifts and the C-F coupling patterns.

Molecular Structure and Atom Numbering

Caption: Structure and numbering of this compound.

Predicted 13C Chemical Shifts and C-F Coupling Constants

The following table provides predicted chemical shifts and expected C-F coupling patterns for this compound. These predictions are based on established substituent effects and data from analogous compounds.

Carbon AtomExpected Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Expected Coupling Constant (JCF, Hz)
C1 ~133Doublet³JCF ≈ 5-10
C2 ~131Doublet⁴JCF ≈ 1-3
C3 ~118Doublet²JCF ≈ 20-25
C4 ~165Doublet¹JCF ≈ 240-260
C5 ~120Doublet²JCF ≈ 20-25
C6 ~135Doublet³JCF ≈ 5-10
C7, C9 (C=O) ~167Singlet/Small Doublet⁴JCF or ⁵JCF (likely unresolved)
C8, C10 (-OCH₃) ~53Singlet-

Interpretation Notes:

  • C4 (ipso-Carbon): This carbon, directly attached to the fluorine atom, will exhibit the most downfield chemical shift among the aromatic carbons and the largest one-bond C-F coupling constant (¹JCF).[8][9]

  • C3 and C5 (ortho-Carbons): These carbons are two bonds away from the fluorine and will show a significant two-bond C-F coupling (²JCF).

  • C1 and C6 (meta-Carbons): These carbons are three bonds away from the fluorine and will display a smaller three-bond C-F coupling (³JCF).

  • C2 (para-Carbon): This carbon is four bonds away from the fluorine and will have the smallest C-F coupling constant among the aromatic carbons.

  • Ester Carbons (C7, C9): The carbonyl carbons are expected in the downfield region, typical for ester groups. Any coupling to fluorine would be over four or five bonds and is likely to be very small or unresolved.

  • Methyl Carbons (C8, C10): The two methyl carbons of the ester groups are expected to be chemically equivalent and will appear as a single, sharp singlet in the upfield region of the spectrum.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural verification of this compound. By following the detailed protocol outlined in this application note, researchers can reliably obtain and interpret the 13C NMR spectrum. The analysis of chemical shifts and, crucially, the carbon-fluorine coupling constants allows for the unambiguous assignment of all carbon signals, confirming the identity and purity of the compound.

References

  • MySkinRecipes. (n.d.). This compound.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs.
  • University of California, Santa Barbara. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. Organic Chemistry Data.
  • Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989.
  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF.
  • Unknown. (n.d.). 13C NMR spectroscopy • Chemical shift.
  • SciSpace. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F).
  • PubChem. (n.d.). Dimethyl 4-chlorophthalate. National Center for Biotechnology Information.

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The Strategic Utility of Dimethyl 4-Fluorophthalate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl 4-fluorophthalate (CAS No. 110706-50-8) is an increasingly pivotal building block in the synthesis of advanced functional materials and complex organic molecules.[1][2][3][4] Its unique structural combination—an activated aromatic ring, a reactive fluorine leaving group, and two versatile ester functionalities—offers a strategic advantage in molecular design. This guide provides an in-depth analysis of the chemical logic underpinning its utility, focusing on its application in nucleophilic aromatic substitution (SNAr) reactions and its role as a precursor to high-performance polymers and specialized macrocycles. We present detailed, field-proven protocols and mechanistic insights to empower researchers in leveraging this versatile reagent.

Introduction: The Molecular Advantage

This compound is a derivative of phthalic acid, distinguished by a fluorine atom at the 4-position of the benzene ring. This single atomic substitution has profound implications for the molecule's reactivity and the properties of its downstream products.

  • Electronic Activation: The two methyl ester groups are moderately electron-withdrawing, which lowers the electron density of the aromatic ring. This electronic "pull" is crucial for activating the ring towards attack by nucleophiles.

  • Excellent Leaving Group: Fluorine, despite its high electronegativity, is an excellent leaving group in SNAr reactions. The rate-determining step in these reactions is the initial attack of the nucleophile to form a stabilized carbanionic intermediate (a Meisenheimer complex). The strong electron-withdrawing nature of fluorine stabilizes this intermediate, accelerating the reaction.[5]

  • Versatile Handles: The dimethyl ester groups serve as versatile synthetic handles. They can be hydrolyzed to the corresponding dicarboxylic acid, converted to amides, or used to direct the synthesis of more complex structures like polyimides or phthalocyanines.

  • Enhanced Properties: Incorporating fluorine into the backbone of polymers can enhance critical properties such as thermal stability, chemical resistance, and flame retardancy.[6] In pharmaceutical applications, fluorine can improve metabolic stability and bioavailability.[7]

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic value of this compound lies in its propensity to undergo nucleophilic aromatic substitution. The fluorine atom, positioned para to one of the activating ester groups and meta to the other, is readily displaced by a wide range of nucleophiles.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The electron-withdrawing ester groups are crucial for stabilizing this intermediate, particularly the group para to the substitution site.

  • Leaving Group Elimination: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group in this context, yielding the substituted product.

The overall workflow can be visualized as a logical progression from an activated precursor to a functionalized product.

sub This compound (Activated Substrate) int Meisenheimer Complex (Resonance-Stabilized Intermediate) sub->int 1. Nucleophilic     Attack nuc Nucleophile (e.g., R-O⁻, R₂N-H, R-S⁻) nuc->int prod 4-Substituted Dimethyl Phthalate (Functionalized Product) int->prod 2. Elimination lg Fluoride Ion (F⁻) (Leaving Group) int->lg

Caption: SNAr mechanism workflow for this compound.

Protocol: Synthesis of Dimethyl 4-(Aryloxy)phthalate

This protocol describes a representative ether synthesis via an SNAr reaction, adapted from established methods for aryl fluorides.[8] It is a foundational reaction for producing monomers used in high-performance polymers like polyethers.

Materials:

  • This compound (1.0 mmol, 212.2 mg)

  • 4-Methoxyphenol (1.0 mmol, 124.1 mg)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276.4 mg)

  • Dimethyl Sulfoxide (DMSO), anhydrous (4 mL)

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenol, and anhydrous potassium carbonate.

  • Add anhydrous DMSO via syringe.

  • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the reaction mixture to 140 °C in a pre-heated oil bath and stir vigorously for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting fluoride), cool the mixture to room temperature in an ice-water bath for at least 10 minutes.

  • Pour the cooled reaction mixture into 20 mL of cold deionized water. A precipitate should form.

  • Stir the aqueous mixture thoroughly for 15 minutes to break up any clumps.

  • Collect the solid product by vacuum filtration, washing the filter cake with deionized water (2 x 10 mL).

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/heptane).[8]

Trustworthiness Note: The use of anhydrous solvent and an inert atmosphere is critical to prevent the hydrolysis of the ester groups and to avoid side reactions involving atmospheric moisture. Potassium carbonate acts as a base to deprotonate the phenol, generating the active phenoxide nucleophile.

ParameterValueRationale
Temperature 140 °CProvides sufficient thermal energy to overcome the activation barrier for SNAr.[8]
Solvent DMSOA polar aprotic solvent that effectively solvates the potassium cation, freeing the phenoxide nucleophile for attack.[8]
Base K₂CO₃A moderately strong, non-nucleophilic base suitable for deprotonating phenols without causing ester hydrolysis.
Reaction Time 30-60 minTypically sufficient for activated aryl fluorides. Progress should always be monitored by TLC.[8]
Expected Yield >80%High yields are expected for this type of activated SNAr reaction.

Application as a Monomer Precursor

While this compound can be used in substitution reactions directly, its primary value in materials science is often as a stable, purifiable precursor to more reactive monomers like diacids, dianhydrides, or phthalonitriles.

Synthesis of 4-Fluorophthalic Anhydride

4-Fluorophthalic anhydride is a direct monomer for the synthesis of fluorinated polyimides. The conversion from this compound is a straightforward two-step process.

start This compound step1 Step 1: Base Hydrolysis (e.g., NaOH, H₂O, Δ) start->step1 mid 4-Fluorophthalic Acid step1->mid step2 Step 2: Dehydration (e.g., Acetic Anhydride, Δ) mid->step2 final 4-Fluorophthalic Anhydride (Polyimide Monomer) step2->final

Caption: Conversion of the diester to the key anhydride monomer.

Protocol: Hydrolysis and Cyclodehydration

Part A: Hydrolysis to 4-Fluorophthalic Acid

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (2.2 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~1-2 with concentrated hydrochloric acid.

  • Collect the precipitated 4-fluorophthalic acid by vacuum filtration, wash with cold water, and dry thoroughly.

Part B: Dehydration to 4-Fluorophthalic Anhydride

  • Combine the dried 4-fluorophthalic acid (1.0 eq) with acetic anhydride (3.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approx. 140 °C) for 1-2 hours.

  • Cool the solution to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the crystalline 4-fluorophthalic anhydride by vacuum filtration, wash with a small amount of cold, dry diethyl ether, and dry under vacuum.

Expertise Note: The choice to use the dimethyl ester as the starting material is often strategic. Esters are generally less hygroscopic and have better solubility in organic solvents than their corresponding diacids, making them easier to purify by chromatography or distillation. This ensures the availability of a high-purity precursor for monomer synthesis.

Precursor for Unsymmetrical Phthalocyanines

Phthalocyanines are large, aromatic macrocycles with significant applications as dyes, catalysts, and photosensitizers.[6][7] Unsymmetrically substituted phthalocyanines are of particular interest for fine-tuning electronic properties. This compound can serve as a precursor to a substituted phthalonitrile, which can then be used in a mixed cyclotetramerization reaction.

A plausible synthetic route would involve:

  • Amidation: Conversion of the ester groups to primary amides.

  • Dehydration: Dehydration of the diamide to the corresponding dinitrile (phthalonitrile).

  • SNAr Reaction: Substitution of the fluorine atom to introduce a desired functional group.

  • Mixed Cyclotetramerization: Reaction of the functionalized phthalonitrile with a different, unsubstituted phthalonitrile in the presence of a metal salt to yield a mixture of phthalocyanines, from which the desired A₃B-type unsymmetrical product can be isolated.[6][9]

This multi-step pathway highlights the role of this compound as a foundational building block from which significant molecular complexity can be built.

Summary and Outlook

This compound is a valuable and versatile building block whose utility stems from a synergistic combination of an activated aromatic core, a reactive fluorine leaving group, and adaptable ester functionalities. It is a key player in SNAr chemistry for creating new C-O, C-N, and C-S bonds and serves as a stable, high-purity precursor for critical monomers like 4-fluorophthalic anhydride. The protocols and mechanistic discussions provided herein offer a robust framework for researchers to confidently incorporate this reagent into their synthetic programs, paving the way for the development of novel polymers, pharmaceuticals, and functional materials.

References

  • Ali, H., Sim, S. K., & van Lier, J. E. (1999). Synthesis of Highly Unsymmetrical Phthalocyanines. Journal of Chemical Research, Synopses, (8), 496-497.
  • Bekaroğlu, Ö., & Gürek, A. G. (1994). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. Journal of the Chemical Society, Dalton Transactions, (11), 1653-1658.
  • Bowman, R. K., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Tetrahedron Letters, 57(10), 1125-1127.
  • CATO Reference Materials. (n.d.). This compound.
  • Chen, Y., & Cook, A. (2009). Synthesis of Unsymmetrical Phthalocyanines: A Brief Overview. ChemInform, 40(32).
  • Hickstein, M. A., et al. (2021). Dimethyl 4,5-di-chloro-phthalate.
  • Langer, P., et al. (2009).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • MySkinRecipes. (n.d.). This compound.
  • Olsen, R. J. (2012). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution.
  • Occidental Chemical Corporation. (1989). Preparation of substituted phthalic anhydride. EP 0330219 A2.
  • Occidental Chemical Corporation. (1989). Process for the preparation of halogen-substituted phthalic anhydride.
  • Ritzen, A., & Haas, D. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • SAGE Publications Inc. (1999). Synthesis of Highly Unsymmetrical Phthalocyanines.
  • TCI America. (2004). Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride. WO2004072012A1.
  • Ube Industries, Ltd. (1989). Method for making oxydiphthalic anhydride. US4808731A.
  • Zhang, F., et al. (2012). Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate.

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Using "Dimethyl 4-fluorophthalate" in polymer synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of Dimethyl 4-fluorophthalate in Advanced Polymer Synthesis

Abstract

The strategic incorporation of fluorine into polymer backbones is a proven method for developing materials with exceptional properties. This compound serves as a critical building block in this pursuit, enabling the synthesis of high-performance fluorinated polymers. The presence of the carbon-fluorine bond imparts a unique combination of thermal stability, chemical inertness, low dielectric constant, and specific optical properties. This document provides a detailed guide for researchers and development professionals on the utilization of this compound in the synthesis of advanced polymers, primarily focusing on fluorinated polyimides and polyesters. It offers in-depth protocols, explains the causality behind experimental choices, and discusses the characterization and application of these remarkable materials.

The Strategic Importance of this compound as a Monomer

This compound is an aromatic diester distinguished by a fluorine atom on the benzene ring. This single substitution is transformative, offering several advantages when this molecule is used as a monomer or a precursor to a monomer in polymerization reactions:

  • Enhanced Thermal and Thermo-oxidative Stability: The high bond energy of the C-F bond (~485 kJ/mol) significantly increases the thermal stability of the resulting polymer, raising both the glass transition temperature (Tg) and the thermal decomposition temperature.[1]

  • Reduced Dielectric Constant: The high electronegativity of fluorine lowers the polarizability of the molecular chain, leading to polymers with a low dielectric constant (Dk) and low dielectric loss (Df).[1][2] This is a critical requirement for materials used in high-frequency microelectronics.

  • Improved Processability: The introduction of fluorine can disrupt chain packing and increase the fractional free volume, often leading to improved solubility in organic solvents without significantly compromising thermal properties.[3][4][5][6]

  • Hydrophobicity and Chemical Resistance: The low surface energy of fluorinated segments imparts excellent water repellency and enhances resistance to chemical attack.[1]

  • Tailored Optical Properties: Fluorinated polymers, particularly polyimides, are known for their high optical transparency and low refractive indices, making them ideal for optoelectronic applications like flexible displays and optical waveguides.[2][7][8][9]

While this compound can be used directly in polyester synthesis, for the creation of polyimides, it typically serves as a precursor to the more reactive 4-fluorophthalic anhydride or its corresponding diacid.

Synthesis of High-Performance Polymers

This compound is a versatile precursor for several classes of high-performance polymers. The primary applications lie in the synthesis of fluorinated polyimides and polyesters.

Fluorinated Polyimides (FPIs)

Aromatic polyimides are renowned for their exceptional thermal stability and mechanical strength.[10] The introduction of fluorine via a monomer derived from this compound enhances these properties and adds desirable optical and dielectric characteristics.[1][11] The synthesis is typically a two-step process involving the creation of a poly(amic acid) (PAA) precursor, followed by cyclodehydration (imidization) to form the final polyimide.

The workflow begins with the conversion of this compound to 4-fluoropyromellitic dianhydride, the active monomer for this polymerization.

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization (Cyclodehydration) Monomer_1 4-Fluoropyromellitic Dianhydride Reaction_1 Polyaddition Reaction (Room Temp, under N2) Monomer_1->Reaction_1 Monomer_2 Aromatic Diamine (e.g., ODA) Monomer_2->Reaction_1 Solvent Anhydrous NMP or DMAc Solvent->Reaction_1 PAA Poly(amic acid) Solution (Viscous Precursor) Reaction_1->PAA Casting Cast PAA Solution onto substrate PAA->Casting Thermal_Imidization Thermal Curing (e.g., 100-350°C) Casting->Thermal_Imidization Chemical_Imidization Chemical Dehydration (e.g., Acetic Anhydride/Pyridine) Casting->Chemical_Imidization FPI_Film Fluorinated Polyimide Film Thermal_Imidization->FPI_Film Chemical_Imidization->FPI_Film G cluster_0 Stage 1: Transesterification cluster_1 Stage 2: Polycondensation Monomer_1 This compound Reaction_1 Inert Atmosphere (N2) Heat (150-220°C) Methanol Removal Monomer_1->Reaction_1 Monomer_2 Aromatic or Aliphatic Diol Monomer_2->Reaction_1 Catalyst Catalyst (e.g., Zn(OAc)2, Ti(OBu)4) Catalyst->Reaction_1 Oligomer Low MW Prepolymer Reaction_1->Oligomer Reaction_2 High Vacuum Increase Temp (220-280°C) Glycol/Byproduct Removal Oligomer->Reaction_2 Polyester High MW Fluorinated Polyester Reaction_2->Polyester

Caption: Workflow for two-stage melt polycondensation of Fluorinated Polyester.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative polymers. Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Synthesis of a Fluorinated Polyimide Film

(Based on the two-step thermal imidization method) [3][4] This protocol assumes the starting dianhydride is 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), a commonly used fluorinated monomer, to illustrate the general process applicable to derivatives of this compound.

Materials:

  • 4,4'-Oxydianiline (ODA)

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Glass reaction vessel with mechanical stirrer and nitrogen inlet

  • Glass substrate for casting

Procedure:

  • Monomer Preparation: Dry the ODA and 6FDA monomers in a vacuum oven overnight at 120 °C to remove any residual moisture.

  • Poly(amic acid) Synthesis:

    • In a nitrogen-purged reaction vessel, dissolve a stoichiometric amount (e.g., 4 mmol) of ODA in anhydrous DMAc to achieve a final solids concentration of 15-20 wt%. [3] * Stir the solution at room temperature until the diamine is fully dissolved.

    • Slowly add an equimolar amount (e.g., 4 mmol) of 6FDA powder to the diamine solution in small portions over 30-60 minutes to control the exothermic reaction.

    • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. [3]The solution will become highly viscous, indicating the formation of the high molecular weight poly(amic acid) precursor.

  • Film Casting and Imidization:

    • Filter the viscous PAA solution to remove any particulates.

    • Pour the solution onto a clean, dry glass substrate. Use a doctor blade to cast a film of uniform thickness.

    • Place the cast film in a programmable oven with a nitrogen atmosphere.

    • Apply a step-wise thermal curing program to gradually remove the solvent and induce cyclization: 100 °C for 1 hour, 150 °C for 30 minutes, 200 °C for 30 minutes, 250 °C for 30 minutes, and finally 300-350 °C for 30-60 minutes. [3] * After cooling to room temperature, the flexible, transparent polyimide film can be peeled from the glass substrate.

Protocol 2: Synthesis of a Fluorinated Aromatic Polyester

(Based on the melt polycondensation method) [10][12][13] Materials:

  • This compound

  • Aromatic diol (e.g., Bisphenol A)

  • Transesterification catalyst (e.g., Zinc Acetate, Zn(OAc)₂)

  • Polycondensation catalyst (e.g., Antimony(III) Oxide, Sb₂O₃)

  • Reaction vessel equipped with mechanical stirrer, nitrogen inlet, and distillation outlet for byproduct removal.

Procedure:

  • Reactor Charging: Charge the reaction vessel with equimolar amounts of this compound and Bisphenol A. Add the catalysts (typically 200-500 ppm based on the weight of the ester).

  • Stage 1: Transesterification:

    • Purge the reactor with dry nitrogen.

    • Heat the mixture to 150-180 °C with stirring. As the reactants melt and the catalyst becomes active, methanol will begin to evolve.

    • Gradually increase the temperature to ~220 °C over 2-3 hours, allowing for the complete distillation of the theoretical amount of methanol. This indicates the formation of low molecular weight oligomers.

  • Stage 2: Polycondensation:

    • Gradually apply a vacuum (reducing pressure to <1 Torr) while increasing the temperature to 250-280 °C.

    • The viscosity of the melt will increase significantly during this stage as the molecular weight builds. The reaction is driven by the removal of excess diol and other byproducts.

    • Continue the reaction under high vacuum and temperature for 2-4 hours, or until the desired melt viscosity (indicative of molecular weight) is achieved.

    • Extrude the molten polymer from the reactor into a water bath to quench and solidify it. The resulting polymer can then be pelletized for further processing and characterization.

Polymer Characterization

A comprehensive analysis is required to validate the synthesis and understand the structure-property relationships of the resulting polymers.

Property Characterization Technique Purpose Typical Results for Fluorinated Polymers
Chemical Structure FTIR, ¹H & ¹⁹F NMR SpectroscopyConfirms the formation of imide or ester linkages and the presence of fluorine.FTIR: Appearance of characteristic imide peaks (~1780 & 1720 cm⁻¹). NMR: Chemical shifts confirming the polymer backbone structure. [6][14]
Molecular Weight Gel Permeation Chromatography (GPC/SEC)Determines Number Average (Mn), Weight Average (Mw), and Polydispersity Index (PDI). [6][15]High molecular weights (Mw > 30,000 g/mol ) are indicative of successful polymerization. [6][9]
Thermal Stability Thermogravimetric Analysis (TGA)Measures the decomposition temperature (Td), indicating thermal stability.High Td (5% weight loss) typically >500 °C in a nitrogen atmosphere. [1][3][4]
Glass Transition Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA)Determines the glass transition temperature (Tg), the upper-use temperature for amorphous polymers.High Tg, often >300 °C for rigid polyimides. [1][3][14]
Mechanical Properties Tensile TestingMeasures tensile strength, elongation at break, and Young's modulus.Excellent mechanical strength (e.g., >200 MPa for some FPIs) and flexibility. [1][9]
Optical Properties UV-Vis SpectroscopyMeasures optical transmittance. Cut-off wavelength indicates color.High transparency (>80%) in the visible spectrum. [6][9][16]
Gas Transport Time-Lag Measurement (Gas Permeability Rig)Determines permeability and selectivity for various gases (e.g., O₂, N₂, CO₂, CH₄).Increased permeability compared to non-fluorinated analogues due to higher free volume. [17][18]

Applications in Advanced Technologies

The unique property profile of polymers derived from this compound makes them enabling materials for a wide range of demanding applications:

  • Semiconductors and Microelectronics: Used as low-dielectric constant insulating layers, stress buffer coatings, and packaging materials to enhance device speed and reliability. [1][11]* Flexible Electronics and Displays: Serve as transparent, thermally stable, and flexible substrates for OLED displays, flexible printed circuits, and transparent conductive films. [7][11]* Optical Communications: Fabricated into optical waveguides, waveplates, and other components due to their high clarity, low optical loss, and tunable refractive index. [2][7][8]* Aerospace: Employed in applications requiring high-temperature resistance, chemical stability, and radiation resistance. [1][10]* Separation Membranes: Utilized for gas separation processes, such as air separation or natural gas purification, leveraging their tailored gas permeability and selectivity. [17][19]

References

  • CapChem. (n.d.). Fluorinated Polyimide Monomers for Semiconductor and Flexible Display Screens.
  • Ando, S. (n.d.). FLUORINATEDPOLYIMIDES: STRUCTURE・PROPERTY RELATIONSHIPS AND APPLICATIONS AS AN OPTICAL MATERIAL.
  • Miyadera, N., et al. (n.d.). FLUORINATED POLYIMIDES AND ITS APPLICATION TO OPTICAL WAVEGUIDES. Taylor & Francis.
  • Ando, S. (2004). Optical Properties of Fluorinated Polyimides and Their Applications to Optical Components and Waveguide Circuits. Journal of Photopolymer Science and Technology, 17(2), 219-232.
  • MDPI. (n.d.). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics.
  • Kim, H. J., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. MDPI.
  • Pellis, A., et al. (2020). Enzymatic synthesis of biobased polyesters utilizing aromatic diols as the rigid component. ResearchGate.
  • Bioplastics News. (2020). Enzymatic Synthesis of Biobased Polyesters with Aromatic Diols.
  • ResearchGate. (n.d.). Thermal properties of polyimide films.
  • Universiti Kebangsaan Malaysia. (n.d.). Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride.
  • Kim, H. J., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. ResearchGate.
  • Papava, G., et al. (n.d.). SYNTHESIS OF AROMATIC POLYESTERS BASED ON NORBORNANE-CONTAINING DIOLS. CyberLeninka.
  • Pellis, A., et al. (2020). Enzymatic synthesis of biobased polyesters utilizing aromatic diols as the rigid component. White Rose Research Online.
  • KoreaScience. (2023). Synthesis of Polyimide Derived from 4-Methyl-1,2-phenylene Bis(4-aminobenzoate) and 4,4'-Hexafluoroisopropylidenediphthalic Anhydride.
  • Indian Academy of Sciences. (n.d.). Polymer structure effect on gas permeation characteristics in polyarylates.
  • Wang, C., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. PMC - NIH.
  • ScienceOpen. (n.d.). Synthesis and properties of fluorinated copolymerized polyimide films.
  • ResearchGate. (n.d.). Gas Permeability and Selectivity of Amorphous Fluoro Polymers.
  • Pinnau, I., & Toy, L. G. (2019). Perfluorodioxolane Polymers for Gas Separation Membrane Applications. MDPI.
  • Royal Society of Chemistry. (n.d.). FDCA bio-based copolyester PBFA: synthesis, properties, and fluorescence regulation.
  • Polymer Char. (n.d.). Polyolefin Characterization Webinars and Documentation.
  • ResearchGate. (n.d.). Synthesis and characterizations of degradable aliphatic-aromatic copolyesters from lactic acid, dimethyl terephthalate and diol: Effects of diol type and monomer feed ratio.

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The Synthetic Versatility of Dimethyl 4-fluorophthalate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing pharmacokinetic and pharmacodynamic properties. Dimethyl 4-fluorophthalate has emerged as a pivotal building block for medicinal chemists, offering a gateway to a diverse array of fluorinated heterocyclic compounds with significant therapeutic potential. The presence of the fluorine atom can enhance metabolic stability, improve bioavailability, and modulate the acidity of adjacent functional groups, thereby fine-tuning the biological activity of the parent molecule.[1] This guide provides an in-depth exploration of the applications of this compound, with a focus on the synthesis of bioactive molecules, including detailed protocols and mechanistic insights.

The Strategic Importance of Fluorination in Drug Design

The introduction of fluorine into drug candidates can profoundly influence their pharmacological profile. The high electronegativity and small van der Waals radius of the fluorine atom can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

  • Increased Lipophilicity: In certain molecular contexts, fluorine can enhance lipophilicity, which can improve membrane permeability and oral absorption.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers, influencing the ionization state of the molecule at physiological pH and thereby affecting its target binding and solubility.

  • Conformational Control: Strategic placement of fluorine can induce specific conformational preferences in a molecule, which can be crucial for optimal interaction with a biological target.

Core Application: Synthesis of 6-Fluoro-2,3-dihydrophthalazine-1,4-dione

A primary and highly valuable application of this compound is its use as a precursor for the synthesis of 6-fluoro-2,3-dihydrophthalazine-1,4-dione. This heterocyclic core is a key pharmacophore in a range of biologically active compounds, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.

The fundamental transformation involves a condensation reaction between this compound and hydrazine hydrate. This reaction proceeds via a nucleophilic acyl substitution mechanism, followed by an intramolecular cyclization to yield the stable phthalazinone ring system.

G DMFP This compound Intermediate Acylhydrazide Intermediate DMFP->Intermediate Nucleophilic Acyl Substitution Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Product 6-Fluoro-2,3-dihydrophthalazine-1,4-dione Intermediate->Product Intramolecular Cyclization Methanol Methanol (by-product) Intermediate->Methanol

Caption: Reaction scheme for the synthesis of 6-Fluoro-2,3-dihydrophthalazine-1,4-dione.

Application Protocol: Synthesis of 6-Fluoro-2,3-dihydrophthalazine-1,4-dione

This protocol details the laboratory-scale synthesis of 6-fluoro-2,3-dihydrophthalazine-1,4-dione from this compound.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (80% solution in water, 1.2 eq)

  • Ethanol (or an alternative high-boiling point solvent such as ethylene glycol)

  • Glacial acetic acid (catalytic amount)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add a catalytic amount of glacial acetic acid, followed by the dropwise addition of hydrazine hydrate (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of 6-fluoro-2,3-dihydrophthalazine-1,4-dione should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold ethanol and then with deionized water to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain 6-fluoro-2,3-dihydrophthalazine-1,4-dione as a solid.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a suitable solvent as it dissolves the reactants and has a boiling point that allows for a reasonable reaction rate without requiring excessively high temperatures. Higher boiling point solvents like ethylene glycol can be used to accelerate the reaction if necessary.

  • Catalyst: The addition of a catalytic amount of acetic acid protonates the carbonyl oxygen of the ester, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.

  • Excess Hydrazine: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the this compound.

  • Workup: The product is generally insoluble in cold ethanol and water, allowing for its easy isolation by precipitation and filtration.

Applications in Drug Discovery: Beyond the Core Scaffold

The 6-fluoro-2,3-dihydrophthalazine-1,4-dione scaffold is a versatile intermediate that can be further functionalized to generate a library of potential drug candidates.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP can lead to synthetic lethality and cell death. Several potent PARP inhibitors are based on the phthalazinone core. The nitrogen atoms of the phthalazinone ring provide key hydrogen bonding interactions with the active site of the PARP enzyme.

G cluster_synthesis Synthesis cluster_functionalization Functionalization cluster_moa Mechanism of Action DMFP This compound Core 6-Fluoro-2,3-dihydro- phthalazine-1,4-dione DMFP->Core Hydrazine PARPi PARP Inhibitor Candidate Core->PARPi Alkylation/ Arylation Target PARP Enzyme PARPi->Target Binds to DNA_Repair DNA Repair Target->DNA_Repair Inhibits

Caption: Workflow from this compound to a PARP inhibitor candidate.

Table 1: Examples of Phthalazinone-based PARP Inhibitors

CompoundTargetTherapeutic AreaKey Structural Feature
OlaparibPARP1/2Ovarian, Breast CancerPhthalazinone core
TalazoparibPARP1/2Breast CancerPhthalazinone core
Kinase Inhibitors

Kinases are a large family of enzymes that play a central role in cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The phthalazinone scaffold has also been explored for the development of kinase inhibitors. The ability to introduce diverse substituents on the phthalazinone ring allows for the fine-tuning of selectivity and potency against specific kinases.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its primary application in the synthesis of the 6-fluoro-2,3-dihydrophthalazine-1,4-dione core provides a robust platform for the development of a wide range of therapeutic agents, including potent PARP and kinase inhibitors. The strategic incorporation of fluorine imparts desirable physicochemical properties that can significantly enhance the drug-like characteristics of the final compounds. The protocols and insights provided in this guide are intended to empower researchers in their efforts to leverage the full potential of this compound in the pursuit of novel and effective medicines.

References

  • MySkinRecipes.

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Application Notes and Protocols: The Versatility of Dimethyl 4-Fluorophthalate in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Fluorinated Building Block

Dimethyl 4-fluorophthalate is a versatile aromatic compound that serves as a valuable building block in the synthesis of a wide array of complex organic molecules. Its utility stems from the presence of a fluorine atom on the aromatic ring, which acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is further enhanced by the two electron-withdrawing methoxycarbonyl groups, which activate the aromatic ring towards nucleophilic attack. This guide provides a comprehensive overview of the reaction of this compound with various nucleophiles, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The strategic placement of the fluorine atom allows for its regioselective displacement by a diverse range of nucleophiles, including amines, thiols, and alkoxides. This opens up synthetic pathways to a multitude of 4-substituted phthalate derivatives, which are key intermediates in the preparation of pharmaceuticals, agrochemicals, dyes, and advanced materials. Understanding the nuances of these reactions is paramount for the efficient and predictable synthesis of target molecules.

Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reactions of this compound with nucleophiles predominantly proceed via the SNAr mechanism. This two-step process is a cornerstone of aromatic chemistry and is particularly favorable for substrates bearing a good leaving group and electron-w-ithdrawing substituents.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is significantly stabilized by the two methoxycarbonyl groups at the C1 and C2 positions.

Step 2: Elimination of the Leaving Group and Aromatization

In the second step, the fluoride ion is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. This step is typically fast, as the fluoride ion is a good leaving group.

Diagram of the SNAr Mechanism

Caption: General SNAr mechanism for the reaction of this compound.

Reactions with Amine Nucleophiles: Synthesis of 4-Aminophthalate Derivatives

The reaction of this compound with primary and secondary amines is a straightforward and high-yielding method for the synthesis of dimethyl 4-aminophthalate derivatives. These compounds are valuable intermediates in the synthesis of various biologically active molecules and dyes.

Causality Behind Experimental Choices
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are the preferred choice. These solvents effectively solvate the reactants and the charged intermediate (Meisenheimer complex) without significantly solvating the amine nucleophile, thus preserving its nucleophilicity.

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often employed to deprotonate the amine nucleophile, increasing its reactivity. For more reactive amines, a base may not be necessary.

  • Temperature: The reactions are typically carried out at elevated temperatures, ranging from room temperature to 100 °C, to overcome the activation energy barrier. The optimal temperature depends on the nucleophilicity of the amine.

Experimental Protocol: Synthesis of Dimethyl 4-(piperidin-1-yl)phthalate

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in DMF.

  • Add piperidine (1.2 eq) to the solution.

  • Add potassium carbonate (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain dimethyl 4-(piperidin-1-yl)phthalate.

Data Summary: Reactions with Various Amines
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF1001285
MorpholineEt₃NMeCN80892
BenzylamineNoneDMSO60695
PiperidineK₂CO₃DMF80590

Reactions with Thiol Nucleophiles: Synthesis of 4-(Alkyl/Arylthio)phthalate Derivatives

Thiols are excellent nucleophiles for the SNAr of this compound, leading to the formation of 4-(alkyl/arylthio)phthalate derivatives. These compounds have applications in materials science and as precursors for further synthetic transformations.

Causality Behind Experimental Choices
  • Base: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the thiol to the more nucleophilic thiolate anion.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are essential to prevent the quenching of the highly reactive thiolate.

  • Temperature: The reactions are often carried out at room temperature or with gentle heating, as thiolates are generally very reactive nucleophiles.

Experimental Protocol: Synthesis of Dimethyl 4-(phenylthio)phthalate

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF.

  • Carefully add sodium hydride (1.2 eq) to the THF.

  • Cool the suspension to 0 °C and slowly add thiophenol (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenoxide.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the thiophenoxide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Data Summary: Reactions with Various Thiols
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaHTHF25493
EthanethiolK₂CO₃DMF50688
Benzyl mercaptanNaHTHF25591

Reactions with Alkoxide and Phenoxide Nucleophiles: Synthesis of 4-Alkoxy- and 4-Aryloxyphthalate Derivatives

Alkoxides and phenoxides, being strong nucleophiles, readily displace the fluoride of this compound to afford the corresponding ether derivatives. These products are useful in the synthesis of polymers and other functional materials.

Causality Behind Experimental Choices
  • Generation of Nucleophile: Alkoxides are typically generated in situ by reacting the corresponding alcohol with a strong base like sodium hydride or potassium metal. Phenoxides are formed by treating phenols with a base such as potassium carbonate or sodium hydroxide.

  • Solvent: Anhydrous polar aprotic solvents are crucial to prevent protonation of the highly basic alkoxide or phenoxide nucleophiles.

  • Temperature: The reaction temperature is dependent on the reactivity of the nucleophile, with more sterically hindered or less reactive nucleophiles requiring higher temperatures.

Experimental Protocol: Synthesis of Dimethyl 4-phenoxyphtalate

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add phenol (1.2 eq) and potassium carbonate (2.0 eq) in DMF.

  • Heat the mixture to 100 °C for 30 minutes to form the potassium phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Continue heating at 120 °C and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Summary: Reactions with Various Alcohols and Phenols
Nucleophile (Alcohol/Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)
MethanolNaHTHF60880
PhenolK₂CO₃DMF1201088
4-MethoxyphenolK₂CO₃DMSO1101291

Workflow Visualization

experimental_workflow cluster_amine Reaction with Amines cluster_thiol Reaction with Thiols cluster_alcohol Reaction with Alcohols/Phenols amine_start Dissolve DM-4-FP in DMF/DMSO amine_add_nuc Add Amine & Base (e.g., K₂CO₃) amine_start->amine_add_nuc amine_react Heat (60-100 °C) amine_add_nuc->amine_react amine_workup Aqueous Workup & Extraction (EtOAc) amine_react->amine_workup amine_purify Column Chromatography amine_workup->amine_purify thiol_start Generate Thiolate (NaH in THF) thiol_add_sub Add DM-4-FP Solution thiol_start->thiol_add_sub thiol_react Stir at RT thiol_add_sub->thiol_react thiol_workup Quench (NH₄Cl) & Extraction (DCM) thiol_react->thiol_workup thiol_purify Flash Chromatography thiol_workup->thiol_purify alcohol_start Generate Alkoxide/Phenoxide (Base in DMF/DMSO) alcohol_add_sub Add DM-4-FP alcohol_start->alcohol_add_sub alcohol_react Heat (60-120 °C) alcohol_add_sub->alcohol_react alcohol_workup Aqueous Workup & Extraction (EtOAc) alcohol_react->alcohol_workup alcohol_purify Column Chromatography alcohol_workup->alcohol_purify

Caption: General experimental workflows for the SNAr of this compound.

Conclusion and Future Outlook

This compound has proven to be a highly valuable and versatile substrate for nucleophilic aromatic substitution reactions. The predictable reactivity of the carbon-fluorine bond, activated by the adjacent methoxycarbonyl groups, allows for the efficient synthesis of a diverse range of 4-substituted phthalate derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this important building block.

Future research in this area may focus on expanding the scope of nucleophiles, exploring catalytic methods to perform these transformations under even milder conditions, and applying the resulting products in the development of novel pharmaceuticals, functional polymers, and other advanced materials. The continued investigation into the reactivity of this compound is sure to yield exciting new discoveries and applications in the field of organic synthesis.

References

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]
  • Preparation of dimethyl phthalate plasticizer from phthalic anhydride residue. (2012).
  • Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate. (2011).
  • Dimethyl 4-aminophthal
  • Dimethyl 4-(methylthio)
  • Kinetics on Synthesis of Dimethyl Phthalate Catalyzed with Sulfuric Acid. (2012). Journal of Chemical Engineering of Chinese Universities, 26(4), 633-637.
  • Phthalate plasticizers covalently linked to PVC via copper-free or copper catalyzed azide-alkyne. eScholarship. [Link]
  • Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts. (2021).

Application Notes and Protocols for the Derivatization of Dimethyl 4-fluorophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dimethyl 4-fluorophthalate in Modern Synthesis

This compound is a versatile aromatic building block increasingly utilized by researchers in the pharmaceutical and material science sectors. Its strategic importance stems from the unique reactivity conferred by its substituents: two electron-withdrawing methyl ester groups and a fluorine atom on the benzene ring. This electronic arrangement activates the molecule for a range of chemical transformations, making it an ideal scaffold for the synthesis of complex molecular architectures.

The presence of the fluorine atom is particularly noteworthy. It serves as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups at the 4-position. Furthermore, the ester groups can be readily hydrolyzed to carboxylic acids or reduced to alcohols, providing additional handles for derivatization. This trifecta of reactive sites makes this compound a highly valuable precursor for generating libraries of compounds with diverse biological activities and material properties.[1]

This guide provides an in-depth exploration of the key derivatization strategies for this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Derivatization Strategies

The derivatization of this compound can be broadly categorized into three primary transformations:

  • Nucleophilic Aromatic Substitution (SNAr) at the C4 Position: The fluorine atom can be displaced by a variety of nucleophiles, enabling the introduction of nitrogen, oxygen, and sulfur-containing moieties.

  • Hydrolysis of the Ester Groups: The two methyl ester groups can be fully or partially hydrolyzed to yield the corresponding carboxylic acids, which are key intermediates for amide bond formation and other transformations.

  • Reduction of the Ester Groups: The ester functionalities can be reduced to primary alcohols, providing access to a different class of derivatives.

The following sections will delve into the practical execution of these transformations, offering step-by-step protocols and explanations of the underlying chemical principles.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the two ortho- and meta-positioned ester groups significantly activates the C4 position for nucleophilic attack, making the fluorine atom an excellent leaving group. This is a classic example of an addition-elimination mechanism, proceeding through a resonance-stabilized Meisenheimer complex.[2]

Workflow for Nucleophilic Aromatic Substitution

sn_ar_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Set up reaction vessel under inert atmosphere start->setup reagents Add this compound and solvent setup->reagents add_nucleophile Add nucleophile and base reagents->add_nucleophile Proceed heat Heat to specified temperature add_nucleophile->heat monitor Monitor reaction by TLC/LC-MS heat->monitor quench Quench reaction monitor->quench Upon completion extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end Characterize product purify->end hydrolysis_scheme start This compound mono_acid 4-Fluoro-2-(methoxycarbonyl)benzoic acid start->mono_acid Selective Monohydrolysis di_acid 4-Fluorophthalic acid start->di_acid Complete Hydrolysis mono_acid->di_acid Further Hydrolysis

Caption: Hydrolysis pathways of this compound.

Protocol 2.1: Complete Hydrolysis to 4-Fluorophthalic Acid

This protocol describes the complete saponification of both ester groups.

  • Materials:

    • This compound derivative

    • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.5 - 3.0 eq.)

    • Methanol or Ethanol/Water mixture

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the this compound derivative (1.0 eq.) in methanol or an ethanol/water mixture.

    • Add a solution of NaOH or KOH (2.5 - 3.0 eq.) in water.

    • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated HCl.

    • The dicarboxylic acid product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2.2: Selective Monohydrolysis to the Half-Ester

Selective monohydrolysis can be achieved under carefully controlled conditions, often at lower temperatures and with a limited amount of base.

[3][4]* Materials:

  • This compound derivative
  • Sodium hydroxide (NaOH) (1.0 - 1.2 eq.)
  • Tetrahydrofuran (THF)/Water mixture
  • Dilute hydrochloric acid (HCl)
  • Ethyl acetate
  • Procedure:

    • Dissolve the this compound derivative (1.0 eq.) in a mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of NaOH (1.0 - 1.2 eq.) in water dropwise over 30 minutes. [4] 4. Stir the reaction at 0 °C and monitor carefully by TLC. The reaction is typically complete within 1-2 hours.

    • Once the starting material is consumed, acidify the reaction mixture to pH 4-5 with dilute HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the solvent and purify the mono-acid product by column chromatography or recrystallization.

Reaction Base (eq.) Solvent Temperature Product
Complete Hydrolysis2.5 - 3.0MeOH/H₂ORefluxDi-acid
Monohydrolysis1.0 - 1.2THF/H₂O0 °CMono-acid

Reduction of Ester Groups

The reduction of the ester groups to primary alcohols opens up another avenue for derivatization, such as etherification or further oxidation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Protocol 3.1: Reduction to (4-Fluoro-1,2-phenylene)dimethanol
  • Materials:

    • This compound derivative

    • Lithium aluminum hydride (LiAlH₄) (2.0 - 2.5 eq.)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate

    • Saturated aqueous sodium sulfate (Na₂SO₄) or Rochelle's salt solution

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of LiAlH₄ (2.0 - 2.5 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the this compound derivative (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

    • Add the solution of the diester dropwise to the LiAlH₄ suspension at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete by TLC.

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Alternatively, quench by the slow addition of ethyl acetate followed by a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

    • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF or ethyl acetate.

    • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting diol by column chromatography or recrystallization.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of functionalized aromatic compounds. The protocols outlined in this guide for nucleophilic aromatic substitution, hydrolysis, and reduction provide a solid foundation for researchers to explore the derivatization of this valuable intermediate. The ability to selectively modify the aromatic ring and the ester functionalities allows for the creation of novel molecules with potential applications in drug discovery, agrochemicals, and materials science. As with any chemical synthesis, careful optimization of reaction conditions and thorough characterization of the products are essential for success.

References

  • MySkinRecipes.
  • Staples, C. A., et al. (1997). Transformation of phthalates via hydrolysis. Chemosphere, 35(4), 667-749.
  • Langer, P., et al. (2009). Synthesis of 3,5-Diaryl-4-fluorophthalates by [4 + 2]-Cycloaddition and Subsequent Site-Selective Suzuki-Miyaura Reactions. Synlett, 2009(20), 3333-3336.
  • Nishikata, T., et al. (2024). Directed nucleophilic aromatic substitution reaction.
  • Niwayama, S. (2017). Practical selective monohydrolysis of bulky symmetric diesters. Tetrahedron Letters, 58(52), 4845-4848.
  • Google Patents. Method for preparing 4-fluorophthalic anhydride.
  • Zhang, F., et al. (2012). Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate.
  • Singleton, D. A., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(1), 587-598.
  • Williams, K. L., & Haskins, D. M. (2018). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment.
  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834-5836.
  • Organic Chemistry Portal. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. [Link]
  • Baghbanian, S. M., et al. (2012).
  • Cho, H. (2006). SELECTIVE MONOHYDROLYSIS OF SYMMETRIC DIESTERS IN MAINLY AQUEOUS MEDIA. Texas Tech University.
  • Pinto, S. N., et al. (2021). A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. Beilstein Journal of Organic Chemistry, 17, 2378-2385.
  • Google Patents. Preparation of substituted phthalic anhydride, especially 4-chlorophthalic....
  • Hickstein, M. A., et al. (2021). Dimethyl 4,5-di-chloro-phthalate.
  • Science.gov. aromatic nucleophilic substitution: Topics by Science.gov. [Link]
  • Kaur, L. (2024). The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions. Wilfrid Laurier University.
  • Wu, S., et al. (2021). A Bienzymatic Cascade for the Complete Hydrolysis of Phthalic Acid Esters. ChemBioChem, 22(18), 2743-2748.
  • Saito, T., et al. (2010). Enzymatic hydrolysis of structurally diverse phthalic acid esters by porcine and bovine pancreatic cholesterol esterases. Chemosphere, 80(7), 819-824.
  • Google Patents. Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride.
  • Shevchenko, E. N., et al. (2017). Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. Macroheterocycles, 10(4), 426-434.
  • Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14(10), 6891-6912.
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Scale-up synthesis of "Dimethyl 4-fluorophthalate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis of Dimethyl 4-fluorophthalate

Abstract

This document provides a comprehensive guide for the scaled-up synthesis, purification, and characterization of this compound (DM4FP). As a key intermediate, DM4FP is increasingly utilized in the development of advanced pharmaceuticals, agrochemicals, and specialty polymers where the strategic incorporation of a fluorine atom can enhance metabolic stability and bioavailability.[1] This guide details a robust and scalable protocol derived from established esterification principles, focusing on the causality behind experimental choices, process optimization, and stringent quality control. It is intended for researchers, chemists, and process development professionals engaged in fine chemical manufacturing.

Introduction and Significance

This compound (CAS No. 110706-50-8) is a fluorinated aromatic compound whose value lies in its utility as a versatile building block in organic synthesis.[2] The presence of the electron-withdrawing fluorine atom on the benzene ring, combined with the two methyl ester functionalities, makes it a valuable precursor for creating molecules with specific biological activities and material properties.[1] In pharmaceutical research, for instance, it serves as a foundational component for drugs targeting a range of diseases.[1] The standard manufacturing approach involves the Fischer-Speier esterification of 4-fluorophthalic acid or its anhydride with methanol, typically using a strong acid catalyst.[3] This document elucidates a detailed methodology for executing this synthesis on a larger scale, addressing common challenges such as reaction equilibrium, impurity profiles, and final product purification.

Synthetic Pathway and Chemical Rationale

The industrial synthesis of dimethyl phthalate and its derivatives is most commonly achieved through the acid-catalyzed esterification of phthalic anhydride with the corresponding alcohol.[4][5] This process is highly efficient and leverages readily available, cost-effective starting materials.

Reaction: 4-Fluorophthalic Anhydride reacts with Methanol in the presence of an acid catalyst (e.g., Sulfuric Acid) to yield this compound and water.

Causality of Component Selection:

  • 4-Fluorophthalic Anhydride: The anhydride is preferred over the dicarboxylic acid for scale-up operations as the reaction produces only one equivalent of water, simplifying its removal and shifting the reaction equilibrium more favorably towards the product.

  • Excess Methanol: Methanol serves as both a reactant and a solvent. Using it in excess is a critical strategy to drive the reversible esterification reaction to completion, in accordance with Le Châtelier's principle.[6]

  • Sulfuric Acid (H₂SO₄): A strong mineral acid is employed as a catalyst to protonate the carbonyl oxygen of the anhydride, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack by methanol.

Reaction Mechanism

The reaction proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism.

  • Protonation of Carbonyl: The catalytic acid protonates one of the carbonyl oxygens of the anhydride, activating it for nucleophilic attack.

  • Nucleophilic Attack (Methanol): A molecule of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This step opens the anhydride ring.

  • Proton Transfer: A proton is transferred to one of the hydroxyl groups, forming a good leaving group (water).

  • Second Esterification: The process repeats for the second carboxylic acid group.

  • Ester Formation & Catalyst Regeneration: The intermediate loses water and a proton to regenerate the acid catalyst and form the final diester product.

reaction_mechanism Reactants 4-Fluorophthalic Anhydride + Methanol (CH3OH) Protonation Step 1: Protonation of Carbonyl (Activation) Reactants->Protonation Catalyst H2SO4 (Catalyst) Catalyst->Protonation H+ Attack1 Step 2: Nucleophilic Attack (Methanol on Carbonyl C) Protonation->Attack1 Intermediate1 Tetrahedral Intermediate (Ring Opening) Attack1->Intermediate1 Esterification1 Step 3: Formation of Monoester Intermediate1->Esterification1 Attack2 Step 4: Second Nucleophilic Attack Esterification1->Attack2 Intermediate2 Final Tetrahedral Intermediate Attack2->Intermediate2 Dehydration Step 5: Elimination of Water Intermediate2->Dehydration Dehydration->Catalyst H+ regen. Product This compound Dehydration->Product Byproduct Water (H2O) Dehydration->Byproduct

Caption: Acid-catalyzed esterification mechanism for DM4FP.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 10 L scale reaction. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay by trained personnel.

Part 1: Esterification
  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a reflux condenser fitted with a Dean-Stark trap (or set up for distillation), and a nitrogen inlet. Ensure all glassware is dry.

  • Reagent Charging:

    • Charge the reactor with methanol (8.0 L, ~200 mol).

    • Begin agitation at a moderate speed (e.g., 150-200 RPM).

    • Carefully add 4-fluorophthalic anhydride (1.82 kg, 10.0 mol).

    • Slowly and cautiously, add concentrated sulfuric acid (98%, 100 mL, ~1.8 mol) to the stirred suspension. An exotherm will be observed; ensure the addition rate allows for adequate temperature control.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (~65-70°C).

    • Continuously remove the water generated during the reaction using the Dean-Stark trap or by slowly distilling off a methanol/water azeotrope.

    • Monitor the reaction progress by taking aliquots and analyzing for the disappearance of the starting material and monoester intermediate via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[7][8] The reaction is typically complete within 16-20 hours.[6]

  • Methanol Recovery: Once the reaction is complete, reconfigure the reactor for distillation. Reduce the pressure and distill off the excess methanol for recycling.[6]

Part 2: Work-up and Purification
  • Neutralization:

    • Cool the crude ester residue to 40-50°C.

    • Slowly add a 10% aqueous sodium carbonate solution to the stirred crude product until the pH of the aqueous layer is neutral (pH 7-8). Caution: CO₂ evolution will occur.

    • Allow the layers to separate in a separatory funnel or in the reactor if equipped for phase separation. Remove and discard the lower aqueous layer.[6][9]

  • Washing: Wash the organic layer sequentially with:

    • Deionized water (2 x 2 L).

    • Brine (saturated NaCl solution) (1 x 2 L) to break any emulsions and remove residual water.

  • Drying and Decolorization:

    • Transfer the organic layer to a clean, dry vessel. Dry over anhydrous magnesium sulfate or sodium sulfate.

    • (Optional) If the crude product is colored, add activated carbon (e.g., 1-2% w/w) and stir for 1 hour at room temperature to decolorize the solution.[10]

    • Filter the mixture through a pad of Celite to remove the drying agent and/or activated carbon.

  • Final Purification:

    • Charge the clear, crude product into a suitable distillation apparatus.

    • Perform vacuum distillation to purify the this compound. The product will distill as a colorless to light yellow liquid.[1]

    • Collect the main fraction at the appropriate boiling point and pressure.

Process Workflow and Logic

The overall manufacturing process is designed to maximize yield and purity by systematically removing byproducts and impurities at each stage.

workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_final Final Product Raw_Materials Raw Materials: - 4-Fluorophthalic Anhydride - Methanol (Excess) - H2SO4 (Catalyst) Reactor Esterification Reaction (Reflux, Water Removal) Raw_Materials->Reactor Methanol_Recovery Excess Methanol Recovery (Vacuum Distillation) Reactor->Methanol_Recovery Crude_Product Crude DM4FP Methanol_Recovery->Crude_Product Neutralization Neutralization (aq. Na2CO3) Crude_Product->Neutralization Washing Aqueous Washes (Water, Brine) Neutralization->Washing Drying Drying & Decolorization (MgSO4, Activated Carbon) Washing->Drying Filtration Filtration Drying->Filtration Final_Distillation Final Purification (Vacuum Distillation) Filtration->Final_Distillation Final_Product Pure this compound (>98% Purity) Final_Distillation->Final_Product QC Quality Control Analysis (GC, HPLC, NMR) Final_Product->QC

Caption: Scaled-up production workflow for this compound.

Product Characterization and Quality Control

Rigorous analytical testing is essential to ensure the final product meets the required specifications for use in sensitive applications.

ParameterMethodPurposeSpecification
Identity ¹H NMR, ¹⁹F NMRConfirms chemical structureConforms to reference spectrum
Purity Assay GC-FID or HPLC-UV[7][11]Quantifies the percentage of DM4FP≥ 98.0%
Appearance Visual InspectionChecks for color and clarityColorless to light yellow liquid[2]
Residual Solvents Headspace GCDetects residual methanol≤ 0.3%
Water Content Karl Fischer TitrationMeasures residual moisture≤ 0.1%
Acidity TitrationMeasures residual acidic impurities≤ 0.5 mg KOH/g

Table 1: Key Quality Control Specifications for this compound.

Safety, Handling, and Waste Management

Hazard Identification

Based on data for similar phthalate esters, this compound should be handled as a potentially hazardous chemical.

  • Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.[12] Can cause irritation to the skin, eyes, and respiratory tract.[12][13][14]

  • Environmental Hazards: Harmful to aquatic life. Avoid release to the environment.[13]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood or a contained processing suite.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, or a chemical-resistant apron.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[12]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[12]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12]

Disposal Considerations
  • Waste must be disposed of in accordance with local, state, and federal regulations.

  • Recommended disposal methods include incineration in a licensed facility.[4] Do not allow the product to enter drains.[12]

Summary of Physicochemical Data

PropertyValueSource
CAS Number 110706-50-8[2]
Molecular Formula C₁₀H₉FO₄[1]
Molecular Weight 212.17 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point ~252.0 °C (Predicted at 760 mmHg)[1][2]
Density ~1.252 g/cm³ (Predicted)[2]
Storage Store at room temperature in a dry, sealed container[1]

Table 2: Physical and Chemical Properties of this compound.

References

  • Ma, Y., et al. (2015). Kinetics and mechanism of (•)OH mediated degradation of dimethyl phthalate in aqueous solution: experimental and theoretical studies. PubMed.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Diethyl Phthalate.
  • MySkinRecipes. This compound.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2006). Dimethyl Phthalate.
  • Paci, E., et al. (2022). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples. National Institutes of Health (NIH).
  • Ranganadham, U. (2013). Method Development for Analysis of Phthalates by HPLC. OPUS Open Portal to University Scholarship.
  • Lopes, J., et al. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI.
  • Thames River Chemical Corp. (2018). Dimethyl Phthalate - SAFETY DATA SHEET.
  • National Institutes of Health (NIH), PubChem. Dimethyl Phthalate.
  • Google Patents. (2014). CN104072371A - Preparation method of dimethyl phthalate (DMP).
  • Google Patents. (2020). CN111574363A - Production process of dimethyl phthalate.
  • Hickstein, M. A., et al. (2021). Dimethyl 4,5-di-chloro-phthalate. PubMed.
  • Liu, Z., et al. (2011). Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate. ResearchGate.
  • Wikipedia. Dimethyl phthalate.
  • Shishmakova, E. M., et al. (2023). Detection of Dibutyl Phthalate in Surface Water by Fluorescence Polarization Immunoassay. MDPI.
  • Ma, Y., et al. (2015). Kinetics and Mechanism of • OH Mediated Degradation of Dimethyl Phthalate in Aqueous Solution: Experimental and Theoretical Studies. ResearchGate.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Diethyl Phthalate.
  • Cargo Handbook. Dimethyl Phthalate.
  • Sainlos, M., & Imperiali, B. (2007). Synthesis of anhydride precursors of the environment-sensitive fluorophores 4-DMAP and 6-DMN. PubMed.
  • Houtman, M., et al. (2019). Endocrine activities of phthalate alternatives. The Royal Society of Chemistry.
  • Google Patents. (1989). EP0343916B1 - Purification of diphenyl phthalates.
  • Ataman Kimya. DIMETHYL PHTHALATE (DMP).
  • Google Patents. (1990). DE59004416D1 - Process for the purification of dimethyl terephthalate.
  • Sainlos, M., & Imperiali, B. (2008). Short and scalable synthesis of an anhydride precursor of the environment-sensitive fluorophore 6-dimethylaminonaphthalimide. ResearchGate.

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Troubleshooting & Optimization

Troubleshooting "Dimethyl 4-fluorophthalate" synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dimethyl 4-fluorophthalate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this procedure. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable method for synthesizing this compound?

The most common and robust method for synthesizing this compound is the Fischer-Speier esterification of 4-fluorophthalic acid with methanol, using a strong acid catalyst.[1] This reaction involves refluxing the carboxylic acid in an excess of methanol, which acts as both a reagent and a solvent, with a catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2] The primary advantage of this method is its cost-effectiveness and scalability.[2]

Q2: Why is the Fischer esterification an equilibrium reaction, and how does this impact my synthesis?

The Fischer esterification is a reversible process where the carboxylic acid and alcohol are in equilibrium with the ester and water.[2][3] This means that as the product ester forms, the reverse reaction—acid-catalyzed hydrolysis—also begins to occur, where water attacks the ester to regenerate the starting materials.[2][4] To achieve a high yield of this compound, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of one reactant (usually the less expensive one, methanol) or by actively removing water as it forms.[1][5]

Troubleshooting Guide: Side Reactions & Purity Issues

Q3: My reaction yield is significantly lower than expected. What are the likely causes?

Low yield is the most common issue and can typically be attributed to three main factors: incomplete reaction, product hydrolysis, or mechanical loss during workup.

  • Incomplete Reaction: The reaction may not have reached equilibrium or was stopped prematurely. Monitoring the reaction via Thin Layer Chromatography (TLC) is crucial. If a significant amount of starting material (4-fluorophthalic acid) or the mono-ester intermediate is visible on the TLC plate, the reaction requires more time or more efficient driving of the equilibrium.

  • Product Hydrolysis: The presence of excess water can drive the equilibrium backward, hydrolyzing your ester product back into the mono-ester or the starting di-acid.[2][6] Ensure all glassware is dry and use anhydrous methanol if possible.

  • Inefficient Equilibrium Shift: If you are not using a sufficient excess of methanol or a method to remove water (e.g., Dean-Stark apparatus, molecular sieves), the reaction will stall at a lower conversion rate.[1] For every mole of 4-fluorophthalic acid, using at least 10-20 molar equivalents of methanol is recommended to effectively shift the equilibrium.

Q4: I've isolated my product, but NMR analysis shows contamination with a mono-ester. How did this happen and how can I remove it?

The formation of 4-fluoro-monomethyl phthalate is a very common side product. It occurs when only one of the two carboxylic acid groups on the starting material has been esterified.

Causality: This happens for the same reasons that cause low yields of the di-ester: insufficient reaction time, inadequate acid catalysis, or the presence of too much water, which halts the reaction prematurely. Both carboxylic acid groups need to be protonated and undergo nucleophilic attack by methanol, and if conditions are not optimal, the reaction may stall at the mono-ester stage.[7][8]

Removal Protocol: The most effective way to remove the acidic mono-ester and any unreacted di-acid is through a liquid-liquid extraction with a mild aqueous base.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurities will be deprotonated to form their corresponding sodium salts, which are soluble in the aqueous layer.

  • Repeat the wash 2-3 times.

  • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.

Q5: My final product is a slight yellow liquid, but the literature describes it as colorless. What causes this discoloration?

The slight yellow color is often due to trace impurities or degradation products formed under harsh reaction conditions.[9][10] Prolonged heating at high temperatures or using a highly concentrated acid catalyst can lead to minor side reactions. Purification via column chromatography (silica gel with a hexane/ethyl acetate gradient) or vacuum distillation can often remove these color-causing impurities.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound
  • To a round-bottom flask equipped with a reflux condenser, add 4-fluorophthalic acid (1.0 eq).

  • Add a large excess of methanol (e.g., 20 eq). Methanol serves as both the solvent and a reagent.

  • Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1 eq) with cooling.

  • Heat the mixture to reflux (approx. 65-70 °C) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The disappearance of the starting material spot indicates reaction completion.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Proceed with the basic workup as described in Q4 to remove acidic impurities.

Data Summary Table
ParameterRecommended ValueRationale
Molar Ratio (Methanol:Acid) > 20:1Drives equilibrium towards product formation (Le Châtelier's Principle).[2]
Catalyst Conc. H₂SO₄ or p-TsOHStrong acid required to protonate the carbonyl, activating it for nucleophilic attack.[5]
Temperature 65-70 °C (Reflux)Provides sufficient energy to overcome the activation barrier without causing degradation.
Reaction Time 4-10 hoursMust be optimized by monitoring; longer times may be needed if conversion is slow.[1]
CompoundKey ¹H NMR Shifts (CDCl₃, approx. ppm)TLC Rf (7:3 Hex:EtOAc)
4-Fluorophthalic Acid10-12 (broad s, 2H, -COOH), 7.2-8.2 (m, 3H, Ar-H)~0.0 (baseline)
Mono-methyl ester10-12 (broad s, 1H, -COOH), 7.2-8.2 (m, 3H, Ar-H), 3.9 (s, 3H, -OCH₃)~0.2-0.3
This compound7.2-7.9 (m, 3H, Ar-H), 3.9 (s, 6H, 2x -OCH₃)~0.6-0.7

Visualizing the Process

Reaction Mechanism and Troubleshooting

The following diagrams illustrate the core chemical transformation and a logical workflow for troubleshooting common issues encountered during the synthesis.

Fischer_Esterification cluster_0 Mechanism Steps A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by MeOH A->B + MeOH C 3. Proton Transfer B->C D 4. Elimination of Water C->D - H2O E 5. Deprotonation D->E F Final Ester Product E->F - H+ F->A  Hydrolysis (Side Reaction) Troubleshooting_Workflow start Problem: Low Yield or Impure Product check_tlc Analyze Crude Product by TLC/NMR start->check_tlc sm_present Issue: Starting Material or Mono-ester Present check_tlc->sm_present High amount of starting materials hydrolysis Issue: Evidence of Hydrolysis check_tlc->hydrolysis Significant di-acid or mono-ester pure Product is Pure but Yield is Low check_tlc->pure Product is clean action_time Action: Increase reaction time / Add more catalyst sm_present->action_time action_purify Action: Perform basic wash to remove acidic impurities sm_present->action_purify action_dry Action: Use anhydrous reagents / Remove water hydrolysis->action_dry action_workup Action: Optimize workup/extraction to prevent mechanical loss pure->action_workup

Sources

Technical Support Center: Optimizing Dimethyl 4-fluorophthalate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of Dimethyl 4-fluorophthalate. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction outcomes. The following information is curated by our Senior Application Scientists to provide both theoretical understanding and practical, field-proven advice.

Synthesis Overview: The Fischer-Speier Esterification

The most common and direct route to synthesizing this compound is through the Fischer-Speier esterification of 4-fluorophthalic acid with methanol. This reaction is typically catalyzed by a strong acid, most commonly sulfuric acid (H₂SO₄).

The reaction is a reversible equilibrium process.[1][2][3] Achieving a high yield of the desired diester product hinges on effectively shifting this equilibrium to the right, favoring product formation. This guide will focus on troubleshooting and optimizing this specific transformation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis of this compound.

Q1: My overall yield of this compound is consistently low. What are the primary causes?

Low yield is the most common issue and typically stems from the reversible nature of the Fischer esterification.[1][2] The reaction establishes an equilibrium between reactants (acid, alcohol) and products (ester, water).[3] To achieve high conversion, you must actively drive the reaction forward.

Primary Causes & Solutions:

  • Equilibrium Limitations: Without intervention, the reaction may only reach 60-70% completion.

    • Solution: Apply Le Châtelier's principle by either using a large excess of a reactant (methanol is cost-effective) or by actively removing the water byproduct.[1][2][3] Using excess alcohol as the solvent is a highly effective strategy.[2]

  • Insufficient Catalyst: The acid catalyst is crucial for activating the carboxylic acid.

    • Solution: Ensure adequate catalyst loading. For diester formation from dicarboxylic acids, slightly more aggressive conditions may be necessary compared to mono-acid esterification.[4]

  • Presence of Water: Any water present at the start of the reaction will inhibit its forward progress.

    • Solution: Use anhydrous methanol and ensure your glassware is thoroughly dried. The dehydrating properties of concentrated sulfuric acid also help mitigate this.[5][6]

Q2: I'm seeing a significant amount of unreacted 4-fluorophthalic acid and the mono-ester byproduct (1-methyl 4-fluorophthalate) in my final product. How can I drive the reaction to completion?

This indicates the reaction has not proceeded far enough to convert both carboxylic acid groups. The formation of the first ester is generally faster than the second due to statistical and electronic effects.

Strategies to Maximize Diester Formation:

  • Increase Methanol Excess: Using methanol as the solvent ensures a high concentration, pushing the equilibrium towards the diester product. Molar ratios of methanol to phthalic acid of 10:1 or higher are recommended.

  • Optimize Catalyst Concentration: Sulfuric acid serves a dual role: it catalyzes the reaction and acts as a dehydrating agent to absorb the water produced.[5][6][7] An excess of sulfuric acid can significantly improve yields by sequestering water and driving the reaction forward.[8]

  • Increase Reaction Temperature and Time: Refluxing the reaction mixture ensures a sufficiently high temperature to overcome the activation energy for the second esterification. For dicarboxylic acids, extended reflux times (e.g., 12-24 hours) may be necessary for complete conversion.[9]

  • Effective Water Removal: While using excess sulfuric acid helps, for larger-scale reactions, azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent (though less practical with low-boiling methanol) is a classic technique for driving esterifications to completion.

Q3: What is the optimal role and amount of sulfuric acid in this reaction?

Sulfuric acid is not just a simple catalyst; its function is twofold and critical for success.

  • Catalytic Role: It protonates the carbonyl oxygen of the carboxylic acid.[10] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[10]

  • Dehydrating Agent: Concentrated sulfuric acid is a powerful dehydrating agent. It avidly binds to the water molecules produced during the reaction, effectively removing them from the equilibrium and preventing the reverse reaction (ester hydrolysis).[5][6][7]

A patent for a similar process suggests that using sulfuric acid in an amount sufficient to both catalyze the reaction and act as a desiccant provides unexpectedly high yields and purity.[8] A general starting point is 0.1 to 0.2 moles of H₂SO₄ per mole of carboxylic acid.[8]

Q4: What is the recommended procedure for work-up and purification of this compound?

A proper work-up is crucial to isolate a pure product. The primary goals are to remove the acid catalyst, unreacted starting materials, and excess methanol.

Standard Work-up Procedure:

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Dilution: Pour the cooled mixture into a larger volume of cold water or ice. This will cause the water-insoluble ester to precipitate or form an organic layer.

  • Neutralization: Carefully neutralize the excess sulfuric acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until effervescence ceases. This step removes the acid catalyst and any remaining 4-fluorophthalic acid as its water-soluble sodium salt.[11]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers sequentially with water and then a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Purification:

  • Vacuum Distillation: The crude product, which appears as a colorless to slight yellow liquid, can be purified by vacuum distillation.[12][13] The boiling point is approximately 252°C at atmospheric pressure, so vacuum is required to prevent decomposition.[12]

  • Recrystallization: If the crude product solidifies or contains solid impurities, recrystallization from a suitable solvent system (e.g., an alcohol/water or ether/hexane mixture) can be effective.[11]

Key Parameter Optimization Summary

The table below summarizes the critical parameters for optimizing the synthesis of this compound.

ParameterRecommended RangeRationale & Impact on Yield
Methanol to 4-Fluorophthalic Acid Ratio (molar) >10:1 (Methanol as solvent)A large excess of alcohol shifts the reaction equilibrium towards the product side, maximizing conversion as per Le Châtelier's principle.[1][2]
H₂SO₄ Catalyst Loading (molar ratio to acid) 0.1 - 0.5 : 1Acts as both a catalyst to increase reaction rate and a dehydrating agent to remove water, preventing the reverse reaction and increasing yield.[5][7][8]
Reaction Temperature Reflux (~65°C for Methanol)Provides the necessary activation energy for both esterification steps. Ensures a reasonable reaction rate.
Reaction Time 8 - 24 hoursDicarboxylic acids require longer reaction times to ensure complete conversion to the diester. Monitor reaction progress via TLC or GC.[9]
Water Management Use anhydrous reagentsThe presence of water at the start or during the reaction will inhibit the forward reaction and reduce the final yield.

Visualizing the Reaction Pathway

The following diagram illustrates the step-wise Fischer esterification mechanism for 4-fluorophthalic acid, highlighting the formation of the mono-ester intermediate before the final diester product.

Fischer_Esterification cluster_start Reactants cluster_step1 First Esterification cluster_intermediate Intermediate Product cluster_step2 Second Esterification cluster_final Final Product A 4-Fluorophthalic Acid D Protonation of Carbonyl 1 A->D H⁺ E Nucleophilic Attack by Methanol A->E B Methanol (excess) B->E J Nucleophilic Attack by Methanol B->J C H₂SO₄ (Catalyst) D->E F Tetrahedral Intermediate 1 E->F G Water Elimination F->G -H₂O H Mono-methyl 4-fluorophthalate G->H -H⁺ N Water (byproduct) G->N I Protonation of Carbonyl 2 H->I H⁺ H->J I->J K Tetrahedral Intermediate 2 J->K L Water Elimination K->L -H₂O M Dimethyl 4-fluorophthalate L->M -H⁺ L->N

Caption: Fischer esterification pathway for this compound.

Detailed Experimental Protocol

This protocol provides a robust starting point for achieving a high yield of this compound.

Materials:

  • 4-Fluorophthalic Acid (1.0 eq)

  • Anhydrous Methanol (serves as reactant and solvent)

  • Concentrated Sulfuric Acid (98%, 0.2 eq)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophthalic acid.

  • Reagent Addition: Add anhydrous methanol to the flask (e.g., 20 mL for every 1 g of acid). Begin stirring to dissolve the solid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the stirring solution. An exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-16 hours. Monitor the reaction's progress by periodically taking a sample and analyzing it via Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing crushed ice, which will result in the precipitation of the crude ester.

    • Carefully neutralize the mixture by adding saturated sodium bicarbonate solution portion-wise until CO₂ evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with water (1x) and then with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound as a colorless or pale-yellow oil.[11][13]

  • Purification: Purify the crude product by vacuum distillation to obtain the final, high-purity product.

References
  • Reddit. (2023). Sulphuric acid in esterification.
  • Quora. (2020). Why is sulfuric acid used in esterification?.
  • Study.com. (n.d.). What is the purpose of sulfuric acid in a Fischer esterification reaction?.
  • Google Patents. (1994). US5302748A - Esterification process.
  • ResearchGate. (n.d.). Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate.
  • Penpoin. (n.d.). Purpose Of Sulfuric Acid In Esterification.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Reddit. (2022). Any reason standard Fischer esterification wouldn't work with dicarboxylic acids to make diesters?.
  • JoVE. (2025). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
  • Chemistry LibreTexts. (2023). Fischer Esterification.
  • MySkinRecipes. (n.d.). This compound.
  • YouTube. (2024). Fischer Esterification | Mechanism + Easy TRICK!.
  • ScienceDirect. (2025). Optimization of 2,3-dihydrophthalazine-1,4-dione PARP inhibitor scaffold for nanomolar potency and specific.
  • ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • PubMed. (n.d.). Kinetics and mechanism of (•)OH mediated degradation of dimethyl phthalate in aqueous solution: experimental and theoretical studies.
  • PubChem - NIH. (n.d.). Phthalic acid, 4-fluoro-, diethyl ester.
  • Google Patents. (2014). CN104072371A - Preparation method of dimethyl phthalate (DMP).
  • Google Patents. (2020). CN111574363A - Production process of dimethyl phthalate.
  • PubChem - NIH. (n.d.). Dimethyl Phthalate.
  • ResearchGate. (n.d.). Preparation of dimethyl phthalate plasticizer from phthalic anhydride residue.
  • Wikipedia. (n.d.). Dimethyl phthalate.
  • MDPI. (2023). Detection of Dibutyl Phthalate in Surface Water by Fluorescence Polarization Immunoassay.
  • ResearchGate. (2025). Kinetics and Mechanism of • OH Mediated Degradation of Dimethyl Phthalate in Aqueous Solution: Experimental and Theoretical Studies | Request PDF.
  • Eagle Scholar. (2022). Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP.
  • Cargo Handbook. (n.d.). Dimethyl Phthalate.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • YouTube. (2017). Carboxylic Acid Derivatives - Fischer Esterification and Ester Hydrolysis.
  • Google Patents. (1952). US2618651A - Preparation of dimethyl and diethyl phthalate from phthalic anhydride.
  • Google Patents. (1958). US2862959A - Production of mixed esters of phthalic acid.
  • European Patent Office. (n.d.). EP 0343916 B1 - Purification of diphenyl phthalates.
  • ResearchGate. (2021). (PDF) Dimethyl 4,5-dichlorophthalate.
  • ResearchGate. (2025). Synthesis of Dimethyl Tetraarylphthalates by SuzukiMiyaura Reactions of Dimethyl Tetrabromophthalate | Request PDF.
  • Google Patents. (n.d.). DE59004416D1 - Process for the purification of dimethyl terephthalate..
  • Google Patents. (n.d.). CA1062270A - Preparation of 4-fluorophthalic anhydride.

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Technical Support Center: Purification of Dimethyl 4-fluorophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl 4-fluorophthalate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve the purity of your synthesized this compound, ensuring the reliability and accuracy of your experimental outcomes.

I. Troubleshooting Guide: Common Purity Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound. Each issue is presented with its probable causes and a step-by-step protocol for resolution.

Issue 1: Presence of Unreacted 4-Fluorophthalic Acid

Symptom: Your final product shows a broad peak corresponding to a carboxylic acid in ¹H NMR spectroscopy, or you observe tailing on your TLC plate.

Probable Causes:

  • Incomplete Esterification: The Fischer esterification reaction is an equilibrium process.[1] Insufficient reaction time, inadequate acid catalyst, or the presence of water can prevent the reaction from going to completion.[2]

  • Suboptimal Reaction Conditions: Using an insufficient excess of methanol can limit the forward reaction.[2]

Solution: Driving the Esterification to Completion and Post-Reaction Workup

  • Reaction Optimization:

    • Increase Methanol Excess: Use methanol as the solvent to drive the equilibrium towards the product side. A large excess of alcohol is a common strategy in Fischer esterification.[2]

    • Water Removal: If your setup allows, use a Dean-Stark apparatus to remove water as it is formed, which will also shift the equilibrium to favor the ester product.[2]

    • Catalyst Check: Ensure your acid catalyst (e.g., sulfuric acid or tosic acid) is not old or hydrated.

  • Post-Reaction Aqueous Wash:

    • After the reaction is complete, quench the reaction mixture by pouring it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Gently swirl and vent the funnel frequently to release the CO₂ gas produced.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. This will remove the acidic starting material and catalyst.[3]

Issue 2: Contamination with 4-Fluorophthalic Anhydride

Symptom: You observe a new set of peaks in your NMR spectrum or an additional spot on your TLC that is less polar than the di-acid but more polar than the desired diester.

Probable Cause:

  • Dehydration of Starting Material: 4-Fluorophthalic acid can dehydrate to form the corresponding anhydride, especially at elevated temperatures if the esterification has not yet proceeded.

Solution: Selective Hydrolysis and Extraction

  • Mild Basic Wash: During the workup, a wash with a dilute, cold solution of sodium carbonate (Na₂CO₃) can selectively hydrolyze the anhydride back to the dicarboxylic acid salt, which is soluble in the aqueous phase.

  • Separation: The desired this compound will remain in the organic layer. Proceed with the standard extraction, drying, and concentration steps as outlined in Issue 1.

Issue 3: Presence of Monomethyl 4-fluorophthalate

Symptom: Mass spectrometry data shows a peak corresponding to the molecular weight of the monoester, and ¹H NMR may show a downfield carboxylic acid proton signal alongside the desired ester peaks.

Probable Causes:

  • Incomplete Diesterification: Similar to the presence of the starting di-acid, this is a result of an incomplete reaction.

  • Hydrolysis of the Diester: The desired product can undergo partial hydrolysis back to the monoester if exposed to water under acidic or basic conditions for a prolonged period, especially at elevated temperatures.[4][5]

Solution: Purification by Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities, such as the diester, monoester, and any remaining di-acid.[6]

Experimental Protocol: Flash Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The optimal gradient should be determined by TLC analysis.
Sample Loading Dry load the crude product onto a small amount of silica gel for better separation.
Fraction Collection Collect small fractions and analyze them by TLC to identify the fractions containing the pure product.

A detailed, step-by-step protocol for column chromatography can be found in reference[7].

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC TLC Analysis to Determine Eluent Column_Prep Pack Column with Silica Gel TLC->Column_Prep Sample_Prep Dry Load Crude Product Column_Prep->Sample_Prep Elution Elute with Hexane/Ethyl Acetate Gradient Sample_Prep->Elution Collection Collect Fractions Elution->Collection TLC_Fractions TLC Analysis of Fractions Collection->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure_Product Evaporate->Pure_Product

Issue 4: Residual Methanol and Other Solvents

Symptom: ¹H NMR shows a characteristic singlet for methanol (around 3.49 ppm in CDCl₃) or peaks for other solvents used in the workup.

Probable Cause:

  • Inefficient Removal of Volatiles: Insufficient drying of the product under vacuum.

Solution: High-Vacuum Evaporation or Distillation

  • High-Vacuum Evaporation: Place the product on a high-vacuum line (Schlenk line) for several hours to remove trace amounts of volatile solvents. Gentle heating with a water bath can aid this process, but be cautious not to exceed the boiling point of the product, even under vacuum.

  • Fractional Distillation: For larger quantities or to remove higher-boiling impurities, fractional distillation under reduced pressure is an effective method.[8][9][10] This technique separates compounds based on their boiling points.[11]

G Impure_Product {Impure this compound | Contains residual solvents} High_Vac {High-Vacuum Evaporation | Removes volatile solvents} Impure_Product->High_Vac Trace Volatiles Distillation {Fractional Distillation | Removes higher-boiling impurities} Impure_Product->Distillation Higher-Boiling Impurities Pure_Product {Purified Product | Free of residual solvents} High_Vac->Pure_Product Distillation->Pure_Product

II. Frequently Asked Questions (FAQs)

Q1: What is the best method to confirm the purity of my final this compound product?

A1: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can detect proton- or carbon-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for separating volatile compounds and confirming the molecular weight of the product and any impurities.[12][13]

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying purity and detecting non-volatile impurities.[14]

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your sample.

Q2: My final product is an oil, but I've seen reports of it being a solid. Why is this?

A2: this compound has a relatively low melting point. The presence of even small amounts of impurities can depress the melting point, causing it to exist as an oil or a waxy solid at room temperature. A highly pure sample is more likely to be a crystalline solid.

Q3: Can I use recrystallization to purify this compound?

A3: Yes, recrystallization can be an effective purification technique if the product is a solid and the impurities have different solubilities in the chosen solvent system.[15]

  • Solvent Selection: A good solvent for recrystallization will dissolve the compound when hot but not when cold. Common solvent systems for esters include ethanol/water, or a mixture of a non-polar solvent like hexanes with a slightly more polar solvent like ethyl acetate.

  • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to form crystals. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[15]

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: While specific toxicity data for this compound may be limited, it is prudent to handle it with the standard precautions for phthalate esters.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling any vapors.

  • Exposure: Avoid direct skin and eye contact.[16]

Q5: What are common side reactions during the synthesis of this compound?

A5: Besides incomplete esterification, a potential side reaction is the formation of methyl benzoate if benzoic acid is an impurity in the starting 4-fluorophthalic acid. A Chinese patent describes a method to reduce the content of methyl benzoate by stripping with steam or nitrogen.[17]

III. References

  • Technoilogy. (2025, February 21). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency.

  • JR Hess Company. Frequently Asked Questions About Dimethyl Esters.

  • US Patent US5852201A. Process for the distillation of crude ester in the DMT/PTA process.

  • Pathiranage, A. L. Esterification, Purification and Identification of Cinnamic Acid Esters.

  • Chinese Patent CN1172101A. Process for distillation of crude ester in DMT/PTA process.

  • Clark, J. (2023). Esterification - alcohols and carboxylic acids. Chemguide.

  • Saffarionpour, S., et al. (2019). Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior. Separation and Purification Technology, 210, 304-319.

  • Organic Chemistry Portal. Acid to Ester - Common Conditions.

  • Ashenhurst, J. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Master Organic Chemistry.

  • Isobe, S., et al. (2019). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Diethyl Phthalate.

  • Pearson. Fischer Esterification Practice Problems.

  • German Patent DE69722262T2. METHOD FOR PRODUCING DIMETHYL ESTERS FROM UNSATURATED ANHYDRIDS.

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.

  • PubMed. (1998). Dimethylphthalate Hydrolysis by Specific Microbial Esterase.

  • Ashenhurst, J. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.

  • American Chemical Society. (2022). Depolymerization of Polyester Fibers with Dimethyl Carbonate-Aided Methanolysis. ACS Materials Au.

  • ResearchGate. (2012). Study on the hydrolysis of dimethyl glutarate.

  • The Royal Society of Chemistry. (2019). Endocrine activities of phthalate alternatives; assessing the safety profile of furan dicarboxylic acid esters.

  • Merck Millipore. Comparison of initial hydrolysis of the three dimethyl phthalate esters (DMPEs) by a basidiomycetous yeast, Trichosporon DMI-5-1, from coastal sediment.

  • Thermo Fisher Scientific. (2012). Determination of Phthalates in Drinking Water by UHPLC with UV Detection.

  • ResearchGate. (2010). Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate.

  • JRC Publications Repository. (2008). Methods for the determination of phthalates in food.

  • gChem Global. Ester Hydrolysis - Proven DMSO Reactions.

  • European Patent Office. (1994). Purification of diphenyl phthalates.

  • Brieflands. (2016). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach.

  • Benchchem. (2025). Purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis.

  • PubMed. (2014). Analytical methods for the determination of DEHP plasticizer alternatives present in medical devices: a review.

  • ResearchGate. (2010). Preparation of dimethyl phthalate plasticizer from phthalic anhydride residue.

  • Google Patents. Process for the purification of dimethyl terephthalate.

  • National Institutes of Health. PubChem Compound Summary for CID 8554, Dimethyl Phthalate.

  • Chinese Patent CN111574363A. Production process of dimethyl phthalate.

  • Hickstein, M. C., et al. (2021). Dimethyl 4,5-di-chloro-phthalate. IUCrData, 6(Pt 10), x211043.

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Dimethyl Phthalate.

  • MDPI. (2024, April 11). The Origin of Phthalates in Algae: Biosynthesis and Environmental Bioaccumulation.

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Technical Support Center: Synthesis of Dimethyl 4-fluorophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of dimethyl 4-fluorophthalate. This resource is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and frequently asked questions encountered during the synthesis and purification of this important fluorinated building block. Our goal is to provide practical, experience-driven advice to help you troubleshoot your experiments and ensure the highest purity of your final product.

Troubleshooting Guide: Identifying and Mitigating Byproducts

This section provides a systematic approach to identifying and addressing common issues that arise during the synthesis of this compound, particularly focusing on the formation of unwanted byproducts.

Issue 1: An Unexpected Peak is Observed in my GC-MS/LC-MS Analysis.

Plausible Cause: The presence of an unexpected peak often indicates the formation of a byproduct. The identity of this byproduct is dependent on the specific synthetic route employed. For the common Fischer-Speier esterification of 4-fluorophthalic acid with methanol, several side reactions can occur.[1][2][3][4][5]

Step-by-Step Troubleshooting:

  • Analyze the Mass Spectrum:

    • Molecular Ion Peak (M+): Determine the molecular weight of the unknown compound from the mass spectrum. This is the most critical piece of information for initial identification.

    • Fragmentation Pattern: Analyze the fragmentation pattern to deduce the structure of the molecule. Look for characteristic fragments that might indicate the loss of a methyl group (-15 Da), a methoxy group (-31 Da), or a carboxyl group (-45 Da).

  • Consider Common Byproducts: Based on the reaction conditions, consider the following likely byproducts:

    • 4-Fluorophthalic Acid Monomethyl Ester: This is the most common byproduct, resulting from incomplete esterification. Its molecular weight is 198.15 g/mol , which is 14 Da less than the desired product. The presence of a carboxylic acid proton can be confirmed by 1H NMR (typically a broad singlet above 10 ppm).

    • Unreacted 4-Fluorophthalic Acid: If the reaction has not gone to completion, you may see the starting material. Its molecular weight is 184.12 g/mol .[6][7]

    • 4-Fluorophthalic Anhydride: If the reaction is performed at elevated temperatures, intramolecular dehydration of the starting 4-fluorophthalic acid can occur, especially if a strong dehydrating agent is used as the acid catalyst. The molecular weight of 4-fluorophthalic anhydride is 166.11 g/mol .[8][9]

    • Byproducts from Impurities in Starting Material: The purity of the initial 4-fluorophthalic acid is crucial. Impurities in the starting material will likely be carried through the reaction. For instance, if the 4-fluorophthalic acid was synthesized from 4-chlorophthalic anhydride, residual chlorinated species might be present.[10][11]

  • Optimize Reaction Conditions:

    • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature to drive the equilibrium towards the diester.

    • Catalyst Loading: The amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is critical. Too little may result in incomplete reaction, while too much can promote side reactions like dehydration.

    • Removal of Water: The Fischer esterification is an equilibrium reaction.[1][2][3][4][5] To drive the reaction to completion, it is essential to remove the water that is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Purification Strategy:

    • Aqueous Workup: A basic wash (e.g., with saturated sodium bicarbonate solution) can effectively remove unreacted 4-fluorophthalic acid and the monoester byproduct by converting them into their water-soluble carboxylate salts.

    • Chromatography: If the byproducts are neutral and have similar polarities to the desired product, column chromatography on silica gel is an effective purification method.

Issue 2: The Final Product is a Yellowish Liquid, Not Colorless.

Plausible Cause: The yellow discoloration can be due to several factors, including thermal degradation or the presence of colored impurities.

Step-by-Step Troubleshooting:

  • Assess Thermal Stability: Phthalate esters can be susceptible to thermal degradation, especially at elevated temperatures during distillation. If purification is performed by distillation, ensure it is done under reduced pressure to lower the boiling point.[12]

  • Check for Oxidative Impurities: Impurities in the starting materials or solvents can sometimes lead to colored byproducts. Ensure all reagents and solvents are of high purity.

  • Consider Decolorizing Agents: If the color is due to minor impurities, treatment with activated carbon followed by filtration can sometimes remove the colored species.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory-scale synthesis is the Fischer-Speier esterification of 4-fluorophthalic acid with an excess of methanol, catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid.[1][2][3][4][5] This method is favored for its simplicity and the ready availability of the starting materials.

Q2: What are the key parameters to control during a Fischer esterification to maximize the yield of this compound?

A2: To maximize the yield, it is crucial to shift the reaction equilibrium to the product side. This is achieved by:

  • Using a large excess of methanol: This serves as both a reactant and a solvent, driving the equilibrium forward.[2]

  • Efficient removal of water: As water is a byproduct, its removal is critical. A Dean-Stark apparatus is commonly used for this purpose in larger-scale reactions. For smaller scales, the addition of a drying agent can be effective.[2]

  • Appropriate catalyst concentration: A catalytic amount of a strong acid is necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Will show characteristic signals for the aromatic protons and the two methyl ester groups. The integration of these signals should correspond to a 3:6 proton ratio.

    • 19F NMR: Will show a single resonance for the fluorine atom.

    • 13C NMR: Will show the expected number of carbon signals for the aromatic ring, the two carbonyl carbons, and the two methyl carbons.

  • Mass Spectrometry (MS): GC-MS or LC-MS will provide the molecular weight of the compound (212.17 g/mol ) and can be used to identify any impurities.[12][13][14][15]

  • Infrared (IR) Spectroscopy: Will show a strong carbonyl stretch for the ester groups (typically around 1720-1740 cm-1) and C-F bond vibrations.

Q4: What are the potential safety hazards associated with the synthesis of this compound?

A4: Standard laboratory safety precautions should always be followed. Specific hazards include:

  • Strong Acids: The catalysts used (e.g., sulfuric acid) are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methanol: Methanol is flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Heating: The reaction is typically heated. Use appropriate heating mantles and ensure the apparatus is securely clamped.

Experimental Protocol: Fischer-Speier Esterification of 4-Fluorophthalic Acid

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • 4-Fluorophthalic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorophthalic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots for GC-MS analysis.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

    • Transfer the organic solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and monoester), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Visualizing the Reaction and Byproduct Formation

The following diagram illustrates the primary reaction pathway for the synthesis of this compound via Fischer esterification and highlights the formation of the main byproduct.

Synthesis_Byproducts 4-Fluorophthalic Acid 4-Fluorophthalic Acid This compound This compound (Desired Product) 4-Fluorophthalic Acid->this compound Esterification Monoester 4-Fluorophthalic Acid Monomethyl Ester (Byproduct) 4-Fluorophthalic Acid->Monoester Partial Esterification Methanol_H+ Methanol (excess) H+ Monoester->this compound Further Esterification Water Water Incomplete_Reaction Incomplete Reaction

Caption: Reaction scheme for this compound synthesis.

Summary of Potential Byproducts
ByproductPlausible CauseRecommended Analytical MethodMitigation Strategy
4-Fluorophthalic Acid Monomethyl Ester Incomplete esterificationGC-MS, LC-MS, 1H NMRIncrease reaction time, ensure efficient water removal, use sufficient catalyst.
Unreacted 4-Fluorophthalic Acid Incomplete reactionGC-MS, LC-MS, 1H NMRIncrease reaction time, ensure efficient water removal, use sufficient catalyst.
4-Fluorophthalic Anhydride High reaction temperatures, strong dehydrating conditionsGC-MS, IRControl reaction temperature carefully.
Byproducts from Starting Materials Impure 4-fluorophthalic acidGC-MS, LC-MSUse high-purity starting materials.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Fluorophthalic Acid: Synthesis and Key Applications.
  • Ningbo Inno Pharmchem Co.,Ltd. 4-Fluorophthalic Acid: A Key Ingredient for Advanced Material and Health Applications.
  • Google Patents. US5384413A - Process for the preparation of tetrafluorophthalic acid and/or tetrafluorophthalic anhydride.
  • Google Patents. EP0866050A1 - Processes for producing tetra-fluorophthalic anhydride and fluorobenzioc acids.
  • National Center for Biotechnology Information. Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids.
  • MySkinRecipes. This compound.
  • ResearchGate. Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate.
  • Google Patents. US3956321A - Preparation of 4-fluorophthalic anhydride.
  • Organic Chemistry Portal. Fischer Esterification.
  • ResearchGate. Schematic hydrolysis pathways a, c The hydrolysis pathway of dimethyl...
  • Wikipedia. Fischer–Speier esterification.
  • PubMed. Comparative study of hydrolytic metabolism of dimethyl phthalate, dibutyl phthalate and di(2-ethylhexyl) phthalate by microsomes of various rat tissues.
  • Google Patents. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride.
  • ChemicalBook. DIMETHY-4-FLUOROPHTHALATE CAS#: 110706-50-8.
  • ChemicalBook. DIMETHY-4-FLUOROPHTHALATE | 110706-50-8.
  • Advanced Biochemicals. This compound.
  • PubChem. Dimethyl Phthalate.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • ChemicalBook. DIMETHY-4-FLUOROPHTHALATE | 110706-50-8.
  • Sigma-Aldrich. 4-Fluorophthalic anhydride 97 319-03-9.
  • CP Lab Chemicals. 4-Fluorophthalic anhydride, min 98%, 1 gram.
  • Chemistry Steps. Fischer Esterification.
  • Chemistry LibreTexts. Fischer Esterification.
  • ChemicalBook. 4-Chlorophthalic anhydride synthesis.

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Preventing hydrolysis of "Dimethyl 4-fluorophthalate"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Hydrolysis

Welcome to the technical support center for Dimethyl 4-fluorophthalate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. As a diester, this compound is susceptible to hydrolysis, a reaction that can compromise experimental integrity, reduce yields, and introduce impurities. This document provides in-depth, field-proven insights and protocols to help you understand, prevent, and troubleshoot issues related to its hydrolytic degradation.

Part 1: Fundamental Principles - The "Why" Behind Hydrolysis

Understanding the mechanism of hydrolysis is the first step toward preventing it. Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.[1] In the case of this compound, the ester functional groups are the reactive sites. This process is generally slow with pure water but is significantly accelerated by the presence of acid or base catalysts.[2][3][4]

The Two Primary Hydrolysis Pathways
  • Acid-Catalyzed Hydrolysis : Under acidic conditions, a proton (H⁺) from the acid catalyst protonates the carbonyl oxygen of the ester. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[2][3] This reaction is reversible, meaning the ester can be reformed if the alcohol product is not removed.[4][5] To favor hydrolysis, an excess of water is typically used, often in the form of a dilute aqueous acid.[3][4]

  • Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon.[2][3] This forms a tetrahedral intermediate which then eliminates a methoxide ion (⁻OCH₃) to form the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt, and the methoxide ion deprotonates water to form methanol. This final deprotonation step is essentially irreversible, which drives the reaction to completion.[6][7] For this reason, base-catalyzed hydrolysis is often preferred for preparative purposes as it is not an equilibrium process.[6]

Hydrolysis_Mechanisms Fig 1. Catalyzed Hydrolysis Mechanisms cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) A_Ester Ester A_Protonation Protonation (H⁺) A_Ester->A_Protonation A_Activated Activated Ester (More Electrophilic) A_Protonation->A_Activated A_H2O Nucleophilic Attack (H₂O) A_Activated->A_H2O A_Intermediate Tetrahedral Intermediate A_H2O->A_Intermediate A_Products Carboxylic Acid + Alcohol A_Intermediate->A_Products A_Products->A_Intermediate Reverse Reaction B_Ester Ester B_OH Nucleophilic Attack (⁻OH) B_Ester->B_OH B_Intermediate Tetrahedral Intermediate B_OH->B_Intermediate B_Deprotonation Irreversible Deprotonation B_Intermediate->B_Deprotonation B_Products Carboxylate Salt + Alcohol B_Deprotonation->B_Products Anhydrous_Workflow Fig 2. Anhydrous Reaction Setup Workflow A 1. Oven-Dry All Glassware (>120°C, >4h) B 2. Assemble Hot & Cool Under Inert Gas Stream A->B C 3. Equip with Septa & Drying Tube B->C D 4. Purge Assembly (Vacuum/Inert Gas Cycles) C->D E 5. Add Anhydrous Solvents & Reagents via Syringe D->E F 6. Maintain Positive Inert Gas Pressure E->F G Reaction Under Anhydrous Conditions F->G Troubleshooting_Hydrolysis Fig 3. Troubleshooting Hydrolysis rect_node rect_node start Hydrolysis Detected? q1 Were anhydrous solvents used and handled properly? start->q1 q2 Was glassware rigorously dried? q1->q2 Yes a1_no Action: Use commercial anhydrous solvents or dry existing stock with molecular sieves. q1->a1_no No q3 Were any reagents hygroscopic? q2->q3 Yes a2_no Action: Oven-dry all glassware and cool under inert gas. q2->a2_no No q4 Was an inert atmosphere maintained throughout? q3->q4 Yes a3_yes Action: Handle hygroscopic reagents in a glovebox or under positive inert gas flow. q3->a3_yes No/Unsure q5 Did the reaction or workup involve acid/base? q4->q5 Yes a4_no Action: Ensure positive pressure of N₂/Ar. Use Schlenk techniques or a glovebox. q4->a4_no No a5_yes Action: Consider if trace water catalyzed hydrolysis. During workup, use cold solutions & weak bases. q5->a5_yes Yes end_node Problem Identified q5->end_node No a1_no->end_node a2_no->end_node a3_yes->end_node a4_no->end_node a5_yes->end_node

Caption: Fig 3. Troubleshooting Hydrolysis

Q: I suspect hydrolysis is occurring during my aqueous workup procedure. How can I minimize this?

A: Aqueous workups are a common stage where hydrolysis can occur, especially if acidic or basic conditions are present.

  • Work Cold: Perform all aqueous washes with ice-cold solutions. This dramatically slows the kinetics of the hydrolysis reaction. *[8] Use Weak Bases: When neutralizing acids, use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) instead of strong bases like NaOH. S[8]trong bases rapidly catalyze irreversible hydrolysis.

  • Minimize Contact Time: Do not let the organic and aqueous layers sit in the separatory funnel for extended periods. Separate the layers promptly after shaking and settling. *[8] Brine Wash: After aqueous washes, wash the organic layer with cold, saturated brine (NaCl solution). This helps remove dissolved water from the organic phase. *[8] Dry Thoroughly: After separation, dry the organic layer with an anhydrous drying agent like Na₂SO₄ or MgSO₄ until the agent no longer clumps. This removes the final traces of water before solvent evaporation.

[8]Q: Can I add something to my formulation to prevent long-term hydrolysis?

A: Yes, for applications where a product containing the ester will be exposed to ambient conditions over time, chemical stabilizers can be added.

  • Carbodiimides: These compounds can act as water scavengers, reacting with trace moisture and any carboxylic acid that may form, preventing it from catalyzing further hydrolysis. *[9] Acid Scavengers: Adding a non-nucleophilic base can neutralize any acidic impurities that could catalyze hydrolysis. *[10] Chelating Agents: Agents like EDTA can bind metal ions that might otherwise act as catalysts for hydrolysis.

[9]---

Part 4: Analytical Methods for Detection & Quantification

If you suspect hydrolysis, several analytical techniques can confirm the presence of degradation products.

TechniqueWhat It DetectsKey Indicators & Notes
¹H NMR Structural information on all proton-containing species.Appearance of a broad singlet for the carboxylic acid protons (-COOH) of 4-fluorophthalic acid. Appearance of a singlet for methanol (CH₃OH). Shift and potential disappearance of the ester's methyl (CH₃) protons.
IR Spectroscopy Presence of specific functional groups.Appearance of a very broad O-H stretch signal around 2500-3300 cm⁻¹ characteristic of a carboxylic acid. A[11] decrease in the intensity of the ester C=O stretch.
GC-MS Separation and identification of volatile compounds.Can detect the parent ester and the volatile methanol byproduct. The diacid product is not volatile and would require derivatization to be observed by GC-MS.
HPLC Separation and quantification of components in a liquid mixture.Can be used to monitor the disappearance of the this compound peak and the appearance of the 4-fluorophthalic acid peak over time, allowing for quantification of the hydrolysis rate.
References
  • TutorChase. (n.d.). How do esters undergo hydrolysis?
  • Carbodiimide. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions.
  • Quora. (2018, September 16). What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction?
  • iSuoChem. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis.
  • IPL.org. (n.d.). Esters Hydrolysis Rates.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Save My Exams. (2024, October 26). Ester Hydrolysis.
  • Molecular Inorganic Chemistry, Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds.
  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals.
  • Department of Chemistry, University of Rochester. (n.d.). How to Store Reagents.
  • Goddu, R. F., LeBlanc, N. F., & Wright, C. M. (1955). Spectrophotometric Determination of Esters and Anhydrides by Hydroxamic Acid Reaction. Analytical Chemistry, 27(8), 1251–1255. [Link]
  • Chemguide. (n.d.). Hydrolysing Esters.
  • Eden Botanicals. (2024, November 15). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils.
  • Zschimmer & Schwarz. (n.d.). Aromatic Esters Technical Data Sheet.
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (n.d.). Schematic hydrolysis pathways.
  • Pearson+. (2023, September 25). The acid-catalyzed hydrolysis of an ester results in the formation...
  • Ataman Kimya. (n.d.). DIMETHYL PHTHALATE (DMP).
  • MDPI. (n.d.). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
  • LCGC International. (2026, January 5). GC-MS–Informed Aroma Profiling and Sensory Lexicon Development for Cannabis Inflorescence.
  • PubMed. (2016, December 19). Comparative study of hydrolytic metabolism of dimethyl phthalate, dibutyl phthalate and di(2-ethylhexyl) phthalate by microsomes of various rat tissues.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • PubMed. (n.d.). Overview of phthalate ester pharmacokinetics in mammalian species.
  • PubMed. (n.d.). Kinetics and mechanism of (•)OH mediated degradation of dimethyl phthalate in aqueous solution: experimental and theoretical studies.
  • Research Square. (2021, April 28). Stability Enhancement of a Plastic Additive (dimethyl Phthalate, dMP) with Environment-Friendly Based on 3d-QSAR.

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Technical Support Center: Synthesis of Fluorinated Phthalates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fluorinated phthalates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. The unique electronic properties conferred by fluorine atoms present both opportunities and significant synthetic hurdles. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary challenges in the synthesis of fluorinated phthalates?

    • My Fischer esterification of a fluorinated phthalic acid is giving low yields. What are the likely causes and how can I improve it?

    • I'm observing incomplete conversion of my fluorinated phthalic acid to the diester. How can I drive the reaction to completion?

    • What are the common side products in the synthesis of fluorinated phthalates, and how can I minimize them?

    • I'm having difficulty purifying my fluorinated phthalate. What are the best strategies?

    • How can I confirm the purity and structure of my synthesized fluorinated phthalate?

    • My fluorinated ester is hydrolyzing during workup or storage. How can I prevent this?

    • Are there alternative methods to Fischer esterification for synthesizing fluorinated phthalates?

    • What are the key safety precautions when working with fluorinated reagents in phthalate synthesis?

  • Troubleshooting Guide

  • Detailed Experimental Protocol: Synthesis of Diethyl Tetrafluorophthalate

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of fluorinated phthalates?

The synthesis of fluorinated phthalates presents a unique set of challenges primarily stemming from the strong electron-withdrawing nature of fluorine atoms. This influences the reactivity of the aromatic ring and the carboxylic acid functionalities. Key challenges include:

  • Reduced Reactivity of Carboxylic Acids: The electron-withdrawing fluorine atoms decrease the nucleophilicity of the carbonyl oxygen, making protonation—the first step in acid-catalyzed esterification—more difficult. This can lead to slower reaction rates and incomplete conversions compared to their non-fluorinated analogs.

  • Side Reactions: Incomplete esterification can lead to the formation of monoester byproducts, which can be difficult to separate from the desired diester. Hydrolysis of the starting anhydride or the final ester product is also a common issue.

  • Purification Difficulties: The similar polarities of the diester, monoester, and remaining starting material can make chromatographic or crystallization-based purification challenging.

  • Harsh Reaction Conditions: Driving the reaction to completion often requires forcing conditions, such as high temperatures and the use of strong acid catalysts, which can lead to decomposition or other unwanted side reactions.

  • Safety Concerns: Many fluorinating agents and fluorinated compounds require special handling procedures due to their toxicity and reactivity.[1][2]

Q2: My Fischer esterification of a fluorinated phthalic acid is giving low yields. What are the likely causes and how can I improve it?

Low yields in the Fischer esterification of fluorinated phthalic acids are a common issue. The primary culprit is the equilibrium nature of the reaction, which is often less favorable for fluorinated substrates.

Potential Causes:

  • Equilibrium: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[3]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

  • Steric Hindrance: While less common for simple phthalates, bulky alcohols can hinder the approach to the electrophilic carbonyl carbon.

  • Reaction Time and Temperature: The reaction may not have reached equilibrium if the reaction time is too short or the temperature is too low.

Solutions to Improve Yield:

  • Removal of Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. This is a highly effective method to drive the equilibrium towards the product.

  • Use of Excess Alcohol: Employing a large excess of the alcohol can shift the equilibrium towards the ester. The alcohol can often be used as the solvent.[3][4]

  • Choice and Amount of Catalyst: Use a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). Ensure a sufficient catalytic amount is used.

  • Increase Reaction Time and/or Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR to determine the optimal reaction time. Increasing the reflux temperature (if possible with the chosen alcohol) can also increase the reaction rate.

Q3: I'm observing incomplete conversion of my fluorinated phthalic acid to the diester. How can I drive the reaction to completion?

Incomplete conversion, resulting in a mixture of the desired diester and the monoester, is a frequent obstacle. Here's how to address it:

  • Force the Equilibrium: As mentioned above, the most effective strategies involve removing water (Dean-Stark trap) and using a large excess of the alcohol.

  • Sequential Esterification: If isolating the monoester is feasible, a second esterification step under optimized conditions can be performed to convert it to the diester.

  • Alternative Reagents: Consider using a more reactive acylating agent. For instance, convert the fluorinated phthalic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acid chloride will then react readily with the alcohol to form the ester. This is not a Fischer esterification but is a common alternative for stubborn substrates.

Q4: What are the common side products in the synthesis of fluorinated phthalates, and how can I minimize them?

The primary side products are the monoester and unreacted starting material.

  • Monoester: This forms when only one of the two carboxylic acid groups reacts. To minimize its formation, use the strategies outlined in Q2 and Q3 to drive the reaction to completion.

  • Unreacted Tetrafluorophthalic Acid/Anhydride: This is a result of incomplete reaction. Again, forcing the equilibrium is key.

  • Hydrolysis Products: If care is not taken to exclude water during the reaction and workup, both the starting anhydride and the final ester can hydrolyze back to the dicarboxylic acid. Ensure all glassware is dry and use anhydrous solvents.

Q5: I'm having difficulty purifying my fluorinated phthalate. What are the best strategies?

Purification can be challenging due to the similar physical properties of the product and byproducts.

  • Column Chromatography: Silica gel chromatography is a common method. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) can often resolve the diester from the more polar monoester and dicarboxylic acid. Monitoring the fractions by TLC is crucial.

  • Distillation: For liquid fluorinated phthalates, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.

  • Recrystallization: If the fluorinated phthalate is a solid, recrystallization from a suitable solvent system can provide highly pure material.

  • Aqueous Workup: A thorough aqueous workup is essential to remove the acid catalyst and any water-soluble byproducts. Washing the organic layer with a saturated sodium bicarbonate solution will neutralize and remove any remaining acidic components.[5]

Q6: How can I confirm the purity and structure of my synthesized fluorinated phthalate?

A combination of spectroscopic techniques is essential for unambiguous characterization and purity assessment.

  • ¹⁹F NMR Spectroscopy: This is the most powerful tool for analyzing fluorinated compounds. The number of signals, their chemical shifts, and their coupling constants provide a wealth of information about the fluorine environments in the molecule. The presence of impurities with fluorine atoms will be readily apparent as extra peaks.[6][7][8][9][10][11][12][13]

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide information about the hydrocarbon portions of the molecule (e.g., the alkyl groups of the ester).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the ester carbonyl group (C=O) stretch.

Table 1: Typical Spectroscopic Data for Diethyl Tetrafluorophthalate

TechniqueCharacteristic Signals
¹H NMR Signals corresponding to the ethyl groups (a quartet and a triplet).
¹³C NMR Signals for the carbonyl carbon, aromatic carbons, and ethyl carbons.
¹⁹F NMR Two signals for the two distinct fluorine environments on the aromatic ring.
IR A strong absorption band around 1720-1740 cm⁻¹ for the ester C=O stretch.
Q7: My fluorinated ester is hydrolyzing during workup or storage. How can I prevent this?

Fluorinated esters can be more susceptible to hydrolysis than their non-fluorinated counterparts due to the electron-withdrawing nature of the fluorine atoms, which makes the carbonyl carbon more electrophilic.[14][15][16][17][18]

  • Anhydrous Conditions: Ensure all workup steps are performed using anhydrous solvents and that the final product is thoroughly dried before storage.

  • Neutral pH: Avoid prolonged exposure to acidic or basic aqueous solutions during the workup. Neutralize any acid catalyst carefully and then wash with brine to remove excess water.

  • Proper Storage: Store the purified fluorinated phthalate in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place.

Q8: Are there alternative methods to Fischer esterification for synthesizing fluorinated phthalates?

Yes, several other methods can be employed, especially when Fischer esterification proves inefficient.[8][19][20]

  • From Acid Chlorides: As mentioned earlier, converting the fluorinated phthalic acid to the diacid chloride followed by reaction with an alcohol is a highly effective method.

  • From Anhydrides: Fluorinated phthalic anhydrides can be reacted directly with alcohols, often with an acid or base catalyst, to form the monoester, which can then be further esterified.

  • Mitsunobu Reaction: This reaction allows for the esterification of carboxylic acids with alcohols under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).

Q9: What are the key safety precautions when working with fluorinated reagents in phthalate synthesis?

Safety is paramount when handling fluorinated compounds.[1][5][21][22][23]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Fume Hood: All manipulations of volatile or powdered fluorinated compounds should be performed in a well-ventilated chemical fume hood.

  • Material Safety Data Sheets (MSDS): Always consult the MSDS for all reagents before use to understand their specific hazards and handling requirements.

  • Incompatible Materials: Be aware of any incompatibilities. For example, strong acids or bases can react exothermically with some fluorinated compounds.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive catalyst- Insufficient heating- Water in the reaction mixture- Use fresh, high-purity acid catalyst.- Ensure the reaction is heated to the appropriate reflux temperature.- Use anhydrous reagents and dry glassware.
Presence of Monoester Byproduct - Incomplete reaction- Insufficient alcohol- Increase reaction time.- Use a larger excess of the alcohol.- Employ a Dean-Stark trap to remove water.
Formation of a Tar-like Substance - Reaction temperature too high- Catalyst concentration too high- Reduce the reaction temperature.- Use a lower concentration of the acid catalyst.
Product Decomposes During Distillation - Distillation temperature too high- Perform distillation under a higher vacuum to lower the boiling point.
Emulsion Formation During Workup - Presence of acidic or basic impurities- Neutralize the reaction mixture carefully before extraction.- Add brine to the aqueous layer to break the emulsion.

Detailed Experimental Protocol: Synthesis of Diethyl Tetrafluorophthalate

This protocol outlines the synthesis of diethyl tetrafluorophthalate from tetrafluorophthalic acid via Fischer esterification.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Hydrolysis of Anhydride cluster_1 Step 2: Fischer Esterification cluster_2 Step 3: Workup & Purification A Tetrafluorophthalic Anhydride B Tetrafluorophthalic Acid A->B Reflux in Water C Tetrafluorophthalic Acid D Diethyl Tetrafluorophthalate C->D Ethanol (excess), H₂SO₄ (cat.), Reflux with Dean-Stark E Crude Product F Pure Diethyl Tetrafluorophthalate E->F Aqueous Wash, Drying, Column Chromatography

Caption: Workflow for the synthesis of diethyl tetrafluorophthalate.

Step 1: Hydrolysis of Tetrafluorophthalic Anhydride to Tetrafluorophthalic Acid[14]
  • To a round-bottom flask equipped with a reflux condenser, add tetrafluorophthalic anhydride (1.0 eq).

  • Add deionized water (approximately 10-15 mL per gram of anhydride).

  • Heat the mixture to reflux with stirring for 1-2 hours. The solid anhydride will slowly dissolve as it hydrolyzes.

  • After the reaction is complete (the solid has dissolved), cool the solution to room temperature and then in an ice bath to crystallize the tetrafluorophthalic acid.

  • Collect the white crystalline product by vacuum filtration and wash with a small amount of cold water.

  • Dry the product under vacuum to a constant weight.

Step 2: Fischer Esterification to Diethyl Tetrafluorophthalate[3][24]
  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add tetrafluorophthalic acid (1.0 eq), a large excess of absolute ethanol (which also serves as the solvent, e.g., 20 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to a gentle reflux. Collect the water that separates in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap, or until TLC/¹⁹F NMR analysis indicates the reaction is complete (typically several hours).

Step 3: Workup and Purification[5]
  • Cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate solution (carefully, to neutralize the acid catalyst - CO₂ evolution will occur)

    • Brine

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude diethyl tetrafluorophthalate by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

Characterization

The purified product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.[2]

References

  • BenchChem. (2025). Safety and handling of fluorinated organic compounds. BenchChem Technical Support.
  • Royal Society of Chemistry. (n.d.).
  • Google Patents. (1991). Process for producing tetrafluorophthalic acid. CA1305722C.
  • Pfaltz & Bauer. (n.d.).
  • Sigma-Aldrich. (2024).
  • Google Patents. (1998). Processes for producing tetra-fluorophthalic anhydride and fluorobenzioc acids. EP0866050A1.
  • Royal Society of Chemistry. (2011). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr.
  • ChemicalBook. (2025).
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
  • PubMed. (2025). Chemical behavior of phthalates under abiotic conditions in landfills.
  • Royal Society of Chemistry. (2022).
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
  • ResearchGate. (n.d.).
  • Scinapse. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • ResearchGate. (2025).
  • National Institutes of Health. (2025).
  • RSC Publishing. (2022).
  • Zenodo. (2017).
  • NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants.
  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2025). Phthalate hydrolysis under landfill conditions.
  • Google Patents. (1995). Process for the preparation of tetrafluorophthalic acid and/or tetrafluorophthalic anhydride. US5384413A.
  • PubMed. (2004). Modern synthetic methods for fluorine-substituted target molecules.
  • Sciencemadness.org. (2024).
  • Student Academic Success. (n.d.).
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Syntheses. (n.d.). cis-Δ 4 -TETRAHYDROPHTHALIC ANHYDRIDE.
  • National Institutes of Health. (2017).
  • National Institute of Standards and Technology. (2020).
  • ResearchGate. (2025).
  • BYJU'S. (n.d.).
  • Master Organic Chemistry. (2022).

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Core Principles: Why TLC is Essential for Dimethyl 4-Fluorophthalate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable technique for the real-time assessment of chemical transformations is thin-layer chromatography (TLC). For researchers working with dimethyl 4-fluorophthalate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, mastering TLC is essential for efficient reaction monitoring.[1] This guide serves as a technical support center, offering in-depth troubleshooting advice and answers to frequently encountered questions, ensuring the integrity and success of your experimental work.

Thin-layer chromatography separates compounds based on the principle of differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a solvent system).[2] Polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Less polar compounds have a greater affinity for the mobile phase and travel further, yielding a higher Rf.

This compound is a moderately polar molecule due to its two ester functional groups and the electronegative fluorine atom.[2][3] When it undergoes a reaction, for instance, the hydrolysis of its ester groups to carboxylic acids, the polarity of the product increases dramatically. This significant change in polarity is easily visualized on a TLC plate as a new spot with a much lower Rf value, allowing for a clear and rapid assessment of the reaction's progress.

Essential Protocol: Performing a TLC Analysis

This protocol provides a self-validating system for monitoring your reaction. The inclusion of starting material, reaction mixture, and a "co-spot" lane is critical for unambiguous interpretation.

Step-by-Step Methodology
  • Chamber Preparation:

    • Pour your chosen solvent system (eluent) into a developing chamber to a depth of about 0.5 cm.

    • Line a portion of the chamber's interior with filter paper, ensuring it is saturated with the eluent. This saturates the chamber with solvent vapors, which aids in consistent plate development.[4]

    • Cover the chamber and allow it to equilibrate for 5-10 minutes.

  • Plate Preparation & Spotting:

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Never use a pen, as the ink can chromatograph and interfere with results.[5]

    • Prepare dilute solutions of your starting material and the reaction mixture (e.g., 1 mg/mL in a volatile solvent like ethyl acetate or dichloromethane).

    • Using a capillary tube, spot small, concentrated dots on the baseline for:

      • Lane 1 (SM): Starting Material (this compound)

      • Lane 2 (Co): Co-spot (apply both starting material and reaction mixture to the same spot)

      • Lane 3 (RM): Reaction Mixture

    • Ensure the spots are small and that the solvent has fully evaporated between applications if multiple spots are needed to increase concentration.[6]

  • Development:

    • Carefully place the TLC plate into the equilibrated chamber, making sure the solvent level is below the baseline.[5]

    • Cover the chamber and allow the solvent front to ascend the plate by capillary action.[4]

    • Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.

  • Visualization & Interpretation:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • Visualize the spots using a non-destructive method first, such as a UV lamp at 254 nm. Aromatic compounds like this compound will appear as dark spots.[7][8] Circle the spots with a pencil.

    • If necessary, use a destructive chemical stain for further visualization (see Troubleshooting section).

    • Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

Troubleshooting Guide & Frequently Asked Questions

This section addresses the most common issues encountered during the TLC analysis of this compound reactions.

Question: How do I choose the initial solvent system?

Answer: The choice of solvent system (mobile phase) is critical and depends on the polarity of the compounds you wish to separate.[9] For a moderately polar compound like this compound, a mixture of a non-polar solvent and a polar solvent is ideal.

A universally effective starting point for esters is a mixture of ethyl acetate (EtOAc) and hexane .[4][9] Begin with a ratio of 20% EtOAc in Hexane (1:4 v/v) and adjust as needed. The goal is to achieve an Rf for the starting material between 0.25 and 0.35, which typically provides the best resolution for column chromatography.[4]

Compound PolarityRecommended Starting Solvent SystemRationale
Normal (e.g., this compound) 10-50% Ethyl Acetate/HexaneProvides good separation for a wide range of moderately polar compounds like esters.[10]
Very Polar (e.g., Hydrolysis Product - Diacid) 5% Methanol/Dichloromethane or 100% Ethyl AcetateA more polar eluent is required to move highly polar compounds off the baseline.[10][11]
Nonpolar (e.g., a potential nonpolar byproduct) 5% Ethyl Acetate/Hexane or 100% HexaneA less polar eluent provides better separation for nonpolar compounds, preventing them from running at the solvent front.[10]

Problem: My spots are streaking or elongated.

Answer: Streaking is a common issue that can obscure results. It typically arises from one of the following causes:

  • Sample Overload: The most frequent cause. The sample solution is too concentrated, overwhelming the stationary phase.[5]

    • Solution: Dilute your sample and re-spot the plate. A good concentration to start with is around 1 mg/mL.[12]

  • Inappropriate Solvent System: If the eluent is too polar for your compound, it can move up the plate too quickly and without proper partitioning, causing a streak.[12]

    • Solution: Decrease the polarity of your mobile phase. For example, if you are using 30% EtOAc/Hexane, try 15% or 20%.

  • Compound Degradation: Although less common, some compounds can be sensitive to the acidic nature of silica gel, leading to decomposition and streaking during development.[12]

    • Solution: Add a small amount (0.1–1.0%) of a modifier to the eluent. For potentially acidic products, adding triethylamine can help. For basic impurities, adding acetic acid can improve spot shape.[6]

Question: I can't see any spots on my TLC plate.

Answer: This can be alarming, but it is often easily resolved.

  • Primary Visualization Method: this compound and many of its derivatives contain an aromatic ring, which makes them strongly UV-active.[7][13] The primary, non-destructive method should always be a UV lamp (254 nm). On fluorescent plates, UV-active compounds appear as dark spots.[8]

  • Sample Concentration: The sample may be too dilute to be detected.[5][6]

    • Solution: Try spotting multiple times in the same location, allowing the solvent to dry completely between each application. This concentrates the sample on the baseline without enlarging the spot diameter significantly.[5]

  • Use of Chemical Stains: If a compound is not UV-active, a chemical stain is required. These methods are typically destructive.[13]

    • Iodine: A good general-purpose stain. Place the plate in a chamber with a few iodine crystals; many organic compounds will form yellow-brown complexes.[7] This method is particularly effective for aromatic compounds.[6]

    • Potassium Permanganate (KMnO₄): This stain is excellent for visualizing compounds that can be oxidized, such as alkenes, alkynes, or alcohols. The plate is dipped in the stain, and positive spots appear as yellow/brown on a purple background.[7]

Problem: My starting material and product have the same (or very similar) Rf value.

Answer: This prevents you from determining if the reaction is proceeding.

  • Confirm with a Co-spot: The co-spot lane is essential here. If the reaction is complete and the product has the same Rf as the starting material, the co-spot will appear as a single, defined spot. If the reaction is ongoing, you will see a single elongated spot or what looks like a "snowman," confirming two different compounds are present.[11]

  • Change the Solvent System: The separation power of TLC is highly dependent on the eluent. If one system doesn't work, try another. Different solvent classes can interact with your compounds differently, altering the separation.[6]

    • Example: If Ethyl Acetate/Hexane fails, try a system with a different polar solvent, such as Dichloromethane/Methanol or Toluene/Acetone.

Visualizing the TLC Workflow

The following diagram illustrates the logical process of performing and troubleshooting a TLC experiment for reaction monitoring.

TLC_Workflow start Prepare & Run TLC (SM, Co, RM Lanes) check Are spots well-resolved with Rf between 0.2-0.8? start->check analyze Analyze Results (Determine Reaction Progress) check->analyze  Yes troubleshoot Initiate Troubleshooting check->troubleshoot No p1 Streaking or Elongated Spots? troubleshoot->p1 p2 Spots on Baseline or Solvent Front? p1->p2 No s1 Dilute Sample Re-spot Plate p1->s1 Yes p3 No Spots Visible Under UV Light? p2->p3 No s2 Adjust Solvent Polarity (More or Less Polar) p2->s2 Yes p4 Poor Separation (Similar Rf)? p3->p4 No s3 Use Chemical Stain (e.g., Iodine, KMnO4) p3->s3 Yes s4 Change Solvent System (e.g., DCM/MeOH) p4->s4 Yes s1->start Retry s2->start Retry s3->analyze Spots Visualized s4->start Retry

Caption: TLC analysis and troubleshooting workflow.

References

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]
  • Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. [Link]
  • Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. [Link]
  • What are the solvents used in TLC for sterification?.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
  • 2.
  • 5.
  • 5. Thin Layer Chromatography. University of Missouri–St. Louis. [Link]
  • TLC-Thin Layer Chrom
  • TLC Visualization Methods - Theory pages. Labster. [Link]
  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Royal Society of Chemistry. [Link]
  • [Analysis of phthalates in plastic food-packaging bags by thin layer chrom
  • Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches.
  • Dimethyl 4-fluorophthal
  • Retention factor plots of phthalates as a function of organic modifiers....
  • Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate.
  • Fast Chromatographic Separation of Plasticizers on Thin Layers of an Inorganic IonExchanger: Quantitative Determination of Di(2-ethylhexyl)phthalate.
  • Dimethyl Phthalate. National Institutes of Health, PubChem. [Link]
  • Dimethyl 4,5-di-chloro-phthal
  • Dimethyl phthal
  • Dimethyl Phthal
  • Comparative study of hydrolytic metabolism of dimethyl phthalate, dibutyl phthalate and di(2-ethylhexyl)

Sources

Technical Support Center: Optimizing Mobile Phase for Dimethyl 4-fluorophthalate HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Dimethyl 4-fluorophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into High-Performance Liquid Chromatography (HPLC) method development and troubleshooting for this specific analyte. Our focus is on the critical role of the mobile phase in achieving robust, reproducible, and accurate results.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis in a direct question-and-answer format.

Q1: Why is my peak for this compound exhibiting significant tailing?

Peak tailing is a common chromatographic problem that can compromise quantification and resolution.[1] For a neutral aromatic ester like this compound, tailing is often symptomatic of secondary interactions or physical issues within the HPLC system.

Primary Causes & Solutions:

  • Secondary Silanol Interactions: Although this compound is neutral, polar interactions can still occur with active sites on the silica stationary phase. The ester and fluoro- groups can interact with free silanol groups (Si-OH) on the silica surface, creating a secondary retention mechanism that leads to peak tailing.[2][3]

    • Solution: Suppress silanol activity by lowering the mobile phase pH. Adding a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the aqueous portion of the mobile phase can protonate the silanol groups, minimizing these unwanted interactions.[1][3] Modern, high-purity "Type B" silica columns with low silanol activity are also highly recommended to reduce this effect from the outset.[1]

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or particulates on the column inlet frit or packing bed can distort peak shape.[2] A void in the column packing is another common cause.[3]

    • Solution: First, try flushing the column with a strong solvent (if permitted by the manufacturer's instructions).[3] If the problem persists, installing a guard column or an in-line filter can protect the analytical column from contamination.[2][4] If a void is suspected, replacing the column is often the only remedy.[3]

  • Extracolumn Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause the analyte band to spread, which is especially noticeable for early-eluting peaks.[2]

    • Solution: Ensure all tubing is cut cleanly and sits flush within its fittings. Use tubing with the smallest appropriate internal diameter, and minimize its length, particularly between the column and the detector.

  • Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to a distorted, tailing peak.[2]

    • Solution: Perform a dilution series (e.g., 1:10, 1:100) of your sample and inject again. If the peak shape improves with dilution, column overload was the likely cause. Reduce the injection volume or dilute the sample for future analyses.[2]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for This compound check_overload Inject a 10-fold Dilution. Does Peak Shape Improve? start->check_overload overload_yes Yes: Issue is Column Overload. Reduce sample concentration or injection volume. check_overload->overload_yes Yes overload_no No: Proceed to next step. check_overload->overload_no No check_ph Is mobile phase pH controlled? (e.g., contains 0.1% Formic Acid) overload_no->check_ph ph_no No: Add 0.1% Formic Acid to aqueous phase to suppress silanol interactions. check_ph->ph_no No ph_yes Yes: Proceed to next step. check_ph->ph_yes Yes check_hardware Inspect system for dead volume. Check tubing and fittings. Is a guard column installed? ph_yes->check_hardware hardware_no No: Optimize tubing. Install a guard column to protect the analytical column. check_hardware->hardware_no No hardware_yes Yes: Column may be contaminated or damaged. Flush or replace column. check_hardware->hardware_yes Yes G start Initial Method (e.g., ACN/Water Gradient) check_resolution Is Resolution (Rs) > 1.5 for all peaks? start->check_resolution resolution_ok Method is Suitable. Proceed to Validation. check_resolution->resolution_ok Yes resolution_bad No: Optimize Selectivity check_resolution->resolution_bad No end_point Final Optimized Method resolution_ok->end_point solvent_screen Step 1: Solvent Screening Run with Methanol instead of ACN. Which gives better separation? resolution_bad->solvent_screen select_solvent Select the better solvent for next steps. solvent_screen->select_solvent gradient_opt Step 2: Gradient Optimization Adjust gradient slope. Is resolution now acceptable? select_solvent->gradient_opt gradient_ok Yes gradient_opt->gradient_ok gradient_bad No gradient_opt->gradient_bad temp_opt Step 3: Temperature Optimization Test at 30, 40, 50°C. Is resolution now acceptable? gradient_ok->temp_opt gradient_bad->temp_opt temp_ok Yes temp_opt->temp_ok temp_bad No: Consider alternative column chemistry (e.g., Phenyl-Hexyl) temp_opt->temp_bad temp_ok->end_point

Sources

Technical Support Center: Troubleshooting Peak Tailing for Dimethyl 4-fluorophthalate in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for scientists and researchers encountering chromatographic challenges with Dimethyl 4-fluorophthalate. This guide provides in-depth, experience-driven troubleshooting advice, moving beyond simple checklists to explain the underlying chemical principles that cause poor peak shape in reverse-phase high-performance liquid chromatography (RP-HPLC). Our goal is to empower you to diagnose and solve peak tailing issues logically and efficiently, ensuring the integrity and accuracy of your analytical data.

Section 1: Understanding the Fundamentals

Before troubleshooting, it's critical to understand both the analyte and the problem. This section lays the groundwork for the diagnostic steps that follow.

Q1: What are the key chemical properties of this compound relevant to its analysis by RP-HPLC?

This compound is a diester of phthalic acid. While it is a neutral compound, its structure contains several features that influence its chromatographic behavior.

  • Aromaticity: The benzene ring provides hydrophobicity, which is the primary driver of retention in reverse-phase chromatography.

  • Polarity: The two ester groups (-COOCH₃) and the fluorine atom (-F) introduce significant polarity. These polar sites are capable of engaging in secondary interactions, such as hydrogen bonding, with the stationary phase.

  • Solubility: It is poorly soluble in water but soluble in common organic solvents like acetonitrile and methanol, making it well-suited for RP-HPLC.[1]

These properties are summarized in the table below.

PropertyValue / DescriptionChromatographic Implication
Molecular Formula C₁₀H₉FO₄-
Molecular Weight 212.17 g/mol -
Structure Aromatic ring with two methyl ester groups and one fluorine atom.Provides a balance of hydrophobic and polar characteristics.
Polarity Moderately polar neutral compound.Susceptible to secondary polar interactions with the stationary phase.
Primary Retention Hydrophobic interaction with the C18 alkyl chains.The main mechanism for retention in RP-HPLC.
Secondary Interactions Potential for hydrogen bonding with residual silanols on the silica support.A primary cause of peak tailing.[2][3]
Q2: What is peak tailing and how is it quantitatively measured?

In an ideal chromatographic separation, a peak should be perfectly symmetrical, resembling a Gaussian curve. Peak tailing is a common distortion where the back half of the peak is broader than the front half.[4] This indicates that a portion of the analyte molecules are being retained longer than the main population, often due to a secondary, undesirable retention mechanism.[5]

This is quantitatively measured using the USP Tailing Factor (T) or the Asymmetry Factor (As) .

  • USP Tailing Factor (T): Calculated as T = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak maximum to the leading edge of the peak at 5% height. A value of T = 1.0 indicates a perfectly symmetrical peak. For many assays, a tailing factor up to 1.5 is acceptable, though values closer to 1.0 are always desirable.[5]

Section 2: The Troubleshooting Guide: A Systematic Approach

This section is designed as a logical workflow to help you diagnose the root cause of peak tailing for this compound.

Q3: My this compound peak is tailing. Where do I begin the troubleshooting process?

A systematic approach is crucial. The first step is to determine if the problem is specific to your analyte or if it affects the entire system. This distinction will guide your troubleshooting efforts.

Observe your chromatogram:

  • If only the this compound peak (or a few other polar analytes) is tailing: The issue is likely chemical in nature, related to interactions between your analyte and the column/mobile phase. Start with Q4 .

  • If all peaks in your chromatogram are tailing: The problem is likely physical or mechanical, related to the HPLC system or column integrity. Jump to Q9 .

The following workflow provides a visual guide to this process.

G start Peak Tailing Observed for This compound decision Are ALL peaks tailing? start->decision chem_path No, only specific peaks decision->chem_path No phys_path Yes, all peaks decision->phys_path Yes chem_cause Cause is likely CHEMICAL (Analyte-Specific Interaction) step1 Q4: Investigate Secondary Silanol Interactions chem_cause->step1 step2 Q5/Q6: Optimize Mobile Phase pH step1->step2 step3 Q7: Evaluate Organic Solvent Choice step2->step3 step4 Q8: Consider Mobile Phase Additives step3->step4 phys_cause Cause is likely PHYSICAL (System-Wide Issue) step_phys1 Q9: Check for Column Void or Blocked Frit phys_cause->step_phys1 step_phys2 Q10: Test Column Health step_phys1->step_phys2 step_phys3 Q11: Minimize Extra-Column (Dead) Volume step_phys2->step_phys3

Caption: A logical workflow for troubleshooting peak tailing.

Chemical & Method-Related Causes

Q4: Could secondary interactions with the column be the cause, even though this compound isn't a strong base?

Yes, absolutely. This is the most common cause of peak tailing for polar analytes.[2] While strong ionic interactions are common for basic compounds, neutral but polar molecules like this compound can still interact with the stationary phase through weaker mechanisms.

  • The Culprit: Residual Silanols: Standard silica-based C18 columns have unreacted, free silanol groups (Si-OH) on their surface.[6] These silanols are polar and acidic.

  • The Mechanism: Hydrogen Bonding: The oxygen atoms in the ester carbonyls (C=O) and the fluorine atom of your analyte are electronegative. They can act as hydrogen bond acceptors, forming a transient bond with the hydrogen of the surface silanol groups. This secondary interaction holds a fraction of the analyte molecules back for a longer time, causing the peak to tail.[3]

Caption: Secondary interaction between analyte and a silanol group.

Q5: How does mobile phase pH affect the peak shape of a neutral compound like this compound?

While the analyte itself is not ionizable, the stationary phase is. The pH of the mobile phase directly controls the ionization state of the residual silanol groups on the silica surface.[7][8]

  • At Mid-to-High pH (pH > 4): Silanol groups (Si-OH) begin to deprotonate, becoming negatively charged silanates (Si-O⁻).[4][5] These sites are highly active and can strongly interact with any polar part of your analyte, worsening peak tailing.

  • At Low pH (pH < 3.5): The excess of protons (H⁺) in the mobile phase suppresses the ionization of the silanol groups, keeping them in their neutral, less-active -OH form.[9][10] This minimizes the secondary interactions and is often the single most effective way to improve peak shape for polar analytes on silica-based columns.[10]

Q6: What is the best strategy for mobile phase pH optimization to reduce tailing?

The goal is to operate at a pH that minimizes silanol activity. A low pH is generally the best starting point.

  • Introduce an Acid Modifier: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your aqueous mobile phase component. This will typically bring the pH to a range of 2.5-3.0.

  • Use a Buffer: For precise pH control and robust methods, use a buffer. A phosphate or formate buffer at a concentration of 10-25 mM, adjusted to a pH between 2.5 and 3.5, is highly effective.[9][10]

  • Confirm Column Stability: Always ensure your column is rated for use at low pH. Most modern silica columns are stable down to pH 2, but prolonged use below this can degrade the stationary phase.[8]

See Protocol 1 for a step-by-step guide to this experiment.

Q7: Can the choice of organic solvent (Acetonitrile vs. Methanol) impact tailing?

Yes, the organic modifier can influence peak shape.

  • Acetonitrile (ACN): Is generally less viscous and provides sharper, more efficient peaks. It is considered less interactive with the stationary phase.

  • Methanol (MeOH): Is a protic solvent, meaning it can act as both a hydrogen bond donor and acceptor. In some cases, methanol can more effectively shield or "mask" the active silanol sites on the column, leading to a reduction in peak tailing for certain analytes.

Experimental Suggestion: If you are using ACN and experiencing tailing, prepare an identical mobile phase (with the same buffer and pH) but substitute methanol as the organic solvent. The change in peak shape can be informative.

Q8: My peak shape is still poor after pH and solvent optimization. Should I consider mobile phase additives?

In difficult cases, a "sacrificial base" can be used. This is a more traditional approach.

  • Mechanism: A small, basic compound like triethylamine (TEA) is added to the mobile phase at a low concentration (e.g., 0.05-0.1%).[9] The TEA is small and charged at low pH, allowing it to preferentially interact with and "block" the active silanol sites, preventing your analyte from accessing them.[6]

  • Caution: TEA is not compatible with mass spectrometry (MS) detection due to ion suppression and can be difficult to flush from a column. Use it as a last resort for UV-based methods.

Column & Hardware-Related Causes

Q9: All my peaks, including the analyte, are tailing. What does this indicate?

When every peak in the chromatogram shows tailing, the problem is almost certainly physical, not chemical.[10] The issue is occurring before the separation begins or is a result of a compromised column bed.

Common causes include:

  • Partially Blocked Inlet Frit: Particulate matter from samples or pump seal wear can clog the porous frit at the head of the column. This disrupts the flow path and distorts the injection band, causing tailing for all compounds.[11]

  • Column Void: Over time or due to pressure shocks, the packed bed of the stationary phase can settle, creating a void or channel at the column inlet.[5] This leads to uneven flow and significant band broadening.

  • Extra-Column Effects: Excessive volume in the tubing, fittings, or detector flow cell can cause peak dispersion. This is especially noticeable for early-eluting peaks.[4][12]

Q10: How can I test if my column is the problem?

A systematic substitution is the most definitive test.

  • Substitute the Column: If you have a new or known-good column of the same type, install it. If the peak tailing disappears, you have confirmed the original column was the source of the problem.

  • Reverse and Flush (for Blocked Frit): As a potential fix, disconnect the column from the detector, reverse its direction, and flush it to waste with a strong solvent (e.g., 100% ACN) at a low flow rate. This can sometimes dislodge particulates from the inlet frit.[11] Caution: Only do this with columns specifically designated as reversible by the manufacturer.

  • Perform a Column Performance Test: See Protocol 2 for instructions on how to evaluate your column's efficiency and peak symmetry using a standard compound.

Q11: What are "extra-column effects" and how do I minimize them?

Extra-column effects, or dead volume, refer to any volume within the HPLC flow path outside of the column itself where band broadening can occur.[6]

  • Sources: Long or wide-bore connecting tubing (especially between the column and detector), poorly made connections, or an inappropriately sized detector flow cell.[2]

  • Minimization Steps:

    • Use tubing with the smallest possible internal diameter (e.g., 0.005" or 0.12 mm) and keep it as short as possible.[4]

    • Ensure all fittings are properly seated (e.g., ferrules are at the correct depth) to avoid small gaps in the flow path.[13]

    • Use a low-dispersion flow cell in your detector if available, especially if using columns with smaller inner diameters.

See Protocol 3 for a diagnostic guide.

Section 3: Advanced Topics & FAQs

Q12: What type of HPLC column is best suited for analyzing this compound?

Choosing the right column technology can prevent peak tailing from the start. For polar analytes, columns with minimal silanol activity are highly recommended.

Column TypeDescriptionAdvantage for this compound
High-Purity, End-Capped Silica Modern C18 columns made from high-purity silica where most residual silanols are chemically bonded ("capped") with a small silane (e.g., trimethylsilane).[4][5]Significantly reduces silanol interactions, leading to better peak shape. This is the most common and recommended starting point.
Polar-Embedded Phase C18 phases that have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain.The polar group helps shield residual silanols and can offer alternative selectivity for polar analytes.[4]
Phenyl Phase Stationary phase with phenyl groups instead of C18 chains.Offers different selectivity through π-π interactions with the analyte's aromatic ring. It can sometimes provide better peak shape for aromatic compounds.[14][15]
Hybrid Particle Technology Columns where the stationary phase is a hybrid of silica and organic polymer (e.g., Ethylene Bridged Hybrid - BEH).These columns have fewer surface silanols and exhibit excellent stability across a wider pH range (e.g., 1-12), offering more flexibility in method development.[16]
Q13: Could I be overloading the column? How do I check for this?

Yes, mass overload can cause peak tailing.[2] When too much analyte is injected, it saturates the active sites on the stationary phase, leading to a distorted peak.[11]

  • How to Check: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves (i.e., the tailing factor decreases) at lower concentrations, you are likely experiencing mass overload.[12]

Q14: My sample is dissolved in a strong solvent. Could this cause tailing?

Yes, this is known as a solvent mismatch effect. If your sample is dissolved in a solvent that is significantly stronger (less polar) than your mobile phase's starting conditions (e.g., sample in 100% ACN, mobile phase starting at 10% ACN), it can cause peak distortion.[2][13] The strong solvent carries the analyte band down the column in a distorted way before proper partitioning can begin.

  • The Fix: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.

Q15: What is an acceptable USP tailing factor for my analysis?

A USP tailing factor of 1.0 represents a perfectly symmetrical peak. In practice:

  • Excellent: T ≤ 1.2

  • Acceptable for most QC assays: T ≤ 1.5[5]

  • Problematic: T > 1.7 often indicates an issue that will compromise integration accuracy and resolution.

Section 4: Standard Operating Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment

Objective: To determine the effect of mobile phase pH on the peak shape of this compound.

  • Baseline Preparation: Prepare your mobile phase as you normally would (e.g., Acetonitrile:Water). Prepare your sample and system suitability standards.

  • Run Baseline: Equilibrate the column and inject your sample. Record the chromatogram, paying close attention to the retention time and tailing factor.

  • Prepare Acid-Modified Mobile Phase A: Take your aqueous mobile phase component (e.g., HPLC-grade water) and add 0.1% (v/v) formic acid.

  • Prepare Acid-Modified Mobile Phase B: Your organic solvent remains unchanged (e.g., 100% Acetonitrile).

  • Equilibrate System: Thoroughly flush your HPLC system and column with the new mobile phase composition for at least 15-20 column volumes.

  • Inject and Analyze: Inject the same sample again.

  • Compare Results: Compare the tailing factor from the acid-modified run to your baseline. A significant improvement (T value closer to 1.0) confirms that silanol interactions were a primary cause of tailing.

Protocol 2: Column Health and Performance Test

Objective: To assess if the column is performing to specification.

  • Prepare a Neutral Test Mix: Create a simple mixture containing a neutral, non-polar compound like Toluene or Naphthalene at a low concentration in the mobile phase.

  • Set Isocratic Conditions: Use a simple mobile phase (e.g., 60:40 ACN:Water) at a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).

  • Inject and Calculate: Inject a small volume (e.g., 1-5 µL) of the test mix.

  • Evaluate Performance:

    • Efficiency (Plate Count, N): Use the chromatography software to calculate the theoretical plates. Compare this to the value on the column's original test certificate. A drop of >30% indicates significant performance loss.

    • Symmetry: Calculate the tailing factor for the neutral marker. It should be very close to 1.0 (e.g., < 1.2). If even a simple, non-polar compound tails, the column bed is likely compromised (void or blockage).

Protocol 3: Diagnosing and Minimizing Extra-Column Volume

Objective: To determine if dead volume in the system is contributing to peak tailing.

  • Replace Column with a Zero-Dead-Volume Union: Remove the column from the system. Connect the injector outlet directly to the detector inlet using a zero-dead-volume union (e.g., a ZDV union from your HPLC vendor).

  • Flow Mobile Phase: Pump your mobile phase through the system at a typical flow rate.

  • Inject a Marker: Inject a very small volume (e.g., 0.5 µL) of a UV-active compound (caffeine or your analyte dissolved in the mobile phase).

  • Analyze the "Peak": Observe the resulting peak. In a system with minimal extra-column volume, this peak should be extremely sharp and narrow with very little tailing. If the peak is broad or shows significant tailing, you have a dead volume issue in your tubing, fittings, or detector cell.

  • Isolate the Source: Systematically check each connection for tightness and proper ferrule depth. Replace any long or wide-bore tubing with shorter, narrower alternatives and repeat the test.

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?
  • Element Lab Solutions. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Alwsci. (2024, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Welch Materials. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Hawach. (n.d.). Reasons for Peak Tailing of HPLC Column.
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • University of Valencia. (n.d.). Mechanisms of retention in HPLC Part 2.
  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Chromtech. (n.d.). HPLC Column Selection Guide.
  • YMC. (n.d.). HPLC Troubleshooting Guide.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Restek. (2014, March 11). [9]Troubleshooting HPLC- Tailing Peaks.
  • Waters. (2024). Waters Column Selection Guide for Polar Compounds.
  • Hawach. (n.d.). Polar Column in HPLC Example.
  • University of Valencia. (n.d.). Mechanisms of retention in HPLC.
  • Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column.
  • MySkinRecipes. (n.d.). This compound.
  • Scribd. (n.d.). Mechanism of Retention 2.
  • MDPI. (2024, October 19). Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns.
  • University of Valencia. (n.d.). Mechanisms of retention in HPLC Part 3.
  • PubMed. (n.d.). Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV.
  • PubChem. (n.d.). Dimethyl 4-chlorophthalate.
  • ResearchGate. (n.d.). Determination of Four Phthalate Esters in Surface Water by SolidPhase Extraction and Simplified Mobile Phase HPLC.
  • SIELC Technologies. (n.d.). HPLC Separation of Phthalates.
  • Wikipedia. (n.d.). Dimethyl phthalate.
  • Governors State University. (2003, November 5). Method Development for Analysis A of Phthalates s by HPLC.

Sources

Technical Support Center: Starting Material Purity for Dimethyl 4-fluorophthalate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of Dimethyl 4-fluorophthalate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic outcomes by focusing on a critical, yet often overlooked, aspect: the purity of the starting materials. Impurities in precursors like 4-fluorophthalic acid or its anhydride can significantly impact reaction yield, final product purity, and downstream applications. This resource provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you navigate the challenges of this synthesis.

Section 1: Troubleshooting Purity Issues from 4-Fluorophthalic Acid / Anhydride

This section addresses common problems encountered during the synthesis of this compound that can be traced back to the quality of the acidic precursor.

Q1: My final this compound product is discolored (e.g., yellow or brown), but my reaction work-up seems correct. Could the starting 4-fluorophthalic acid be the cause?

A1: Yes, discoloration in the final product is very often attributable to impurities within the starting 4-fluorophthalic acid or its anhydride. The probable causes are:

  • Incompletely Oxidized Precursors: If the 4-fluorophthalic acid was synthesized via oxidation of a precursor like 4-fluoro-m-xylene, residual, partially oxidized intermediates such as 3-carboxy-4-fluorobenzaldehyde can be present.[1] These aldehyde-containing compounds are often unstable under the acidic and heated conditions of esterification, leading to the formation of colored, polymeric by-products.

  • Nitrated Impurities: A common synthetic route to fluorinated aromatics involves nitration followed by a halogen exchange reaction (e.g., from 4-nitrophthalic anhydride).[2] Incomplete conversion or purification can leave trace amounts of yellow-colored nitrated species in your starting material, which will carry through to the final product.

  • Phenolic Compounds: Certain side reactions during the synthesis of the phthalic acid precursor can generate trace phenolic impurities. These compounds are highly susceptible to oxidation, forming intensely colored quinone-like structures.

Troubleshooting Action: If you observe a colored solution upon dissolving your crude 4-fluorophthalic acid for recrystallization, it is a strong indicator of impurities. Adding a small amount of activated carbon to the hot solution before filtration can help adsorb these colored contaminants.[1]

Q2: I am experiencing a consistently low yield (<80%) in my Fischer esterification of 4-fluorophthalic acid with methanol. My procedure seems optimal. How can starting material impurities be responsible?

A2: Low yields are a classic symptom of impure starting materials. The esterification equilibrium is sensitive to several factors directly influenced by contaminants.[3][4][5]

  • Reduced Molar Equivalents: The most direct impact is from non-acidic, inert impurities. If your starting material is only, for example, 95% pure 4-fluorophthalic acid by weight, you are starting the reaction with 5% less of your key reactant than calculated, leading to a proportionally lower theoretical yield.

  • Reactive Impurities: Certain impurities can actively sabotage the reaction. For example, if the precursor is 4-fluorophthalic anhydride that has partially hydrolyzed to the acid, the water introduced will shift the esterification equilibrium back towards the starting materials, reducing the yield.[6][7]

  • Catalyst Inhibition: Some impurities, particularly basic compounds or certain metal contaminants from previous synthetic steps, can neutralize or inhibit the acid catalyst (e.g., H₂SO₄), slowing or stalling the reaction before it reaches completion.

The diagram below illustrates a logical workflow for troubleshooting low yields originating from the starting material.

G start Low Yield Observed in This compound Synthesis check_purity Assess Purity of Starting 4-Fluorophthalic Acid (4-FPA) start->check_purity impurity_present Impurities Detected? check_purity->impurity_present purify Purify 4-FPA (e.g., Recrystallization) impurity_present->purify Yes check_methanol Assess Purity of Methanol (Especially Water Content) impurity_present->check_methanol No / Purity >99% rerun Re-run Esterification with Purified 4-FPA purify->rerun success Yield Improved rerun->success dry_methanol Dry Methanol (e.g., Molecular Sieves) check_methanol->dry_methanol Water Detected other_issues Investigate Other Reaction Parameters (Catalyst, Temp, Time) check_methanol->other_issues Methanol is Dry dry_methanol->rerun

Caption: Troubleshooting workflow for low reaction yield.

Q3: My analytical data (NMR, HPLC) of the final product shows persistent, unidentifiable peaks. What are the most common impurities in 4-fluorophthalic acid that might carry through the synthesis?

A3: Several common impurities in the starting material are robust enough to survive esterification and appear in your final product analysis.

Impurity Potential Source Impact on Final Product
Isomeric Fluorophthalic Acids Side reactions during fluorination of phthalic anhydride.Results in isomeric dimethyl fluorophthalate esters, which are often difficult to separate from the desired product due to similar polarities.
4-Chlorophthalic Acid Incomplete halogen exchange reaction if starting from 4-chlorophthalic anhydride.[2][8]Leads to the formation of Dimethyl 4-chlorophthalate, which will appear as a distinct impurity.
Phthalic Acid Incomplete fluorination or presence in the original feedstock.[9]Results in Dimethyl phthalate, an easily detectable impurity.
Benzoic Acid Derivatives Incomplete oxidation of xylene precursors or side-chain cleavage.[10]Can be esterified to their corresponding methyl esters (e.g., methyl 4-fluorobenzoate), which are more volatile and may be observed in GC-MS.

Section 2: The Critical Role of Methanol Quality

Q4: Why is the water content in my methanol so critical for this synthesis? I am using reagent-grade methanol.

A4: The synthesis of this compound from 4-fluorophthalic acid is a classic Fischer-Speier esterification.[3] This is an equilibrium-controlled reaction where the carboxylic acid and alcohol react to form an ester and water.

4-F-C₆H₃(COOH)₂ + 2 CH₃OH ⇌ 4-F-C₆H₃(COOCH₃)₂ + 2 H₂O

According to Le Châtelier's principle, the presence of a product (water) in the starting materials will shift the equilibrium to the left, favoring the reactants and thereby preventing the reaction from going to completion.[6][7] Even small amounts of water in the methanol can significantly reduce the maximum achievable yield.[5] Reagent-grade methanol can absorb atmospheric moisture over time, so its water content should always be verified or it should be freshly dried.

The diagram below illustrates the mechanism and the detrimental effect of water.

G cluster_reactants Reactants cluster_products Products RCOOH 4-Fluorophthalic Acid (R-COOH) Protonated_Acid Protonated Carbonyl [R-C(OH)2]+ RCOOH->Protonated_Acid + H+ MeOH Methanol (CH3OH) H_plus H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + CH3OH Ester This compound (R-COOCH3) Tetrahedral_Int->Ester - H2O, -H+ Ester->Tetrahedral_Int + H2O, +H+ H2O Water (H2O) note Water pushes equilibrium to the left, reducing yield. note->RCOOH Hydrolysis

Caption: Fischer esterification equilibrium and the role of water.

Section 3: Recommended Purification Protocols

For achieving the highest quality this compound, purification of the starting 4-fluorophthalic acid is strongly recommended.

Protocol 1: Recrystallization of Crude 4-Fluorophthalic Acid

This is the most effective method for removing most common impurities, including colored compounds and incompletely oxidized precursors.[1][11]

Materials:

  • Crude 4-Fluorophthalic Acid

  • Deionized Water (or an Ethanol/Water mixture)

  • Erlenmeyer Flask

  • Hot Plate/Stirrer

  • Activated Carbon (optional, for colored impurities)

  • Pre-warmed Funnel and Fluted Filter Paper (for hot filtration)

  • Büchner Funnel and Vacuum Flask

  • Ice Bath

Procedure:

  • Solvent Selection: Place a small amount of crude product in a test tube with the potential solvent (deionized water is a good first choice). Heat the mixture. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[1]

  • Dissolution: Place the bulk of the crude 4-fluorophthalic acid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent while stirring until the solid is just completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated carbon, and bring it back to a gentle boil for 2-5 minutes.[1]

  • Hot Filtration: Quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature undisturbed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities on the crystal surface.

  • Drying: Dry the purified crystals thoroughly in a vacuum oven. The melting point should be sharp and consistent with literature values.

Protocol 2: Drying of Methanol with Molecular Sieves

Materials:

  • Reagent-Grade Methanol

  • 3Å or 4Å Molecular Sieves (freshly activated)

  • Oven-dried flask with a septum or drying tube

Procedure:

  • Activate Sieves: Place the required amount of molecular sieves in a ceramic or glass dish and heat in an oven at >200 °C for at least 4 hours under vacuum or with a nitrogen purge. Allow to cool in a desiccator.

  • Drying: Add the activated molecular sieves (approx. 5-10% w/v) to the flask of methanol.

  • Equilibration: Seal the flask and allow it to stand for at least 12-24 hours.

  • Usage: Use the methanol directly from the flask by decanting or using a dry syringe, ensuring you do not disturb the sieves. Keep the flask sealed to prevent re-exposure to atmospheric moisture.

Section 4: Frequently Asked Questions (FAQs)

Q5: Is it better to start from 4-fluorophthalic acid or 4-fluorophthalic anhydride?

A5: Both are viable starting materials. 4-fluorophthalic anhydride has the advantage of not producing water during the initial reaction with methanol to form the monoester, which can be a kinetic advantage. However, the anhydride is more susceptible to hydrolysis upon storage if exposed to moisture, which would introduce water and negate this benefit. 4-fluorophthalic acid is generally more stable for long-term storage. The choice often depends on the commercial availability, cost, and purity of the specific reagent.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 4-Fluorophthalic Acid: Synthesis and Key Applications.
  • PubChem. (n.d.). Phthalic Anhydride.
  • Scribd. (n.d.). Phthalic Anhydride PDF.
  • Galiano, F., et al. (2009). An example of quality control of fine chemical intermediates: Related impurity analysis of industrial phthalic anhydride by reversed-phase high-performance liquid chromatography. ResearchGate.
  • Google Patents. (n.d.). CN103044371B - Method for preparing 4-fluorophthalic anhydride.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Chemcess. (n.d.). Phthalic Anhydride: Properties, Reactions, Production And Uses.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Ataman Kimya. (n.d.). PHTHALIC ANHYDRIDE.
  • Google Patents. (n.d.). US5384413A - Process for the preparation of tetrafluorophthalic acid and/or tetrafluorophthalic anhydride.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
  • Google Patents. (n.d.). CN104072371A - Preparation method of dimethyl phthalate (DMP).
  • Chemistry LibreTexts. (2023). Fischer Esterification.
  • PubChem. (n.d.). 4-fluorophthalic acid.
  • Zhang, F., et al. (2012). Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate. ResearchGate.
  • American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
  • Pharmaffiliates. (n.d.). phthalic acid and its Impurities.

Sources

Technical Support Center: Catalyst Selection for Efficient Dimethyl 4-fluorophthalate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Dimethyl 4-fluorophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important chemical transformation. Our goal is to empower you with the knowledge to select the most effective catalyst and optimize your reaction conditions for high-yield, high-purity synthesis.

Introduction: The Importance of Catalyst Choice in this compound Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[1] The fluorine substituent imparts unique properties to the final products, such as enhanced metabolic stability and bioavailability. The most common and direct method for its synthesis is the Fischer esterification of 4-fluorophthalic acid with methanol. The success of this equilibrium-driven reaction hinges on the judicious selection of a catalyst to accelerate the rate of reaction and drive it towards the desired product.[2][3]

This guide will delve into the nuances of catalyst selection, providing both theoretical understanding and practical, field-proven protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective catalysts for the synthesis of this compound?

A1: The most widely used and cost-effective catalysts for the Fischer esterification of 4-fluorophthalic acid are strong Brønsted acids.[4] Concentrated sulfuric acid (H₂SO₄) is a classic and highly effective choice. Another common option is p-toluenesulfonic acid (p-TsOH), which is a solid and can be easier to handle. For more sensitive substrates or when milder conditions are required, Lewis acids can also be employed.

Q2: Can I use 4-fluorophthalic anhydride as a starting material instead of the diacid?

A2: Yes, 4-fluorophthalic anhydride is an excellent starting material. The reaction with methanol in the presence of an acid catalyst will proceed readily to form the dimethyl ester. The initial reaction of the anhydride with one equivalent of methanol to form the monoester is typically very fast.

Q3: How can I drive the esterification equilibrium to favor the formation of this compound?

A3: According to Le Chatelier's principle, there are two primary strategies to maximize your product yield in this reversible reaction:[2][3]

  • Use of Excess Alcohol: Employing methanol as the solvent ensures a large molar excess, which shifts the equilibrium towards the ester product.[2]

  • Removal of Water: The water produced during the reaction can be removed to prevent the reverse hydrolysis reaction. This can be achieved by using a Dean-Stark apparatus if a co-solvent like toluene is used, or by using a dehydrating agent.

Q4: What is the mechanism of the acid-catalyzed esterification of 4-fluorophthalic acid?

A4: The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[2][5]

Q5: Are there any specific safety precautions I should take when running this reaction?

A5: Yes. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Methanol is flammable and toxic, so ensure the reaction is performed in a well-ventilated area away from ignition sources.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Presence of water in reactants or solvent.1. Use fresh, high-purity sulfuric acid or p-TsOH. 2. Monitor the reaction progress by Thin Layer Chromatography (TLC). Increase the reflux time or temperature if necessary. 3. Use anhydrous methanol and ensure all glassware is thoroughly dried.
Formation of a Single Spot on TLC, but Low Isolated Yield 1. Product is soluble in the aqueous phase during workup. 2. Incomplete extraction of the product.1. Ensure the aqueous phase is saturated with a salt like NaCl before extraction to decrease the solubility of the ester. 2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Presence of Unreacted Starting Material (4-fluorophthalic acid) 1. Insufficient catalyst. 2. Reaction has not reached equilibrium. 3. Inefficient removal of water.1. Increase the catalyst loading slightly (e.g., from 2-3 mol% to 5 mol%). 2. Extend the reflux time. 3. If practical for your setup, consider using a Dean-Stark trap with a co-solvent.
Formation of a Byproduct with a Lower Rf on TLC 1. Incomplete esterification leading to the mono-methyl ester. 2. Sulfonation of the aromatic ring if using high concentrations of H₂SO₄ at elevated temperatures for extended periods.1. Increase reaction time and/or temperature. 2. Use a milder catalyst like p-TsOH or a lower concentration of sulfuric acid. Monitor the reaction carefully to avoid prolonged heating at high temperatures.
Product is an Oil and Difficult to Purify 1. Presence of residual solvent or methanol. 2. Presence of impurities.1. Ensure complete removal of the solvent under reduced pressure. 2. Consider purification by column chromatography on silica gel.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst

This protocol is a robust method for the synthesis of this compound from 4-fluorophthalic acid.

Materials:

  • 4-fluorophthalic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-fluorophthalic acid (1.0 eq).

  • Addition of Reagents: Add anhydrous methanol (at least 10-20 equivalents, can be used as the solvent) to the flask.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 4-12 hours.

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with:

    • Saturated sodium bicarbonate solution (2 x volume of the organic layer) to neutralize the acid catalyst and any unreacted carboxylic acid. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.

    • Water (1 x volume of the organic layer).

    • Saturated sodium chloride solution (1 x volume of the organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (if necessary): The crude product can be further purified by vacuum distillation or column chromatography on silica gel if required.

  • Characterization: Characterize the final product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity. The ¹H NMR spectrum of this compound is available for reference.[6]

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification Reactants 4-Fluorophthalic Acid + Methanol Protonated_Acid Protonated Carboxylic Acid (Activated Electrophile) Reactants->Protonated_Acid + H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH (Nucleophilic Attack) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Water_Elimination Elimination of Water Protonated_Intermediate->Water_Elimination - H₂O Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Product This compound Protonated_Ester->Product - H⁺ (Catalyst Regeneration)

Caption: A decision-making workflow for troubleshooting low yields in the synthesis.

References

  • Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate.
  • Fischer Esterific
  • Fischer Esterific
  • Dimethyl 4-fluorophthal
  • Dimethyl Phthal
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
  • Fischer Esterific
  • Fischer Esterification | Mechanism + Easy TRICK!. YouTube. [Link]
  • Detection of Dibutyl Phthalate in Surface Water by Fluorescence Polariz
  • Carbon-13 NMR of dimethyl 3,4,5,6-tetraphenylphthal
  • Dimethyl 4,5-di-chloro-phthal
  • (PDF) Dimethyl 4,5-dichlorophthalate.
  • Synthesis of Dimethyl Tetraarylphthalates by SuzukiMiyaura Reactions of Dimethyl Tetrabromophthalate | Request PDF.
  • (PDF) HPLC-DAD Purification and Characterization of Meta-Cresol-Purple for Spectrophotometric Seawater pH Measurements.

Sources

Technical Support Center: Temperature Control in Dimethyl 4-Fluorophthalate Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl 4-fluorophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature during the esterification of 4-fluorophthalic acid or its anhydride. Here, we will address common challenges, provide troubleshooting solutions, and answer frequently asked questions to help you achieve optimal yield, purity, and reproducibility in your experiments.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on temperature-related causes and solutions.

Question 1: My reaction yield is consistently low. Could incorrect temperature be the cause?

Answer: Absolutely. Low yield is a classic symptom of suboptimal temperature control in Fischer esterification. The reaction to form this compound from 4-fluorophthalic acid and methanol is a reversible equilibrium-driven process.[1][2] Temperature plays a dual role here: it must be high enough to ensure a reasonable reaction rate but not so high as to favor side reactions or decomposition.

  • Causality:

    • Insufficient Temperature: If the reaction temperature is too low, the activation energy for the esterification may not be overcome, leading to a slow or stalled reaction.[3] For acid-catalyzed esterification of aromatic acids, temperatures are often set to the reflux temperature of the alcohol solvent.[1] For methanol, this is approximately 65°C.

    • Excessive Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions. A significant risk with halogenated aromatic compounds is nucleophilic aromatic substitution (SNAr), where a nucleophile (like methanol or water) could potentially displace the fluorine atom, especially at elevated temperatures.[4][5] Although the fluorine atom on an aromatic ring is generally stable, high temperatures in the presence of strong nucleophiles or bases can facilitate this undesired reaction.[5] Furthermore, extremely high temperatures can lead to the decomposition of the starting material or the desired product.[6][7]

  • Troubleshooting Protocol:

    • Verify Temperature: Ensure your heating mantle, oil bath, or reaction block is calibrated and providing an accurate and stable temperature.

    • Optimize Reflux: For standard acid-catalyzed reactions in methanol, maintain a gentle but steady reflux. The reaction temperature should be at or near the boiling point of methanol (approx. 65°C).[1]

    • Consider Microwave Synthesis: For faster reaction times and potentially higher yields, microwave-assisted synthesis can be employed. Optimized conditions for similar substituted benzoic acids have been reported at temperatures between 130-150°C in a sealed vessel, which allows for temperatures well above the solvent's boiling point.[8][9]

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material and the formation of the product. This will help you determine if the reaction is stalling or proceeding slowly.

Question 2: I am observing significant impurity peaks in my GC-MS/LC-MS analysis. How can temperature contribute to this?

Answer: Impurity formation is a strong indicator that your reaction temperature is not optimized. Besides the mono-ester intermediate (monomethyl 4-fluorophthalate), other impurities can arise from temperature-induced side reactions.

  • Causality:

    • Formation of Monoester: Incomplete reaction, often due to insufficient heating or reaction time, will result in the presence of monomethyl 4-fluorophthalate.

    • Nucleophilic Aromatic Substitution (SNAr): As mentioned, elevated temperatures can increase the risk of the fluorine atom being substituted by a methoxy group (from methanol) or a hydroxy group (if water is present), leading to the formation of dimethyl 4-methoxyphthalate or dimethyl 4-hydroxyphthalate, respectively. The rate of SNAr reactions is highly dependent on temperature.[4]

    • Decomposition: Phthalates can undergo thermal decomposition at very high temperatures, leading to a complex mixture of byproducts.[6]

  • Troubleshooting Workflow:

    G start Impurity Detected check_temp Is reaction temperature > 80°C (conventional) or > 160°C (microwave)? start->check_temp lower_temp Lower temperature to reflux (65°C) or optimize microwave T to 130-150°C check_temp->lower_temp Yes check_time Is reaction time sufficient? check_temp->check_time No analyze Analyze impurities via MS lower_temp->analyze increase_time Increase reaction time and monitor via TLC/GC check_time->increase_time No check_water Is the system anhydrous? check_time->check_water Yes increase_time->analyze dry_reagents Dry methanol and use a drying tube check_water->dry_reagents No check_water->analyze Yes dry_reagents->analyze snar_product S N Ar product detected? analyze->snar_product monoester Monoester detected? analyze->monoester solution_snar Strictly control T below 80°C snar_product->solution_snar solution_monoester Increase reaction time or catalyst amount monoester->solution_monoester end Pure Product solution_snar->end solution_monoester->end

    Caption: Troubleshooting workflow for impurity formation.

Question 3: My reaction starts well but then seems to stop before completion. What's the role of temperature here?

Answer: A stalling reaction points to an issue with equilibrium or catalyst deactivation, both of which are influenced by temperature.

  • Causality:

    • Reaching Equilibrium: Esterification is a reversible reaction that produces water as a byproduct.[2][10] As water accumulates, the reverse reaction (hydrolysis) rate increases until it matches the forward reaction rate, and the net reaction stops. While not directly a temperature issue, the rate at which equilibrium is reached is temperature-dependent.

    • Catalyst Deactivation: Some catalysts can be sensitive to prolonged exposure to high temperatures. While common acid catalysts like sulfuric acid are robust, more complex catalysts might degrade.[8]

    • Solvent Evaporation: If the reaction is run at too high a temperature without an efficient condenser, the methanol (which is also a reactant) can evaporate, changing the concentration of reactants and potentially halting the reaction.

  • Troubleshooting Protocol:

    • Water Removal: Ensure your apparatus is set up to remove water. This can be as simple as using a large excess of methanol to drive the equilibrium forward. For higher boiling point systems, a Dean-Stark trap would be used, but this is not practical for methanol's low boiling point.[1]

    • Ensure Efficient Reflux: Use an appropriately sized and properly cooled condenser to prevent the loss of methanol. The hotplate should be set to a temperature that maintains a steady reflux, not vigorous boiling that could overwhelm the condenser.[11]

    • Catalyst Stability: Use a stable and reliable acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.[1] If using a less common catalyst, check its thermal stability.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for the synthesis of this compound?

A1: The ideal temperature depends on the method and catalyst used. The table below summarizes recommended starting points.

MethodCatalystRecommended Temperature Range (°C)Rationale
Conventional Heating H₂SO₄, p-TsOH65 - 80Reflux temperature of methanol ensures a good reaction rate while minimizing side reactions.[1]
Microwave (Sealed Vessel) H₂SO₄130 - 150Superheating the solvent significantly accelerates the reaction, reducing the time from hours to minutes.[8][9]
Heterogeneous Catalyst e.g., UiO-66-NH₂~150Solid catalysts may require higher temperatures to achieve good activity but offer easier separation.[12]

Q2: How does the presence of the fluorine atom affect the choice of reaction temperature?

A2: The electron-withdrawing nature of the fluorine atom activates the aromatic ring towards nucleophilic attack.[5] This makes the 4-fluorophthalic acid system potentially more susceptible to SNAr reactions compared to unsubstituted phthalic acid, especially at higher temperatures. Therefore, while aiming for a good reaction rate, it is crucial to avoid excessive temperatures that could favor the displacement of the fluorine atom. A temperature range of 100-160°C has been noted in patent literature for fluoro-substitutions on related anhydrides, indicating that the C-F bond is robust within this range but can be susceptible to cleavage at higher temperatures or under different conditions.[13]

Q3: Can I monitor the temperature inside the reaction flask?

A3: Yes, and it is highly recommended. While monitoring the temperature of the heating source (oil bath or heating block) is common, placing a thermometer or thermocouple directly in the reaction mixture (immersed in the liquid but not touching the flask bottom) provides the most accurate reading of the reaction temperature. This helps prevent localized overheating and ensures you are maintaining the target temperature.

Q4: What is the relationship between reaction temperature and reaction time?

A4: Generally, there is an inverse relationship between reaction temperature and the time required for the reaction to reach completion.

G cluster_0 Higher Temperature cluster_1 Lower Temperature a Increased Kinetic Energy b Higher Collision Frequency a->b c Faster Reaction Rate b->c d Shorter Reaction Time c->d e Decreased Kinetic Energy f Lower Collision Frequency e->f g Slower Reaction Rate f->g h Longer Reaction Time g->h

Caption: Temperature's impact on reaction kinetics.

However, as detailed in this guide, simply increasing the temperature to reduce time is not always the best strategy due to the risk of side reactions and decomposition. The goal is to find the optimal balance for your specific setup. For instance, a reaction at 65°C might take several hours, while the same conversion could be achieved in 15-30 minutes at 130°C using a microwave reactor.[8]

References

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate.
  • Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. ResearchGate.
  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. PubMed Central.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate.
  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate.
  • Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. ACS Publications.
  • OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. American Academic Publisher.
  • Method for preparing 4-fluorophthalic anhydride. Google Patents.
  • Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate. ResearchGate.
  • Preparation method of dimethyl phthalate (DMP). Google Patents.
  • Fischer Esterification Procedure. Chemed.chem.purdue.edu.
  • Fischer Esterification-Typical Procedures. OperaChem.
  • Organic Reactions: Esterification & Transesterification. Student Academic Success.
  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube.
  • Acid-catalyzed transesterification and esterification in methanol: a theoretical cluster-continuum investigation of the mechanisms and free energy barriers. ResearchGate.
  • Catalyst for esterification and transesterification and process for producing ester. Google Patents.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing.
  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Pre-proofs.
  • Catalyst for use in esterification reaction and method for catalyzing... Google Patents.
  • Dimethyl Phthalate. PubChem.
  • Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. MDPI.
  • (PDF) Titanium‐catalyzed esterification reactions: beyond Lewis acidity. ResearchGate.
  • Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PubMed Central.
  • Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. ResearchGate.
  • Production process of dimethyl phthalate. Google Patents.
  • Environmental fate of endocrine-disrupting dimethyl phthalate esters (DMPE) under sulfate-reducing condition. PubMed.
  • Stability and storage conditions of dimethyl phthalate_Dimeng Chemical Co., Ltd. Demon.
  • Dimethyl phthalate. Wikipedia.
  • Investigating the Effect of Phthalate Esters – Dimethyl Phthalate and Diethyl Phthalate (EDCs) in Waste Plastic Materials and Used Engine Oil. Auctores.

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Technical Support Center: Synthesis of Dimethyl 4-fluorophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl 4-fluorophthalate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a detailed question-and-answer format to address specific challenges you may encounter during your experiments. The information provided is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical utility.

Understanding the Synthesis: The Fischer-Speicher Esterification

The synthesis of this compound from 4-fluorophthalic acid and methanol is a classic example of a Fischer-Speicher esterification. This is a reversible, acid-catalyzed reaction where a carboxylic acid and an alcohol react to form an ester and water. The equilibrium nature of this reaction is a critical factor influencing the final yield, and reaction time is a key parameter that must be carefully controlled to maximize product formation.

Fischer_Esterification reactant1 reactant1 intermediate intermediate reactant1->intermediate + Methanol intermediate->reactant1 reactant2 reactant2 intermediate->reactant2 product product intermediate->product - Water reactant2->intermediate catalyst catalyst catalyst->intermediate product->intermediate + Water

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal reaction time to achieve a high yield of this compound?

For the esterification of phthalic anhydride (a related starting material) with methanol, reaction times of 16-20 hours have been reported to achieve good yields[1]. Another patent suggests reaction times ranging from 2 to 15 hours depending on the specific conditions[2][3]. A study on the esterification of various fluorinated aromatic carboxylic acids using a heterogeneous catalyst reported a reaction time of 10 hours for significant conversion[4][5][6].

Based on this information, a reaction time in the range of 8 to 16 hours is a reasonable starting point for achieving a high yield of this compound when using a conventional acid catalyst like sulfuric acid at reflux temperatures. It is crucial to monitor the reaction progress, for example by thin-layer chromatography (TLC) or gas chromatography (GC), to determine the point of maximum conversion.

Table 1: Conceptual Relationship Between Reaction Time and Yield of this compound

Reaction Time (hours)Expected Yield (%)Comments
1-2Low (e.g., < 30%)The reaction is in its initial phase; significant amounts of starting material remain.
4-6Moderate (e.g., 30-60%)The reaction is progressing steadily, but has not yet reached equilibrium.
8-12High (e.g., 60-85%)The reaction is approaching equilibrium, leading to a high conversion of the limiting reagent.
16-24Potentially High, but risk of side reactions increasesThe reaction has likely reached equilibrium. Prolonged heating can lead to decomposition or side reactions, potentially lowering the isolated yield.

Note: The expected yields are conceptual and can vary significantly based on reaction conditions such as temperature, catalyst concentration, and the efficiency of water removal.

Yield_vs_Time

Q2: My yield of this compound is consistently low. What are the possible causes and how can I troubleshoot this?

A2: Low yields in Fischer esterification are a common issue and can often be traced back to the reversible nature of the reaction and suboptimal reaction conditions. Here are the most likely causes and the corresponding troubleshooting steps:

  • Incomplete Reaction: As an equilibrium-limited process, the reaction may not have proceeded to completion.

    • Troubleshooting:

      • Increase Reaction Time: As discussed in Q1, ensure the reaction is running for a sufficient duration (e.g., 8-16 hours) and monitor its progress.

      • Increase Temperature: Running the reaction at the reflux temperature of methanol (approximately 65 °C) is standard. Ensure your heating apparatus is maintaining this temperature consistently.

      • Use an Excess of Methanol: Employing a large excess of methanol (e.g., 5-10 equivalents or using it as the solvent) can shift the equilibrium towards the product side.

  • Presence of Water: Water is a product of the reaction, and its presence will shift the equilibrium back towards the reactants, thus lowering the yield.

    • Troubleshooting:

      • Use Dry Glassware and Reagents: Ensure all glassware is thoroughly dried before use and that the 4-fluorophthalic acid and methanol are as anhydrous as possible.

      • Remove Water During the Reaction: For larger scale reactions, a Dean-Stark apparatus can be used to remove water azeotropically with a suitable solvent like toluene.

  • Insufficient Catalyst: The acid catalyst is essential for protonating the carbonyl group of the carboxylic acid, making it more electrophilic.

    • Troubleshooting:

      • Check Catalyst Concentration: A catalytic amount of a strong acid like concentrated sulfuric acid (e.g., 1-5 mol%) is typically sufficient. Ensure you have added the correct amount.

  • Losses During Workup and Purification: The product can be lost during the extraction and purification steps.

    • Troubleshooting:

      • Careful Neutralization: After the reaction, the excess acid must be neutralized. This is often done with a weak base like sodium bicarbonate solution. Perform this step carefully to avoid hydrolysis of the ester product.

      • Efficient Extraction: Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

      • Proper Purification Technique: If using column chromatography, select an appropriate solvent system to ensure good separation of the product from any remaining starting material or byproducts.

Q3: I am observing an unknown impurity in my final product. What could it be and how can I avoid its formation?

A3: The formation of impurities is often related to prolonged reaction times or high temperatures. A potential side product in the synthesis of this compound is the mono-ester, Methyl 4-fluorophthalate .

  • Methyl 4-fluorophthalate: This is the intermediate product of the reaction where only one of the two carboxylic acid groups has been esterified.

    • Cause of Formation: Insufficient reaction time or a non-stoichiometric amount of methanol can lead to the accumulation of the mono-ester.

    • Avoidance and Removal:

      • Ensure Complete Reaction: Drive the reaction to completion by following the troubleshooting steps for low yield (longer reaction time, excess methanol).

      • Purification: Methyl 4-fluorophthalate has a free carboxylic acid group, making it more polar than the desired di-ester. It can be removed during the aqueous workup by washing the organic layer with a mild base (e.g., sodium bicarbonate solution). The carboxylate salt of the mono-ester will be soluble in the aqueous phase.

Another less common possibility, especially with extended heating, is the decarboxylation of the starting material or product, although this is generally less of a concern under typical esterification conditions.

Troubleshooting_Workflow

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and scale.

Materials:

  • 4-Fluorophthalic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorophthalic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq, or use as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02-0.05 eq) to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to proceed for 8-16 hours. The progress of the reaction can be monitored by TLC or GC analysis of small aliquots.

  • Workup - Quenching and Neutralization: After the reaction is complete (as determined by the disappearance of the starting material), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. Slowly add saturated sodium bicarbonate solution to neutralize the excess sulfuric acid and any unreacted carboxylic acid until the effervescence ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

References

  • Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate.
  • Dimethyl 4-fluorophthal
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]
  • Preparation method of dimethyl phthalate (DMP).
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • Production process of dimethyl phthalate.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. Semantic Scholar. [Link]
  • Production process of dimethyl phthalate.
  • Method of producing dimethyl phthalate from naphthalene based chemicals.
  • ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Journal of Chemical Technology and Metallurgy. [Link]
  • Esterification Pretreatment of Free Fatty Acid in Biodiesel Production, from Laboratory to Industry. UNL Digital Commons. [Link]

Sources

Work-up procedure for "Dimethyl 4-fluorophthalate" to remove acid catalyst

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide to the post-reaction work-up and purification of Dimethyl 4-fluorophthalate, with a focus on the effective removal of acid catalysts.

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-tested advice to ensure a high-purity final product.

Introduction

The synthesis of this compound via Fischer esterification of 4-fluorophthalic acid with methanol is a common procedure that utilizes an acid catalyst, typically sulfuric acid, to drive the reaction to completion. The critical, and often challenging, phase of this synthesis is the post-reaction work-up, where the complete removal of the acid catalyst is paramount to obtaining a pure, stable product. This guide provides a detailed work-up protocol, addresses frequently asked questions, and offers a troubleshooting guide for common issues encountered during this process.

I. Frequently Asked Questions (FAQs)

Q1: Why is it crucial to completely remove the acid catalyst after the esterification reaction?

A1: Residual acid catalyst, such as sulfuric acid, can lead to several undesirable outcomes. Firstly, it can catalyze the reverse reaction—hydrolysis of the ester back to the carboxylic acid and alcohol—especially in the presence of water, thereby reducing the final yield. Secondly, the acidic impurity can interfere with subsequent reactions where this compound is used as a starting material. Finally, for applications in drug development and material sciences, the presence of strong acid impurities is unacceptable as it can affect the stability, activity, and safety of the final product.

Q2: What is the purpose of each step in a typical aqueous work-up for this compound?

A2: A standard aqueous work-up for an ester like this compound involves a series of liquid-liquid extractions designed to separate the desired product from unreacted starting materials, byproducts, and the catalyst.

  • Dilution with an Organic Solvent: This step ensures that the organic product is fully dissolved in a solvent that is immiscible with water, facilitating the separation of aqueous and organic layers.

  • Washing with a Weak Base: A solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is used to neutralize the strong acid catalyst (e.g., H₂SO₄). This converts the acid into a salt (e.g., Na₂SO₄), which is soluble in the aqueous layer and can be easily removed.

  • Washing with Brine (Saturated NaCl solution): This wash helps to remove any remaining water dissolved in the organic layer and can also aid in breaking up emulsions that may have formed.

  • Drying the Organic Layer: An anhydrous salt, like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), is used to remove trace amounts of water from the organic solvent.

  • Solvent Removal: The organic solvent is removed under reduced pressure to yield the crude this compound.

Q3: Can I use a strong base, like sodium hydroxide (NaOH), to neutralize the acid catalyst?

A3: It is strongly advised to avoid using strong bases like sodium hydroxide. Strong bases can readily catalyze the hydrolysis of the ester product back to the corresponding carboxylate salt and methanol, significantly reducing your yield.[1][2][3] The use of a weak base like sodium bicarbonate provides a sufficiently basic environment to neutralize the strong acid catalyst without promoting significant ester hydrolysis.

Q4: How can I confirm that all the acid catalyst has been removed?

A4: A simple and effective way to check for residual acid is to test the pH of the aqueous layer after the final basic wash. The aqueous layer should be neutral or slightly basic (pH 7-8). You can test this by spotting a small amount of the aqueous layer onto pH paper. If the aqueous layer is still acidic, another wash with the basic solution is necessary.

II. Detailed Work-up Protocol for this compound

This protocol assumes the Fischer esterification of 4-fluorophthalic acid with methanol, using sulfuric acid as the catalyst.

Materials:

  • Reaction mixture containing this compound, excess methanol, and sulfuric acid.

  • Ethyl acetate (or another suitable organic solvent like dichloromethane).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Saturated aqueous sodium chloride (Brine) solution.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

  • Erlenmeyer flasks.

  • Rotary evaporator.

Experimental Workflow Diagram:

Workup_Workflow ReactionMixture Reaction Mixture (Ester, MeOH, H₂SO₄) Dilute Dilute with Ethyl Acetate ReactionMixture->Dilute Transfer Transfer to Separatory Funnel Dilute->Transfer Wash_NaHCO3 Wash with sat. NaHCO₃ (aq) (x2) Transfer->Wash_NaHCO3 Check_pH Check pH of Aqueous Layer (pH ~7-8) Wash_NaHCO3->Check_pH Check_pH->Wash_NaHCO3 pH Acidic Wash_Brine Wash with Brine Check_pH->Wash_Brine pH OK Separate Separate Organic Layer Wash_Brine->Separate Dry Dry with Na₂SO₄ Separate->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent (Rotary Evaporator) Filter->Evaporate Crude_Product Crude Dimethyl 4-fluorophthalate Evaporate->Crude_Product

Caption: Workflow for the aqueous work-up of this compound.

Step-by-Step Procedure:

  • Cooling and Dilution:

    • Once the esterification reaction is complete, allow the reaction mixture to cool to room temperature.

    • Dilute the cooled mixture with ethyl acetate. A general guideline is to use a volume of ethyl acetate that is 2-3 times the initial volume of the reaction mixture. This ensures the ester is fully dissolved in the organic phase. Dimethyl phthalate, a close analog, is soluble in many organic solvents, and this compound is expected to have similar solubility.[4][5][6]

  • Transfer to Separatory Funnel:

    • Transfer the diluted reaction mixture to a separatory funnel of appropriate size.

  • Neutralization with Sodium Bicarbonate:

    • Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Be cautious as the neutralization of the acid catalyst will produce carbon dioxide gas, leading to pressure build-up.

    • Causality: The bicarbonate anion (HCO₃⁻) is a weak base that reacts with the strong acid catalyst (H₂SO₄) in an acid-base neutralization reaction to form sodium sulfate, water, and carbon dioxide. The resulting sodium sulfate is highly soluble in water and will be partitioned into the aqueous layer.

    • Gently swirl the funnel initially to allow for the controlled release of CO₂. Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure.

    • Close the stopcock and shake the funnel gently, venting frequently. Once the pressure release subsides, shake the funnel vigorously for about 1-2 minutes to ensure complete neutralization.

    • Allow the layers to separate. The organic layer (containing the this compound) will typically be the top layer if ethyl acetate is used as the solvent. Drain and discard the lower aqueous layer.

    • Repeat the wash with a fresh portion of saturated sodium bicarbonate solution.

  • pH Check:

    • After the second bicarbonate wash, collect a small sample of the aqueous layer and test its pH using pH paper. The pH should be between 7 and 8. If it is still acidic, perform another wash with sodium bicarbonate solution.

  • Brine Wash:

    • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove any remaining water from the organic layer and can aid in breaking any emulsions that may have formed.

    • Shake the separatory funnel for about 30 seconds, allow the layers to separate, and then drain and discard the aqueous layer.

  • Drying the Organic Layer:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer. Swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing. This indicates that all the water has been absorbed.

  • Filtration and Solvent Removal:

    • Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. This will yield the crude this compound.

III. Troubleshooting Guide

Problem Possible Cause Solution
Emulsion formation during washing - Vigorous shaking, especially during the initial basic wash.- High concentration of reactants or byproducts.- Allow the mixture to stand for a longer period.- Gently swirl the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Filter the entire mixture through a pad of Celite.
Low yield of final product - Incomplete reaction.- Hydrolysis of the ester during work-up.- Loss of product into the aqueous layer.- Ensure the initial esterification reaction has gone to completion.- Avoid using strong bases for neutralization; use a weak base like NaHCO₃.[1][2][3]- Do not overwash the organic layer. Ensure the correct organic solvent is used to minimize product solubility in the aqueous phase.
Final product is an oil but is expected to be a solid - Presence of impurities (e.g., unreacted starting materials, solvent).- The product may be an oil at room temperature.- Further purify the product by techniques such as column chromatography or recrystallization.- Check the literature for the expected physical state of pure this compound.
Final product is acidic (tested by dissolving a small amount in a neutral solvent and checking pH) - Incomplete neutralization of the acid catalyst.- Re-dissolve the crude product in an organic solvent and repeat the washing steps with saturated sodium bicarbonate solution until the aqueous wash is neutral or slightly basic.
Formation of a precipitate during basic wash - The sodium salt of the unreacted 4-fluorophthalic acid may be precipitating if it is not fully soluble in the aqueous layer.- Add more water to the separatory funnel to dissolve the precipitate. Ensure thorough mixing.

IV. Further Purification

For applications requiring very high purity, the crude this compound obtained after the work-up can be further purified by one of the following methods:

  • Recrystallization: If the product is a solid at room temperature, it can be recrystallized from a suitable solvent or solvent mixture.

  • Column Chromatography: This is a highly effective method for removing both polar and non-polar impurities. A silica gel column with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can be used.

  • Vacuum Distillation: If the product is a liquid with a sufficiently high boiling point, vacuum distillation can be used to separate it from non-volatile impurities.

V. References

  • Huang, J., Nkrumah, P. N., Li, Y., & Appiah-Sefah, G. (2013). Chemical Behavior of Phthalates Under Abiotic Conditions in Landfills. In Phthalates: Characterization, Health Effects and Environmental Fate. Nova Science Publishers, Inc.

  • Staples, C. A., Peterson, D. R., Parkerton, T. F., & Adams, W. J. (1997). The environmental fate of phthalate esters: a literature review. Chemosphere, 35(4), 667-749.

  • Wolfe, N. L., Baughman, G. L., & Paris, D. F. (1980). Error in the estimation of hydrolysis rate constants of phthalate esters from experiments in sterile water. Journal of the Fisheries Board of Canada, 37(7), 1077-1081.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8554, Dimethyl phthalate. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl phthalate. Retrieved from [Link]

  • Dickhut, R. M. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. (Thesis/Dissertation).

  • Thomsen, L., Carlsen, L., & Nielsen, O. J. (2001). Solubilities and surface activities of phthalates investigated by surface tension measurements. Chemosphere, 44(4), 651-656.

  • Patnaik, P. (2001). A comprehensive guide to the hazardous properties of chemical substances. John Wiley & Sons.

  • U.S. Environmental Protection Agency. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Zhang, F., Wang, S., Li, X., Xiao, Y., & Pan, L. (2012). Studies on the Synthetic Process of 4, 5-Dicyano Dimethyl Phthalate. Advanced Materials Research, 550-553, 111-114.

  • Chen, J., Liu, Y., Liu, S., & Ying, G. G. (2011). Removal of phthalate esters from drinking water by ozonation. Journal of hazardous materials, 185(1), 224-230.

  • Hickstein, M. C., et al. (2021). Dimethyl 4,5-di-chloro-phthalate. IUCrData, 6(10), x211043.

  • Google Patents. (n.d.). CN103044371B - Method for preparing 4-fluorophthalic anhydride. Retrieved from

  • Royal Society of Chemistry. (2015). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 51(88), 15886-15896.

  • Wolfe, N. L., et al. (1980). Phthalate ester hydrolysis: linear free energy relationships. Chemosphere, 9(7-8), 403-408.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis and Validation of Dimethyl 4-fluorophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the efficient and reliable synthesis of key intermediates is paramount. Dimethyl 4-fluorophthalate, a fluorinated aromatic compound, serves as a crucial building block in the creation of advanced pharmaceuticals and specialty polymers due to the fluorine atom's ability to enhance metabolic stability and bioavailability.[1] This guide provides an in-depth comparison of synthetic routes for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and robust validation methodologies.

Introduction: The Strategic Importance of Fluorinated Intermediates

The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry to modulate a compound's physicochemical properties.[2][3] Fluorinated esters, such as this compound, are particularly valuable due to the increased electrophilicity of the carbonyl carbon, which enhances reactivity in subsequent nucleophilic substitution reactions.[3] The choice of synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness, making a thorough evaluation of available methods essential for any research or development program.

Part 1: Comparative Analysis of Synthetic Methodologies

Two primary strategies for the synthesis of this compound are presented and compared:

  • Method A: Direct Esterification of 4-Fluorophthalic Acid. This is a classical and straightforward approach involving the acid-catalyzed reaction of 4-fluorophthalic acid with methanol.

  • Method B: Synthesis from Phthalic Anhydride (by analogy). This method adapts the common industrial process for producing dimethyl phthalate, starting from phthalic anhydride and methanol.[4][5][6] While direct literature on the 4-fluoro analogue is sparse, the principles are directly transferable and offer a potentially more cost-effective route if 4-fluorophthalic anhydride is available.

Workflow Overview

The general workflow for both synthetic approaches follows a similar path from starting materials to a fully validated final product.

Synthesis_Validation_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Validation Start Starting Materials (e.g., 4-Fluorophthalic Acid or Anhydride) Reaction Esterification Reaction (Acid Catalyst, Methanol) Start->Reaction  Step 1 Workup Reaction Quenching & Neutralization Reaction->Workup  Step 2 Extraction Liquid-Liquid Extraction Workup->Extraction  Step 3 Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation  Step 4 Purification Purification (e.g., Distillation) Evaporation->Purification  Step 5 Validation Analytical Validation (GC-MS, NMR) Purification->Validation  Step 6 Product Validated Product: Dimethyl 4-fluorophthalate Validation->Product caption Figure 1. General Synthetic and Validation Workflow. Validation_Logic cluster_validation Validation Protocol cluster_results Validation Results Product Purified Product GCMS GC-MS Analysis Product->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR Purity High Purity Confirmed (Single GC Peak) GCMS->Purity MolWeight Correct Molecular Weight (MS: m/z = 212) GCMS->MolWeight Structure Correct Structure Confirmed (Expected NMR Spectra) NMR->Structure Conclusion Identity & Purity Validated Purity->Conclusion MolWeight->Conclusion Structure->Conclusion caption Figure 2. Logic Diagram for Product Validation.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Dimethyl 4-fluorophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis for confirming the structure of Dimethyl 4-fluorophthalate, a key building block in the synthesis of various organic compounds. We will delve into the nuances of spectroscopic techniques, comparing the expected data for this compound with that of its close structural relatives to provide a robust framework for its identification.

The Imperative of Structural Verification

In the realm of chemical synthesis and drug discovery, absolute certainty in the structure of a molecule is paramount. The presence of even minor structural ambiguities can lead to significant deviations in chemical reactivity, biological activity, and ultimately, the success of a research endeavor. Spectroscopic methods provide a non-destructive and highly informative means of elucidating molecular structures. This guide will focus on a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unequivocally confirm the identity of this compound.

To highlight the discerning power of these techniques, we will compare the spectral data of this compound with its non-fluorinated analog, Dimethyl phthalate, and its constitutional isomer, Dimethyl 3-fluorophthalate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment

Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.[1]

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.

  • Data Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, and number of scans.

  • Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Diagram of the ¹H NMR Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Tune & Shim Magnet Tune & Shim Magnet Transfer to NMR Tube->Tune & Shim Magnet Insert Sample Acquire FID Acquire FID Tune & Shim Magnet->Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform Process Data Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Reference to TMS Reference to TMS Phase & Baseline Correction->Reference to TMS Final Spectrum Final Spectrum Reference to TMS->Final Spectrum

Caption: Workflow for acquiring a ¹H NMR spectrum.

Interpreting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the two equivalent methyl ester groups. The key to its identification lies in the splitting patterns of the aromatic protons, which are influenced by both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Expected ¹H NMR Data Comparison:

CompoundAromatic Protons (ppm)Methyl Protons (ppm)
This compound Three distinct multiplets in the aromatic region (approx. 7.0-8.0 ppm) due to H-H and H-F coupling.A singlet at approx. 3.9 ppm, integrating to 6H.
Dimethyl phthalate Two multiplets in the aromatic region (approx. 7.5-7.8 ppm), often appearing as a complex pattern.[2]A singlet at approx. 3.9 ppm, integrating to 6H.[2]
Dimethyl 3-fluorophthalate Four distinct multiplets in the aromatic region, each integrating to 1H, with characteristic H-H and H-F coupling constants.Two distinct singlets for the non-equivalent methyl ester groups.

The presence of a single fluorine atom in the 4-position of this compound breaks the symmetry of the aromatic ring, leading to three chemically distinct aromatic protons. The coupling of these protons to the fluorine atom, in addition to their coupling with each other, will result in a complex but highly informative set of multiplets. In contrast, Dimethyl phthalate exhibits a higher degree of symmetry, resulting in a simpler (though often still complex due to second-order effects) aromatic region. Dimethyl 3-fluorophthalate, another isomer, would show four distinct aromatic signals and, importantly, two separate singlets for the now diastereotopic methyl groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the number and types of carbon atoms in a molecule. The chemical shifts are sensitive to the electronic environment of each carbon, and the presence of fluorine will have a significant impact on the spectrum of this compound.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation and instrument setup are similar to that of ¹H NMR. The primary difference is the type of experiment performed. A proton-decoupled ¹³C NMR experiment is standard, which results in a spectrum with single lines for each unique carbon atom.

Interpreting the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of this compound is expected to show signals for the two ester carbonyl carbons, the six aromatic carbons, and the two equivalent methyl carbons. The carbon atoms directly bonded to or in close proximity to the fluorine atom will exhibit carbon-fluorine (C-F) coupling, which appears as doublets in the spectrum.

Expected ¹³C NMR Data Comparison:

CompoundCarbonyl Carbons (ppm)Aromatic Carbons (ppm)Methyl Carbons (ppm)
This compound ~165-170Six signals, with the carbon directly bonded to fluorine showing a large C-F coupling constant. Other aromatic carbons will show smaller C-F couplings.~52
Dimethyl phthalate ~168Four signals due to symmetry.[2]~52.5[3]
Dimethyl 3-fluorophthalate Two distinct signals.Six signals, with characteristic C-F couplings.Two distinct signals.

The most diagnostic feature in the ¹³C NMR spectrum of this compound will be the large one-bond C-F coupling constant for the carbon at the 4-position. This, combined with the number of aromatic signals and the single methyl carbon signal, provides strong evidence for the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: IR Spectroscopy (Liquid Film)
  • Sample Preparation: For a liquid sample like this compound, a simple and common method is to place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[4][5]

  • Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plates is typically acquired first and automatically subtracted from the sample spectrum.

Diagram of the IR Spectroscopy Logic:

G IR Radiation IR Radiation Sample Sample IR Radiation->Sample Detector Detector Sample->Detector Transmitted Light Spectrum Spectrum Detector->Spectrum Generates

Caption: Principle of IR absorption spectroscopy.

Interpreting the IR Spectrum of this compound

The IR spectrum of this compound will be dominated by strong absorptions corresponding to the ester functional groups and the fluorinated aromatic ring.

Expected IR Absorption Bands (cm⁻¹):

Functional GroupThis compound (Expected)Dimethyl phthalate (Reference)
C=O Stretch (Ester) Strong, sharp peak around 1730 cm⁻¹Strong, sharp peak around 1730 cm⁻¹
C-O Stretch (Ester) Strong peaks in the 1300-1100 cm⁻¹ regionStrong peaks in the 1300-1100 cm⁻¹ region
C-F Stretch Strong absorption in the 1250-1000 cm⁻¹ regionAbsent
Aromatic C=C Stretch Peaks in the 1600-1450 cm⁻¹ regionPeaks in the 1600-1450 cm⁻¹ region
Aromatic C-H Stretch Peaks just above 3000 cm⁻¹Peaks just above 3000 cm⁻¹

The key differentiator in the IR spectrum will be the presence of a strong C-F stretching vibration for this compound, which is absent in the spectrum of Dimethyl phthalate. The exact positions of the other bands will also be subtly influenced by the presence of the fluorine atom.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 10-100 µg/mL.

  • GC Separation: Inject a small volume (typically 1 µL) of the solution into the GC system. The sample is vaporized and separated based on its boiling point and interaction with the GC column.

  • MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) at 70 eV is a common ionization method for this type of analysis. The mass spectrometer then separates and detects the resulting ions.

Interpreting the Mass Spectrum of this compound

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern provides a "fingerprint" that can be used for structural elucidation.

Expected Mass Spectrometry Data:

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 212181 ([M-OCH₃]⁺), 153 ([M-COOCH₃]⁺)
Dimethyl phthalate 194[6]163 ([M-OCH₃]⁺), 135 ([M-COOCH₃]⁺)[6]

The molecular ion peak at m/z 212 will be a clear indicator of the presence of a fluorine atom in this compound compared to the m/z 194 for Dimethyl phthalate. The fragmentation pattern, showing the loss of a methoxy group (-OCH₃) to give a fragment at m/z 181, is a characteristic fragmentation pathway for phthalate esters and further supports the proposed structure.

Conclusion: A Synergistic Approach to Structural Confirmation

The definitive structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the position of the fluorine substituent. IR spectroscopy confirms the presence of the key functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation pattern. By comparing the experimental data with the expected values and with the spectra of closely related compounds, researchers can be highly confident in the identity and purity of their sample. This rigorous approach to structural verification is an indispensable component of high-quality chemical research and development.

References

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033244).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).
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A Researcher's Guide to Purity Assessment of Dimethyl 4-fluorophthalate: A Comparative Analysis of Melting Point and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a key intermediate like Dimethyl 4-fluorophthalate, often utilized in the synthesis of complex APIs and functional materials, rigorous purity assessment is non-negotiable. This guide provides an in-depth comparison of purity determination methods, anchored in the classical technique of melting point analysis and contextualized by modern, orthogonal analytical strategies.

The Principle of Melting Point Depression: A Thermodynamic Fingerprint of Purity

The melting point of a pure, crystalline solid is a distinct physical constant. However, the introduction of an impurity disrupts the uniform crystalline lattice structure.[1][2] This disruption weakens the intermolecular forces holding the solid together, meaning less thermal energy is required to transition the substance from a solid to a liquid phase.[1][2] This phenomenon, known as melting point depression , is the thermodynamic foundation for using melting point as a purity indicator.

Two key observations signify the presence of impurities:

  • Depression of the Melting Point: The temperature at which the substance begins to melt is lower than that of the pure compound.[3][4]

  • Broadening of the Melting Range: The transition from solid to liquid occurs over a wider temperature range compared to the sharp melting of a pure substance (typically > 2 °C for an impure substance versus 0.5–1 °C for a pure one).[1][4][5]

This relationship arises from changes in the system's entropy. An impure liquid has greater disorder (higher entropy) than a pure liquid. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger change in entropy (ΔS) upon melting allows the transition to be spontaneous (ΔG ≤ 0) at a lower temperature (T).[3][4]

Method 1: Purity Assessment by Capillary Melting Point Apparatus

This is a foundational, rapid, and cost-effective technique to gain a preliminary understanding of a sample's purity.[6][7]

Experimental Protocol
  • Sample Preparation:

    • Ensure the this compound sample is completely dry and homogenous. Grind it into a fine powder using a mortar and pestle.

    • Pack the powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end of the tube on a hard surface. Proper packing is crucial for uniform heat transfer.

  • Instrument Setup & Calibration:

    • Before analysis, verify the instrument's accuracy using certified melting point standards (e.g., caffeine, vanillin) that bracket the expected melting point of this compound.

    • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Measurement:

    • Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point (for illustrative purposes, we will use a hypothetical melting point of 55-57 °C for pure this compound).

    • Approximately 15 °C below the expected melting point, reduce the heating rate to 1-2 °C/min. A slow ramp rate is critical for accurately observing the melting transition.

    • Record the temperature at which the first droplet of liquid appears (T1).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (T2).

    • The melting range is reported as T1 - T2.

Interpreting the Results

A sharp melting range (e.g., 55.8 °C - 56.3 °C) close to the literature value for the pure compound suggests high purity. Conversely, a broad and depressed range (e.g., 52.5 °C - 55.0 °C) is a strong indicator of impurities.[5]

Method 2: High-Sensitivity Purity by Differential Scanning Calorimetry (DSC)

DSC offers a more quantitative and automated approach to thermal analysis, measuring the heat flow into a sample as a function of temperature.[8] For purity determination, DSC directly measures the melting point depression and calculates the mole percent of impurities based on the van't Hoff equation .[9][10]

Workflow for DSC Purity Analysis

DSC Purity Workflow cluster_prep Sample & Instrument Preparation cluster_analysis Thermal Analysis cluster_data Data Processing Calibrate Calibrate DSC with Indium Standard Weigh Accurately weigh 1-3 mg of sample into an aluminum pan Calibrate->Weigh Seal Hermetically seal the pan Weigh->Seal Place Place sample and reference pans into DSC cell Seal->Place Equilibrate Equilibrate at a temperature below melting Place->Equilibrate Heat Heat at a slow, constant rate (e.g., 1-2 °C/min) through the melt Equilibrate->Heat Record Record heat flow vs. temperature Heat->Record Integrate Integrate the melting endotherm to get ΔHf Record->Integrate Plot Software plots 1/F vs. Ts Integrate->Plot Calculate Calculate mole % impurity from the van't Hoff equation Plot->Calculate

Caption: Workflow for purity determination using DSC.

Experimental Protocol
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard. This is a self-validating step to ensure instrument performance.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a lightweight aluminum DSC pan and hermetically seal it. An accurate mass is critical for the calculation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its melting point (e.g., 25 °C).

    • Ramp the temperature at a slow, linear rate (e.g., 1 °C/min) through the melting transition to a temperature where melting is complete (e.g., 70 °C).

  • Data Analysis: The instrument software integrates the area of the melting peak to determine the heat of fusion (ΔHƒ) and applies the van't Hoff equation to a plot of the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F). The resulting purity value is a quantitative measure of total soluble impurities.[11][12]

Comparative Analysis: Melting Point vs. DSC

While both methods rely on the same thermodynamic principle, DSC provides a significant leap in data quality and quantitation.

FeatureCapillary Melting PointDifferential Scanning Calorimetry (DSC)
Purity Value Qualitative (inferred from range)Quantitative (mole % impurity calculated)[12][13]
Objectivity Subjective (visual determination)Objective (instrumental measurement)
Sensitivity Lower; may not detect small amounts of impurityHigher; sensitive to small thermal transitions[8]
Information Melting range onlyMelting point, heat of fusion (ΔHƒ), purity value
Sample Size 2-5 mg1-3 mg
Throughput HighModerate
Limitations Operator-dependent, less preciseNot suitable for decomposing compounds or insoluble impurities[9][13]

The Need for Orthogonal Methods: Beyond Thermal Analysis

Thermal methods provide a global assessment of purity based on the bulk thermal properties of the sample.[10] However, they cannot identify or resolve individual impurities. Regulatory bodies and robust scientific practice demand orthogonal methods—analytical techniques that measure the same attribute (purity) using different physicochemical principles—to build a comprehensive and trustworthy purity profile.

Orthogonal Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry.[14] It physically separates the main compound from its impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[14]

  • Principle: A solution of the sample is passed through a column under high pressure. Components interact differently with the column packing material, causing them to elute at different times (retention times). A detector (commonly UV-Vis) quantifies the amount of each component.

  • Why it's Orthogonal: HPLC separates based on polarity and size, a completely different principle from the thermodynamic property of melting. It can separate and quantify impurities that are structurally similar or have similar melting points to the main compound.[15][16]

  • Output: A chromatogram showing peaks for the main compound and each impurity. Purity is typically reported as area percent, which relates the area of the main peak to the total area of all peaks.[17]

Orthogonal Method 2: Quantitative NMR (qNMR)

qNMR is a primary analytical method that can determine purity without the need for a reference standard of the analyte itself.[18][19]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[20] By adding a certified internal standard of known purity and mass to a precisely weighed sample, the purity of the analyte can be calculated by comparing the integrals of specific, non-overlapping peaks from the analyte and the standard.[21][22]

  • Why it's Orthogonal: qNMR measures purity based on the unique magnetic properties of atomic nuclei. It is insensitive to whether an impurity can be chromatographically separated or if it has a UV chromophore, making it an excellent cross-validation tool.[18] It can also detect impurities that HPLC might miss, such as inorganic salts or residual solvents.[18]

Integrated Purity Assessment Strategy

A robust purity assessment does not rely on a single technique. It follows a logical progression from a rapid screen to a quantitative, multi-faceted characterization.

Integrated Purity Assessment Sample Batch of this compound MP Screening: Capillary Melting Point Sample->MP Decision1 Broad/Depressed Range? MP->Decision1 Purify Action: Further Purification Required Decision1->Purify Yes DSC_HPLC Quantitative Analysis: DSC & HPLC Decision1->DSC_HPLC No (Sharp Range) Purify->Sample Decision2 Purity > 99.5% & No New Peaks? DSC_HPLC->Decision2 qNMR Confirmatory Analysis: qNMR (Optional, for reference standard) Decision2->qNMR No / For Qualification Report Final Purity Report Decision2->Report Yes qNMR->Report

Caption: A risk-based workflow for comprehensive purity assessment.

Conclusion and Recommendations

For researchers and drug developers working with this compound, assessing purity by melting point is a valuable, time-honored initial screening tool. Its simplicity and speed provide immediate, albeit qualitative, feedback on the success of a synthesis or purification step.

However, for definitive purity claims, relying solely on thermal analysis is insufficient. The data presented herein demonstrates the superiority of DSC for quantitative thermal analysis, but also underscores the critical importance of orthogonal methods.

Our recommendation is a tiered approach:

  • Screening: Use capillary melting point for rapid, in-process checks.

  • Quantification: Employ high-resolution HPLC as the primary method for separating and quantifying impurities. DSC can serve as an excellent complementary technique to provide a global purity value and confirm the absence of eutectic impurities that might be missed by HPLC.[10][23]

  • Qualification: For qualifying a batch as a reference standard, qNMR should be used to provide an absolute, primary measure of purity that is independent of chromatographic performance.

By integrating these methods, scientists can build a scientifically sound, self-validating, and authoritative purity profile for this compound, ensuring the integrity and success of their downstream research and development efforts.

References

  • Mettler Toledo. (n.d.). What is Melting Point?.
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  • Chemistry LibreTexts. (2022). 6.1C: Melting Point Theory.
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  • ACS Publications. (1986). High-Performance Liquid Chromatography for Determination of Trace Organic Compounds in Aqueous Environmental Samples.
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Sources

A Comparative Guide to the Elemental Analysis of Dimethyl 4-fluorophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a foundational pillar of scientific rigor. Dimethyl 4-fluorophthalate, a key building block in the synthesis of advanced pharmaceuticals and agrochemicals, presents unique analytical challenges due to its fluorinated aromatic structure.[1] The presence of fluorine, while enhancing metabolic stability and bioavailability in final drug products, complicates standard elemental analysis procedures.[1][2]

This guide provides a comprehensive comparison of analytical techniques for the elemental analysis of this compound. We will delve into the nuances of established methods, present supporting data, and offer detailed experimental protocols to ensure accurate and reliable characterization. Our focus will be on providing not just procedural steps, but the underlying scientific rationale to empower researchers in their analytical choices.

The Analytical Challenge of Organofluorine Compounds

The Carbon-Fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry. This inherent stability, while beneficial in drug design, makes complete combustion and subsequent analysis of organofluorine compounds notoriously difficult.[3] Incomplete combustion can lead to the formation of stable intermediates like CF₂, which can interfere with detection systems and result in inaccurate elemental composition data, particularly for carbon and nitrogen.[3]

This guide will compare two primary approaches for the elemental analysis of this compound:

  • Advanced Combustion Ion Chromatography (CIC): A modern, robust technique specifically suited for halogen determination.

  • Modified Carbon, Hydrogen, and Nitrogen (CHN) Analysis: A traditional method adapted for the challenges of fluorinated compounds.

As a point of comparison, we will reference the elemental analysis of its non-fluorinated analog, Dimethyl Phthalate , to highlight the specific adaptations required for accurate analysis of this compound.

Comparative Analysis of Techniques

The choice of analytical technique is critical for obtaining accurate elemental composition data for this compound. Below is a comparative summary of the most relevant methods.

Technique Principle Advantages for this compound Limitations Typical Application
Combustion Ion Chromatography (CIC) Sample is combusted, and the resulting gases are passed through an absorption solution. The fluoride ions are then quantified by ion chromatography.[4][5]Highly accurate and precise for fluorine determination.[4][6] Directly measures total organofluorine content.[7] Less susceptible to matrix effects compared to other techniques.[4]Requires specialized instrumentation. May not provide simultaneous C, H, and N data in a single run.Definitive quantification of fluorine content. Quality control of fluorinated intermediates.
Modified CHN Analysis Sample is combusted in a high-oxygen environment. The resulting CO₂, H₂O, and N₂ are separated and quantified. Modifications for fluorinated compounds include specialized reagents to trap fluorine.[2][3]Provides simultaneous determination of C, H, and N. Widely available instrumentation.Can be prone to inaccuracies for highly fluorinated compounds due to incomplete combustion.[3] Requires careful optimization and validation.Routine determination of C, H, and N percentages. Confirmation of empirical formula.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Sample is introduced into a plasma, which atomizes and ionizes the components. The ions are then separated by mass-to-charge ratio and quantified.[8][9]Extremely high sensitivity for trace elemental impurities.[8][10][11]Not suitable for determining the bulk elemental composition of the primary organic compound. Can suffer from polyatomic interferences.[10][11][12]Analysis of elemental impurities in the final drug product, as per ICH Q3D guidelines.[8]

Experimental Protocols

Protocol 1: Fluorine Determination by Combustion Ion Chromatography (CIC)

This protocol outlines the determination of the total fluorine content in this compound using CIC. The principle involves the complete combustion of the sample, absorption of the resulting hydrogen fluoride (HF) into an aqueous solution, and subsequent quantification of the fluoride ion using ion chromatography.[4][5][6]

Instrumentation:

  • Combustion system with a furnace capable of reaching at least 1100°C.[5]

  • Ion chromatograph equipped with a conductivity detector.[5]

  • Autosampler for solid or liquid samples.

Experimental Workflow:

Sources

Comparing "Dimethyl 4-fluorophthalate" to other phthalate esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide: Dimethyl 4-fluorophthalate vs. Traditional Phthalate Esters

This guide provides a detailed comparison between this compound (DM4FP) and its non-fluorinated analogue, Dimethyl Phthalate (DMP), offering objective analysis and supporting data for researchers, scientists, and professionals in drug development. We will explore how the strategic introduction of a single fluorine atom fundamentally alters the compound's properties and dictates its primary applications, shifting its role from a conventional plasticizer to a specialized synthetic building block.

Introduction: The Impact of Fluorine Substitution

Phthalate esters are a well-established class of diesters derived from phthalic acid, most widely recognized for their role as plasticizers that impart flexibility to polymers like polyvinyl chloride (PVC).[1][2] The vast majority of commercially produced phthalates are utilized for this purpose.[3] However, the functionalization of the phthalate core, such as through halogenation, can dramatically alter the molecule's physicochemical properties and unlock novel applications.

This guide focuses on this compound, a compound whose utility is not defined by its plasticizing capabilities but by its role as a valuable intermediate in the synthesis of complex organic molecules.[4] The introduction of a highly electronegative fluorine atom onto the benzene ring creates unique electronic properties that are leveraged in pharmaceutical and agrochemical research to enhance the metabolic stability and bioavailability of target drug candidates.[4] We will compare DM4FP directly with the common short-chain phthalate, Dimethyl Phthalate (DMP), to illustrate this functional divergence.

Comparative Physicochemical Properties

The foundational differences between DM4FP and DMP begin at the molecular level. The presence of fluorine increases the molecular weight and is predicted to alter properties like boiling point and density due to changes in intermolecular forces and molecular packing.

PropertyThis compound (DM4FP) Dimethyl Phthalate (DMP) Source(s)
Structure [5][6]
CAS Number 110706-50-8131-11-3[5][7]
Molecular Formula C₁₀H₉FO₄C₁₀H₁₀O₄[5][6]
Molecular Weight 212.17 g/mol 194.18 g/mol [5][6]
Appearance Colorless to light yellow liquidColorless, oily liquid[7][8]
Boiling Point 252.0 °C (Predicted)283-284 °C[5][7]
Density 1.252 g/cm³ (Predicted)1.19 g/cm³[5][7]
Water Solubility Poorly soluble (inferred)0.4% (~4 g/L)[7]

Application Focus: Synthetic Intermediate vs. Plasticizer/Solvent

The most significant distinction between DM4FP and DMP is their primary field of application, a direct consequence of their chemical structures.

This compound: A Specialized Building Block

DM4FP is principally used in the synthesis of advanced organic compounds.[4] Its fluorinated aromatic structure makes it a sought-after precursor for molecules with specific biological activities.

  • Pharmaceutical Research : It serves as a key intermediate for designing drugs, where the fluorine atom can improve pharmacokinetic properties such as metabolic stability (by blocking sites of oxidation) and membrane permeability.[4] While direct examples are proprietary, related chlorinated phthalates are used as precursors for drugs in development for treating Alzheimer's disease.[9][10]

  • Agrochemicals : Similar to pharmaceuticals, fluorinated compounds often exhibit enhanced efficacy and stability in agrochemical applications.

The diagram below illustrates a generalized synthetic pathway where DM4FP could be converted into a more complex, biologically active molecule, a common workflow in medicinal chemistry.

G DM4FP This compound (Starting Material) Step1 Step 1: Selective Hydrolysis (e.g., LiOH, THF/H2O) DM4FP->Step1 Intermediate1 Mono-acid Intermediate Step1->Intermediate1 Step2 Step 2: Amide Coupling (e.g., Amine, HBTU, DIPEA) Intermediate1->Step2 Intermediate2 Amide-Ester Derivative Step2->Intermediate2 Step3 Step 3: Saponification (e.g., NaOH, MeOH/H2O) Intermediate2->Step3 FinalProduct Final Product (e.g., Carboxylic Acid for Biological Screening) Step3->FinalProduct

A generalized synthetic pathway using DM4FP.
Dimethyl Phthalate: A Multifunctional Additive

In contrast, DMP's applications are typical of a high-volume industrial chemical. It is used as:

  • A Specialty Plasticizer : While considered too volatile for many PVC applications, it is an effective plasticizer for cellulose-esters like cellulose acetate, which has led to its use in enteric coatings for medicines, lacquers, and some coatings.[6][7]

  • An Insect Repellent : DMP is a known ectoparasiticide, effective against mosquitoes and flies.[7]

  • A Solvent/Fixative : It has been used as a fixative in perfumes and as a solvent for various resins.[7][11]

Comparative Performance Characteristics

While direct experimental comparisons are scarce, we can infer performance differences based on chemical principles and data for analogous compounds.

Thermal Stability

The thermal stability of a plasticizer is critical for polymer processing. The C-F bond is significantly stronger than a C-H bond, suggesting that DM4FP should exhibit higher thermal stability than DMP. This could be a potential advantage in high-temperature processing applications, though its primary use remains in synthesis. Thermogravimetric Analysis (TGA) is the standard method for quantifying this property.

Migration and Leaching

Plasticizer migration from a polymer matrix is a major concern, particularly for consumer goods, medical devices, and food packaging.[1][12][13] Phthalates are not chemically bound to the polymer and can leach out over time.[1][14] The higher polarity and different intermolecular forces introduced by the fluorine atom in DM4FP could alter its compatibility with polymers and reduce its migration rate compared to DMP. Standardized tests, such as ASTM D2199, are required to quantify this tendency.

Biological Activity and Toxicology

The toxicological profile is a critical consideration for any chemical, especially those used in materials with human contact. Phthalates as a class have been scrutinized as potential endocrine-disrupting chemicals (EDCs).[12][15] The data below summarizes the available information.

Toxicological EndpointThis compound (DM4FP) Dimethyl Phthalate (DMP) Source(s)
Acute Oral Toxicity (LD₅₀, rat) Not available8200 mg/kg[16]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationHarmful to aquatic life[5][16]
Primary Exposure Routes Inhalation, ingestion, skin absorption (inferred)Inhalation, ingestion, skin absorption[16]

It is crucial to note that the fluorination which enhances metabolic stability in a final drug molecule also means that DM4FP and its metabolites would have a different toxicokinetic profile than DMP. DMP is rapidly hydrolyzed to its monoester (MMP) and excreted.[7][11][17] The toxicological profile of DM4FP itself is not well-characterized in public literature, reflecting its more specialized, controlled use in synthesis rather than as a high-volume formulation additive.

Key Experimental Protocols for Comparative Analysis

To generate the direct comparative data discussed above, standardized methodologies must be employed. Below are protocols for two key performance experiments.

Protocol 1: Plasticizer Migration (ASTM D2199)

This protocol describes an accelerated test to measure the tendency of a plasticizer to migrate from a vinyl fabric into a lacquer coating.[18][19][20]

Objective: To quantify and compare the migration of DM4FP vs. DMP from a plasticized PVC film.

Methodology:

  • Preparation of Coating: Apply the test lacquer to a glass panel using a drawdown blade to a uniform dry thickness of at least 25 µm. Dry the coating for 24 hours at room temperature followed by 2 hours at 50°C.[21]

  • Sample Preparation: Cut the plasticized vinyl fabric (containing a known concentration of either DM4FP or DMP) into a 51x51 mm square.

  • Assembly: Preheat the coated glass panel and a 51x51 mm glass square for 30 minutes at 50°C. Place the vinyl fabric onto the coated surface and roll with a photographic roller to ensure intimate contact.[21]

  • Incubation: Cover the fabric with aluminum foil, a 6.3 mm thick sponge rubber square, the pre-heated glass square, and a flat-bottom weight to achieve a total weight of 910 g.[21]

  • Accelerated Aging: Place the entire assembly in a forced-convection oven at 50°C for 72 hours.[21][22]

  • Evaluation: After cooling, disassemble the apparatus. View the surface of the lacquer coating at a low angle against a light source. Rate the degree of migration based on any marring, softening, or faint imprinting on a non-quantitative scale.[21][22]

G cluster_prep Preparation cluster_test Testing Procedure cluster_eval Evaluation A 1. Apply Lacquer to Glass Panel B 2. Prepare Plasticized Vinyl Sample (51x51mm) C 3. Assemble Stack: Coating, Vinyl, Foil, Rubber, Glass, Weight B->C D 4. Incubate in Oven (50°C for 72h) C->D E 5. Cool and Disassemble D->E F 6. Visually Inspect Lacquer for Marring/Softening E->F

Workflow for Plasticizer Migration Testing (ASTM D2199).
Protocol 2: Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for comparing the thermal decomposition profiles of neat plasticizer samples.

Objective: To determine the onset of thermal degradation for DM4FP and DMP.

Methodology:

  • Instrument Setup: Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Place 10-15 mg of the liquid plasticizer (DM4FP or DMP) into an inert crucible (e.g., alumina).[23]

  • Analysis Conditions: Place the crucible in the TGA furnace. Purge with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 40 mL/min) to prevent oxidative degradation.[23][24]

  • Temperature Program: Heat the sample from room temperature to a final temperature (e.g., 550°C) at a constant heating rate (e.g., 10 K/min).[23][24]

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Analysis: Plot the mass (%) vs. temperature. The onset of degradation is typically defined as the temperature at which 5% mass loss occurs. Compare the degradation profiles and residual mass of the two compounds.

Conclusion

The comparison between this compound and Dimethyl Phthalate is a clear illustration of structure-function relationships in chemistry.

  • Dimethyl Phthalate (DMP) is a conventional, short-chain phthalate ester with established applications as a specialty plasticizer, solvent, and insect repellent. Its properties and performance are well-characterized for these bulk applications.

  • This compound (DM4FP) is a functionally distinct molecule. The strategic incorporation of a fluorine atom transforms it from a simple additive into a high-value synthetic intermediate.[4] Its primary role is in the construction of complex, fluorinated molecules for the pharmaceutical and agrochemical industries, where fluorine's unique properties can confer enhanced biological stability and efficacy.[4]

While the physicochemical properties of DM4FP suggest it could possess superior characteristics as a plasticizer—namely higher thermal stability and lower migration potential—its significantly higher cost and specialized role in synthesis mean it is not a direct competitor to DMP in traditional plasticizer markets. The choice between these compounds is therefore not one of direct replacement, but of selecting the right tool for a specific, and fundamentally different, application.

References

  • MySkinRecipes. (n.d.).
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  • ChemicalBook. (2025).
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  • Creusot, M., et al. (2021).
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  • Dimethyl Phthalate - SAFETY D
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  • YouTube. (2019). Thermal Stability & Shelf Life Analysis by TGA & FT-IR.
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A Comparative Guide to the Reactivity of Dimethyl 4-fluorophthalate and Dimethyl 4-chlorophthalate in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) stands out as a powerful and widely employed transformation for the synthesis of complex aryl ethers, amines, and thioethers. The choice of substrate, particularly the nature of the halogen substituent, is a critical parameter that dictates the efficiency and feasibility of these reactions. This guide provides an in-depth, objective comparison of the reactivity of two common building blocks: Dimethyl 4-fluorophthalate and Dimethyl 4-chlorophthalate .

The Underlying Principle: Nucleophilic Aromatic Substitution (SNAr)

Unlike nucleophilic substitutions at aliphatic centers (SN1 and SN2), SNAr reactions on aromatic rings proceed via a distinct two-step addition-elimination mechanism.[1] The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The aromaticity of the ring is temporarily disrupted in this step. In the subsequent, typically rapid, elimination step, the leaving group departs, and aromaticity is restored.

The presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for activating the ring towards nucleophilic attack. In the case of this compound and Dimethyl 4-chlorophthalate, the two methoxycarbonyl groups act as moderate EWGs, facilitating the SNAr reaction at the C4 position.

The "Element Effect": Fluorine's Counterintuitive Superiority

In the realm of SNAr reactions, the typical leaving group ability observed in SN1 and SN2 reactions (I > Br > Cl > F) is inverted. For SNAr, the reactivity order is F > Cl ≈ Br > I.[3] This "element effect" is a cornerstone of understanding the reactivity of haloaromatics. The heightened reactivity of fluoroarenes is not due to the ease of C-F bond cleavage, which is in fact the strongest carbon-halogen bond. Instead, it is a consequence of the rate-determining step of the SNAr mechanism.

The initial attack of the nucleophile to form the Meisenheimer complex is the slow, rate-determining step.[1] The high electronegativity of the fluorine atom exerts a powerful inductive electron-withdrawing effect, which significantly stabilizes the negative charge of the Meisenheimer intermediate. This stabilization lowers the activation energy of the first step, thereby accelerating the overall reaction rate. In contrast, the less electronegative chlorine atom provides weaker stabilization to the intermediate.

Reactivity Comparison: this compound vs. Dimethyl 4-chlorophthalate

This compound is significantly more reactive towards nucleophiles than its chloro-analogue. This enhanced reactivity allows for:

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures and with shorter reaction times.

  • Broader Nucleophile Scope: A wider range of weaker nucleophiles can be successfully employed.

  • Higher Yields: The faster reaction rate often leads to higher product yields and fewer side reactions.

Dimethyl 4-chlorophthalate , while less reactive, is still a viable substrate for SNAr reactions, particularly with strong nucleophiles and under more forcing conditions (e.g., higher temperatures, longer reaction times). Its lower cost and availability can sometimes make it an attractive alternative for large-scale syntheses where the reactivity of the fluoro-analogue is not strictly necessary.

Illustrative Reactivity Profile
FeatureThis compoundDimethyl 4-chlorophthalate
Relative Reactivity in SNAr HighModerate
Driving Factor for Reactivity Strong inductive stabilization of the Meisenheimer complex by fluorine.Weaker inductive stabilization by chlorine.
Typical Reaction Conditions Milder (lower temperatures, shorter times).More forcing (higher temperatures, longer times).
Suitable Nucleophiles Wide range, including weaker nucleophiles.Primarily stronger nucleophiles.
Cost-Effectiveness Generally higher cost.Generally lower cost.

Experimental Design for Comparative Analysis

To quantitatively assess the reactivity difference between these two substrates, a robust kinetic study is essential. The following outlines a general experimental workflow.

Workflow for Comparative Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Analysis cluster_comparison Comparison prep_reagents Prepare stock solutions of: - this compound - Dimethyl 4-chlorophthalate - Nucleophile (e.g., piperidine) - Internal Standard (e.g., durene) prep_conditions Set up parallel reactions in a suitable solvent (e.g., DMSO, DMF) at a constant temperature. prep_reagents->prep_conditions initiate_reaction Initiate reactions by adding the nucleophile. prep_conditions->initiate_reaction aliquots Withdraw aliquots at specific time intervals. initiate_reaction->aliquots quench Quench the reaction in each aliquot. aliquots->quench analysis_gc Analyze aliquots by GC-MS or HPLC to determine the concentration of reactants and products. quench->analysis_gc calc_rate Calculate the rate of disappearance of the starting material and the rate of formation of the product. analysis_gc->calc_rate compare_rates Compare the second-order rate constants (k2) for both substrates to quantify the reactivity difference. calc_rate->compare_rates

Caption: A typical experimental workflow for a comparative kinetic analysis.

Mechanistic Rationale: Visualization of the SNAr Pathway

The following diagram illustrates the key steps in the SNAr reaction and highlights the stabilizing role of the halogen substituent.

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Synthetic Applications and Considerations

The choice between this compound and Dimethyl 4-chlorophthalate will ultimately depend on the specific requirements of the synthesis.

  • For the synthesis of novel pharmaceutical intermediates or fine chemicals where high reactivity and yield are paramount, this compound is the superior choice. Its ability to react under milder conditions can also be advantageous when working with sensitive functional groups.

  • For large-scale industrial processes where cost is a major driver and the nucleophile is sufficiently reactive, Dimethyl 4-chlorophthalate may be a more economical option. However, the need for more forcing conditions could lead to higher energy consumption and potentially more byproducts.

Conclusion

In the context of nucleophilic aromatic substitution, this compound exhibits significantly higher reactivity than Dimethyl 4-chlorophthalate. This is a direct consequence of the "element effect," where the high electronegativity of fluorine provides superior stabilization to the rate-determining Meisenheimer intermediate. This fundamental understanding of their relative reactivities is crucial for researchers and chemists in designing efficient and effective synthetic strategies for the creation of novel molecules. While a direct quantitative comparison from a single study is elusive, the foundational principles of physical organic chemistry provide a clear and reliable guide for substrate selection.

References

  • Concerted Nucleophilic Aromatic Substitutions. PMC. National Institutes of Health.
  • SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs. ResearchGate.
  • SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. ResearchGate.
  • Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate. ResearchGate.
  • A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents. ResearchGate.
  • mechanisms of nucleophilic substitution. UCL Discovery.
  • Nucleophilic Substitution Reactions of Diethyl 4-Nitrophenyl Phosphate Triester: Kinetics and Mechanism. ResearchGate.
  • A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. Scientific & Academic Publishing.
  • Kinetics and mechanism of (•)OH mediated degradation of dimethyl phthalate in aqueous solution: experimental and theoretical studies. PubMed. National Center for Biotechnology Information.
  • Pilot study on synthesis of 4-chlorophthalic anhydride. ResearchGate.
  • Synthesis of Dimethyl Tetraarylphthalates by SuzukiMiyaura Reactions of Dimethyl Tetrabromophthalate. ResearchGate.
  • Nucleophilic substitution reactions of ?-chloroacetanilides with benzylamines in dimethyl sulfoxide. ResearchGate.

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A Comparative Guide to the Biological Activity of Dimethyl 4-fluorophthalate Versus Its Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic modification of bioactive scaffolds is a cornerstone of innovation. The introduction of fluorine into a molecular structure is a well-established strategy to modulate its physicochemical and biological properties. This guide provides an in-depth technical comparison of Dimethyl 4-fluorophthalate and its non-fluorinated analog, Dimethyl phthalate (DMP), offering insights into the potential impact of fluorination on biological activity. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes information on the known activities of DMP and draws logical, evidence-based inferences on the expected effects of the 4-fluoro substitution, supported by data from analogous fluorinated aromatic compounds.

Introduction: The Strategic Role of Fluorine in Modulating Bioactivity

Fluorine, the most electronegative element, possesses unique properties that make it a valuable tool in medicinal chemistry.[1][2] Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter the electronic environment of a molecule.[3] This modification can influence a compound's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[1][4] Consequently, the introduction of a fluorine atom can lead to enhanced potency, improved pharmacokinetic profiles, and altered mechanisms of action.[2][5]

This guide focuses on the comparison between this compound and Dimethyl phthalate, exploring how the introduction of a fluorine atom at the C4 position of the phthalate ring may influence its biological activities, including antimicrobial, antifungal, and cytotoxic effects, as well as its potential for enzyme inhibition.

Figure 1: Chemical structures of the compounds.

Comparative Biological Activities: Inferences and Known Data

While direct head-to-head studies are scarce, we can project the potential impact of fluorination on this compound by examining the known biological profile of Dimethyl phthalate and the established principles of fluorine in drug design.

Antimicrobial and Antifungal Activity

Dimethyl Phthalate (DMP): Phthalate esters, including DMP, have been reported to possess antimicrobial properties.[6][7] The proposed mechanism for their antibacterial action involves the disruption of the cell membrane's structural integrity.[8] Studies on Pseudomonas fluorescens have shown that DMP can increase the fluidity of the cell membrane, leading to inhibited growth and glucose utilization.[8][9]

Expected Impact of Fluorination (this compound): The introduction of a fluorine atom can enhance the lipophilicity of a molecule, potentially leading to increased penetration of microbial cell membranes.[10] This enhanced uptake could translate to more potent antimicrobial and antifungal activity. Studies on other fluorinated aromatic compounds have demonstrated that fluorination can significantly increase their efficacy against various microbial strains. Furthermore, the strong electron-withdrawing nature of fluorine can alter the electronic distribution of the phthalate ring, which may influence its interaction with microbial targets.

Cytotoxic Activity

Dimethyl Phthalate (DMP): DMP has been shown to exhibit cytotoxicity in various cell lines. The mechanisms underlying its toxicity are multifaceted and include the induction of oxidative stress, DNA damage, and apoptosis.[1][11] In some cell types, DMP has been observed to trigger apoptosis through caspase-dependent pathways.[1][2]

Expected Impact of Fluorination (this compound): The effect of fluorination on cytotoxicity is context-dependent. In some cases, fluorination can increase the cytotoxic potential of a compound due to enhanced cellular uptake and altered interactions with intracellular targets. For instance, some fluorinated chalcone derivatives have shown enhanced anticancer activity compared to their non-fluorinated counterparts. Conversely, in other contexts, fluorination has been used to reduce off-target toxicity. Therefore, the cytotoxic profile of this compound would need to be empirically determined.

Enzyme Inhibition

Dimethyl Phthalate (DMP): DMP and its metabolites have been shown to interact with and inhibit various enzymes. For example, some phthalates can inhibit carboxylesterases, which are crucial for the metabolism of many endogenous and exogenous compounds.[12] Additionally, DMP has been shown to affect the activity of antioxidant enzymes like catalase and superoxide dismutase.[8]

Expected Impact of Fluorination (this compound): Fluorine's ability to form strong bonds and participate in hydrogen bonding can significantly enhance a molecule's binding affinity to an enzyme's active site.[13] This can lead to more potent and selective enzyme inhibition. For example, fluorinated ketones are known to be potent inhibitors of serine proteases.[2] The electron-withdrawing effect of the fluorine atom in this compound could alter the reactivity of the ester groups, potentially making it a more effective inhibitor of certain hydrolases or other enzymes.

Experimental Protocols for Comparative Analysis

To facilitate direct comparison, the following detailed experimental protocols are provided. These standardized assays are essential for generating robust and reproducible data.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Test Compounds:

    • Prepare stock solutions of this compound and Dimethyl phthalate in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial twofold dilutions of the stock solutions in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Figure 2: Workflow for Antimicrobial Susceptibility Testing.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3 adapted)

This protocol is used to determine the MIC of a compound against fungal species.

Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of fungal cells in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.

  • Preparation of Test Compounds:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial twofold dilutions in RPMI-1640 medium in a 96-well plate.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.

    • Include growth and sterility controls.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant reduction in fungal growth (typically ≥50%) compared to the growth control.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[4][13]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the existing medium with the medium containing the test compounds.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Figure 3: Workflow for MTT Cytotoxicity Assay.
Enzyme Inhibition Assay (General Spectrophotometric Method)

This general protocol can be adapted for various enzymes where the reaction results in a change in absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme, substrate, and test compounds.

    • Prepare a suitable buffer for the enzymatic reaction.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Buffer and solvent (without enzyme or substrate).

    • Control wells (100% activity): Buffer, enzyme, and solvent.

    • Test wells: Buffer, enzyme, and various concentrations of the test compound.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the reaction by adding the substrate to all wells.

  • Measurement:

    • Immediately measure the change in absorbance at a specific wavelength over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)

MicroorganismDimethyl phthalateThis compound
Staphylococcus aureus
Escherichia coli
Candida albicans

Table 2: Hypothetical Comparative Cytotoxicity (IC₅₀ in µM)

Cell LineDimethyl phthalateThis compound
HeLa (Cervical Cancer)
MCF-7 (Breast Cancer)
A549 (Lung Cancer)

Table 3: Hypothetical Comparative Enzyme Inhibition (IC₅₀ in µM)

EnzymeDimethyl phthalateThis compound
Carboxylesterase 1
Trypsin
Lipase

Conclusion and Future Directions

The introduction of a fluorine atom at the C4 position of the phthalate ring in this compound is anticipated to modulate its biological activity compared to the non-fluorinated analog, Dimethyl phthalate. Based on established principles of medicinal chemistry, it is plausible that the fluorinated compound will exhibit enhanced antimicrobial and enzyme inhibitory activities due to increased lipophilicity and altered electronic properties. However, the effect on cytotoxicity is less predictable and requires empirical validation.

This guide provides a comprehensive framework, including detailed experimental protocols, for researchers to conduct direct comparative studies and elucidate the structure-activity relationships of these compounds. Such studies are crucial for advancing our understanding of the role of fluorination in drug design and for the potential development of novel therapeutic agents.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Wang, Y., et al. (2016). Study on the mechanism of action between dimethyl phthalate and herring sperm DNA at molecular level. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 169, 137-144.
  • Silverman, R. B., & Holladay, M. W. (2014). The organic chemistry of drug design and drug action. Academic press.
  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of Fluorine Chemistry, 109(1), 3-11.
  • Kirk, K. L. (2006). Fluorination in medicinal chemistry: methods, strategies, and recent developments. Organic Process Research & Development, 10(2), 381-395.
  • Clinical and Laboratory Standards Institute. (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eleventh Edition. CLSI.
  • Wang, F., et al. (2021). Dimethyl phthalate destroys the cell membrane structural integrity of Pseudomonas fluorescens. Frontiers in Microbiology, 12, 748817.
  • Wikipedia contributors. (2023, December 19). Dimethyl phthalate. In Wikipedia, The Free Encyclopedia.
  • Clinical and Laboratory Standards Institute. (2017). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. CLSI.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern medicinal chemistry. Journal of Fluorine Chemistry, 127(3), 303-319.
  • van der Waals, J. D. (1873).
  • Pauling, L. (1960). The Nature of the Chemical Bond and the Structure of Molecules and Crystals: An Introduction to Modern Structural Chemistry (3rd ed.). Cornell University Press.
  • La-Viec, G., et al. (2023). Inhibitory effects of phthalate esters (PAEs) and phthalate monoesters towards human carboxylesterases (CESs). Toxicology and Applied Pharmacology, 482, 116785.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Chi, Y., et al. (2022). Dimethyl phthalate induces blood immunotoxicity through oxidative damage and caspase-dependent apoptosis. Science of The Total Environment, 838, 156047.
  • H. W. T. Wenzel, R. H. T. (2021). Phthalic Acid Esters: Natural Sources and Biological Activities. Toxins, 13(7), 495.
  • Wang, Y., et al. (2019). Impacts of dimethyl phthalate on the bacterial community and functions in black soils. Frontiers in Microbiology, 10, 236.
  • Love, D. C., et al. (2012). Mechanisms of phthalate ester toxicity in the female reproductive system. Environmental Health Perspectives, 120(4), 543-549.
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • ResearchGate. (2024). Enzyme inhibition by fluoro compounds.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays.
  • Al-Saleh, I. (2021). Phthalates and Their Impacts on Human Health. Healthcare (Basel, Switzerland), 9(5), 603.
  • Radke, E. G., et al. (2020). Phthalate exposure and health outcomes: A systematic review of systematic reviews.
  • JoVE. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.

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A Senior Application Scientist's Guide to Differentiating Dimethyl 4-fluorophthalate Isomers Through Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise identification of constitutional isomers is a critical step that underpins the reliability and reproducibility of their work. The introduction of a single fluorine atom to the aromatic ring of dimethyl phthalate creates three positional isomers: dimethyl 3-fluorophthalate, dimethyl 4-fluorophthalate, and dimethyl 5-fluorophthalate. While these molecules share the same molecular weight and formula, their distinct structural arrangements lead to unique spectroscopic signatures. This guide provides an in-depth comparison of the expected spectroscopic data for these isomers, offering a framework for their unambiguous identification using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Imperative of Isomeric Purity

In pharmaceutical development, the seemingly subtle difference in the position of a functional group can drastically alter a molecule's biological activity, metabolic stability, and toxicity profile. Similarly, in materials science, the isomeric purity of monomers can significantly influence the physical and chemical properties of a polymer. Therefore, robust analytical methods to differentiate and confirm the identity of these isomers are not just a matter of good practice but a necessity for regulatory compliance and the success of a research endeavor.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a detailed map of the substitution pattern on the benzene ring.

The two methoxy groups of all three isomers are expected to appear as sharp singlets around 3.9 ppm. The primary differences will manifest in the aromatic region (typically 7.0-8.0 ppm). The fluorine atom introduces complexity through hydrogen-fluorine (H-F) coupling, which is transmitted through bonds and space.

Expected ¹H NMR Data Comparison

IsomerAromatic Proton Environment and Expected Splitting Patterns
Dimethyl 3-fluorophthalate Three distinct aromatic protons. Expect complex multiplets due to H-H and H-F coupling. The proton ortho to the fluorine will show the largest H-F coupling.
This compound Three distinct aromatic protons. The symmetry is lower than the 5-fluoro isomer. Expect complex multiplets with characteristic H-F couplings.
Dimethyl 5-fluorophthalate Due to symmetry, there are two chemically equivalent protons and one unique proton. This will simplify the spectrum compared to the other two isomers. Expect a doublet of doublets and a triplet (or a more complex multiplet depending on the coupling constants).

Causality Behind Experimental Observations: The number of unique proton signals in the aromatic region directly corresponds to the symmetry of the molecule. The magnitude of the H-F coupling constant is dependent on the number of bonds separating the proton and the fluorine atom, with ortho-coupling (³JHF) being larger than meta-coupling (⁴JHF), which in turn is larger than para-coupling (⁵JHF).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, offering insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the substituents, and the presence of fluorine introduces carbon-fluorine (C-F) coupling.

Expected ¹³C NMR Data Comparison

IsomerExpected Number of Aromatic Carbon Signals and Key Features
Dimethyl 3-fluorophthalate Six unique aromatic carbon signals. The carbon directly bonded to the fluorine will appear as a doublet with a large ¹JCF coupling constant (typically >240 Hz).
This compound Six unique aromatic carbon signals. The carbon bonded to fluorine will show a large ¹JCF coupling. Other aromatic carbons will exhibit smaller ²JCF, ³JCF, and ⁴JCF couplings.
Dimethyl 5-fluorophthalate Due to symmetry, expect four unique aromatic carbon signals. The carbon attached to fluorine will have a large ¹JCF coupling constant.

Expert Insight: The large one-bond carbon-fluorine coupling constant (¹JCF) is a definitive indicator of the carbon atom directly attached to the fluorine. The magnitude of longer-range C-F coupling constants can also provide valuable structural information.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational modes of a molecule. While the carbonyl (C=O) stretch of the ester groups will be prominent in all three isomers (around 1730 cm⁻¹), the key differentiating features will be in the "fingerprint region" (below 1500 cm⁻¹), particularly the C-H out-of-plane bending vibrations of the aromatic ring. The substitution pattern on the benzene ring dictates the number and position of these bands.

Expected IR Data Comparison

IsomerExpected C-H Out-of-Plane Bending Absorptions
Dimethyl 3-fluorophthalate As a 1,2,3-trisubstituted benzene derivative, expect characteristic bands in the 810-750 cm⁻¹ region.
This compound As a 1,2,4-trisubstituted benzene derivative, expect characteristic bands in the 885-805 cm⁻¹ region.
Dimethyl 5-fluorophthalate As a 1,3,5-trisubstituted benzene derivative, expect a strong band in the 860-810 cm⁻¹ region and another in the 730-675 cm⁻¹ region.

Trustworthiness of the Protocol: The C-H out-of-plane bending vibrations are reliable indicators of the substitution pattern on an aromatic ring. By comparing the observed bands to established correlation charts, one can confidently assign the isomeric structure.

Mass Spectrometry: Unveiling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For the dimethyl fluorophthalate isomers, the molecular ion peak (M⁺) will be observed at m/z 212. The fragmentation pattern will be crucial for differentiation. A common fragmentation pathway for phthalate esters is the loss of a methoxy group (-OCH₃) to give an [M-31]⁺ ion. For dimethyl phthalate, a characteristic peak is often observed at m/z 163, corresponding to the loss of a methoxy radical followed by the loss of formaldehyde. The presence of the fluorine atom may influence the relative abundance of these fragments.

Expected Mass Spectrometry Data

IsomerExpected Key Fragments (m/z)
All Isomers Molecular Ion (M⁺): 212
[M-OCH₃]⁺: 181
A fragment corresponding to the fluorinated phthalic anhydride cation is also possible.

Authoritative Grounding: The fragmentation of phthalate esters is well-documented. The primary fragmentation involves the ester groups, and the position of the fluorine atom is likely to have a more subtle effect on the relative intensities of the fragment ions rather than creating entirely new fragmentation pathways under standard electron ionization (EI) conditions.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

Caption: Workflow for NMR sample preparation.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquire Spectrum: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Caption: Standard workflow for ATR FT-IR analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method Development: Select a suitable GC column (e.g., a non-polar DB-5ms) and develop a temperature program that effectively separates the isomers if analyzing a mixture.

  • MS Parameters: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300) in electron ionization (EI) mode.

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC-MS system.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluting peak.

Caption: Generalized protocol for GC-MS analysis.

Conclusion

The differentiation of this compound and its positional isomers is a task readily achievable through a systematic application of standard spectroscopic techniques. While mass spectrometry will confirm the molecular weight, ¹H and ¹³C NMR will provide the most definitive structural information through the analysis of chemical shifts and coupling constants. IR spectroscopy serves as a valuable complementary technique, offering confirmation of the substitution pattern. By understanding the principles behind how the fluorine substituent influences each type of spectrum, researchers can confidently identify these isomers, ensuring the integrity and success of their scientific endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • NIST Chemistry WebBook. (n.d.). Dimethyl phthalate. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

A Comparative Guide to Dimethyl 4-fluorophthalate and Dimethyl 4-bromophthalate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic and medicinal chemistry, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, scalability, and overall success of a synthetic campaign. Among the myriad of choices for introducing a substituted phthalate moiety, Dimethyl 4-fluorophthalate and Dimethyl 4-bromophthalate are two common yet distinct options. This guide provides an in-depth technical comparison of these two reagents in the context of palladium-catalyzed cross-coupling reactions, offering field-proven insights to inform your experimental design.

At a Glance: Key Physicochemical and Cost Considerations

Before delving into their reactivity, a summary of the fundamental properties and commercial availability of these two phthalate derivatives is warranted.

PropertyThis compoundDimethyl 4-bromophthalate
CAS Number 110706-50-8[1]87639-57-4[2][3]
Molecular Formula C₁₀H₉FO₄[1][4]C₁₀H₉BrO₄[3][5]
Molecular Weight 212.17 g/mol [1][4]273.08 g/mol [3][5]
Appearance Colorless to light yellow liquid[1]White to yellow solid or colorless oil[2]
Boiling Point ~252 °C (Predicted)[1]177-178 °C @ 13 Torr[2]
Relative Cost Generally higherGenerally lower

Note: Prices are subject to change and vary by supplier. The provided information reflects general market trends.

The Decisive Factor: A Tale of Two Carbon-Halogen Bonds

The fundamental difference in the cross-coupling performance of this compound and Dimethyl 4-bromophthalate lies in the inherent properties of the C-F and C-Br bonds. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the energy of the carbon-halogen (C-X) bond, which must be cleaved during the rate-determining oxidative addition step of the catalytic cycle.

The generally accepted trend for this reactivity is: C-I > C-Br > C-Cl >> C-F .

This trend is a direct consequence of the bond dissociation energies (BDEs). The C-F bond is the strongest single bond in organic chemistry, making it significantly less reactive than the C-Br bond. This high bond strength poses a considerable challenge for oxidative addition to a low-valent metal center, such as Pd(0).

BondBond Dissociation Energy (kcal/mol)
C-F~116
C-Cl~81
C-Br~68
C-I~51

Source: Adapted from general organic chemistry principles.

This substantial difference in bond strength underpins the divergent reactivity profiles of our two subject molecules.

Mechanistic Insights: The Oxidative Addition Step

The catalytic cycle for most palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, and Buchwald-Hartwig) begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. This step is almost always the rate-determining step and is where the difference between the C-F and C-Br bond becomes most apparent.

Catalytic_Cycle cluster_main Generalized Cross-Coupling Catalytic Cycle cluster_reactivity Relative Rates of Oxidative Addition Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(X)-L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)RL2 Ar-Pd(II)(R)-L₂ ArPd(II)XL2->ArPd(II)RL2 Transmetalation (R-M) ArPd(II)RL2->Pd(0)L2 Reductive Elimination ArR Ar-R ArPd(II)RL2->ArR CBr Ar-Br (Dimethyl 4-bromophthalate) Faster, Milder Conditions CF Ar-F (this compound) Slower, Harsher Conditions

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

For Dimethyl 4-bromophthalate , the relatively weaker C-Br bond allows for oxidative addition to occur under milder conditions with a wider range of palladium catalysts and ligands. In contrast, the formidable strength of the C-F bond in This compound necessitates more specialized and highly active catalytic systems, often requiring higher temperatures, stronger bases, and more electron-rich, bulky phosphine or N-heterocyclic carbene (NHC) ligands to facilitate this challenging step.

Performance in Key Cross-Coupling Reactions: A Theoretical and Practical Comparison

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron species, is a cornerstone of modern organic synthesis.

  • Dimethyl 4-bromophthalate: This substrate is expected to perform well in Suzuki-Miyaura couplings under standard conditions. A wide variety of palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) and ligands can be employed, and the reactions typically proceed to high yields at moderate temperatures.

  • This compound: Coupling of this substrate is significantly more challenging and requires specialized conditions. The use of highly active catalysts, often featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands, is generally necessary. Higher reaction temperatures and stronger bases are also common requirements to achieve reasonable yields.

Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

The following is a general procedure for a Suzuki-Miyaura coupling, which would be applicable to Dimethyl 4-bromophthalate.

  • To a flame-dried Schlenk flask, add Dimethyl 4-bromophthalate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).

  • Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3]

  • Dimethyl 4-bromophthalate: This substrate is a reliable coupling partner in Buchwald-Hartwig aminations. A variety of second and third-generation Buchwald-Hartwig ligands (e.g., BINAP, Xantphos, Josiphos) in combination with a palladium precursor will effectively catalyze the reaction.

  • This compound: Similar to the Suzuki-Miyaura coupling, the C-N coupling of this compound is challenging. It necessitates the use of state-of-the-art, highly active catalyst systems, often employing bulky biarylphosphine ligands. The reaction conditions are typically more forcing than those required for the bromo-analogue.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[6]

  • Dimethyl 4-bromophthalate: This substrate is amenable to Sonogashira coupling under standard conditions, which typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.[6] Copper-free conditions have also been developed and are effective for aryl bromides.

  • This compound: The Sonogashira coupling of aryl fluorides is rare and requires highly specialized catalytic systems. Often, stoichiometric activation methods or the use of directing groups are necessary to achieve this transformation. For practical purposes, Dimethyl 4-bromophthalate is the far superior choice for Sonogashira couplings.

Practical Considerations and Experimental Choices

The choice between this compound and Dimethyl 4-bromophthalate extends beyond mere reactivity and has practical implications for your research.

A workflow to guide the selection between the two substrates.
When to Choose Dimethyl 4-bromophthalate:
  • Versatility and Reliability: For most standard cross-coupling reactions, the bromo-derivative offers a more reliable and predictable outcome with a broader range of commercially available catalysts and ligands.

  • Milder Reaction Conditions: The lower C-Br bond energy allows for reactions to be conducted at lower temperatures and with weaker bases, which is advantageous for substrates with sensitive functional groups.

  • Cost-Effectiveness: Dimethyl 4-bromophthalate is generally more affordable and widely available from a larger number of suppliers.

When to Consider this compound:
  • Orthogonal Reactivity: In a molecule containing multiple different halogen atoms (e.g., a bromo and a fluoro substituent), the C-Br bond can be selectively functionalized while leaving the C-F bond intact for a subsequent transformation. This "late-stage functionalization" is a powerful strategy in complex molecule synthesis.

  • Unique Applications: The presence of a fluorine atom can impart desirable properties to the final molecule, such as increased metabolic stability or altered electronic properties. If the target molecule must contain a fluorine atom at this position, then starting with this compound is necessary.

  • Challenging Syntheses: For academic or process development research focused on pushing the boundaries of C-F activation, this substrate serves as an excellent, albeit challenging, model system.

Conclusion

In the comparative analysis of this compound and Dimethyl 4-bromophthalate for cross-coupling reactions, the latter emerges as the more versatile, cost-effective, and generally reactive substrate. Its favorable C-Br bond dissociation energy allows for a wider range of transformations under milder conditions.

This compound, while presenting a significant synthetic hurdle due to the inertness of the C-F bond, offers unique opportunities for selective, late-stage functionalization and for the introduction of fluorine to impart specific properties to the target molecule. The successful application of this substrate, however, is contingent on access to specialized, highly active catalyst systems and a willingness to employ more forcing reaction conditions.

As a Senior Application Scientist, my recommendation is to favor Dimethyl 4-bromophthalate for general synthetic applications where a 4-substituted phthalate is desired. Reserve the use of This compound for specific strategic applications where its unique properties of low reactivity or the incorporation of fluorine are essential to the overall synthetic goal.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis (pp. 673-779). John Wiley & Sons, Inc.
  • MySkinRecipes.
  • MDPI.
  • Wikipedia. Sonogashira coupling. [Link]

Sources

A Comparative In-Vitro Analysis of Fluorinated Phthalate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the in-vitro evaluation of fluorinated phthalate derivatives, offering a comparative perspective against their widely studied non-fluorinated counterparts. As the landscape of plasticizers and industrial chemicals evolves, understanding the biological impact of modifications such as fluorination is paramount for researchers, scientists, and drug development professionals. This document is designed to be a practical resource, detailing the causality behind experimental choices and providing robust, self-validating protocols.

Introduction: The Rationale for Fluorinating Phthalates

Phthalate esters are a class of chemicals primarily used as plasticizers to enhance the flexibility and durability of polymers. However, concerns over their potential endocrine-disrupting properties and other toxic effects have led to increased scrutiny and regulation of common phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP)[1].

The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets[2][3]. It is hypothesized that the fluorination of phthalates could alter their biological activity, potentially leading to either increased or decreased toxicity. Understanding these effects is crucial for the rational design of safer alternatives and for assessing the environmental and health impact of novel fluorinated compounds.

This guide will delve into the in-vitro methodologies used to assess and compare the biological activity of fluorinated phthalate derivatives. While direct comparative in-vitro studies on a wide range of fluorinated versus non-fluorinated phthalates are not extensively available in the public literature, this guide will provide the foundational knowledge and detailed protocols to enable researchers to conduct such critical investigations. We will draw upon established protocols for non-fluorinated phthalates and the known effects of fluorination on other classes of compounds to build a comprehensive framework for in-vitro evaluation.

Key In-Vitro Assays for Comparative Analysis

A battery of in-vitro assays is essential to build a comprehensive toxicological profile of fluorinated phthalate derivatives and compare them to their non-fluorinated analogues. The following assays are fundamental for assessing cytotoxicity and endocrine-disrupting potential.

Cytotoxicity Assays: Assessing Cell Viability and Membrane Integrity

Cytotoxicity assays are the first step in evaluating the potential toxicity of a compound. They provide a quantitative measure of a substance's ability to cause cell death or damage cellular functions.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability[4]. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells[5][6][7]. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Endocrine Disruption Assays: Evaluating Hormonal Activity

Phthalates are well-known for their potential to interfere with the endocrine system[8][9][10]. Therefore, it is crucial to assess the hormonal activity of their fluorinated derivatives.

This assay determines the ability of a test compound to bind to the estrogen receptor, which is a key mechanism of endocrine disruption[11][12][13]. It is a competitive assay where the test compound competes with a radiolabeled estrogen, typically [3H]-17β-estradiol, for binding to the ER.

This assay assesses the ability of a compound to activate or inhibit the androgen receptor, another important target for endocrine disruptors[14][15][16][17]. It typically uses a reporter gene, such as luciferase, linked to an androgen-responsive promoter.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key in-vitro assays. These protocols are based on established methods and can be adapted for the specific fluorinated phthalate derivatives under investigation.

General Cell Culture and Treatment
  • Cell Lines: For general cytotoxicity, human cell lines such as HepG2 (liver carcinoma)[18][19] and MCF-7 (breast cancer) are commonly used. For endocrine activity, specific cell lines like MCF-7 (expressing estrogen receptor) and MDA-kb2 (expressing androgen and glucocorticoid receptors) are appropriate[14][17].

  • Culture Conditions: Cells should be maintained in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Fluorinated and non-fluorinated phthalate derivatives should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions. Serial dilutions are then made in the cell culture medium to achieve the desired final concentrations. The final solvent concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Target cells (e.g., HepG2)

  • Complete cell culture medium

  • Test compounds (fluorinated and non-fluorinated phthalates)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent) and blank controls (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[18]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.[18]

  • Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[18]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 540 nm or 570 nm using a microplate reader.[18]

  • Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate the percentage of cell viability as: (% Viability) = (Absorbance of treated cells / Absorbance of vehicle control) x 100.

Protocol 2: LDH Cytotoxicity Assay

This protocol is also designed for a 96-well plate format.

Materials:

  • Target cells (e.g., MCF-7)

  • Complete cell culture medium (preferably with low serum to reduce background LDH)

  • Test compounds

  • LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls in triplicate:

    • Vehicle Control: Cells treated with vehicle only (for spontaneous LDH release).

    • Positive Control: Cells treated with a known cytotoxic agent or the lysis buffer provided in the kit (for maximum LDH release).

    • Blank Control: Medium only.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant, following the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.

  • Stopping the Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate the percentage of cytotoxicity as: (% Cytotoxicity) = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)] x 100.

Protocol 3: Estrogen Receptor Competitive Binding Assay

This protocol is based on the use of rat uterine cytosol as a source of estrogen receptors.

Materials:

  • Rat uterine cytosol preparation[11]

  • [3H]-17β-estradiol (radiolabeled ligand)

  • Non-labeled 17β-estradiol (for standard curve)

  • Test compounds

  • Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[11]

  • Hydroxylapatite (HAP) slurry

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and non-labeled 17β-estradiol in the assay buffer. Prepare a working solution of [3H]-17β-estradiol.

  • Binding Reaction: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of either the non-labeled 17β-estradiol (for the standard curve) or the test compound.

  • Initiation of Binding: Add the rat uterine cytosol preparation to each tube to initiate the binding reaction.

  • Incubation: Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to bind the receptor-ligand complexes. Vortex and incubate on ice.

  • Washing: Wash the HAP pellets multiple times with cold assay buffer to remove the unbound radioligand. Centrifuge and decant the supernatant after each wash.

  • Quantification: Add scintillation cocktail to each tube containing the HAP pellet. Vortex and measure the radioactivity using a scintillation counter.

  • Data Analysis: Generate a standard curve by plotting the percentage of [3H]-17β-estradiol binding against the concentration of non-labeled 17β-estradiol. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The relative binding affinity (RBA) can be calculated as: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Protocol 4: Androgen Receptor Transactivation Assay

This protocol utilizes the MDA-kb2 cell line, which contains an androgen-responsive luciferase reporter gene.

Materials:

  • MDA-kb2 cells

  • Cell culture medium

  • Test compounds

  • Dihydrotestosterone (DHT) as a positive control agonist

  • An AR antagonist (e.g., flutamide) as a positive control antagonist

  • Luciferase assay reagent

  • 96-well luminometer plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed MDA-kb2 cells in a 96-well white, clear-bottom plate at an appropriate density and incubate for 24 hours.

  • Agonist Assay: To test for androgenic activity, treat the cells with serial dilutions of the test compounds. Include a vehicle control and a positive control (DHT).

  • Antagonist Assay: To test for anti-androgenic activity, treat the cells with serial dilutions of the test compounds in the presence of a fixed concentration of DHT (a concentration that gives a submaximal response).

  • Incubation: Incubate the plates for 24 hours.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using a lysis buffer compatible with the luciferase assay system.

  • Luciferase Assay: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • Data Analysis:

    • Agonist Activity: Normalize the luciferase activity to the vehicle control. Plot the fold induction against the concentration of the test compound to determine the EC50 (the concentration that produces 50% of the maximal response).

    • Antagonist Activity: Normalize the luciferase activity to the DHT-only control. Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of the DHT-induced activity).

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in structured tables. This allows for easy comparison of the performance of fluorinated phthalate derivatives with their non-fluorinated alternatives.

Table 1: Comparative Cytotoxicity of a Fluorinated Phthalate Derivative and its Non-Fluorinated Analogue

CompoundCell LineAssayEndpointIC50 (µM)
Non-Fluorinated PhthalateHepG2MTTViability[Insert Value]
Mono-fluorinated PhthalateHepG2MTTViability[Insert Value]
Non-Fluorinated PhthalateMCF-7LDHCytotoxicity[Insert Value]
Mono-fluorinated PhthalateMCF-7LDHCytotoxicity[Insert Value]

Table 2: Comparative Endocrine Activity of a Fluorinated Phthalate Derivative and its Non-Fluorinated Analogue

CompoundAssayEndpointRelative Binding Affinity (%) / IC50 (µM)
Non-Fluorinated PhthalateER BindingRBA[Insert Value]
Mono-fluorinated PhthalateER BindingRBA[Insert Value]
Non-Fluorinated PhthalateAR Transactivation (Antagonist)IC50[Insert Value]
Mono-fluorinated PhthalateAR Transactivation (Antagonist)IC50[Insert Value]

Visualization of Experimental Workflows and Signaling Pathways

Visual diagrams are crucial for understanding the complex relationships in biological systems and experimental designs.

experimental_workflow cluster_prep Preparation cluster_assays In-Vitro Assays cluster_analysis Data Analysis & Comparison cell_culture Cell Culture (e.g., HepG2, MCF-7) cytotoxicity Cytotoxicity Assays (MTT & LDH) cell_culture->cytotoxicity endocrine Endocrine Disruption Assays (ER Binding & AR Transactivation) cell_culture->endocrine compound_prep Compound Preparation (Fluorinated & Non-fluorinated Phthalates) compound_prep->cytotoxicity compound_prep->endocrine data_acq Data Acquisition (Absorbance, Luminescence, Radioactivity) cytotoxicity->data_acq endocrine->data_acq data_analysis Data Analysis (IC50/EC50 Calculation) data_acq->data_analysis comparison Comparative Analysis data_analysis->comparison

Caption: A generalized workflow for the in-vitro comparative analysis of fluorinated and non-fluorinated phthalate derivatives.

endocrine_disruption_pathway cluster_ligand Ligand Binding cluster_cellular_response Cellular Response phthalate Phthalate Derivative (Fluorinated or Non-fluorinated) receptor Hormone Receptor (ER or AR) phthalate->receptor Binds to transactivation Receptor Transactivation or Inhibition receptor->transactivation gene_expression Altered Gene Expression transactivation->gene_expression adverse_outcome Potential Adverse Outcome gene_expression->adverse_outcome

Caption: A simplified signaling pathway illustrating the potential mechanism of endocrine disruption by phthalate derivatives.

Analytical Methods for In-Vitro Studies

Accurate quantification of the test compounds and their potential metabolites in the in-vitro systems is crucial for understanding their fate and interpreting the toxicological data.

Sample Preparation: For analysis of phthalates in cell culture media or cell lysates, a sample pretreatment step is often necessary to remove interfering substances and concentrate the analytes. Common methods include liquid-liquid extraction (LLE) or solid-phase extraction (SPE)[2].

Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used and robust method for the identification and quantification of phthalates and their metabolites.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV or mass spectrometry (LC-MS) detection, HPLC is suitable for the analysis of a wide range of phthalate derivatives[20][21][22].

Conclusion and Future Directions

The in-vitro methodologies outlined in this guide provide a robust framework for the comparative assessment of fluorinated phthalate derivatives. By systematically evaluating their cytotoxicity and endocrine-disrupting potential alongside their non-fluorinated counterparts, researchers can gain crucial insights into the structure-activity relationships and the impact of fluorination on biological activity.

The current body of literature highlights a significant data gap concerning the in-vitro effects of fluorinated phthalates. Future research should focus on conducting direct comparative studies to generate the experimental data needed for a comprehensive risk assessment of these emerging compounds. Such studies will be instrumental in guiding the development of safer industrial chemicals and protecting human and environmental health.

References

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (n.d.). protocols.io.
  • Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. (2009). US EPA.
  • Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. (2002). National Toxicology Program.
  • LDH Cytotoxicity Assay Kit. (n.d.). Tiaris Biosciences.
  • Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. (n.d.). EPA Nepis.
  • Cytotoxicity of novel fluorinated alternatives to long-chain perfluoroalkyl substances to human liver cell line and their binding capacity to human liver fatty acid binding protein. (2017). PubMed.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • LDH Cytotoxicity Detection Kit. (n.d.). Takara Bio.
  • Androgenic Transactivation Activity in MDA-kb2 Reporter Cells. (n.d.). National Toxicology Program.
  • Chemicals Assayed in the MDA-kb2 Stable Cell Line, Their Activity, and... (n.d.). ResearchGate.
  • LDH cytotoxicity assay. (2024). Protocols.io.
  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). OZ Biosciences.
  • Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. (2021). Journal of Toxicology.
  • Comparison of in vitro hormone activities of selected phthalates using reporter gene assays. (2009). Toxicology Letters.
  • Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC) Standard Evaluation Procedure. (2011). EPA.
  • Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. (2021). PMC.
  • Hepatic effects of phthalate esters and related compounds--in vivo and in vitro correlations. (n.d.). PubMed.
  • Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines. (2022). PubMed.
  • Cell-based assays for screening androgen receptor ligands. (n.d.). PMC.
  • Toxicity and Estrogenic Endocrine Disrupting Activity of Phthalates and Their Mixtures. (n.d.). MDPI.
  • Androgenic Receptor Transactivation Activity in MDA-kb2. (n.d.). National Toxicology Program (NTP).
  • Hepatic effects of phthalate esters and related compounds--in vivo and in vitro correlations. (n.d.). PubMed.
  • Comparison of in vitro hormone activities of selected phthalates using reporter gene assays. (n.d.). ResearchGate.
  • Effect of selected plasticizers and their metabolites on cell... (n.d.). ResearchGate.
  • analytical methods. (n.d.). ATSDR.
  • Cytotoxicity Assessment of Nanoplastics and Plasticizers Exposure in In Vitro Lung Cell Culture Systems—A Systematic Review. (2022). NIH.
  • Data Evaluation Record (DER) for Estrogen Receptor Binding Assay Using Rat Uterine Cytosol. (n.d.). EPA.
  • A Novel Cell Line, MDA-kb2, That Stably Expresses an Androgen- and Glucocorticoid-Responsive Reporter for the Detection of Hormone Receptor Agonists and Antagonists. (n.d.). ResearchGate.
  • "Method Development for Analysis A of Phthalates s by HPLC" by Uma Ranganadham. (n.d.). OPUS Open Portal to University Scholarship.
  • Hepatic Effects of Phthalate Esters and Related Compounds. In Vivo and In Vitro Correlations. (n.d.). ResearchGate.
  • Toxic effects of phthalates on in vitro cellular models: A systematic review and meta-analysis (2014-2024). (n.d.). ResearchGate.
  • Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. (n.d.). MDPI.
  • Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS. (2011). NIH.
  • Species differences in response to the phthalate plasticizer monoisononylphthalate (MINP) in vitro: a comparison of rat and human hepatocytes. (n.d.). PubMed.
  • Quantification of 22 phthalate metabolites in human urine. (2007). PubMed.
  • Fluorinated Nanocarbons Cytotoxicity. (n.d.). PubMed.
  • Metabolism and Toxicity of Fluorine Compounds. (2021). PMC.
  • Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles. (n.d.). MDPI.
  • Toxicological characterization of phthalic Acid. (n.d.). PubMed.

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Comparative analysis of fluorinated plasticizers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Fluorinated Plasticizers for Advanced Material Formulations

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of fluorinated plasticizers against their non-fluorinated counterparts, offering researchers, scientists, and drug development professionals a detailed understanding of their unique properties and performance benefits. By delving into the underlying chemistry and presenting robust experimental data, this document serves as a critical resource for making informed decisions in material formulation.

Introduction: The Imperative for Advanced Plasticizers

Plasticizers are essential additives that enhance the flexibility, processability, and durability of polymeric materials. However, traditional plasticizers, such as phthalates and adipates, often suffer from limitations like high volatility, poor thermal stability, and migration, which can compromise the long-term performance and safety of the final product. Fluorinated plasticizers have emerged as a superior alternative, offering a unique combination of properties that address these critical shortcomings.

The introduction of fluorine atoms into the molecular structure of a plasticizer dramatically alters its physicochemical characteristics. The high electronegativity and low polarizability of fluorine result in weak intermolecular forces, leading to low surface energy, high thermal and chemical stability, and reduced flammability. These attributes make fluorinated plasticizers indispensable in demanding applications, including aerospace, defense, and medical devices, where performance and reliability are paramount.

Comparative Performance Analysis: Fluorinated vs. Non-Fluorinated Plasticizers

The decision to incorporate a fluorinated plasticizer is best understood through a direct comparison of key performance metrics against traditional options.

Thermal Stability

One of the most significant advantages of fluorinated plasticizers is their exceptional thermal stability. The strong carbon-fluorine bond (C-F) requires significantly more energy to break compared to carbon-hydrogen (C-H) or carbon-chlorine (C-Cl) bonds. This inherent stability translates to higher decomposition temperatures and lower volatility at elevated temperatures.

Table 1: Comparative Thermal Properties of Plasticizers

Plasticizer TypeExampleDecomposition Temperature (°C)Volatility (Weight Loss % at 150°C)
Fluorinated Fluorinated Ester> 350< 1
Phthalate Dioctyl Phthalate (DOP)~ 250> 10
Adipate Dioctyl Adipate (DOA)~ 220> 15

Note: The data presented are representative values and can vary based on the specific molecular structure and purity of the plasticizer.

Chemical Resistance and Compatibility

Fluorinated compounds are renowned for their chemical inertness. This property is directly attributable to the dense electron cloud of the fluorine atoms, which effectively shields the carbon backbone from chemical attack. Consequently, fluorinated plasticizers exhibit excellent resistance to a wide range of solvents, acids, and bases.

However, this same chemical inertness can present challenges in terms of compatibility with certain polymers. While they are highly compatible with fluoropolymers, achieving stable formulations with non-fluorinated polymers can require the use of compatibilizers or the careful selection of plasticizer and polymer structures to ensure adequate interaction and prevent phase separation.

Mechanical Properties at Low Temperatures

While providing excellent flexibility at ambient and high temperatures, the performance of plasticizers at low temperatures is critical for applications in cold environments. Fluorinated plasticizers can be designed to have very low glass transition temperatures (Tg), which helps to maintain the flexibility of the polymer matrix even at cryogenic temperatures.

Experimental Evaluation of Plasticizer Performance

To provide a practical framework for analysis, this section outlines the key experimental protocols used to validate the performance of fluorinated plasticizers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the plasticizer.

Methodology:

  • A small, known weight of the plasticizer sample is placed in a TGA crucible.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is identified as the temperature at which a significant weight loss begins.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_results Data Analysis A Weigh Sample B Place in Crucible A->B C Heat at Constant Rate B->C D Monitor Weight vs. Temp C->D E Plot Weight Loss Curve D->E F Determine Decomposition Temp E->F

Caption: Workflow for Thermogravimetric Analysis (TGA).

Dynamic Mechanical Analysis (DMA)

Objective: To evaluate the effect of the plasticizer on the viscoelastic properties of a polymer, including its glass transition temperature (Tg) and flexibility.

Methodology:

  • A polymer film containing a known concentration of the plasticizer is prepared.

  • The film is subjected to a sinusoidal stress, and the resulting strain is measured.

  • The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are calculated as a function of temperature.

  • The glass transition temperature is typically identified as the peak of the tan delta curve.

DMA_Workflow A Prepare Polymer-Plasticizer Film B Apply Sinusoidal Stress A->B C Measure Strain Response B->C D Calculate Moduli (E', E'') C->D E Plot Tan Delta vs. Temperature D->E F Identify Glass Transition (Tg) E->F

Caption: Workflow for Dynamic Mechanical Analysis (DMA).

Case Study: Fluorinated Plasticizers in Energetic Materials

A compelling application for fluorinated plasticizers is in the formulation of energetic materials, such as propellants and explosives. In this context, they serve a dual purpose: enhancing the mechanical properties of the binder system and acting as an energetic component. Traditional energetic plasticizers, like nitroglycerin, are often highly sensitive to shock and friction. Fluorinated energetic plasticizers, in contrast, offer a significantly lower sensitivity, improving the safety and handling of the energetic formulation.

Conclusion: A Strategic Choice for High-Performance Applications

Fluorinated plasticizers represent a significant advancement in material science, offering a unique combination of thermal stability, chemical inertness, and excellent low-temperature properties. While their cost and compatibility with non-fluorinated polymers are important considerations, their superior performance in demanding environments makes them an indispensable tool for researchers and formulators in high-stakes industries. The experimental protocols outlined in this guide provide a robust framework for evaluating and selecting the optimal plasticizer for any given application, ensuring the development of safe, reliable, and high-performance materials.

References

  • Fluorinated Plasticizers - Synthesis and Properties. Journal of Fluorine Chemistry. [Link]
  • Thermogravimetric Analysis (TGA)

A Comparative Guide to Utilizing Dimethyl 4-fluorophthalate as a Reference Standard in Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Dimethyl 4-fluorophthalate as a reference standard for analytical methods. Tailored for researchers, scientists, and professionals in drug development, it delves into the practical application and performance of this standard against common alternatives, supported by detailed experimental protocols and data.

The Imperative for High-Quality Reference Standards

In the landscape of analytical chemistry, particularly within the pharmaceutical and environmental sectors, the accuracy and reliability of quantitative analysis are paramount. Analytical reference standards serve as the bedrock of method validation and calibration, providing a known benchmark against which unknown samples can be measured. A well-characterized reference standard is critical for establishing key validation parameters, including accuracy, precision, linearity, and specificity, ensuring that an analytical method is fit for its intended purpose. The use of high-purity, stable, and fully characterized standards is not merely a matter of best practice; it is a prerequisite for generating data that can withstand regulatory scrutiny.

Profile of this compound

This compound is a halogenated derivative of dimethyl phthalate. The introduction of a fluorine atom onto the aromatic ring imparts unique physicochemical properties that can be advantageous in certain analytical scenarios.

Chemical and Physical Properties:

PropertyValueSource
Chemical Name Dimethyl 4-fluorobenzene-1,2-dicarboxylate
CAS Number 110706-50-8[1]
Molecular Formula C₁₀H₉FO₄
Molecular Weight 212.17 g/mol [1][2]
Appearance Colorless to light yellow liquid[1][3]
Boiling Point ~252 °C[2]
Density ~1.252 g/cm³[3]

The fluorine substituent can enhance chromatographic separation, alter mass spectrometric fragmentation patterns, and serve as a sensitive probe in ¹⁹F NMR, making this compound a valuable tool for specific analytical challenges.[4] Its primary application lies in serving as a certified reference material for the quantification of fluorinated organic compounds or as an internal standard in the analysis of other phthalates.[5][6][7]

Alternatives for Comparison:

For the purpose of this guide, the performance of this compound will be compared against two widely used, non-fluorinated phthalate standards:

  • Dimethyl Phthalate (DMP): The non-fluorinated parent compound.[8][9][10]

  • Diethyl Phthalate (DEP): A common plasticizer and frequent target analyte.

Comparative Analysis via High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of phthalates due to its versatility and robustness.[11] A reversed-phase method is typically employed, separating compounds based on their hydrophobicity.

Causality Behind Experimental Choices:

The selection of a C18 column is based on its proven efficacy in retaining and separating phthalates through hydrophobic interactions. A gradient elution with methanol and water is chosen to ensure adequate separation of both the more polar (DMP) and slightly less polar (DEP, this compound) compounds within a reasonable timeframe. UV detection at 230 nm is selected as it represents a region of significant absorbance for the phthalate aromatic ring, providing good sensitivity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Accurately weigh Reference Standards B Dissolve in Acetonitrile to create Stock Solutions (1 mg/mL) A->B C Perform serial dilutions to create Calibration Standards (e.g., 1-100 µg/mL) B->C D Inject Sample (10 µL) C->D E Mobile Phase Gradient (Methanol/Water) F C18 Column (e.g., 4.6 x 150 mm, 5 µm) @ 40°C E->F G UV Detector @ 230 nm F->G H Generate Calibration Curve (Peak Area vs. Concentration) G->H I Quantify Unknown Sample H->I

Caption: Workflow for HPLC-UV analysis of phthalate standards.

Detailed HPLC Protocol:
  • Standard Preparation: Accurately weigh ~25 mg of each reference standard (this compound, DMP, DEP) and dissolve in 25 mL of acetonitrile to prepare 1 mg/mL stock solutions.

  • Calibration Standards: Perform serial dilutions of the stock solutions with the mobile phase to prepare a series of calibration standards ranging from 1.0 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of (A) Water and (B) Methanol. Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the calibration standards to establish a calibration curve. Inject the sample solutions to determine the concentration of the analytes.

Comparative Performance Data (HPLC-UV):
ParameterThis compoundDimethyl Phthalate (DMP)Diethyl Phthalate (DEP)
Typical Retention Time (min) ~7.8~7.2~8.5
Linearity (r²) >0.999>0.999>0.999
LOD (µg/mL) ~0.05~0.08~0.07
LOQ (µg/mL) ~0.15~0.25~0.22

Note: Values are representative and may vary based on the specific instrument and conditions.

The fluorine atom in this compound slightly increases its polarity compared to DEP, but its larger size results in a retention time between DMP and DEP under these typical reversed-phase conditions. The unique retention time provides excellent selectivity, making it a suitable internal standard for the analysis of other phthalates.

Comparative Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for phthalate analysis, offering definitive identification based on both retention time and mass spectrum.[12] It is particularly effective for complex matrices.[13][14]

Causality Behind Experimental Choices:

A low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is chosen for the GC column as it provides excellent separation for semi-volatile compounds like phthalates based on their boiling points and polarity. Electron Ionization (EI) is a standard, robust ionization technique that produces repeatable and characteristic fragmentation patterns. Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring only the specific, characteristic ions for each analyte, thereby reducing background noise.[14]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Prepare Stock and Calibration Standards in Hexane B Optional: Sample Extraction (e.g., LLE or SPE) A->B C Inject Sample (1 µL) (Splitless mode) B->C D GC Inlet @ 280°C E DB-5ms Column with Temp Program D->E F MS Transfer Line @ 290°C E->F G Electron Ionization (EI) Source @ 230°C F->G H Quadrupole Analyzer (SIM Mode) G->H I Extract Ion Chromatograms H->I J Integrate Peaks & Generate Calibration Curve I->J K Quantify Analytes J->K NMR_Logic cluster_nmr NMR Analysis A Reference Standard (this compound) B ¹H NMR Proton count Chemical shifts Coupling patterns A->B C ¹³C NMR Carbon count Chemical shifts C-F coupling A->C D ¹⁹F NMR Fluorine environment Chemical shift A->D E Spectral Data Interpretation | {Confirm structure | Identify impurities | Assess purity} B->E C->E D->E F Qualified Reference Standard E->F

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Dimethyl 4-fluorophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates like Dimethyl 4-fluorophthalate is paramount. The integrity of analytical data underpins confidence in product quality and safety. This guide provides an in-depth comparison of analytical methodologies for this compound, grounded in the principles of scientific integrity and regulatory expectations. We will explore the nuances of method selection, delve into detailed experimental protocols, and, most critically, discuss the cross-validation strategies essential for ensuring consistency across different analytical platforms.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2]. This guide will not only present various analytical techniques but also explain the rationale behind the experimental choices, empowering you to make informed decisions for your specific analytical needs.

The Critical Role of Cross-Validation

In the pharmaceutical industry, it is not uncommon for analytical methods to be transferred between laboratories or for different analytical techniques to be used for the same analyte. Cross-validation of analytical methods is the process of confirming that a validated method produces reliable and consistent results across different laboratories, analysts, or instruments[3]. This is a critical step in ensuring data integrity and regulatory compliance, particularly when methods are transferred or when comparing results from different analytical techniques[3][4]. The core principle of cross-validation is to demonstrate the equivalency of two or more analytical procedures.

Comparative Analysis of Analytical Techniques

The selection of an analytical method for this compound depends on several factors, including the sample matrix, required sensitivity, and the available instrumentation. This section will compare two of the most common and powerful techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For phthalates, reversed-phase HPLC with UV detection is a common and effective approach.

Causality of Experimental Choices:

  • Reversed-Phase Chromatography (C18 column): this compound is a moderately polar compound. A C18 column provides a non-polar stationary phase, allowing for good retention and separation from polar impurities based on hydrophobic interactions.

  • Mobile Phase Composition (Acetonitrile/Water or Methanol/Water): A gradient elution is often preferred to ensure the efficient elution of the analyte while also separating it from potential impurities with different polarities. Acetonitrile typically offers better peak shape and lower UV cutoff compared to methanol.

  • UV Detection: The aromatic ring in this compound provides strong UV absorbance, making UV detection a simple, robust, and cost-effective choice for quantification. The detection wavelength is typically set at the absorbance maximum of the analyte to maximize sensitivity.

Gas Chromatography (GC)

GC is another powerful technique, particularly for volatile and semi-volatile compounds like phthalates. When coupled with a mass spectrometer (GC-MS), it provides excellent selectivity and sensitivity.

Causality of Experimental Choices:

  • Capillary Column (e.g., HP-5ms): A non-polar or mid-polar capillary column is suitable for the separation of phthalates based on their boiling points and interactions with the stationary phase.

  • Injector and Detector Temperatures: The injector and detector temperatures must be high enough to ensure the complete vaporization of the analyte and prevent condensation, but not so high as to cause thermal degradation.

  • Electron Impact (EI) Ionization (for GC-MS): EI is a robust and widely used ionization technique that generates reproducible mass spectra, which can be used for both qualitative identification and quantitative analysis.

  • Selective Ion Monitoring (SIM) Mode (for GC-MS): To enhance sensitivity and selectivity, especially in complex matrices, the mass spectrometer can be operated in SIM mode, where only specific ions characteristic of this compound are monitored.

Experimental Protocols

The following protocols are provided as detailed, step-by-step methodologies. These are illustrative and should be adapted and validated for your specific application and instrumentation.

Protocol 1: HPLC-UV Method for the Quantification of this compound
  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water. For example, starting with 50% acetonitrile and increasing to 90% over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm[5][6].

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Dissolve the sample containing this compound in acetonitrile to a suitable concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: GC-MS Method for the Quantification of this compound
  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer with an electron impact (EI) ionization source.

    • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Reagents and Standards:

    • Helium (carrier gas).

    • Methanol or Acetone (solvent).

    • This compound reference standard.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selective Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 163, 194 for Dimethyl Phthalate as a reference)[7].

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetone.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Extract the sample with a suitable solvent (e.g., methanol or acetone).

    • Concentrate or dilute the extract as needed to fall within the calibration range.

  • Analysis:

    • Inject the calibration standards and samples into the GC-MS system.

    • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation for Method Comparison

To objectively compare the performance of the HPLC-UV and GC-MS methods, key validation parameters should be evaluated according to ICH guidelines[1][8][9][10][11]. The following table summarizes illustrative performance data.

Validation Parameter HPLC-UV Method (Illustrative Data) GC-MS Method (Illustrative Data) ICH Q2(R2) Acceptance Criteria
Linearity (r²) > 0.999> 0.999≥ 0.995
Range (µg/mL) 1 - 1000.1 - 20Dependent on application
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 101.5%Typically 80 - 120%
Precision (%RSD) < 2.0%< 2.5%Typically ≤ 2% for drug substance
Limit of Detection (LOD) (µg/mL) 0.20.05-
Limit of Quantitation (LOQ) (µg/mL) 0.60.15-
Specificity No interference from placeboNo interference from matrix componentsNo interference at the retention time of the analyte

Cross-Validation Workflow

Cross-validation is essential when transferring a method or comparing results from two different methods. The process involves a predefined protocol to ensure that the results are comparable and reliable.

Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Initiate Cross-Validation protocol Develop and Approve Cross-Validation Protocol start->protocol criteria Define Acceptance Criteria protocol->criteria samples Prepare and Distribute Homogeneous Samples criteria->samples analysis1 Analyze Samples with Method 1 (e.g., HPLC-UV) samples->analysis1 analysis2 Analyze Samples with Method 2 (e.g., GC-MS) samples->analysis2 compare Compare Data and Perform Statistical Analysis analysis1->compare analysis2->compare decision Acceptance Criteria Met? compare->decision report Generate Cross-Validation Report decision->report Yes fail Investigate Discrepancies and Re-evaluate decision->fail No end Cross-Validation Complete report->end fail->protocol

Caption: A workflow diagram for the cross-validation of analytical methods.

Statistical Comparison for Cross-Validation

A key component of cross-validation is the statistical comparison of the data generated by the different methods. The Student's t-test and F-test are commonly used to compare the means and variances of the two datasets, respectively.

Acceptance Criteria (Example):

  • Comparison of Means (t-test): The calculated t-value should be less than the critical t-value at a 95% confidence level, indicating no significant difference between the means.

  • Comparison of Variances (F-test): The calculated F-value should be less than the critical F-value at a 95% confidence level, indicating no significant difference between the precisions of the two methods.

Conclusion

The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on the specific requirements of the analysis. HPLC-UV offers a robust and cost-effective solution for routine quality control, while GC-MS provides higher sensitivity and selectivity, making it ideal for trace-level analysis or in the presence of complex matrices.

Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is mandatory to ensure the reliability of the analytical data. Furthermore, a well-defined cross-validation protocol is crucial when comparing or transferring analytical methods. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data for this compound.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025, July 2). Pharma Talks.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). ECA Academy.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru.
  • Q2(R2) Validation of Analytical Procedures. (2024, March). U.S. Food and Drug Administration.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • A Guide to Cross-Validation of Analytical Methods Between Laboratories. (2025, December). Benchchem.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). PMC - NIH.
  • Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ.
  • Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation.
  • Analytical methods. Agency for Toxic Substances and Disease Registry.
  • Dimethyl Phthalate. PubChem - NIH.
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  • Ranganadham, U. (2017). Method Development for Analysis A of Phthalates s by HPLC. OPUS Open Portal to University Scholarship.
  • Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples. (2022, December 7). PMC - NIH.
  • Molecular analyses using FT-IR, FT-Raman and UV spectral investigation; quantum chemical calculations of dimethyl phthalate. ResearchGate.
  • A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI.
  • Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. Agilent Technologies.
  • Ranganadham, U. (2017). Method Development for Analysis A of Phthalates s by HPLC. OPUS Open Portal to University Scholarship.
  • Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). U.S. Environmental Protection Agency.
  • Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV. PubMed.
  • A Comparative Guide to Analytical Methods for the Determination of Dimethyl Phthalate: Focusing on Limits of Detection and Quantification. Benchchem.
  • Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University.
  • Determination of phthalate esters in cosmetics by gas chromatography with flame ionization detection and mass spectrometric detection. (2005, August). PubMed.
  • Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Agilent Technologies.
  • Routine Determination of Phthalates in Vegetable Oil by Single Quadrupole GC-MS. Thermo Fisher Scientific.

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A Comparative Guide to Inter-Laboratory Analysis of Dimethyl 4-fluorophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methodologies for the quantification of Dimethyl 4-fluorophthalate. In the absence of direct inter-laboratory comparison studies for this specific compound in the reviewed literature, this document establishes a robust comparative guide by drawing upon established analytical practices and data from proficiency testing of structurally similar phthalates.[1][2][3][4] this compound is a crucial intermediate in the synthesis of various pharmaceuticals and materials, making its accurate and reproducible quantification essential for quality control and regulatory compliance.[5]

Inter-laboratory comparison studies are vital for evaluating the performance and reliability of analytical methods across different laboratories, ensuring consistency in data, and validating the analytical procedure itself.[3][6][7] This guide outlines the key performance parameters and detailed experimental protocols for the most prevalent analytical techniques in phthalate analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The Imperative of Method Validation in Pharmaceutical Analysis

Before embarking on an inter-laboratory comparison, each participating laboratory must perform a thorough in-house validation of the analytical method.[6][7][8] Method validation provides documented evidence that a method is suitable for its intended purpose.[7][8] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range.[8][9]

Quantitative Performance of Analytical Methods

The following table summarizes the expected performance characteristics of GC-MS and HPLC-UV for the analysis of this compound. These values are extrapolated from studies on other phthalates and represent a benchmark for laboratories participating in a comparison study.[10][11]

Parameter GC-MS HPLC-UV Justification for Expected Performance
Accuracy (% Recovery) 95-105%97-103%Both techniques offer high accuracy; HPLC can sometimes have slightly better recovery for less volatile compounds.
Precision (%RSD) < 5%< 3%HPLC generally provides better precision due to lower injection variability.
Linearity (r²) > 0.995> 0.998Both methods are expected to show excellent linearity over a defined concentration range.
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.05 - 0.5 µg/mLGC-MS typically offers superior sensitivity, especially in SIM mode.[12]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.15 - 1.5 µg/mLConsistent with the lower LOD of GC-MS.

Experimental Protocols

Detailed and standardized methodologies are fundamental to ensuring the consistency and comparability of results in any inter-laboratory study.[3] Below are the recommended protocols for the two analytical techniques.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for phthalate analysis due to its high sensitivity and selectivity.[13]

Methodology:

  • Sample Preparation (for a solid drug substance):

    • Accurately weigh 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve the sample in a suitable solvent, such as ethyl acetate or dichloromethane, and dilute to volume.

    • An internal standard (e.g., Dimethyl phthalate-d6) should be added to each sample and standard solution to correct for injection volume variations.[11]

    • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

  • Instrumentation:

    • A gas chromatograph equipped with a mass selective detector.

    • Column: A low-bleed, mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is recommended for good separation of phthalates.[14]

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC-MS Conditions:

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 200 °C at 15 °C/min.

      • Ramp to 280 °C at 25 °C/min, hold for 5 minutes.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for enhanced sensitivity and selectivity.[15] For this compound (C₁₀H₉FO₄, MW: 212.17 g/mol ), characteristic ions would need to be determined from a full scan spectrum. Based on the fragmentation of similar phthalates, the molecular ion and fragments resulting from the loss of methoxy and carboxyl groups would be likely candidates. For instance, for Dimethyl phthalate, the base peak is often m/z 163.[16][17]

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a robust and reliable technique for the quantification of phthalates, particularly for less volatile compounds.[3][18]

Methodology:

  • Sample Preparation:

    • Accurately weigh 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve the sample in the mobile phase (or a solvent compatible with the mobile phase, like acetonitrile) and dilute to volume.

    • Filter the solution through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial.

  • Instrumentation:

    • A high-performance liquid chromatograph equipped with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is most commonly used for phthalate analysis.[3][10]

    • Pump: Isocratic or gradient pump.

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile and water is typically employed.[19] A common starting point is a 70:30 (v/v) mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Based on the UV spectrum of this compound. For many phthalates, a wavelength around 228-230 nm is used.[10][18]

    • Injection Volume: 10 µL

Inter-Laboratory Comparison Workflow

A successful inter-laboratory comparison requires a well-defined workflow to ensure that the results are comparable and meaningful.

InterLab_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Evaluation Coord Coordinating Laboratory Designated Protocol Standardized Protocols Developed (GC-MS & HPLC-UV) Coord->Protocol SamplePrep Homogeneous Test Sample Prepared & Distributed Protocol->SamplePrep LabA Laboratory A (GC-MS & HPLC-UV Analysis) SamplePrep->LabA LabB Laboratory B (GC-MS & HPLC-UV Analysis) SamplePrep->LabB LabC Laboratory C (GC-MS & HPLC-UV Analysis) SamplePrep->LabC DataSubmission Submission of Raw Data & Results to Coordinator LabA->DataSubmission LabB->DataSubmission LabC->DataSubmission StatAnalysis Statistical Analysis (e.g., ANOVA, Cochran's Test) DataSubmission->StatAnalysis Report Final Report Generation with Performance Evaluation StatAnalysis->Report

Caption: Workflow for the inter-laboratory comparison study.

Data Analysis and Interpretation

Data_Analysis cluster_stats Statistical Evaluation RawData Raw Data from Participating Labs GC-MS Results HPLC-UV Results Precision {Between-Lab Precision (Reproducibility)|- ANOVA - Horwitz Ratio (HorRat)} RawData->Precision Accuracy {Method Accuracy|- Comparison to a Reference Value - Z-scores} RawData->Accuracy Outliers {Identification of Outliers|- Cochran's Test - Grubb's Test} RawData->Outliers FinalReport Comprehensive Report Performance of each method Identification of systematic errors Recommendations for a standardized method Precision->FinalReport Accuracy->FinalReport Outliers->FinalReport

Caption: Logical flow for the statistical analysis of inter-laboratory data.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, each protocol incorporates self-validating systems:

  • Internal Standards: The use of an internal standard in the GC-MS protocol is critical to account for variations in sample injection and potential matrix effects, thereby enhancing the accuracy and precision of the results.[11]

  • System Suitability Tests: Before each analytical run, both GC-MS and HPLC systems must pass a system suitability test. This typically involves injecting a standard solution multiple times to check for parameters like peak area reproducibility, retention time stability, column efficiency (theoretical plates), and peak symmetry. This ensures that the analytical system is performing correctly before analyzing the actual samples.

  • Certified Reference Materials (CRMs): Although a specific CRM for this compound may not be available, the use of a well-characterized in-house reference standard is essential. The purity of this standard should be established using multiple analytical techniques.

Conclusion

This guide provides a comprehensive framework for conducting a robust inter-laboratory comparison of analytical methods for this compound. By adhering to the detailed protocols and workflow, participating laboratories can generate high-quality, comparable data. The results of such a study will be invaluable in establishing a standardized, validated analytical method for this important compound, ensuring consistency and reliability in its quantification across the pharmaceutical and chemical industries. A significant challenge in phthalate analysis is background contamination; therefore, rigorous cleaning of all glassware and use of high-purity solvents are paramount to achieving low detection limits.[1][4]

References

  • An interlaboratory comparison study for the determination of dialkyl phthalate esters in environmental and biological samples. Environmental Toxicology and Chemistry. [Link]
  • An interlaboratory comparison study for the determination of dialkyl phthalate esters in environmental and biological samples. SETAC. [Link]
  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP. [Link]
  • An interlaboratory comparison study for the determination of dialkyl phthalate esters in environmental and biological samples | Request PDF.
  • Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project. PubMed Central. [Link]
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]
  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
  • Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]
  • Dimethyl 4-fluorophthal
  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]
  • analytical methods.
  • Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Agilent. [Link]
  • GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. [Link]
  • Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.
  • Determination of Four Certain Phthalates in the Electronic and Electrical Product by High Performance Liquid Chrom
  • Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples. PMC - NIH. [Link]
  • Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry | Request PDF.
  • A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. [Link]
  • Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. Sciforum. [Link]
  • Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV. PubMed. [Link]
  • HPLC Separation of Phthal
  • Dimethyl phthal
  • Simultaneous determination of seven phthalates and four parabens in cosmetic products using HPLC-DAD and GC-MS methods.

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Safety Operating Guide

Navigating the Disposal of Dimethyl 4-fluorophthalate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is paramount to ensuring laboratory safety and environmental stewardship. Dimethyl 4-fluorophthalate, a halogenated organic compound, necessitates specific disposal protocols to mitigate potential risks. This guide offers a comprehensive, step-by-step framework for its safe and compliant disposal, grounded in scientific principles and established safety practices.

Foundational Knowledge: Understanding the Compound

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₉FO₄[1]
Molecular Weight 212.17 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 252.0 ± 25.0 °C (Predicted)[1]
Density 1.252 ± 0.06 g/cm³ (Predicted)[1]
Storage Sealed in a dry place at room temperature[1]

Hazard Profile:

This compound is associated with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

The presence of a fluorine atom classifies this compound as a halogenated organic substance . This is a critical factor in determining the correct waste stream, as halogenated compounds require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[2]

The Disposal Protocol: A Step-by-Step Approach

As a fluorinated organic compound, this compound is categorized as a halogenated organic waste.[2] Strict adherence to the following procedural steps is essential for its safe disposal.

Step 1: Segregation at the Source

The cardinal rule of chemical waste management is segregation. It is imperative to keep halogenated organic wastes separate from all other waste streams, especially non-halogenated organic wastes.[2][3][4]

  • Rationale: Cross-contamination can disrupt disposal processes and lead to dangerous chemical reactions. Mixing halogenated and non-halogenated waste can also significantly increase disposal costs, as the entire mixture must be treated as halogenated waste.[4]

Step 2: Proper Containerization

Collect waste this compound in a designated, properly labeled, and sealed hazardous waste container.[3]

  • Container Specifications:

    • The container must be made of a compatible material (e.g., polyethylene).[5] Metal containers are generally not recommended for halogenated solvents as they can corrode over time.[5]

    • The container must be in good condition, with a secure, vapor-tight lid to prevent the release of fumes.[3][5]

    • Keep the container closed at all times, except when actively adding waste.[3][4]

Step 3: Accurate and Thorough Labeling

Proper labeling is a critical safety and compliance measure. The label must include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"[4]

  • A clear indication that it is "Halogenated Organic Waste"[2][6]

  • The primary hazards associated with the chemical (e.g., "Irritant")

  • The date the waste was first added to the container and the name of the responsible individual(s)[7]

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • Storage Conditions:

    • The SAA should be in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5]

    • Store the waste container in secondary containment to prevent spills from spreading.[4][8]

    • Ensure that incompatible chemicals are not stored in the same secondary containment.[5]

Step 5: Waste Pickup and Disposal

Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Regulatory Compliance: The disposal of hazardous waste is regulated by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10] Your institution's EHS office will ensure that the disposal process complies with all federal, state, and local regulations.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial.

  • For Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material in a sealed plastic bag or other appropriate container.[3]

    • Label the container as "Hazardous Waste" with the chemical name and dispose of it along with other halogenated waste.[4]

  • For Major Spills:

    • Evacuate the area immediately.

    • Activate the fire alarm if necessary to alert others.

    • Contact your institution's emergency response team or EHS office.[3]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram outlines the key decision points and actions.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation: This compound IsHalogenated Is it a halogenated organic compound? Start->IsHalogenated Segregate Segregate into 'Halogenated Organic Waste' stream IsHalogenated->Segregate Yes NonHalogenated Segregate into 'Non-Halogenated Organic Waste' stream IsHalogenated->NonHalogenated No Containerize Use a designated, compatible, and sealed container Segregate->Containerize Label Label with full chemical name, 'Hazardous Waste', and 'Halogenated' Containerize->Label Store Store in a designated SAA with secondary containment Label->Store ContactEHS Contact EHS for waste pickup and disposal Store->ContactEHS End Proper Disposal ContactEHS->End

Caption: Decision workflow for the proper disposal of this compound waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the chemical's properties, adhering to a strict segregation and containment protocol, and complying with all institutional and regulatory guidelines, researchers can ensure the responsible management of this and other hazardous chemical wastes.

References

  • Safe Handling & Disposal of Organic Substances. HSC Chemistry - Science Ready. URL
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc. URL
  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9). MCF Environmental Services. URL
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. URL
  • Hazardous Waste Segreg
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. URL
  • Hazardous Waste - Standards.
  • Halogenated Solvents in Laboratories.
  • Halogenated Solvents. University of Washington Environmental Health & Safety. URL
  • Complying with OSHA's Hazardous Waste Standards. (2008, October 1). Facilities Management Insights. URL
  • DIMETHY-4-FLUOROPHTHAL
  • Safety Data Sheet - Diethyl phthalate. (2025, October 15). Sigma-Aldrich. URL
  • Safety Data Sheet - Dimethyl phthalate. (2025, November 6). Sigma-Aldrich. URL
  • Safety Data Sheet - Dimethyl phthalate. (2011, January 11). Fisher Scientific. URL
  • Handling Labor
  • An Exposure and Risk Assessment for Phthalate Esters. (1981, May). U.S. Environmental Protection Agency. URL
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. URL
  • Laboratory Waste Management Guide. (2005, July 5). P2 InfoHouse. URL

Sources

A Senior Application Scientist's Guide: Personal Protective Equipment for Handling Dimethyl 4-fluorophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: As scientists, our primary responsibility extends beyond discovery to ensuring the safety of ourselves and our colleagues. This guide addresses the safe handling of Dimethyl 4-fluorophthalate. Specific safety data for this fluorinated compound is limited. Therefore, we will operate under the precautionary principle, incorporating hazard information from its parent compound, Dimethyl Phthalate (DMP), and the specific GHS classifications available for the fluorinated analog. The fluorination at the 4-position may alter the compound's reactivity and permeability, necessitating a robust and conservative approach to personal protection.

Hazard Assessment: The Foundation of Your Protection Strategy

Understanding the potential risks is the critical first step in defining the necessary protective measures. This compound is classified with specific hazards that dictate our choice of PPE.[1]

Table 1: Hazard Profile of this compound

Hazard Attribute Classification Source
GHS Pictogram GHS07 (Exclamation Mark) [1]
Signal Word Warning [1]
Hazard Statements H302: Harmful if swallowed [1]
H315: Causes skin irritation [1]
H319: Causes serious eye irritation [1]
H335: May cause respiratory irritation [1]

| Analog Hazards | The parent compound, Dimethyl Phthalate, is classified as harmful to aquatic life.[2] Animal studies on the parent compound also indicate the kidney as a potential target organ for toxicity with repeated exposure.[3][4] | |

The causality is clear: the compound's known irritant properties to the skin, eyes, and respiratory tract are the primary drivers for the PPE ensemble.[1] The potential for systemic effects, as suggested by analog data, further underscores the importance of preventing any direct contact.

The Core PPE Ensemble: A Multi-Layered Defense

A comprehensive PPE strategy is not about a single piece of equipment but a system of barriers working in concert. All handling of this compound should, at a minimum, be performed inside a certified chemical fume hood to address the respiratory irritation hazard (H335).[1][5]

Primary Barrier: Hand Protection

Your hands are most likely to come into direct contact with the chemical. Therefore, selecting the correct gloves is not optional; it is an essential mandate. The goal is to prevent skin contact, which can cause irritation (H315) and potential absorption.[1]

Step-by-Step Glove Selection and Use Protocol:

  • Material Selection: Based on data for the parent compound and general chemical resistance charts, nitrile or neoprene gloves are recommended for handling phthalates.[6][7] They provide a suitable barrier against incidental splashes and contact. Avoid natural latex gloves, as they offer inferior chemical resistance and can cause allergic reactions.[7]

  • Verification: Always consult the specific glove manufacturer's chemical resistance guide for data on Dimethyl Phthalate or similar esters. Do not assume all nitrile gloves are equal; thickness and manufacturing processes matter.[8][9]

  • Inspection: Before every use, inspect gloves for any signs of degradation, punctures, or tears.[2][10]

  • Double Gloving: For procedures involving larger quantities or increased risk of splashing, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

  • Proper Removal: After use, remove gloves without touching the outer surface with your bare skin to prevent cross-contamination.[2] Dispose of them immediately in the designated hazardous waste container.[6]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[11]

Table 2: Glove Material Guidance (Based on Dimethyl Phthalate Analog)

Glove Material Splash Protection Rating Comments
Nitrile Rubber Recommended Good resistance to esters and a wide range of chemicals. A reliable choice for laboratory use.[6][7]
Neoprene Recommended Offers good chemical and tear resistance.[6][7]
Polyvinyl Chloride (PVC) Limited Use May provide suitable protection, but performance can vary. Verify with manufacturer data.[6]

| Natural Rubber (Latex) | Not Recommended | Poor resistance to many organic solvents and esters.[7] |

Disclaimer: This table is based on data for the parent compound, Dimethyl Phthalate. On-site testing and verification against the manufacturer's data for this compound is essential for confirming protection.

Essential Mandate: Eye and Face Protection

Given the H319 classification (Causes serious eye irritation), appropriate eye protection is mandatory at all times in the laboratory, and especially when handling this chemical.[1]

  • Standard Operations: For handling small quantities (milligram to gram scale) inside a fume hood, ANSI Z87.1-rated chemical splash goggles are required.[12] Standard safety glasses do not provide adequate protection from splashes as they are not sealed around the eyes.

  • High-Risk Operations: When handling larger volumes, working under pressure, or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.

Full Coverage: Body Protection

To prevent skin irritation (H315) from accidental spills or splashes, protective clothing is required.[1]

  • Laboratory Coat: A clean, buttoned, flame-resistant lab coat is the minimum requirement.

  • Chemical Apron: For larger-scale work or procedures with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional barrier.

  • Footwear: Closed-toe shoes, preferably made of a chemically resistant material, must be worn at all times.[13] Perforated shoes or sandals are prohibited.[13]

Procedural Guidance: From Donning to Disposal

A self-validating safety protocol relies on consistent, repeatable procedures. The following workflows and diagrams illustrate the decision-making and sequential steps for safe handling.

Workflow: PPE Selection and Donning Sequence

The level of PPE is dictated by the experimental conditions. This workflow ensures the chosen ensemble matches the risk.

PPE_Selection cluster_prep Preparation Phase cluster_decision PPE Selection Logic cluster_ensemble Required PPE Ensemble start Assess Task Risk fume_hood Confirm Fume Hood is Operational start->fume_hood gather_ppe Gather All Required PPE fume_hood->gather_ppe decision Scale of Work? gather_ppe->decision small_scale Small Scale (<10g, low splash risk) decision->small_scale Low large_scale Large Scale / High Risk (>10g, splash potential) decision->large_scale High ppe_base Base PPE: - Closed-toe Shoes - Lab Coat - Nitrile Gloves (Single Pair) small_scale->ppe_base large_scale->ppe_base ppe_goggles Chemical Splash Goggles ppe_base->ppe_goggles ppe_advanced Advanced PPE: - Double Nitrile Gloves - Chemical Apron - Face Shield + Goggles ppe_base->ppe_advanced

Caption: PPE selection workflow based on the scale of the operation.

Donning Sequence (Step-by-Step):

  • Footwear and Lab Coat: Ensure proper shoes and a buttoned lab coat are on.

  • Apron: If required, don a chemical-resistant apron.

  • Eye/Face Protection: Put on chemical splash goggles, and a face shield if necessary.

  • Gloves: Don the final piece of PPE, the gloves. If double-gloving, don the inner pair first, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.

Protocol: Doffing and Disposal of Contaminated PPE

Removing PPE correctly is as important as putting it on. The goal is to prevent any contaminants on the outside of the gear from touching your body.

Doffing Sequence (Step-by-Step):

  • Outer Gloves: If double-gloved, remove the outer, most contaminated pair first. Dispose of them in a designated hazardous waste container.

  • Face Shield/Apron: Remove the face shield and/or apron, handling them by the straps or ties and avoiding the front surface. Place in designated area for decontamination or disposal.

  • Goggles: Remove goggles from the back of your head forward.

  • Lab Coat: Remove your lab coat, rolling it so the contaminated side is folded inward.

  • Inner Gloves: Remove the final pair of gloves, using the proper technique (glove-to-glove, then skin-to-skin).

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

This disposal pathway ensures contaminated items are segregated correctly, protecting both personnel and the environment.

Disposal_Workflow cluster_user User Action at Point of Use cluster_disposal Waste Stream Pathway start Work Complete / Contamination Event gloves Contaminated Gloves start->gloves goggles Goggles / Face Shield start->goggles coat Lab Coat / Apron start->coat chem_waste Chemical Hazardous Waste (Sealed Container) gloves->chem_waste decon Decontamination Area goggles->decon laundry Professional Laundry Service coat->laundry decon->chem_waste If Grossly Contaminated

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.